Fibronectin
Descripción
Propiedades
Número CAS |
86088-83-7 |
|---|---|
Fórmula molecular |
C7H14O3 |
Peso molecular |
146.18 g/mol |
Nombre IUPAC |
methyl (5S)-5-hydroxyhexanoate |
InChI |
InChI=1S/C7H14O3/c1-6(8)4-3-5-7(9)10-2/h6,8H,3-5H2,1-2H3/t6-/m0/s1 |
Clave InChI |
KBKUVMOUCKJDBE-LURJTMIESA-N |
Origen del producto |
United States |
Foundational & Exploratory
The Architect of the Extracellular Space: A Technical Guide to Fibronectin's Role in Matrix Assembly
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibronectin (FN), a high-molecular-weight glycoprotein, is a fundamental component of the extracellular matrix (ECM), playing a pivotal role in tissue scaffolding, cellular adhesion, migration, and signaling. Its assembly into a fibrillar network is a complex, cell-mediated process that is crucial for embryonic development, wound healing, and tissue homeostasis. Dysregulation of this compound matrix assembly is implicated in numerous pathologies, including fibrosis and cancer. This technical guide provides an in-depth exploration of the molecular mechanisms governing this compound's central role in ECM assembly, offering valuable insights for researchers and professionals in drug development.
The Molecular Choreography of this compound Fibrillogenesis
The assembly of soluble, dimeric this compound into an insoluble, fibrillar matrix is a multi-step process orchestrated by cells. This process, known as fibrillogenesis, can be broadly categorized into initiation, elongation, and maturation.
Initiation: The process begins with the binding of soluble this compound dimers to cell surface receptors, primarily α5β1 integrins.[1][2] This interaction is a critical first step, bringing this compound molecules into close proximity on the cell surface.
Elongation: Cell-generated contractile forces, mediated by the actin cytoskeleton, are then transmitted to the bound this compound molecules through integrins.[2][3] This mechanical tension induces conformational changes in the this compound dimers, exposing cryptic, self-association sites.[4][5][6] These newly exposed sites allow for end-to-end and lateral interactions between adjacent this compound molecules, leading to the formation of nascent fibrils.
Maturation: As more this compound dimers are recruited and incorporated, the fibrils elongate and thicken. Over time, these fibrils become cross-linked and stabilized, forming a mature, insoluble this compound matrix that serves as a scaffold for other ECM components like collagen and proteoglycans.
Key Molecular Players and Interactions
The assembly of the this compound matrix is a tightly regulated process involving a symphony of molecular interactions. The quantitative data for these interactions are summarized in the tables below.
This compound and its Binding Partners
This compound's modular structure, composed of type I, II, and III repeats, allows it to interact with a wide array of molecules.
| Interacting Molecules | Binding Domain on this compound | Dissociation Constant (Kd) | Significance in ECM Assembly |
| Integrin α5β1 | Type III repeats 9-10 (RGD & synergy site) | ~0.8 µM | Primary receptor for initiating fibrillogenesis. |
| Collagen Type I | Gelatin-Binding Domain (Type I repeats 6-9, Type II repeats 1-2) | ~13 nM (for a high-affinity site) | Provides a scaffold for collagen deposition and organization. |
| Heparin (Heparan Sulfate) | Heparin-Binding Domain II (Type III repeats 12-14) | ~73.5 nM (for a recombinant fragment) | Modulates this compound conformation and promotes fibril formation. |
| Fibrin | N-terminal Fibrin-Binding Domain (Type I repeats 4-5) & C-terminal Fibrin-Binding Domain (Type I repeats 10-12) | ~18 nM (N-terminus), ~216 nM (C-terminus) | Important for wound healing and provisional matrix formation. |
| This compound (Self-association) | N-terminal 70 kDa domain, Type III repeats | Not well-defined (complex interactions) | Crucial for fibril elongation and lateral association. |
Cellular Forces and Concentration Dynamics
The physical environment and concentration of this compound are critical parameters in matrix assembly.
| Parameter | Typical Values | Significance in ECM Assembly |
| Cellular Traction Forces | Optimal range of 2-5 nN per adhesion site for fibroblasts | Provides the necessary mechanical tension to unfold this compound and expose cryptic binding sites. |
| Critical Concentration for Assembly | ~10-20 nM | The minimum concentration of soluble this compound required to initiate matrix assembly on the cell surface.[1] |
Signaling Pathways Regulating this compound Matrix Assembly
The assembly of the this compound matrix is not a passive process but is actively regulated by intracellular signaling cascades that control cell contractility, adhesion, and gene expression.
RhoA/ROCK Pathway
The RhoA/ROCK pathway is a central regulator of actomyosin (B1167339) contractility, which is essential for generating the mechanical tension required for this compound fibrillogenesis.
FAK/Src Signaling Pathway
Focal Adhesion Kinase (FAK) and Src kinase are key signaling molecules activated downstream of integrin engagement with this compound. This pathway regulates cell adhesion, spreading, and migration, all of which are intertwined with matrix assembly.
TGF-β Signaling Pathway
Transforming Growth Factor-beta (TGF-β) is a potent regulator of ECM production, including the synthesis of this compound.
Key Experimental Protocols
Studying the intricate process of this compound matrix assembly requires a combination of sophisticated experimental techniques.
Immunofluorescence Staining of this compound Matrix
This technique allows for the visualization of the fibrillar this compound network assembled by cells in culture.
Workflow:
Detailed Methodology:
-
Cell Culture: Plate cells of interest onto glass coverslips and culture until they reach the desired confluency.
-
Fixation: Wash the cells with Phosphate-Buffered Saline (PBS) and fix with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cell membranes with 0.1% Triton X-100 in PBS for 5-10 minutes to allow antibodies to access intracellular epitopes if needed, though for extracellular this compound, this step can be omitted.
-
Blocking: Wash with PBS and block non-specific antibody binding by incubating with a blocking solution (e.g., 1% Bovine Serum Albumin (BSA) or 5% normal goat serum in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with a primary antibody specific for this compound, diluted in blocking solution, for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorophore-conjugated secondary antibody that recognizes the primary antibody, diluted in blocking solution, for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: (Optional) Counterstain nuclei with DAPI. Wash with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the stained this compound matrix using a fluorescence microscope.
Atomic Force Microscopy (AFM) for Fibril Analysis
AFM is a high-resolution imaging technique that allows for the visualization and mechanical characterization of individual this compound fibrils.
Workflow:
Detailed Methodology:
-
Sample Preparation: Culture cells on a suitable substrate (e.g., glass coverslip or mica) that allows for this compound matrix deposition.
-
AFM Setup: Choose an appropriate AFM cantilever with a sharp tip. Calibrate the cantilever's spring constant for quantitative mechanical measurements.
-
Imaging: Perform imaging in a liquid environment (e.g., cell culture medium or buffer) to maintain the physiological state of the cells and the ECM. Tapping mode is often preferred to minimize damage to the soft biological sample.
-
Data Acquisition: Acquire topography images to visualize the three-dimensional structure of the this compound fibrils. Phase imaging can provide information on the material properties of the fibrils.
-
Data Analysis: Process the AFM images to measure fibril dimensions (height, width), orientation, and network connectivity. Force spectroscopy can be used to probe the mechanical properties (e.g., elasticity) of individual fibrils.
Fluorescence Recovery After Photobleaching (FRAP)
FRAP is a powerful technique to study the dynamics of fluorescently-labeled this compound molecules within the ECM, providing insights into fibril assembly and turnover.
Workflow:
References
- 1. Quantification of this compound matrix assembly sites using a novel ELISA assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Fibrillogenesis Facilitates Mechano-dependent Cell Spreading, Force Generation, and Nuclear Size in Human Embryonic Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A quantitative analysis of the incorporation of fibulin-1 into extracellular matrix indicates that this compound assembly is required - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Stretch-dependent changes in molecular conformation in this compound nanofibers - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 6. Stretch-Dependent Changes in Molecular Conformation in this compound Nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
The Architect of Malignancy: An In-depth Technical Guide to Fibronectin Signaling Pathways in Cancer Progression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibronectin (FN), a high-molecular-weight glycoprotein (B1211001) and a key component of the extracellular matrix (ECM), is a pivotal player in the tumor microenvironment.[1][2] Under normal physiological conditions, this compound is involved in essential processes such as tissue repair and embryogenesis.[3] However, in the context of cancer, its expression is often upregulated and its form altered, contributing significantly to tumor growth, progression, and invasion.[1][4] Cancer-associated fibroblasts (CAFs) are a primary source of this compound in the tumor stroma.[5] This guide provides a detailed exploration of the core signaling pathways driven by this compound that promote cancer progression, offering insights for researchers and professionals in oncology drug development.
The interaction of cancer cells with this compound, primarily through integrin receptors, triggers a cascade of intracellular signaling events that influence cell adhesion, migration, proliferation, survival, and resistance to therapy.[6][7] Understanding these complex pathways is crucial for identifying novel therapeutic targets to disrupt the supportive network that this compound provides to tumors.
Core this compound Signaling Pathways
This compound-mediated signaling is predominantly initiated by the binding of its Arg-Gly-Asp (RGD) motif to integrin receptors on the cancer cell surface. This engagement leads to the activation of several key downstream signaling cascades.
The Integrin-FAK-Src Axis: A Central Hub for Migration and Invasion
The binding of this compound to integrins, such as α5β1 and αvβ3, leads to the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK) at Tyr-397.[8] This event creates a high-affinity binding site for the SH2 domain of the Src family kinases. The subsequent activation of Src kinase promotes further phosphorylation of FAK at other residues, including Tyr-925, which serves as a docking site for the Grb2 adaptor protein, linking the pathway to MAPK/ERK signaling.[8] The FAK-Src complex is a central mediator of cancer cell migration and invasion.[9]
Below is a diagram illustrating the core Integrin-FAK-Src signaling pathway.
Caption: Core Integrin-FAK-Src signaling cascade initiated by this compound.
The PI3K/Akt Pathway: Promoting Survival and Chemoresistance
The activation of FAK by this compound can also lead to the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[10] This pathway is critical for promoting cancer cell survival by inhibiting apoptosis and is heavily implicated in the development of chemoresistance.[11] In some cancers, such as non-small cell lung cancer, this compound has been shown to promote tumor progression through an integrin αvβ3/PI3K/AKT/SOX2 signaling axis.[12] Furthermore, in tamoxifen-resistant breast cancer cells, this compound expression is upregulated through a PI-3K/Akt-dependent mechanism.[13]
The following diagram outlines the this compound-PI3K/Akt signaling pathway.
Caption: PI3K/Akt pathway activation by this compound engagement.
The MAPK/ERK Pathway: Driving Proliferation and Angiogenesis
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is another critical downstream effector of this compound signaling.[14] Activation of this pathway is often mediated through the FAK-Src complex and the recruitment of Grb2.[8] The MAPK/ERK pathway plays a significant role in promoting cancer cell proliferation and angiogenesis.[15] For instance, the Extra Domain A (EDA) of this compound can increase the expression of Vascular Endothelial Growth Factor-C (VEGF-C) in colorectal carcinoma through the PI3K/Akt pathway, which can then feedback to activate MAPK/ERK signaling.[16]
The diagram below illustrates the this compound-MAPK/ERK signaling pathway.
Caption: MAPK/ERK signaling cascade initiated by this compound.
Quantitative Data on this compound's Role in Cancer
The following tables summarize quantitative findings from various studies on the impact of this compound on cancer cell behavior.
Table 1: Effect of this compound on Cancer Cell Migration and Invasion
| Cancer Type | Cell Line | Assay | Effect of this compound | Fold Change | Reference |
| Ovarian Cancer | OVCAR-3, A2780/CP70 | Transwell Invasion Assay | Increased invasion | Not specified | [17] |
| Lung Cancer | A549 | Transwell Migration Assay | Increased migration | Not specified | [10] |
| Thyroid Cancer | CUTC60, 8505C | Invasion Assay | Increased invasion | 1.7 to 2.1-fold increase in secreted this compound with BRAF inhibitor | [18] |
Table 2: this compound-Induced Changes in Protein Expression and Activation
| Cancer Type | Cell Line | Protein | Change | Fold Change | Reference |
| Lung Cancer | A549 | p-FAK, p-Src, p-ERK1/2, p-PI3K, p-Akt | Increased phosphorylation | Not specified | [10] |
| Ovarian Cancer | OVCAR-3, A2780/CP70 | p-FAK, p-PI3K, p-Akt | Increased phosphorylation | Not specified | [17] |
| Glioma | Glioma Stem-like Cells | MMP-2, MMP-9 | Increased expression | Concentration-dependent | [19] |
| Colorectal Cancer | Not specified | VEGF-C | Upregulated by EDA-FN | Not specified | [16] |
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed protocols for key experiments used to investigate this compound signaling in cancer.
Cell Adhesion Assay
This assay quantifies the ability of cancer cells to adhere to a this compound-coated surface.
Materials:
-
96-well tissue culture plates
-
This compound solution (e.g., from bovine plasma, Sigma-Aldrich)
-
Phosphate-Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA) solution (1% in PBS)
-
Cancer cell line of interest
-
Serum-free cell culture medium
-
Calcein AM or Crystal Violet stain
-
Plate reader
Protocol:
-
Coating the Plate:
-
Prepare a this compound solution of 10 μg/mL in PBS.[20]
-
Add 50 µL of this compound solution to the desired wells of a 96-well plate.
-
To other wells, add 50 µL of 1% BSA solution as a negative control.
-
Incubate the plate overnight at 4°C.[20]
-
The next day, aspirate the coating solution and wash the wells three times with 100 µL of PBS.
-
-
Cell Seeding:
-
Washing and Staining:
-
Gently wash the wells 3-5 times with 100 µL of PBS to remove non-adherent cells.
-
For Calcein AM staining, add 100 µL of 2 µM Calcein AM in PBS to each well and incubate for 30 minutes at 37°C.
-
For Crystal Violet staining, fix the cells with 100 µL of 4% paraformaldehyde for 15 minutes, wash with water, and then add 100 µL of 0.1% Crystal Violet solution for 20 minutes.
-
-
Quantification:
-
For Calcein AM, read the fluorescence at an excitation of 485 nm and an emission of 520 nm.
-
For Crystal Violet, wash the wells with water, air dry, and then solubilize the stain with 100 µL of 10% acetic acid. Read the absorbance at 595 nm.
-
Transwell Migration/Invasion Assay
This assay measures the ability of cancer cells to migrate through a porous membrane towards a chemoattractant, with or without an ECM layer (for invasion).
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
This compound solution
-
Matrigel (for invasion assay)
-
Cancer cell line of interest
-
Serum-free and serum-containing cell culture medium
-
Cotton swabs
-
Crystal Violet stain
Protocol:
-
Coating the Inserts (Optional but recommended for migration):
-
Coating for Invasion Assay:
-
Thaw Matrigel on ice.
-
Dilute Matrigel with cold, serum-free medium.
-
Add 50 µL of the diluted Matrigel to the top of the Transwell insert and incubate at 37°C for at least 4 hours to allow for gelation.
-
-
Cell Seeding and Migration/Invasion:
-
Harvest cancer cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Add 200 µL of the cell suspension to the top chamber of the Transwell insert.
-
Add 500 µL of medium containing a chemoattractant (e.g., 10% FBS) to the bottom chamber.
-
Incubate for 12-48 hours at 37°C.
-
-
Staining and Quantification:
-
After incubation, remove the non-migrated/invaded cells from the top of the membrane with a cotton swab.
-
Fix the cells on the bottom of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.1% Crystal Violet for 20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Count the number of stained cells in several random fields under a microscope.
-
Western Blotting for Signaling Protein Activation
This technique is used to detect the phosphorylation status of key signaling proteins.
Materials:
-
Cancer cells cultured on this compound-coated plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (total and phosphorylated forms of FAK, Src, Akt, ERK, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Lysis and Protein Quantification:
-
Culture cells on this compound-coated plates and stimulate as required.
-
Wash cells with cold PBS and then lyse them with lysis buffer.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
Determine the protein concentration of the lysate using a protein assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-FAK) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against the total form of the protein as a loading control.
-
Conclusion
This compound is a critical component of the tumor microenvironment that actively promotes cancer progression through the activation of multiple intracellular signaling pathways. The Integrin-FAK-Src, PI3K/Akt, and MAPK/ERK pathways are central to this compound's pro-tumorigenic effects, driving cell migration, invasion, proliferation, survival, and chemoresistance. A thorough understanding of these mechanisms, facilitated by robust experimental techniques, is essential for the development of novel therapeutic strategies that target the supportive and protective niche provided by this compound. By disrupting these signaling cascades, it may be possible to inhibit tumor growth and metastasis and overcome resistance to existing cancer therapies.
References
- 1. Targeting this compound for Cancer Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in the Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cellbiologics.com [cellbiologics.com]
- 4. This compound in Cancer: Friend or Foe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Shaping Oncogenic Microenvironments: Contribution of this compound [frontiersin.org]
- 6. This compound: How Its Aberrant Expression in Tumors May Improve Therapeutic Targeting [jcancer.org]
- 7. editverse.com [editverse.com]
- 8. This compound-stimulated signaling from a focal adhesion kinase-c-Src complex: involvement of the Grb2, p130cas, and Nck adaptor proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Functional and clinical characteristics of focal adhesion kinases in cancer progression [frontiersin.org]
- 10. Characterisation of this compound-mediated FAK signalling pathways in lung cancer cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Shielding and nurturing: this compound as a modulator of cancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound promotes tumor progression through integrin αvβ3/PI3K/AKT/SOX2 signaling in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound expression is upregulated by PI-3K/Akt activation in tamoxifen-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Urokinase Receptor and this compound Regulate the ERKMAPK to p38MAPK Activity Ratios That Determine Carcinoma Cell Proliferation or Dormancy In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound promotes tumor angiogenesis and progression of non-small-cell lung cancer by elevating WISP3 expression via FAK/MAPK/ HIF-1α axis and activating wnt signaling pathway | springermedizin.de [springermedizin.de]
- 16. The Extra Domain A of this compound Increases VEGF-C Expression in Colorectal Carcinoma Involving the PI3K/AKT Signaling Pathway | PLOS One [journals.plos.org]
- 17. researchgate.net [researchgate.net]
- 18. This compound contributes to a BRAF inhibitor-driven invasive phenotype in thyroid cancer through EGR1, which can be blocked by inhibition of ERK1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound Promotes the Malignancy of Glioma Stem-Like Cells Via Modulation of Cell Adhesion, Differentiation, Proliferation and Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Adhesion formation assay [bio-protocol.org]
- 21. cellbiolabs.com [cellbiolabs.com]
- 22. Transwell migration assays [bio-protocol.org]
- 23. researchgate.net [researchgate.net]
Regulation of fibronectin gene expression
An In-depth Technical Guide to the Regulation of Fibronectin Gene Expression
Executive Summary
This compound (FN), a high-molecular-weight glycoprotein (B1211001) of the extracellular matrix (ECM), is a critical regulator of fundamental cellular processes, including adhesion, migration, growth, and differentiation.[1] Its expression is tightly controlled at multiple levels—transcriptional, post-transcriptional, and translational—and its dysregulation is a hallmark of numerous pathologies such as fibrosis and cancer.[1][2] This document provides a comprehensive overview of the molecular mechanisms governing this compound gene (FN1) expression, details key experimental methodologies used in its study, and presents quantitative data to illustrate its regulation in various biological contexts.
Introduction to this compound
This compound exists in two main forms: a soluble dimeric form in plasma and an insoluble fibrillar form in the ECM.[3] The FN1 gene is a paradigm of complexity, generating over 20 different isoforms through alternative splicing of its primary transcript.[4] These isoforms play distinct roles in processes ranging from embryonic development and wound healing to pathological states.[1][5][6] During development and tissue repair, FN expression is transiently upregulated, whereas in most healthy adult tissues, its expression is low.[5][7] However, in diseases like fibrosis and cancer, FN synthesis is drastically increased, contributing to disease progression.[2][8][9]
Transcriptional Regulation of the FN1 Gene
The expression of the FN1 gene is controlled by a complex interplay of cis-acting elements within its promoter and the trans-acting factors that bind to them. This regulation is highly responsive to extracellular cues, including growth factors, hormones, and mechanical stress.
The this compound Promoter
The 5' flanking region of the FN1 gene contains binding sites for a variety of inducible transcription factors.[10] Key response elements include those for cAMP-responsive element-binding protein (CREB), Activator Protein-1 (AP-1), and Nuclear Factor-kappa B (NF-κB).[10] This architecture allows for the integration of multiple signaling pathways to fine-tune FN expression.
Key Transcription Factors and Signaling Pathways
Transforming Growth Factor-β (TGF-β) Signaling: TGF-β is one of the most potent inducers of FN expression, playing a central role in fibrosis.[11][12] The canonical TGF-β pathway involves the binding of TGF-β to its type II receptor, which then recruits and phosphorylates the type I receptor.[13] This activated receptor complex phosphorylates SMAD2 and SMAD3, which then complex with SMAD4.[11][13] This SMAD complex translocates to the nucleus, where it acts as a transcription factor to directly upregulate FN1 gene expression.[11][13] In glioblastoma, TGF-β induces the expression of oncofetal FN isoforms in a SMAD3- and SMAD4-dependent manner.[14]
Other Regulatory Factors:
-
Growth Factors: Platelet-derived growth factor (PDGF), epidermal growth factor (EGF), and others stimulate FN expression.[5][7] Overexpression of the c-sis protooncogene, which codes for the PDGF B-chain, leads to a 10-fold increase in FN gene expression in fibroblasts.[15]
-
Integrin Signaling: Cell adhesion to FN via integrin receptors (e.g., α5β1) triggers intracellular signaling cascades that can modulate gene expression.[16] This creates a feedback loop where FN assembly and cell adhesion reinforce FN transcription.[13]
-
Tumor Suppressors and Oncogenes: The tumor suppressor p53 down-regulates the FN gene promoter.[17] Conversely, transcription factors like EGR-1 can directly transactivate the FN gene.[18]
Post-Transcriptional Regulation: Alternative Splicing
The primary transcript of the FN1 gene undergoes extensive alternative splicing at three specific regions: Extra Domain A (EDA or EIIIA), Extra Domain B (EDB or EIIIB), and the Type III connecting segment (IIICS or V region).[4] This process is highly regulated according to cell type, developmental stage, and physiological state.[4][6]
-
EDA and EDB: These "oncofetal" domains are typically included in FN variants during embryogenesis, wound healing, and in tumors, but are largely absent in healthy adult tissues.[6][19] Their inclusion is essential for certain pathological processes; for instance, EDA-containing FN is critical for the development of pulmonary fibrosis.[9]
-
Regulation: The splicing patterns are controlled by specific cis-acting sequences on the pre-mRNA and the trans-acting splicing factors that bind to them.[4]
Translational and Post-Translational Regulation
Regulation of FN expression extends beyond transcription and splicing to the level of mRNA translation and protein assembly.
-
Translational Control: Adhesion to this compound via β1 integrins stimulates cap-dependent translation.[20] This process involves the coordinated regulation of eukaryotic initiation factors (eIFs) 4F and 2, but interestingly, does not affect the translation of 5' TOP mRNAs, which typically code for ribosomal proteins.[20] This suggests a mechanism to increase specific protein synthesis without committing to an overall increase in translational machinery.[20]
-
FN Fibrillogenesis: The assembly of soluble FN dimers into insoluble ECM fibrils is a cell-mediated process that is critical for its function.[3] This process requires integrin binding (primarily α5β1) and the application of cell-generated contractile forces to stretch FN molecules, revealing cryptic self-assembly sites.[3][13] Inhibition of FN polymerization can attenuate fibrosis and reduce tumor growth, highlighting this as a key regulatory checkpoint.[2][21]
Quantitative Data on this compound Expression
The following tables summarize quantitative data from various studies, illustrating the magnitude of change in FN expression under different experimental conditions.
Table 1: Regulation of this compound mRNA Expression
| Condition / Model | Cell/Tissue Type | Fold Change in FN mRNA | Reference |
|---|---|---|---|
| c-sis overexpression | Human Dermal Fibroblasts | ~10-fold increase | [15] |
| TGF-β1 Treatment | Control Human Fibroblasts | ~10-fold increase | [15] |
| Partial Hepatectomy (24h) | Rat Liver | ~3-fold increase | [22] |
| Diabetes | Rat Sciatic Nerve | Significant decrease (vs. control) | [23] |
| Aerobic Training in Diabetes | Rat Sciatic Nerve | Significant increase (vs. diabetic) |[23] |
Table 2: Regulation of this compound Protein Expression
| Condition / Model | Cell/Tissue Type | Change in FN Protein | Reference |
|---|---|---|---|
| p53 antisense transfection | HeLa Cells | Increased protein amount | [17] |
| TGF-β1 Treatment | Control Human Fibroblasts | ~2-fold increase (soluble FN) | [15] |
| Cellular Senescence | Human Fibroblasts | Significant increase | [24] |
| Diabetes | Rat Sciatic Nerve | ~26% reduction (vs. control) |[23] |
Detailed Experimental Protocols
This section provides methodologies for key experiments used to study FN gene expression.
Protocol 1: Quantitative Real-Time PCR (RT-qPCR) for FN mRNA
-
Objective: To quantify the relative expression levels of FN mRNA.
-
Methodology (adapted from[22][25]):
-
RNA Isolation: Extract total RNA from cells or tissues using a TRIzol-based method or a commercial kit. Assess RNA quality and quantity using spectrophotometry (A260/A280 ratio) and gel electrophoresis.
-
Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Competitive PCR (for absolute quantification): Create a competitor DNA fragment that shares the same primer binding sites as the target FN cDNA but has a different size. Perform PCR with known amounts of competitor and unknown sample cDNA. The ratio of the two amplified products allows for extrapolation of the initial target amount.[22]
-
Real-Time PCR (for relative quantification): Prepare a reaction mix containing cDNA template, forward and reverse primers specific for the FN gene, and a fluorescent dye (e.g., SYBR Green) or a probe.
-
Thermocycling: Perform the PCR in a real-time thermal cycler. A typical program includes an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.
-
Data Analysis: Determine the cycle threshold (Ct) for FN and one or more stable housekeeping genes (e.g., GAPDH, YWHAZ).[25] Calculate the relative expression of FN using the ΔΔCt method. A melt curve analysis is performed to confirm the specificity of the amplified product.[25]
-
Protocol 2: Electrophoretic Mobility Shift Assay (EMSA)
-
Objective: To detect the binding of transcription factors from nuclear extracts to a specific DNA sequence in the FN promoter.
-
Methodology (adapted from[10][18]):
-
Probe Preparation: Synthesize a short, double-stranded DNA oligonucleotide corresponding to the putative transcription factor binding site in the FN promoter. Label the probe with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).
-
Nuclear Extract Preparation: Isolate nuclei from control and experimental cells and extract nuclear proteins. Determine protein concentration using a Bradford or BCA assay.
-
Binding Reaction: Incubate the labeled probe with the nuclear protein extract in a binding buffer containing a non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding.
-
Competition Assay (for specificity): In parallel reactions, include a 50- to 100-fold molar excess of unlabeled ("cold") specific competitor oligonucleotide or a non-specific oligonucleotide.
-
Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
Detection: Visualize the probe by autoradiography (for radioactive labels) or chemiluminescence (for non-radioactive labels). A "shifted" band indicates the formation of a protein-DNA complex. The shift should be diminished by the specific cold competitor but not the non-specific one.
-
Protocol 3: Deoxycholate (DOC) Insolubility Assay for FN Fibrils
-
Objective: To quantify the amount of assembled, insoluble FN fibrils in the ECM.
-
Methodology (adapted from[3][26]):
-
Cell Culture: Plate cells and culture under desired conditions to allow for ECM deposition.
-
Lysis and Solubilization: Wash cell layers with PBS. Lyse the cells and solubilize the soluble protein fraction with a buffer containing the detergent deoxycholate (DOC), typically at 1%. This fraction contains intracellular proteins and soluble/cell-associated FN.
-
Separation of Fractions: Centrifuge the lysate to pellet the DOC-insoluble material, which includes the assembled FN fibril matrix.
-
Resolubilization of Matrix: Wash the insoluble pellet and then resolubilize it in a denaturing buffer (e.g., SDS-PAGE sample buffer with a reducing agent).
-
Quantification: Analyze both the DOC-soluble and DOC-insoluble fractions by SDS-PAGE followed by Western blotting using an anti-fibronectin antibody to quantify the amount of FN in each fraction.
-
Conclusion and Therapeutic Implications
The regulation of this compound gene expression is a multi-layered process that is integral to tissue homeostasis and development. Its aberrant expression is a key driver of pathology in fibrosis and cancer.[2][27][28] The TGF-β and integrin signaling pathways represent major nodes of control and, consequently, are attractive targets for therapeutic intervention. Strategies aimed at inhibiting FN transcription, modulating its alternative splicing, or preventing its polymerization into the ECM are under active investigation.[2][27] A thorough understanding of the intricate regulatory networks governing FN expression is paramount for the development of novel therapeutics to combat these diseases.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ahajournals.org [ahajournals.org]
- 3. This compound: Molecular Structure, Fibrillar Structure and Mechanochemical Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The this compound gene as a model for splicing and transcription studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expression of the this compound gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
- 7. atsjournals.org [atsjournals.org]
- 8. This compound in Cancer: Friend or Foe - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atsjournals.org [atsjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Paracrine signaling - Wikipedia [en.wikipedia.org]
- 12. The interplay of this compound functionalization and TGF-β1 presence on fibroblast proliferation, differentiation and migration in 3D matrices - Biomaterials Science (RSC Publishing) DOI:10.1039/C5BM00140D [pubs.rsc.org]
- 13. Mechanics and Synergistic Signaling of this compound, Integrins, and TGF-β Isoforms - Fibrosis - Full-Text HTML - SCIEPublish [sciepublish.com]
- 14. TGF-β induces oncofetal this compound that, in turn, modulates TGF-β superfamily signaling in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound levels are enhanced in human fibroblasts overexpressing the c-sis protooncogene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound and integrins in cell adhesion, signaling, and morphogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. The transcription factor EGR-1 directly transactivates the this compound gene and enhances attachment of human glioblastoma cell line U251 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mRNA expression and protein distribution of this compound splice variants and high-molecular weight tenascin-C in different phases of human fracture healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pnas.org [pnas.org]
- 21. researchgate.net [researchgate.net]
- 22. academic.oup.com [academic.oup.com]
- 23. researchgate.net [researchgate.net]
- 24. This compound expression increases during in vitro cellular senescence: correlation with increased cell area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. This compound Polymerization Regulates the Composition and Stability of Extracellular Matrix Fibrils and Cell-Matrix Adhesions - PMC [pmc.ncbi.nlm.nih.gov]
- 27. This compound: How Its Aberrant Expression in Tumors May Improve Therapeutic Targeting [jcancer.org]
- 28. This compound expression is critical for liver fibrogenesis in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Fibronectin Isoforms and Their Functions
Audience: Researchers, scientists, and drug development professionals.
Introduction to Fibronectin and its Isoforms
This compound (FN) is a high-molecular-weight glycoprotein (B1211001) of the extracellular matrix (ECM) that plays a pivotal role in a wide array of cellular processes, including adhesion, migration, growth, and differentiation. It is a key component in embryogenesis, wound healing, and tissue repair.[1][2] this compound exists in two main forms: a soluble, dimeric form found in blood plasma, known as plasma this compound (pFN), and an insoluble, multimeric form that is assembled into the ECM, called cellular this compound (cFN).[1][3]
A single gene encodes all this compound variants, with protein diversity arising from alternative splicing of the pre-messenger RNA (pre-mRNA). This splicing occurs at three specific regions: the Extra Domain A (EDA or EIIIA), the Extra Domain B (EDB or EIIIB), and the type III connecting segment (IIICS) or V region. The inclusion or exclusion of the EDA and EDB exons, and the variable splicing of the IIICS region, can generate up to 20 different this compound isoforms in humans.[4][5]
Plasma this compound, synthesized by hepatocytes, typically lacks both the EDA and EDB domains.[1] In contrast, cellular this compound, produced by various cell types including fibroblasts, endothelial cells, and chondrocytes, contains variable amounts of EDA and EDB domains.[3] These oncofetal isoforms, EDA-FN and EDB-FN, are highly expressed during embryonic development and in pathological conditions such as cancer and fibrosis, while being largely absent in normal adult tissues.[6][7][8]
Functional Distinctions of this compound Isoforms
The presence or absence of the EDA and EDB domains confers distinct functional properties to this compound, influencing cell behavior and matrix architecture.
Plasma this compound (pFN)
Primarily circulating in the blood at concentrations of 300-400 µg/ml, pFN is crucial for blood clotting, where it is cross-linked to fibrin (B1330869) to form a stable clot.[1] It also contributes to wound healing by providing a provisional matrix for cell migration.[1]
Cellular this compound (cFN) and the Role of EDA and EDB Domains
Cellular this compound isoforms containing the EDA and EDB domains are key regulators of tissue remodeling, both in physiological and pathological contexts. While present at very low levels in normal plasma (1.3-1.4 µg/ml), their expression is significantly upregulated during tissue injury and in various diseases.[1]
-
EDA-Containing this compound (EDA-FN): The EDA domain is critical for fibroblast differentiation into myofibroblasts, a key process in wound healing and fibrosis.[9] It enhances cell adhesion and signaling, promoting a pro-fibrotic cellular phenotype. EDA-FN expression is strongly induced by transforming growth factor-beta (TGF-β), a potent pro-fibrotic cytokine.[10][11] Furthermore, EDA-FN itself can modulate TGF-β signaling, creating a feedback loop that perpetuates fibrotic responses.[6][12]
-
EDB-Containing this compound (EDB-FN): The EDB domain is strongly associated with angiogenesis, the formation of new blood vessels.[13][14][15] Its expression is upregulated in endothelial cells by factors such as high glucose and TGF-β1.[13][15] EDB-FN promotes endothelial cell proliferation, migration, and the formation of tubular structures, partly by increasing the expression of Vascular Endothelial Growth Factor (VEGF).[13][14] Due to its restricted expression in normal adult tissues and high prevalence in the tumor vasculature, EDB-FN is a promising target for anti-cancer therapies.[7][8]
Quantitative Data on this compound Isoforms
The differential expression and activity of this compound isoforms can be quantified to understand their roles in various biological processes.
| Parameter | Plasma this compound (pFN) | Cellular this compound (cFN) with EDA/EDB | Reference |
| Concentration in Normal Plasma | 300-400 µg/ml | 1.3-1.4 µg/ml | [1] |
| Relative Expression in some cell lines | Lacks EDA and EDB | EDA: ~1/10th of total FN, EDB: ~1/100th of total FN | [16] |
| Binding Affinity to Integrins (Kd) | 8 x 10-7 M (general FN-receptor interaction) | Isoform-specific affinities are being investigated | [17] |
Signaling Pathways of this compound Isoforms
This compound isoforms exert their functions by binding to cell surface integrin receptors, which triggers intracellular signaling cascades that regulate cell behavior.
EDA-FN Signaling
EDA-FN primarily signals through the α4β7 and α9β1 integrins.[9] Binding of EDA-FN to these integrins can initiate a signaling cascade involving Focal Adhesion Kinase (FAK) and the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (Erk) pathway, leading to the differentiation of fibroblasts into myofibroblasts.[9] EDA-FN also participates in a complex feedback loop with TGF-β. TGF-β induces the expression of EDA-FN, which in turn can enhance TGF-β signaling, promoting a sustained pro-fibrotic response.[6][10][11][12]
Caption: EDA-FN signaling pathway leading to myofibroblast differentiation.
EDB-FN Signaling in Angiogenesis
EDB-FN promotes angiogenesis by interacting with integrins such as αVβ3 on endothelial cells.[7] This interaction activates downstream signaling pathways including the FAK/PI3K/Akt and MAPK/ERK pathways, which in turn stimulate endothelial cell proliferation, migration, and tube formation, partly through the upregulation of VEGF.[7][13][14]
Caption: EDB-FN signaling pathway promoting angiogenesis.
Experimental Protocols
Detailed methodologies are crucial for the accurate study of this compound isoforms.
Isolation of this compound Isoforms
Plasma this compound (pFN) Isolation: A common method for pFN purification involves affinity chromatography.[18][19][20][21][22]
-
Preparation: Obtain outdated human plasma anticoagulated with citrate (B86180) or EDTA.[18] Centrifuge to remove any remaining cells.
-
Gelatin-Sepharose Affinity Chromatography: Pass the plasma over a gelatin-Sepharose column. This compound binds to gelatin.
-
Washing: Wash the column extensively with a buffer such as Tris-buffered saline (TBS) to remove unbound proteins.
-
Elution: Elute the bound this compound using a high concentration of urea (B33335) (e.g., 3 M) or by lowering the pH of the buffer.[22]
-
Further Purification (Optional): The eluted this compound can be further purified using heparin-agarose chromatography.[22]
-
Purity Assessment: Analyze the purity of the isolated pFN using SDS-PAGE.[21]
Cellular this compound (cFN) Isolation: Purification of cFN is more challenging due to its insolubility.[18]
-
Cell Culture: Culture cells that produce high levels of cFN, such as fibroblasts, in serum-free media.
-
Extraction: Extract cFN from the cell culture supernatant or the cell layer using buffers containing urea or other denaturing agents.
-
Affinity Chromatography: Purify cFN using affinity chromatography with a monoclonal antibody specific for this compound.[19][20][21]
-
Purity Assessment: Assess the purity of the isolated cFN by SDS-PAGE and Western blot.[21]
Western Blotting for this compound Isoform Detection
-
Sample Preparation: Prepare protein lysates from cells or tissues. Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 30-50 µg of total protein per lane on an SDS-polyacrylamide gel. The gel percentage should be optimized for high molecular weight proteins like this compound (~250 kDa).
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for at least 1 hour at room temperature or overnight at 4°C with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for total this compound or a particular isoform (e.g., anti-EDA or anti-EDB) overnight at 4°C with gentle shaking. Dilute the antibody according to the manufacturer's recommendations.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Caption: A simplified workflow for Western blotting of this compound isoforms.
Immunofluorescence for this compound Isoform Visualization
-
Cell Seeding: Seed cells on glass coverslips and culture until the desired confluency.
-
Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 10% normal goat serum in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for the this compound isoform of interest overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining (Optional): Stain the cell nuclei with DAPI.
-
Mounting and Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Cell Adhesion Assay
-
Plate Coating: Coat the wells of a 48-well plate with a solution of the desired this compound isoform (e.g., 50 µg/mL in PBS) and incubate for at least 30-90 minutes at 37°C.[23][24] Use BSA-coated wells as a negative control.
-
Cell Seeding: Seed cells in serum-free medium into the coated wells at a concentration of 200,000 cells/mL.[23]
-
Incubation: Incubate the plate for 30-90 minutes at 37°C to allow for cell adhesion.[24]
-
Washing: Gently wash the wells 3-5 times with PBS to remove non-adherent cells.[24]
-
Fixing and Staining: Fix the adherent cells with 0.1% glutaraldehyde (B144438) and then stain with a suitable dye (e.g., crystal violet).[24]
-
Quantification: Elute the dye from the stained cells using an extraction solution and measure the absorbance at 595 nm using a plate reader.[24]
Transwell Cell Migration Assay
-
Insert Coating (Optional): For haptotaxis assays, coat the underside of the Transwell insert membrane with the this compound isoform of interest.[25]
-
Cell Preparation: Serum-starve the cells for 12-24 hours prior to the assay.[26] Resuspend the cells in serum-free medium at a concentration of 1-2 x 10^5 cells/mL.[26]
-
Assay Setup: Add a chemoattractant (e.g., 10% FBS) to the lower chamber.[27] Seed the cell suspension into the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate for 2-24 hours at 37°C.[27]
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixing and Staining: Fix the migrated cells on the underside of the membrane with 70% ethanol (B145695) or 4% PFA and stain with a dye such as crystal violet.[27]
-
Quantification: Count the number of migrated cells in several microscopic fields or elute the stain and measure the absorbance.
Caption: A general workflow for a Transwell cell migration assay.
Conclusion
The diverse isoforms of this compound, generated through alternative splicing, exhibit distinct and critical functions in a multitude of physiological and pathological processes. The inclusion of the EDA and EDB domains, in particular, confers specialized roles in tissue remodeling, fibrosis, and angiogenesis. A thorough understanding of the unique functions of each isoform, their signaling pathways, and the application of precise experimental methodologies is essential for advancing our knowledge in cell biology and for the development of novel therapeutic strategies targeting this compound in diseases such as cancer and fibrosis. This guide provides a foundational framework for researchers to explore the complex and fascinating biology of this compound isoforms.
References
- 1. Plasma and cellular this compound: distinct and independent functions during tissue repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Plasma and cellular this compound: distinct and independent functions during tissue repair: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of this compound 1 (FN1) splice variants, including two novel ones, and analysis of integrins as candidate FN1 receptors in bovine preimplantation embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. EDA-containing cellular this compound induces fibroblast differentiation through binding to α4β7 integrin receptor and MAPK/Erk 1/2-dependent signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of this compound-EDA through CTGF Domain–Specific Interactions with TGFβ2 and Its Receptor TGFβRII - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.biologists.com [journals.biologists.com]
- 12. Hyaluronan, Transforming Growth Factor β, and Extra Domain A-Fibronectin: A Fibrotic Triad - PMC [pmc.ncbi.nlm.nih.gov]
- 13. EDB this compound and angiogenesis -- a novel mechanistic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. EDB this compound and angiogenesis – a novel mechanistic pathway | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Utilizing this compound Integrin-Binding Specificity to Control Cellular Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 18. taylorfrancis.com [taylorfrancis.com]
- 19. Purification of Human Plasma/Cellular this compound and this compound Fragments | Springer Nature Experiments [experiments.springernature.com]
- 20. researchgate.net [researchgate.net]
- 21. Purification of Human Plasma/Cellular this compound and this compound Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Rapid methods for isolation of human plasma this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. This compound Attachment Assay [ruf.rice.edu]
- 24. cellbiologics.com [cellbiologics.com]
- 25. corning.com [corning.com]
- 26. youtube.com [youtube.com]
- 27. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Fibronectin Domains and Their Binding Partners
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of fibronectin's modular structure, the specific binding partners of its domains, and the critical signaling pathways initiated upon these interactions. Quantitative binding data is summarized for comparative analysis, and detailed experimental protocols for key assays are provided.
Introduction to this compound
This compound (FN) is a high-molecular-weight glycoprotein (B1211001) found in the extracellular matrix (ECM) and in plasma.[1][2] It plays a pivotal role in cell adhesion, migration, growth, and differentiation, making it a key molecule in processes such as wound healing, embryonic development, and cancer progression.[1][2][3] this compound exists as a dimer of two nearly identical subunits linked by a pair of disulfide bonds at their C-termini.[1][4] Each subunit is composed of a series of repeating modules of three types: Type I, Type II, and Type III.[1][4]
This compound Domain Structure and Binding Partners
The modular structure of this compound allows it to interact with a wide array of molecules, including cell surface receptors, other ECM components, and growth factors.
This compound Type I (FN-I) Domains
The N-terminal region of this compound is composed of 12 Type I domains. These domains are characterized by the presence of two disulfide bonds which stabilize their structure. The Type I domains are crucial for the assembly of this compound into fibrils and for its interaction with several key proteins.
This compound Type II (FN-II) Domains
There are two Type II domains in each this compound subunit, located within the gelatin-binding domain.[5] These domains are also stabilized by disulfide bonds and are primarily responsible for binding to collagen.[5][6]
This compound Type III (FN-III) Domains
The bulk of the this compound subunit is made up of 15 to 17 Type III domains.[7] Unlike Type I and II domains, Type III domains lack disulfide bonds, which makes them more flexible and susceptible to unfolding under mechanical stress.[1] This property is critical for exposing cryptic binding sites. The most well-characterized region within the Type III repeats is the central cell-binding domain.
Quantitative Analysis of this compound Domain Interactions
The binding affinities of this compound domains for their partners are critical for understanding the biological consequences of these interactions. The following table summarizes key dissociation constants (Kd).
| This compound Domain(s) | Binding Partner | Dissociation Constant (Kd) | Experimental Method |
| Whole this compound | α5β1 Integrin | ~8 x 10⁻⁷ M | Not specified |
| 75 kDa cell-binding fragment | Fibroblastic cells | 4 x 10⁻⁷ M | Direct binding assay |
| Type II modules (from 72-kDa gelatinase) | Denatured Type I Collagen | Micromolar range | Not specified |
Key Signaling Pathways
This compound-mediated cell adhesion and signaling are primarily initiated by the binding of integrins to the RGD motif in the 10th Type III domain. This interaction triggers a cascade of intracellular events.
This compound-Integrin-FAK Signaling Pathway
Binding of integrins (e.g., α5β1) to this compound leads to the recruitment and activation of Focal Adhesion Kinase (FAK).[1][8] FAK autophosphorylation at Tyr-397 creates a binding site for Src family kinases.[8][9] The FAK-Src complex then phosphorylates other downstream targets, including paxillin (B1203293) and p130Cas, leading to the activation of pathways that regulate cell migration, proliferation, and survival.[1][8][9]
This compound-Integrin-CDC42-YAP Signaling Pathway
This compound binding to integrins can also activate the CDC42/YAP signaling pathway, which is implicated in cell proliferation and drug resistance in cancer.[10] This pathway involves the activation of the small GTPase CDC42, leading to the dephosphorylation and nuclear translocation of the transcriptional co-activator YAP.[10][11] In the nucleus, YAP promotes the expression of genes involved in cell growth and survival.
This compound-Syndecan Co-Signaling
Syndecans, a family of cell surface heparan sulfate (B86663) proteoglycans, act as co-receptors with integrins to modulate cell adhesion and signaling on this compound.[5][12] The heparan sulfate chains of syndecans bind to the heparin-binding domains of this compound, and this interaction is crucial for the formation of focal adhesions and stress fibers.[12] This co-signaling is often mediated by the activation of RhoA.[5][12]
Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA) for this compound Quantification
This protocol describes a sandwich ELISA for the quantitative measurement of human this compound.
Materials:
-
Human this compound ELISA Kit (e.g., Abcam ab219046, Thermo Fisher EHFN1, R&D Systems DFBN10)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and tips
-
Wash buffer
-
Assay diluent
-
TMB substrate
-
Stop solution
-
Samples (serum, plasma, cell culture supernatant, etc.)
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples according to the kit manufacturer's instructions. This typically involves reconstituting lyophilized standards and diluting wash buffers and assay diluents.
-
Standard and Sample Addition: Add 100 µL of each standard and sample to the appropriate wells of the pre-coated microplate.
-
Incubation: Cover the plate and incubate for the time and temperature specified in the kit protocol (e.g., 2.5 hours at room temperature).
-
Washing: Aspirate the liquid from each well and wash the plate multiple times (typically 4 times) with 1X Wash Buffer.
-
Detection Antibody Addition: Add 100 µL of the biotinylated detection antibody to each well.
-
Incubation: Cover the plate and incubate for the specified time (e.g., 1 hour at room temperature).
-
Washing: Repeat the washing step.
-
Streptavidin-HRP Addition: Add 100 µL of Streptavidin-HRP solution to each well.
-
Incubation: Cover the plate and incubate for the specified time (e.g., 45 minutes at room temperature).
-
Washing: Repeat the washing step.
-
Substrate Development: Add 100 µL of TMB Substrate to each well and incubate in the dark for a specified time (e.g., 30 minutes) until color develops.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Absorbance Measurement: Read the absorbance of each well at 450 nm within 30 minutes of adding the stop solution.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of this compound in the samples.
Surface Plasmon Resonance (SPR) for Kinetic Analysis of this compound Interactions
SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions. This protocol provides a general workflow for studying the binding of an analyte (e.g., a soluble protein) to a ligand (e.g., a this compound domain) immobilized on an SPR sensor chip.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., NHS, EDC, ethanolamine)
-
Running buffer (e.g., HBS-EP)
-
Ligand (e.g., purified this compound or a specific domain)
-
Analyte (e.g., purified binding partner)
-
Regeneration solution
Procedure:
-
Ligand Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the sensor surface by injecting a mixture of NHS and EDC.
-
Inject the ligand solution over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active groups by injecting ethanolamine.
-
-
Analyte Binding:
-
Inject a series of analyte concentrations over the ligand-immobilized surface and a reference flow cell (without ligand).
-
Monitor the association phase as the analyte binds to the ligand.
-
Inject running buffer to monitor the dissociation phase.
-
-
Surface Regeneration:
-
Inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection. The choice of regeneration solution depends on the specific interaction and should be optimized to ensure complete removal of the analyte without damaging the ligand.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the ligand flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Experimental Workflow for SPR:
Co-Immunoprecipitation (Co-IP) to Identify this compound Binding Partners
Co-IP is used to identify protein-protein interactions by using an antibody to pull down a specific protein (the "bait") and its binding partners (the "prey") from a cell lysate.
Materials:
-
Cells expressing the protein of interest
-
Lysis buffer (non-denaturing, e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody specific to the bait protein (e.g., anti-fibronectin)
-
Isotype control antibody
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Pre-clearing the Lysate:
-
Incubate the cell lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Add the primary antibody (or isotype control) to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the protein complexes from the beads by adding elution buffer (e.g., Laemmli sample buffer) and heating.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Analyze the proteins by Western blotting using antibodies specific for the expected binding partners or by mass spectrometry to identify novel interactors.
-
Conclusion
The modular structure of this compound underpins its remarkable versatility in mediating a wide range of cellular processes. A thorough understanding of the specific interactions of its domains and the resulting signaling cascades is crucial for developing therapeutic strategies that target pathologies involving aberrant cell-matrix interactions, such as cancer and fibrosis. The experimental approaches detailed in this guide provide a robust framework for further investigation into the complex biology of this compound.
References
- 1. Characterisation of this compound-mediated FAK signalling pathways in lung cancer cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of Surface Plasmon Resonance Imaging Biosensors for Determination of this compound, Laminin-5, and Type IV Collagen in Plasma, Urine, and Tissue of Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Implications for Collagen Binding from the Crystallographic Structure of this compound 6FnI1–2FnII7FnI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Utilizing this compound Integrin-Binding Specificity to Control Cellular Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound type II domain - Wikipedia [en.wikipedia.org]
- 6. All six modules of the gelatin-binding domain of this compound are required for full affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural Insights into this compound Type III Domain Mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
- 9. US9376483B2 - Universal this compound type III binding-domain libraries - Google Patents [patents.google.com]
- 10. klein.ucsf.edu [klein.ucsf.edu]
- 11. This compound Matrix Regulates Activation of RHO and CDC42 GTPases and Cell Cycle Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Pivotal Role of Fibronectin in Embryonic Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fibronectin (FN), a high-molecular-weight glycoprotein (B1211001) of the extracellular matrix (ECM), is indispensable for vertebrate embryogenesis. Its dynamic expression and assembly into a fibrillar network are critical for a multitude of developmental processes, including cell migration, adhesion, proliferation, and differentiation. Dysregulation of this compound function often leads to severe developmental defects and embryonic lethality. This guide provides a comprehensive technical overview of the core functions of this compound during embryonic development, its associated signaling pathways, and key experimental methodologies for its study.
Core Functions of this compound in Embryogenesis
This compound's role in embryonic development is multifaceted, influencing key morphogenetic events. Gene knockout studies in mice have unequivocally demonstrated that this compound is essential for embryogenesis, with null mutations leading to early embryonic lethality due to defects in mesodermal, neural tube, and vascular development.[1]
Gastrulation and Mesoderm Migration
During gastrulation, this compound provides a critical substrate for the migration of mesodermal cells.[2] In amphibian embryos, a this compound matrix assembles on the blastocoel roof, creating pathways that guide mesodermal cell movement.[2] Perturbation of this compound-cell interactions, either through antibodies or synthetic peptides, inhibits this migration and arrests gastrulation.[2]
Neural Crest Cell Migration
Neural crest cells, a migratory and multipotent cell population, rely heavily on this compound for their migration to various parts of the embryo where they differentiate into a diverse array of cell types.[3] In vitro studies have shown that avian trunk neural crest cells adhere readily to this compound substrates, and their migration is inhibited by antibodies against the cell-binding domain of this compound.[3][4] The rate of neural crest cell migration on this compound-containing matrices in vitro has been measured to be approximately 50 µm/h, which is comparable to their migration rates in vivo.[3][4]
Somitogenesis
This compound is essential for the segmentation of the paraxial mesoderm into somites. It is involved in the mesenchymal-to-epithelial transition that characterizes somite formation and is crucial for the establishment of somite boundaries.
Cardiovascular Development
The development of the heart and vascular system is critically dependent on this compound.[5] this compound-null mouse embryos exhibit severe cardiovascular defects.[5] It plays a role in the organization of the myocardium and endocardium and is essential for the proper formation of blood vessels.[5]
Left-Right Asymmetry
This compound plays an essential role in establishing the left-right body axis in the developing embryo.[5] It is required for the proper morphogenesis of the node, a key organizing center for left-right patterning.[5] In the absence of this compound, the asymmetric expression of genes such as Nodal, Lefty1/2, and Pitx2c is disrupted.[5]
Data Presentation: this compound Expression Dynamics
While precise quantitative data across all embryonic stages is not available in a single comprehensive source, the following table summarizes the dynamic expression patterns of this compound mRNA and protein during key developmental events, as described in the literature.
| Developmental Process/Stage | Organism | This compound mRNA Expression | This compound Protein Localization | Reference(s) |
| Preimplantation | Mouse | Not detected at the morula stage; increases on the trophectoderm from early to late blastocyst. | More intense in the inner cell mass of early blastocysts compared to late blastocysts. Present on the trophectoderm of blastocysts. | [6] |
| Gastrulation | Mouse, Chick, Xenopus | Expressed in the primitive streak and migrating mesodermal cells. | Forms a fibrillar matrix on the blastocoel roof (Xenopus) and along migratory pathways for mesodermal cells. | [2] |
| Neural Crest Migration | Avian, Mouse | Expressed along neural crest migratory pathways. | Found in the extracellular matrix through which neural crest cells migrate. | [3][4] |
| Somitogenesis | Chick, Mouse | Expressed in the presomitic mesoderm and surrounding newly formed somites. | Concentrated at the boundaries of forming somites. | |
| Cardiovascular Development | Mouse, Chick | Highly expressed in the developing heart and vasculature. | Localized in the cardiac jelly and surrounding developing blood vessels. | [5] |
| Left-Right Determination | Mouse | Expressed bilaterally at the 1-somite stage, then becomes enriched around the node. | Enriched at the borders of the node, notochord, and floor plate. | [5] |
Key Signaling Pathways Involving this compound
This compound exerts its influence on embryonic development primarily through interactions with cell surface receptors, most notably integrins. This interaction triggers intracellular signaling cascades that regulate cell behavior.
This compound-Integrin Signaling
The canonical this compound signaling pathway is initiated by the binding of this compound to integrin receptors, particularly α5β1. This binding leads to the clustering of integrins and the recruitment of a complex of intracellular signaling proteins to focal adhesions.
A key event in this process is the autophosphorylation of Focal Adhesion Kinase (FAK), which creates a binding site for the Src family of tyrosine kinases. The resulting FAK-Src complex phosphorylates a number of downstream targets, leading to the activation of pathways such as the Ras/MAPK pathway, which promotes cell proliferation and survival, and the PI3K/Akt pathway, which is also involved in cell survival and growth.
// Nodes FN [label="this compound (FN)", fillcolor="#FBBC05", fontcolor="#202124"]; Integrin [label="Integrin (e.g., α5β1)", fillcolor="#FBBC05", fontcolor="#202124"]; FAK [label="FAK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Src [label="Src", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ras [label="Ras", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Raf [label="Raf", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Behavior [label="Cell Proliferation,\nSurvival, Migration,\nDifferentiation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges FN -> Integrin [label=" binds"]; Integrin -> FAK [label=" activates"]; FAK -> Src [label=" recruits &\n activates"]; Src -> FAK [dir=back]; FAK -> PI3K [label=" activates"]; PI3K -> Akt [label=" activates"]; FAK -> Ras [label=" activates"]; Src -> Ras; Ras -> Raf; Raf -> MEK; MEK -> ERK; Akt -> Cell_Behavior; ERK -> Cell_Behavior; } .dot Canonical this compound-Integrin Signaling Pathway
Crosstalk with Other Signaling Pathways
This compound signaling does not occur in isolation but is intricately linked with other major developmental signaling pathways.
-
Wnt Signaling: There is evidence for crosstalk between this compound-integrin signaling and the Wnt pathway. In some contexts, this compound signaling can modulate the levels of β-catenin, a key component of the canonical Wnt pathway, thereby influencing gene expression.[7][8] Conversely, Wnt signaling can regulate the expression of this compound.[8][9]
-
TGF-β Signaling: this compound plays a role in regulating the bioavailability of Transforming Growth Factor-β (TGF-β). Latent TGF-β binding proteins associate with the this compound matrix, and the activation of TGF-β can be influenced by this compound-mediated cell adhesion and contractility.[10] This is particularly important during processes like epithelial-mesenchymal transition (EMT).[10][11]
-
FGF Signaling: Fibroblast Growth Factor (FGF) signaling is another key pathway in mesoderm development. There is evidence that FGF signaling can be modulated by the cellular context provided by the extracellular matrix, including this compound.[12] The interplay between FGF and this compound signaling is crucial for the coordinated regulation of mesodermal cell fate and movement.[12][13]
// Main Pathway FN_Integrin [label="this compound-Integrin\nSignaling", fillcolor="#FBBC05", fontcolor="#202124"];
// Other Pathways Wnt [label="Wnt Signaling", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TGFb [label="TGF-β Signaling", fillcolor="#34A853", fontcolor="#FFFFFF"]; FGF [label="FGF Signaling", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Central Node for Embryonic Processes Embryo_Processes [label="Cell Migration\nDifferentiation\nProliferation\nPatterning", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges FN_Integrin -> Wnt [dir=both, label=" Crosstalk"]; FN_Integrin -> TGFb [dir=both, label=" Crosstalk"]; FN_Integrin -> FGF [dir=both, label=" Crosstalk"];
FN_Integrin -> Embryo_Processes; Wnt -> Embryo_Processes; TGFb -> Embryo_Processes; FGF -> Embryo_Processes; } .dot Crosstalk of this compound with other Signaling Pathways
Experimental Protocols
Studying the role of this compound in embryonic development requires a range of specialized techniques. Below are detailed methodologies for key experiments.
Whole-Mount In Situ Hybridization for this compound mRNA
This protocol allows for the visualization of the spatial distribution of this compound mRNA in whole embryos.
Materials:
-
Xenopus embryos
-
MEMFA fixative (0.1 M MOPS, pH 7.4, 2 mM EGTA, 1 mM MgSO4, 3.7% formaldehyde)
-
Phosphate-buffered saline with 0.1% Tween 20 (PBSTw)
-
Proteinase K (10 µg/mL in PBSTw)
-
Hybridization buffer
-
Digoxigenin (DIG)-labeled antisense RNA probe for this compound
-
Anti-DIG antibody conjugated to alkaline phosphatase (AP)
-
BM Purple AP substrate
Procedure:
-
Fixation: Fix embryos in MEMFA overnight at 4°C.
-
Dehydration and Rehydration: Dehydrate embryos through a graded methanol/PBSTw series and store at -20°C. Rehydrate through a reverse methanol/PBSTw series.
-
Permeabilization: Treat with Proteinase K. The duration depends on the embryonic stage and should be empirically determined. Stop the reaction by washing with PBSTw.
-
Post-fixation: Fix again in MEMFA for 20 minutes.
-
Prehybridization: Incubate embryos in hybridization buffer for at least 1 hour at 60-70°C.
-
Hybridization: Replace the prehybridization buffer with hybridization buffer containing the DIG-labeled this compound probe and incubate overnight at 60-70°C.
-
Washes: Perform a series of stringent washes with pre-warmed hybridization buffer and SSC buffers to remove unbound probe.
-
Antibody Incubation: Block with a blocking solution and then incubate with anti-DIG-AP antibody overnight at 4°C.
-
Washes: Wash extensively with PBSTw to remove unbound antibody.
-
Detection: Equilibrate in alkaline phosphatase buffer and then incubate with BM Purple substrate in the dark until the desired color intensity is reached.
-
Stopping the Reaction and Imaging: Stop the reaction by washing with PBSTw. Store embryos in PBSTw at 4°C and image using a dissecting microscope.[14][15][16][17][18]
Generation of Conditional this compound Knockout Mice using Cre-LoxP
This technique allows for the tissue-specific or temporally controlled deletion of the this compound gene.
Principle: The Cre-LoxP system utilizes the Cre recombinase, which recognizes and excises DNA sequences flanked by LoxP sites. A mouse line with a "floxed" this compound allele (exons flanked by LoxP sites) is generated. This line is then crossed with a mouse line expressing Cre recombinase under the control of a tissue-specific or inducible promoter. In the offspring, this compound will be deleted only in the cells where Cre is expressed.[19][20][21][22][23][24]
Procedure Outline:
-
Construct Targeting Vector: A targeting vector is designed to insert LoxP sites flanking a critical exon or exons of the this compound gene via homologous recombination in embryonic stem (ES) cells. A selectable marker is also included.
-
ES Cell Targeting: The targeting vector is introduced into ES cells. Cells that have undergone successful homologous recombination are selected.
-
Generation of Chimeric Mice: The targeted ES cells are injected into blastocysts, which are then transferred to a surrogate mother. The resulting chimeric offspring are bred to establish germline transmission of the floxed allele.
-
Breeding with Cre-Expressing Mice: Mice carrying the floxed this compound allele are bred with a line of mice expressing Cre recombinase in the desired tissue or at the desired time (e.g., using a tamoxifen-inducible Cre).
-
Genotyping and Analysis: Offspring are genotyped to identify animals with the desired combination of the floxed allele and the Cre transgene. Phenotypic analysis is then performed on these conditional knockout animals.[19][20][21][22][23][24]
In Vitro Neural Crest Cell Migration Assay
This assay is used to study the migration of neural crest cells on a this compound substrate.
Materials:
-
Avian embryos (e.g., quail)
-
Culture dishes or plates
-
This compound solution for coating
-
Neural crest cell culture medium
-
Microscope with time-lapse imaging capabilities
Procedure:
-
Coating of Culture Surface: Coat the surface of the culture dishes with a solution of this compound (typically 1-5 µg/cm²) and allow it to dry.
-
Neural Tube Explantation: Isolate neural tubes from avian embryos at the appropriate developmental stage.
-
Explant Culture: Place the isolated neural tubes onto the this compound-coated surface in a drop of culture medium.
-
Cell Migration: Neural crest cells will emigrate from the neural tube and migrate onto the this compound substrate.
-
Time-Lapse Imaging and Analysis: Monitor and record the migration of the neural crest cells using time-lapse microscopy. The migration speed, directionality, and other parameters can be quantified using image analysis software.[3][4][23][25][26]
Conclusion
This compound is a master regulator of embryonic development, orchestrating a wide range of cellular behaviors through its intricate interactions with cell surface receptors and other signaling pathways. A thorough understanding of its functions and the molecular mechanisms that govern its activity is crucial for researchers in developmental biology and for professionals in drug development targeting developmental disorders and regenerative medicine. The experimental approaches detailed in this guide provide a robust framework for further investigation into the multifaceted roles of this essential extracellular matrix protein.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. letstalkacademy.com [letstalkacademy.com]
- 3. Neural crest cell migration: requirements for exogenous this compound and high cell density - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Neural crest cell migration: requirements for exogenous this compound and high cell density | Semantic Scholar [semanticscholar.org]
- 5. Essential roles of this compound in the development of the left-right embryonic body plan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression of this compound and a this compound-binding molecule during preimplantation development in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound mediates mesendodermal cell fate decisions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Wnt/Wg Signal Transducer β-Catenin Controls this compound Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dickkopf-1 (DKK1) reveals that this compound is a major target of Wnt signaling in branching morphogenesis of the mouse embryonic lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound fibrils regulate TGF-β1-induced Epithelial-Mesenchymal Transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Fibrils Regulate TGF-β1-induced Epithelial-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FGF signaling regulates mesoderm cell fate specification and morphogenetic movement at the primitive streak - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fibroblast growth factor and mesoderm formation - Wikipedia [en.wikipedia.org]
- 14. Whole-Mount In Situ Hybridization of Xenopus Embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. escholarship.org [escholarship.org]
- 17. zfin.atlassian.net [zfin.atlassian.net]
- 18. m.youtube.com [m.youtube.com]
- 19. Construction of this compound conditional gene knock-out mice and the effect of this compound gene knockout on hematopoietic, biochemical and immune parameters in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Generation of mouse conditional knockout alleles in one step using the i-GONAD method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Generation of Cre-LoxP-mediated Conditional Knockout Mice | BioRender Science Templates [biorender.com]
- 22. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 23. In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. m.youtube.com [m.youtube.com]
- 25. toxicology.org [toxicology.org]
- 26. platypustech.com [platypustech.com]
The Pivotal Role of Fibronectin in Cutaneous Wound Healing: A Technical Guide for Researchers
Abstract
Fibronectin, a high-molecular-weight glycoprotein (B1211001) of the extracellular matrix (ECM), is a critical orchestrator of cutaneous wound healing. Its multifaceted roles span all four phases of tissue repair: hemostasis, inflammation, proliferation, and remodeling. Through its various isoforms and functional domains, this compound interacts with a plethora of cell surface receptors, growth factors, and other ECM components to guide cellular behavior and tissue morphogenesis. This technical guide provides an in-depth examination of this compound's involvement in wound healing, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in the field.
Introduction: The Architecture of Wound Repair and this compound's Blueprint
Wound healing is a dynamic and intricate biological process essential for maintaining the integrity of the skin.[1] This process is classically divided into four overlapping phases:
-
Hemostasis: The immediate response to injury, involving vasoconstriction and the formation of a fibrin (B1330869) clot to halt bleeding.
-
Inflammation: The recruitment of immune cells to the wound site to clear debris and pathogens.
-
Proliferation: The formation of new tissue, characterized by re-epithelialization, angiogenesis, and the deposition of a provisional ECM.
-
Remodeling: The maturation and reorganization of the newly formed tissue to restore the skin's structure and function.
This compound is a key player in all these stages, acting as a scaffold, a signaling molecule, and a chemoattractant. There are two main forms of this compound: plasma this compound (pFn), which is soluble and circulates in the blood, and cellular this compound (cFn), which is produced locally by cells such as fibroblasts and keratinocytes.[1][2] These forms differ in their inclusion of alternatively spliced domains, such as Extra Domain A (EDA) and Extra Domain B (EDB), which confer distinct functional properties.[3]
This compound's Role Across the Four Phases of Wound Healing
Hemostasis: The Initial Plug and Provisional Matrix
Immediately following injury, pFn from the bloodstream is incorporated into the fibrin clot.[1] It is cross-linked to fibrin by Factor XIIIa, forming a stable fibrin-fibronectin matrix that strengthens the clot and serves as a provisional scaffold for incoming cells.[1] This provisional matrix is not merely a passive structure; it actively participates in the healing process by providing a substrate for platelet adhesion and aggregation, further securing hemostasis.[1]
Inflammation: A Beacon for Immune Cells
The this compound-rich provisional matrix acts as a chemoattractant for inflammatory cells, including neutrophils and macrophages. This compound also functions as an opsonin, facilitating the phagocytosis of cellular debris and apoptotic cells by macrophages, a crucial step in clearing the wound bed and preparing it for tissue regeneration.
Proliferation: Building the New Tissue
The proliferative phase is marked by the influx of fibroblasts, endothelial cells, and keratinocytes, and this compound is central to their activities.
-
Cell Migration and Adhesion: this compound provides a critical substrate for the migration of various cell types into the wound.[3] Fibroblasts, responsible for synthesizing the new ECM, and endothelial cells, which form new blood vessels, use this compound as a scaffold to move into the wound bed.[4] Keratinocytes at the wound edge upregulate this compound-binding integrins to facilitate their migration across the provisional matrix to re-epithelialize the wound.[3]
-
Angiogenesis: The formation of new blood vessels is essential for supplying oxygen and nutrients to the healing tissue. This compound promotes angiogenesis by interacting with endothelial cells via integrin receptors, particularly αvβ3, and by binding to and modulating the activity of pro-angiogenic growth factors like Vascular Endothelial Growth Factor (VEGF).[5]
-
ECM Deposition: Fibroblasts that have migrated into the wound begin to synthesize and deposit new ECM components, including collagen and cellular this compound. This cFn, containing EDA and EDB domains, is assembled into a fibrillar matrix that provides a more stable and organized scaffold for the developing granulation tissue.[3]
Remodeling: Maturation and Scar Formation
In the final phase of wound healing, the granulation tissue is remodeled into a scar. Myofibroblasts, differentiated from fibroblasts, contract the wound, and the provisional ECM is gradually replaced by a more mature and organized collagenous matrix. While this compound levels decrease as the wound matures, it continues to play a role in organizing the collagen fibrils and influencing the final scar architecture.
Quantitative Data on this compound in Wound Healing
The following tables summarize quantitative data from various studies on this compound's role in wound healing.
| Parameter | Condition | Observation | Fold Change/Value | Reference |
| Wound Closure | Diabetic Mice + GST/III1H,8–10 (FN Mimetic) vs. GST Control (Day 9) | Enhanced wound closure | 73.9% ± 4.1% vs. 58.1% ± 4.7% | [6] |
| Granulation Tissue Thickness | Diabetic Mice + GST/III1H,8–10 (FN Mimetic) vs. GST Control | Increased granulation tissue | 4.05 ± 0.93-fold increase | [6] |
| This compound Protein Levels | Keloid and Hypertrophic Scar Fibroblasts vs. Normal Skin Fibroblasts | Increased this compound synthesis | Elevated | [7] |
| This compound mRNA Levels | Keloid and Hypertrophic Scar Tissue vs. Normal Skin | Increased this compound mRNA | Highest in abnormal wounds | [7] |
| This compound in Wound Fluid | Acute Wound Fluid (suction blister, mastectomy) | Intact this compound | Primarily intact 250 kDa subunit | [8][9] |
| This compound in Wound Fluid | Chronic Wound Fluid (diabetic and stasis ulcers) | Degraded this compound | Prominent 93 and 125 kDa fragments; no intact FN in some cases | [8][9] |
| Fibroblast Migration Rate | Fibroblast migration into fibrin-fibronectin matrices | Increased migration rate | Increased with this compound addition | [4] |
| TGF-β Induced this compound Secretion | Human Keratinocytes + 10 ng/ml TGF-β | Increased this compound secretion | Six-fold increase | [10] |
Key Signaling Pathways Involving this compound
This compound exerts its influence on cellular behavior primarily through interactions with cell surface integrin receptors. This binding triggers intracellular signaling cascades that regulate cell adhesion, migration, proliferation, and gene expression.
This compound-Integrin Signaling
Integrins are heterodimeric transmembrane receptors composed of α and β subunits. Different combinations of these subunits confer specificity for various ECM ligands. The primary integrins that bind to this compound are α5β1 and αvβ3.
-
α5β1 Integrin: This is the classic this compound receptor and binds to the RGD (Arginine-Glycine-Aspartate) sequence in the 10th type III repeat of this compound, with a synergistic binding site in the 9th type III repeat.[11][12] Activation of α5β1 signaling is crucial for this compound matrix assembly and fibroblast migration.[13] Downstream signaling involves the recruitment of focal adhesion kinase (FAK), Src, and the activation of the Ras/MAP kinase pathway, which in turn regulates gene expression related to cell survival and proliferation.[[“]]
-
αvβ3 Integrin: This integrin also recognizes the RGD sequence in this compound and is particularly important in angiogenesis.[15] Its expression is upregulated on activated endothelial cells, and its interaction with this compound and other ECM proteins in the wound bed is essential for the survival and migration of these cells during new blood vessel formation.[15]
Crosstalk with Growth Factor Signaling
This compound doesn't act in isolation; it engages in significant crosstalk with growth factor signaling pathways to fine-tune the cellular responses during wound healing.
-
Transforming Growth Factor-β (TGF-β): TGF-β is a potent inducer of this compound expression in fibroblasts and keratinocytes.[10][16] This creates a positive feedback loop where TGF-β stimulates the production of the very matrix that helps to localize and present it to cells. This compound can also bind to the latent TGF-β binding protein, playing a role in the activation of TGF-β.
-
Platelet-Derived Growth Factor (PDGF) and Vascular Endothelial Growth Factor (VEGF): this compound can bind directly to growth factors like PDGF and VEGF, effectively creating a reservoir of these factors within the ECM. This localization enhances their bioavailability and potentiates their signaling through their respective receptors, promoting fibroblast proliferation and angiogenesis.
Experimental Protocols for Studying this compound in Wound Healing
This section provides detailed methodologies for key experiments used to investigate the role of this compound in wound healing.
In Vivo Wound Healing Model (Mouse)
This protocol describes a full-thickness excisional wound model in mice to study the dynamics of this compound expression and function during healing.[17][18][19]
Procedure:
-
Animal Preparation: Anesthetize mice according to approved institutional protocols. Shave the dorsal surface and sterilize the skin.
-
Wound Creation: Create two full-thickness excisional wounds on the dorsum using a 6-mm biopsy punch.
-
Treatment Application: Apply the test compound (e.g., this compound-based therapeutic) or vehicle control to the wounds.
-
Wound Monitoring: Photograph the wounds at regular intervals (e.g., days 0, 3, 7, 14) to measure the rate of wound closure.
-
Tissue Harvesting: At predetermined time points, euthanize the mice and harvest the entire wound, including a margin of surrounding healthy skin.
-
Tissue Processing: Divide the harvested tissue for various analyses:
-
Fix in 10% formalin for histological and immunohistochemical analysis.
-
Snap-freeze in liquid nitrogen for protein (Western blot) and RNA (qPCR) extraction.
-
Quantification of this compound
This protocol is for the detection and quantification of this compound in wound tissue lysates.
Materials:
-
Wound tissue lysate
-
SDS-PAGE gels (6-8% acrylamide)
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Rabbit anti-Fibronectin
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Homogenize snap-frozen wound tissue in RIPA buffer with protease inhibitors. Centrifuge and collect the supernatant. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 30-50 µg of protein per lane on an SDS-PAGE gel. Run the gel until adequate separation is achieved.
-
Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-fibronectin antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and visualize the bands using an imaging system.
This protocol allows for the visualization of this compound localization within the wound tissue.
Materials:
-
Formalin-fixed, paraffin-embedded wound tissue sections (5 µm)
-
Citrate (B86180) buffer (pH 6.0) for antigen retrieval
-
Blocking solution (e.g., normal goat serum)
-
Primary antibody: Rabbit anti-Fibronectin
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate
-
Hematoxylin counterstain
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval in citrate buffer.
-
Blocking: Block endogenous peroxidase activity with 3% H₂O₂ and non-specific binding with blocking solution.
-
Primary Antibody Incubation: Incubate the sections with the primary anti-fibronectin antibody overnight at 4°C.
-
Secondary Antibody Incubation: Apply the biotinylated secondary antibody and incubate for 30 minutes at room temperature.
-
Signal Amplification: Apply streptavidin-HRP conjugate and incubate for 30 minutes.
-
Detection: Apply DAB substrate and monitor for color development.
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount the slides.
In Vitro Cell Migration (Scratch) Assay
This assay measures the effect of this compound on the migration of cells like fibroblasts or keratinocytes.[20][21][22][23]
Materials:
-
24-well plates
-
Fibroblast or keratinocyte cell line
-
Culture medium
-
This compound solution for coating (e.g., 10 µg/mL in PBS)
-
P200 pipette tip
Procedure:
-
Coating: Coat the wells of a 24-well plate with this compound solution and incubate for at least 45 minutes at room temperature. Aspirate the excess solution.
-
Cell Seeding: Seed cells into the coated wells at a density that will form a confluent monolayer within 24 hours.
-
Scratch Creation: Once the cells are confluent, use a sterile P200 pipette tip to create a straight "scratch" in the monolayer.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Incubation and Imaging: Add fresh culture medium (with or without test compounds) and place the plate on a microscope with a live-cell imaging system. Capture images of the scratch at time 0 and at regular intervals (e.g., every 4-6 hours) for 24-48 hours.
-
Analysis: Measure the area of the cell-free gap at each time point to quantify the rate of cell migration and wound closure.
Conclusion and Future Directions
This compound is undeniably a central and indispensable component of the wound healing process. Its dynamic interplay with cells, growth factors, and the evolving ECM provides a sophisticated mechanism for orchestrating tissue repair. A thorough understanding of this compound's structure, function, and signaling is paramount for developing novel therapeutic strategies to address impaired wound healing, such as in diabetic ulcers and other chronic wounds, as well as to mitigate excessive scarring.
Future research should focus on elucidating the specific roles of different this compound isoforms and fragments in various stages of healing, and how their expression and function are dysregulated in pathological conditions. The development of this compound-based biomaterials and therapeutics that can mimic the pro-regenerative properties of the native ECM holds significant promise for advancing the field of regenerative medicine. By continuing to unravel the complexities of this compound biology, we can pave the way for innovative treatments that promote faster, more efficient, and scar-free wound healing.
References
- 1. Role of this compound in normal wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in cell adhesion and migration via N-glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Keratinocyte Interactions with this compound during Wound Healing - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Individual versus Collective Fibroblast Spreading and Migration: Regulation by Matrix Composition in 3-D Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Involvement of αvβ3 integrin in gremlin-induced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Matrix Mimetics Promote Full-Thickness Wound Repair in Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound gene expression differs in normal and abnormal human wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound profiles in normal and chronic wound fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Degradation of this compound and vitronectin in chronic wound fluid: analysis by cell blotting, immunoblotting, and cell adhesion assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Transforming growth factor-beta stimulates the expression of this compound by human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. journals.biologists.com [journals.biologists.com]
- 13. Activation of Distinct α5β1-mediated Signaling Pathways by this compound's Cell Adhesion and Matrix Assembly Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 14. consensus.app [consensus.app]
- 15. The role of αv integrins during angiogenesis: insights into potential mechanisms of action and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. TGF-beta induces this compound synthesis through a c-Jun N-terminal kinase-dependent, Smad4-independent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Investigation of Skin Wound Healing Using a Mouse Model | Springer Nature Experiments [experiments.springernature.com]
- 18. Mouse Wound Models and Preparation of Single-Cell Suspensions [jove.com]
- 19. Murine Excisional Wound Healing Model and Histological Morphometric Wound Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. clyte.tech [clyte.tech]
- 21. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]
- 22. In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. med.virginia.edu [med.virginia.edu]
Mechanotransduction Signaling Through Fibronectin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanotransduction, the process by which cells convert mechanical stimuli into biochemical signals, is fundamental to a vast array of physiological and pathological processes, including development, tissue homeostasis, and disease progression.[1] The extracellular matrix (ECM) is a critical player in this process, providing not only structural support but also serving as a dynamic signaling environment.[2][3][4][5] Among the key ECM components, fibronectin (FN) has emerged as a pivotal mechanosensor and transducer.[6][7] This guide provides a comprehensive technical overview of the core mechanisms of mechanotransduction signaling mediated by this compound, intended for researchers, scientists, and professionals in drug development.
This compound is a large glycoprotein (B1211001) that exists in a soluble form in bodily fluids and as insoluble fibrils in the ECM.[8][9] Cells assemble soluble this compound into fibrils through a cell-dependent process called fibrillogenesis, which is itself a force-dependent process.[8][10] These this compound fibrils have unique mechanical properties, allowing them to be stretched significantly by cellular traction forces.[8] This mechanical stretching of this compound is a key initiating event in mechanotransduction, leading to conformational changes that expose cryptic binding sites and alter its interaction with cell surface receptors, primarily integrins.[10][11][12]
This guide will delve into the molecular mechanisms of this compound-mediated mechanotransduction, detail the key signaling pathways involved, present quantitative data from seminal studies, and provide an overview of essential experimental protocols used to investigate these processes.
Core Signaling Pathways
The transduction of mechanical signals from the this compound matrix into the cell is primarily mediated by integrins, a family of transmembrane receptors that physically link the ECM to the intracellular cytoskeleton.[1][13][14] The binding of integrins to this compound initiates the formation of focal adhesions, which are large, dynamic protein complexes that serve as hubs for mechanosignaling.[11][15]
Integrin Activation and Clustering
Mechanical force applied to the this compound-integrin linkage can induce a conformational change in integrins, switching them to a high-affinity state for their ligands.[13][16] This force, often generated by the cell's own actomyosin (B1167339) cytoskeleton, leads to the clustering of activated integrins, which is a critical step in the formation of stable focal adhesions.[1] The α5β1 integrin is a primary receptor for this compound.[16][17]
Focal Adhesion Kinase (FAK) and Src Family Kinases
Upon integrin clustering, Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is recruited to focal adhesions and autophosphorylates. This creates a binding site for Src family kinases (SFKs), which in turn phosphorylate FAK at additional sites, leading to its full activation. Activated FAK and Src then phosphorylate a multitude of downstream targets, initiating a cascade of signaling events.[6][18]
Rho GTPase Signaling
The Rho family of small GTPases, particularly RhoA, plays a central role in regulating the actomyosin cytoskeleton and cellular contractility.[8][15] Mechanical cues from the this compound matrix, transmitted through integrins and FAK/Src, can activate RhoA. Activated RhoA promotes the formation of actin stress fibers and the activation of myosin II, leading to increased cell contractility and the generation of traction forces. This creates a positive feedback loop, where increased cellular force further remodels the this compound matrix.[10]
YAP/TAZ Pathway
The Hippo pathway effectors, Yes-associated protein (YAP) and its paralog, transcriptional coactivator with PDZ-binding motif (TAZ), are key regulators of cell proliferation and differentiation that are exquisitely sensitive to mechanical cues. In response to high matrix stiffness and increased cell spreading mediated by this compound, YAP and TAZ translocate to the nucleus, where they co-activate transcription factors to drive the expression of genes involved in cell growth and proliferation.[19]
Quantitative Data in this compound Mechanotransduction
The following tables summarize key quantitative data from studies on this compound-mediated mechanotransduction.
| Parameter | Value | Cell/System Type | Experimental Method | Reference |
| Integrin-Fibronectin Interaction Forces | ||||
| Unbinding Force (single α5β1-FN bond) | ~36.5 pN | Mouse Cardiomyocytes | Atomic Force Microscopy (AFM) | [20] |
| Integrin-Ligand Bond Lifetime (Catch Bond) | Increases up to 10-30 pN | Generic | Computational/Experimental | [2] |
| Cellular Forces and Responses | ||||
| Traction Force per Focal Adhesion | Up to 100 nN | Generic | Computational | [2] |
| Optimal FN Assembly Substrate Stiffness | ~6 kPa | Human Embryonic Fibroblasts | Microfabricated Pillar Arrays (MPAs) | [8] |
| Force on Vinculin in Focal Adhesions | 1-2 pN (constitutive load) | Generic | FRET-based biosensors | [2] |
| Force required for Talin unfolding | 5-25 pN | Generic | FRET-based biosensors | [2] |
| This compound Fibril Mechanics | ||||
| Maximum Stretch of FN Fibrils | Up to 4-fold resting length | In vitro | Various biophysical assays | [8] |
Experimental Protocols
A variety of sophisticated techniques are employed to investigate mechanotransduction signaling through this compound. Below are detailed methodologies for key experiments.
Traction Force Microscopy (TFM)
Objective: To quantify the traction forces exerted by cells on a compliant substrate coated with this compound.
-
Substrate Preparation:
-
Prepare polyacrylamide (PAA) hydrogels of a defined stiffness (e.g., by varying the acrylamide/bis-acrylamide ratio).[21]
-
Embed fluorescent microbeads (fiducial markers) within the PAA gel during polymerization.[22]
-
Covalently cross-link this compound to the surface of the PAA gel using a photoactivatable cross-linker like Sulfo-SANPAH.[21]
-
-
Cell Culture:
-
Plate cells of interest onto the this compound-coated PAA gels and allow them to adhere and spread.
-
-
Image Acquisition:
-
Acquire fluorescence images of the microbeads in their stressed position (with the cell present).
-
After imaging, detach the cell from the substrate using trypsin-EDTA.[21]
-
Acquire a second image of the microbeads in their unstressed, relaxed position.
-
-
Data Analysis:
-
Use particle tracking algorithms to calculate the displacement field of the microbeads between the stressed and unstressed images.
-
From the displacement field and the known mechanical properties of the PAA gel, calculate the traction force field exerted by the cell.
-
Atomic Force Microscopy (AFM)
Objective: To measure the interaction forces between single integrin receptors and this compound, and to probe the mechanical properties of cells.
-
AFM Probe Functionalization:
-
Coat the AFM cantilever tip with this compound.[24]
-
-
Force Measurements:
-
Bring the this compound-coated AFM tip into contact with the surface of a living cell.
-
Allow for a defined contact time to enable integrin-fibronectin binding.
-
Retract the AFM tip while recording the force-distance curve. The rupture force observed upon retraction corresponds to the unbinding force of the integrin-fibronectin bond.[20]
-
-
Cellular Elasticity Measurement:
-
Indent the cell membrane with the AFM tip and record the force-indentation curve.
-
Fit the curve to a mechanical model (e.g., Hertz model) to calculate the Young's modulus, a measure of cell stiffness.[24]
-
Förster Resonance Energy Transfer (FRET) Biosensors
Objective: To visualize and quantify the conformational changes of this compound or the activity of signaling proteins in living cells in response to mechanical force.
-
FRET Sensor Design and Expression:
-
For this compound Conformation: Covalently label purified this compound with a donor-acceptor fluorophore pair (e.g., Alexa Fluor 488 and 546).[26] Introduce the labeled this compound to the cell culture.
-
For Signaling Proteins (e.g., kinases): Genetically encode a FRET-based biosensor consisting of a donor fluorophore (e.g., CFP), an acceptor fluorophore (e.g., YFP), and a sensor domain that changes conformation upon protein activation. Transfect cells with the plasmid encoding the biosensor.
-
-
Live-Cell Imaging:
-
Culture cells expressing the FRET biosensor or on a substrate with labeled this compound.
-
Use a fluorescence microscope equipped for FRET imaging (e.g., with appropriate filter sets).
-
Excite the donor fluorophore and acquire images in both the donor and acceptor emission channels.
-
-
Data Analysis:
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
Conclusion
Mechanotransduction signaling through this compound is a complex and highly regulated process that is essential for cellular function and tissue homeostasis. By acting as a mechanosensor, this compound translates mechanical forces into biochemical signals that control cell behavior, including adhesion, migration, proliferation, and differentiation.[6][9] Understanding the intricate details of these signaling pathways and the experimental techniques used to study them is crucial for advancing our knowledge of mechanobiology and for the development of novel therapeutic strategies targeting diseases with a mechanical etiology, such as fibrosis and cancer.[4][6][18] This guide provides a foundational framework for researchers and professionals to delve deeper into this exciting and rapidly evolving field.
References
- 1. Mechanotransduction - Wikipedia [en.wikipedia.org]
- 2. This compound: Molecular Structure, Fibrillar Structure and Mechanochemical Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: Molecular Structure, Fibrillar Structure and Mechanochemical Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. journals.physiology.org [journals.physiology.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound Fibrillogenesis Facilitates Mechano-dependent Cell Spreading, Force Generation, and Nuclear Size in Human Embryonic Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A glance on the role of this compound in controlling cell response at biomaterial interface - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Integrins and Extracellular Matrix in Mechanotransduction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detection of an Integrin-Binding Mechanoswitch within this compound during Tissue Formation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rupress.org [rupress.org]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Mechanotransduction through this compound-integrin focal adhesion in microvascular smooth muscle cells: is calcium essential? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The mechanical integrin cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanotransduction and extracellular matrix homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Steps in Mechanotransduction Pathways that Control Cell Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Postdoc Portrait: Sarah Libring | The Scientist [the-scientist.com]
- 20. ahajournals.org [ahajournals.org]
- 21. High-Resolution Traction Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Traction Force Microscopy for Noninvasive Imaging of Cell Forces - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Atomic Force Microscopy Protocol for Measurement of Membrane Plasticity and Extracellular Interactions in Single Neurons in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. citedrive.com [citedrive.com]
- 26. Coexisting conformations of this compound in cell culture imaged using fluorescence resonance energy transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Frontiers | Application of FRET Biosensors in Mechanobiology and Mechanopharmacological Screening [frontiersin.org]
- 28. Detection and Quantification of Intracellular Signaling Using FRET-Based Biosensors and High Content Imaging | Springer Nature Experiments [experiments.springernature.com]
- 29. FRET Microscopy for Real-time Monitoring of Signaling Events in Live Cells Using Unimolecular Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Fibronectin Interactions with Integrins and Other Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the molecular interactions between the extracellular matrix (ECM) glycoprotein (B1211001) fibronectin (Fn) and its cellular receptors. This compound plays a pivotal role in a multitude of cellular processes, including adhesion, migration, growth, and differentiation, primarily through its engagement with transmembrane receptors.[1] Understanding the intricacies of these interactions is crucial for developing novel therapeutic strategies in areas such as oncology, wound healing, and fibrosis.
This document details the quantitative aspects of these binding events, outlines key experimental protocols for their investigation, and illustrates the resultant intracellular signaling cascades.
This compound-Integrin Interactions: The Core Axis
Integrins are the principal receptors for this compound.[2] These heterodimeric transmembrane proteins, composed of α and β subunits, connect the extracellular matrix to the intracellular cytoskeleton, enabling bidirectional signaling.[3][4] At least ten different integrin heterodimers are known to recognize this compound, with varying specificity and affinity.[2][3]
Molecular Recognition Sites
The interaction is primarily mediated by specific domains within the this compound molecule.
-
RGD Motif : The most critical recognition site is the Arginine-Glycine-Aspartic acid (RGD) sequence located in the 10th type III repeat of this compound (FnIII10).[3][5] This sequence is recognized by a large number of integrins, including α5β1, αvβ3, αvβ6, and αIIbβ3.[6]
-
Synergy Site : For certain integrins, particularly α5β1 and αIIbβ3, binding affinity and specificity are significantly enhanced by a "synergy site" (PHSRN) located in the 9th type III repeat (FnIII9).[3][7] The spatial conformation and distance between the RGD and synergy sites are critical for determining which integrin heterodimer will bind.[6][8] The two sites are separated by approximately 30-40Å, a distance that can be spanned by a single integrin molecule.[8]
Quantitative Binding Data
The affinity of this compound for various integrins has been quantified using techniques like Surface Plasmon Resonance (SPR). These values can vary based on the specific integrin, the conformational state of the this compound fragment, and the experimental conditions.
| Interacting Molecules | Method | Dissociation Constant (Kd) | Reference |
| General this compound-Receptor | Not Specified | 8.0 x 10-7 M | [6] |
| Integrin α3β1 - FnIII9'10 (stabilized) | SPR | 1.1 x 10-9 M | [7] |
| Integrin α3β1 - FnIII9R→A10 (synergy mutant) | SPR | 1.9 x 10-8 M | [7] |
| Integrin α3β1 - FnIII94G10 (linker insertion) | SPR | 4.3 x 10-8 M | [7] |
| Integrin α5β1 - Fn9-10 | Not Specified | ~25-fold higher than Fn10 alone | [9] |
| Integrin αvβ3 - FN-RGD | Cell-based adhesion | Higher affinity than α5β1 | [10] |
Downstream Signaling Pathways
Ligation of integrins by this compound initiates a cascade of intracellular events known as "outside-in" signaling, which regulates cell behavior.[11]
-
Integrin Clustering and Focal Adhesion Formation : Fn binding induces the clustering of integrins on the cell surface. This recruits a complex of signaling and cytoskeletal proteins to form focal adhesions.
-
FAK Activation : A key early event is the autophosphorylation and activation of Focal Adhesion Kinase (FAK).[1]
-
Src and Cytoskeletal Regulation : Activated FAK serves as a scaffold, recruiting and activating other kinases like Src. This cascade leads to the phosphorylation of downstream targets such as paxillin (B1203293) and p130Cas.[1] Ultimately, this signaling regulates the activity of small GTPases like RhoA, which controls actin cytoskeleton organization, stress fiber formation, and cell contractility.[12][13]
Caption: Core Fn-Integrin signaling pathway.
Interactions with Other Receptors
While integrins are the primary receptors, this compound's function is often modulated by co-receptors and through crosstalk with other signaling pathways.
Syndecans
Syndecans are transmembrane heparan sulfate (B86663) proteoglycans that act as co-receptors for this compound, binding to its heparin-binding domains.[14][15]
-
Co-receptor Function : Syndecan-4, in particular, is required for full cell spreading on this compound, working in concert with integrins to promote the formation of focal adhesions and actin stress fibers.[12][16] The interaction is mediated by the HepII domain in this compound.[16]
-
Signaling Modulation : Syndecan-4 can activate Protein Kinase Cα (PKCα), which contributes to the regulation of cell spreading and cytoskeleton assembly.[14] The combined signaling from both integrins and syndecans is necessary for optimal cellular response to this compound.
Caption: Fn interaction with Integrin and Syndecan co-receptors.
Epidermal Growth Factor Receptor (EGFR)
Significant crosstalk occurs between integrin and EGFR signaling pathways. Adhesion to this compound can lead to the transactivation of EGFR in the absence of its cognate ligand (e.g., EGF).[17][18]
-
Ligand-Independent Activation : Integrins can form a complex with EGFR, leading to receptor oligomerization and activation.[17][19] This process can be mediated by Src kinase, which phosphorylates EGFR on residue Tyr-845.[17]
-
Signaling Consequences : This crosstalk impacts cell migration, proliferation, and survival. For example, in some non-small cell lung cancer cells, this compound stimulates proliferation via an EGFR-dependent Akt/mTOR/p70S6K signaling pathway.[19] The interaction can re-route downstream signaling, influencing the activity of Rho GTPases and the formation of different types of cellular protrusions like filopodia or stress fibers.[17]
Caption: Crosstalk between Integrin and EGFR signaling pathways.
Other Receptors
-
RAGE (Receptor for Advanced Glycation End products) : In pathological conditions such as diabetes, non-enzymatic glycation of this compound can occur. This modified this compound can then interact with RAGE, shifting cellular adhesion from an integrin-dependent to a RAGE-dependent mechanism.[20]
Experimental Protocols
Investigating this compound-receptor interactions requires a range of specialized biochemical and cell-based assays.
Cell Adhesion Assay
This assay quantitatively measures the ability of cells to attach to a this compound-coated surface.[21]
Methodology
-
Plate Coating : Prepare a solution of this compound (e.g., 5-10 μg/mL in PBS).[22][23] Coat the wells of a multi-well plate (e.g., 48-well) with the solution and incubate (e.g., 2 hours at room temperature or overnight at 4°C).[22][23]
-
Blocking : Aspirate the coating solution and wash the wells with PBS. Block non-specific binding by incubating with a solution of 1% Bovine Serum Albumin (BSA) in PBS.[23]
-
Cell Preparation : Harvest cells using a non-enzymatic dissociation solution or trypsin (followed by neutralization with serum-containing media).[23] Wash the cells and resuspend them in serum-free media to a final concentration of 0.1-1.0 x 10⁶ cells/mL.[24]
-
Seeding and Incubation : Add the cell suspension to the coated wells. Incubate for a defined period (e.g., 30-90 minutes) in a cell culture incubator to allow for adhesion.[24]
-
Washing : Carefully remove the media containing non-adherent cells. Gently wash the wells multiple times (e.g., 3-5 times) with PBS to remove all unbound cells.[21][24]
-
Quantification :
-
Staining Method : Fix the remaining adherent cells with a fixative like methanol (B129727) or glutaraldehyde.[21][23] Stain the cells with a dye such as 0.5% crystal violet.[23] Elute the dye using an extraction solution and measure the absorbance at ~590-595 nm using a plate reader.[21][23]
-
Fluorometric Method : Lyse the adherent cells and quantify the amount of cellular nucleic acid using a fluorescent dye like CyQuant® GR Dye.[24] Read the fluorescence at the appropriate excitation/emission wavelengths (e.g., 480/520 nm).[24]
-
Caption: Workflow for a typical Cell Adhesion Assay.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure real-time binding kinetics (association and dissociation rates) and affinity between two molecules.[25]
Methodology
-
Chip Preparation : Select an appropriate sensor chip (e.g., CM5). Activate the carboxyl groups on the chip surface for covalent ligand immobilization.[7]
-
Ligand Immobilization : Covalently immobilize one binding partner (the "ligand," e.g., a purified integrin receptor) onto the chip surface via amine coupling.[7][26] A control flow cell is typically prepared by immobilizing a non-relevant protein or by blocking the surface to subtract non-specific binding.
-
Analyte Injection : Prepare a series of dilutions of the other binding partner (the "analyte," e.g., a this compound fragment) in a suitable running buffer (e.g., HEPES-buffered saline with divalent cations like Mg²⁺/Mn²⁺).[7][27]
-
Association/Dissociation : Inject the analyte solutions over the chip surface at a constant flow rate for a set period to monitor the association phase. Then, flow only the running buffer over the surface to monitor the dissociation phase.[7] The change in mass on the chip surface due to binding is detected as a change in the refractive index, measured in Resonance Units (RU).[25]
-
Regeneration : After each cycle, inject a regeneration solution (e.g., low pH buffer or EDTA) to strip the bound analyte from the ligand, preparing the surface for the next injection.[7]
-
Data Analysis : Fit the resulting sensorgrams (RU vs. time) from the different analyte concentrations to a kinetic binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₔ = kₔ/kₐ).[27]
Caption: General workflow for an SPR binding kinetics experiment.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to identify proteins that are bound to a specific "bait" protein within a cell lysate, thereby confirming protein-protein interactions in a cellular context.[28][29]
Methodology
-
Cell Lysis : Lyse cultured cells with a gentle, non-denaturing lysis buffer (e.g., RIPA buffer without SDS or a Tris-based buffer with NP-40) to release proteins while preserving their native interactions.[28][30] Keep samples on ice to minimize proteolysis.
-
Pre-clearing (Optional but Recommended) : Incubate the cell lysate with beads (e.g., Protein A/G agarose) alone to remove proteins that non-specifically bind to the bead matrix.[29] Centrifuge and collect the supernatant.
-
Immunoprecipitation : Add a primary antibody specific to the "bait" protein (e.g., an anti-integrin antibody) to the pre-cleared lysate. Incubate (e.g., 1-4 hours or overnight at 4°C) to allow antibody-antigen complexes to form.[30][31]
-
Immune Complex Capture : Add Protein A/G-coupled beads to the lysate. The beads will bind to the Fc region of the antibody, thus capturing the entire immune complex (bead-antibody-bait protein-interacting partners). Incubate with gentle rotation.[30]
-
Washing : Pellet the beads by centrifugation and discard the supernatant. Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution : Elute the captured proteins from the beads. This is typically done by boiling the beads in SDS-PAGE loading buffer, which denatures the proteins and breaks the antibody-antigen bonds.
-
Analysis : Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting protein (e.g., this compound) to confirm the interaction. Alternatively, mass spectrometry can be used for unbiased identification of all co-precipitated proteins.[29]
Caption: Standard Co-Immunoprecipitation (Co-IP) workflow.
References
- 1. Activation of Distinct α5β1-mediated Signaling Pathways by this compound's Cell Adhesion and Matrix Assembly Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-integrin interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. storage.imrpress.com [storage.imrpress.com]
- 4. Mechanotransduction - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Utilizing this compound Integrin-Binding Specificity to Control Cellular Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Integrin α3β1 Binding to this compound Is Dependent on the Ninth Type III Repeat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dynamics of integrin α5β1, this compound, and their complex reveal sites of interaction and conformational change - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The this compound synergy site re-enforces cell adhesion and mediates a crosstalk between integrin classes | eLife [elifesciences.org]
- 11. [PDF] Activation of Distinct α5β1-mediated Signaling Pathways by this compound's Cell Adhesion and Matrix Assembly Domains | Semantic Scholar [semanticscholar.org]
- 12. molbiolcell.org [molbiolcell.org]
- 13. The this compound-binding integrins α5β1 and αvβ3 differentially modulate RhoA–GTP loading, organization of cell matrix adhesions, and this compound fibrillogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Emerging Role of Syndecans in Extracellular Matrix Remodeling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Coregulation of this compound signaling and matrix contraction by tenascin-C and syndecan-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Mutual cross-talk between this compound integrins and the EGF receptor: Molecular basis and biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound Interaction and Enhancement of Growth Factors: Importance for Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | EGFR-Dependent Extracellular Matrix Protein Interactions Might Light a Candle in Cell Behavior of Non-Small Cell Lung Cancer [frontiersin.org]
- 20. Nonenzymatic glycation interferes with this compound-integrin interactions in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. cellbiologics.com [cellbiologics.com]
- 22. Adhesion formation assay [bio-protocol.org]
- 23. researchgate.net [researchgate.net]
- 24. cellbiolabs.com [cellbiolabs.com]
- 25. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 26. lewinsonlab.net.technion.ac.il [lewinsonlab.net.technion.ac.il]
- 27. researchgate.net [researchgate.net]
- 28. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 29. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 30. youtube.com [youtube.com]
- 31. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Structure and Composition of Fibronectin Fibrils
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular architecture, assembly process, and composition of fibronectin (FN) fibrils. This compound is a critical glycoprotein (B1211001) component of the extracellular matrix (ECM) that orchestrates fundamental cellular processes including adhesion, migration, growth, and differentiation.[1][2] Its assembly into insoluble, viscoelastic fibrils is a highly regulated, cell-mediated process essential for embryonic development, wound healing, and tissue repair.[3][4] Dysregulation of this compound fibrillogenesis is implicated in pathologies such as fibrosis and cancer.[1][5] This document details the structure of the this compound protein, the intricate process of its assembly into fibrils, its mechanical properties, and its interactions with other ECM components. Furthermore, it provides detailed protocols for key experimental techniques used to study these complex structures.
The this compound Molecule: The Fibril Building Block
This compound is a high-molecular-weight glycoprotein (~500-600 kDa) that typically exists as a dimer of two nearly identical polypeptide subunits (~230–275 kDa each) linked by a pair of disulfide bonds at their C-termini.[4][6] There are two main forms of this compound, produced from a single gene via alternative splicing: soluble plasma this compound, synthesized by hepatocytes and found in blood plasma, and insoluble cellular this compound, secreted by cells like fibroblasts to be assembled into the ECM.[6][7][8]
Each subunit is a modular protein composed of a linear array of three types of repeating domains: Type I, Type II, and Type III.[4][7]
-
Type I Modules: There are 12 Type I modules, which are approximately 45 amino acids long and stabilized by intrachain disulfide bonds.[4][7] They are primarily located at the N- and C-termini and contain binding sites for fibrin, collagen, and heparin.[6][7] The N-terminal Type I modules (I₁₋₅) form a crucial "assembly domain" required for initiating fibril formation.[6]
-
Type II Modules: Only two Type II modules exist per subunit. These domains are structurally homologous to Type I modules and are involved in collagen binding.[4][7]
-
Type III Modules: Constituting the bulk of the protein, there are 15-17 Type III modules per subunit.[4][7] Unlike the other types, these domains lack disulfide bonds, which allows them to partially unfold under mechanical force.[6] This unfolding is critical for fibril assembly. Key Type III modules include:
-
III₉₋₁₀: This region is the primary "cell-binding domain."[6]
-
III₁₀: Contains the canonical Arg-Gly-Asp (RGD) sequence, which is the primary binding site for α5β1 and αVβ3 integrins.[6][9]
-
III₉: Features a "synergy site" that modulates the affinity for α5β1 integrin.[6][10]
-
III₁₂₋₁₄: Contains binding sites for heparin and syndecans.[6]
-
Fibrillogenesis: A Cell-Driven Assembly Process
The conversion of soluble, compact this compound dimers into an insoluble fibrillar network is a complex, multi-step process known as fibrillogenesis, which is actively mediated by cells.[6][11]
-
Binding to Integrins: The process begins when soluble this compound dimers bind to transmembrane integrin receptors, primarily α5β1 integrins, on the cell surface.[6][12] This interaction is mediated by the RGD sequence in the FN-III₁₀ domain.[10]
-
Cellular Contractility and Unfolding: The cell exerts contractile forces on the bound this compound molecule via the actin cytoskeleton, which is linked to the integrins.[3][10] This mechanical tension, transmitted through focal adhesions, stretches the this compound dimer.[3][5] The force causes the flexible Type III domains to partially unfold.[6]
-
Exposure of Cryptic Sites: This unfolding exposes cryptic, self-association sites that are buried within the compact structure of the soluble dimer.[3][6] These newly exposed sites allow this compound molecules to interact with one another.[6][13]
-
Fibril Elongation and Maturation: The exposure of these binding sites initiates a chain reaction. Additional soluble this compound dimers are recruited from the surrounding environment and incorporated into the growing fibril.[3][5] Short fibrils form between adjacent cells and are gradually converted into larger, insoluble fibrils that become a stable part of the ECM.[6] This process involves the translocation of this compound-bound integrins along actin filaments toward the cell center, a structure known as a fibrillar adhesion.[14]
The ultimate orientation and alignment of the this compound matrix are determined at the very beginning of this process, by the spatial distribution of the initial matrix assembly sites.[14]
Composition and Structure of Mature Fibrils
Mature this compound fibrils are not composed solely of this compound. They are complex structures that serve as a scaffold for the assembly of other critical ECM proteins.[4]
-
Core Composition: The fundamental structure consists of multimerized this compound dimers. High-resolution cryo-scanning electron microscopy reveals that fibrils can exist in different conformational states, appearing as either smooth, straight structures or as highly nodular ones with an average nodule diameter of 12 nm.[15] These different conformations can exist within a single fibril, suggesting they are flexible structures where the exposure of binding sites can be dynamically regulated.[15]
-
Associated ECM Proteins: this compound fibrils are foundational for organizing the broader ECM.[4][12] They contain binding sites for a variety of other molecules and facilitate their assembly.[4] Immunofluorescence studies have shown that proteins such as Collagen I, Collagen V, Collagen VI, and Elastin colocalize with this compound fibrils, particularly at later stages of fibril growth.[3] this compound also binds to proteoglycans and fibrin.[6] This ability to bind and organize other proteins highlights this compound's role as a "master organizer" of the ECM.[8]
Quantitative Data on this compound Fibrils
The physical and mechanical properties of this compound fibrils are crucial to their biological function in mechanotransduction and tissue scaffolding.[4]
Table 1: Mechanical Properties of Cell-Derived this compound Fibrils
| Property | Value | Notes | Source(s) |
|---|---|---|---|
| Elastic Modulus | ~8 MPa | Average value for cell-derived fibrils. | [3][16][17] |
| Extensibility | Up to 4x resting length | Cell-derived fibrils are highly extensible. Artificially derived fibers can be stretched even further (>8x). | [3][4] |
| Force for Fibrillogenesis | 2–5 nN | The range of cell-applied force required to facilitate fibril assembly. | [4] |
| Elastic Behavior | Nonlinear | Fibrils exhibit diverse elasticity, including linearly elastic, strain-hardening, and nonlinear "toe" regions. They also show mechanical memory (pre-conditioning). | [3][16][17] |
| Viscoelasticity | Time-dependent | Exhibits both stress relaxation and inverse stress relaxation responses. |[3][16] |
Table 2: Dimensions of this compound Fibrils
| Dimension | Value | Measurement Method | Source(s) |
|---|---|---|---|
| Nodule Diameter | ~12 nm | High-resolution cryo-scanning electron microscopy. | [15] |
| Fibril Periodicity | ~95 nm | Super-resolution microscopy, showing regular arrays of nanodomains. | [18] |
| Fibril Diameter (Mature) | Up to several micrometers | Composed of hundreds of individual FN molecules. |[19] |
Visualized Signaling and Experimental Workflows
Signaling Pathway for this compound Matrix Assembly
The assembly of this compound fibrils is tightly controlled by intracellular signaling pathways that regulate the actin cytoskeleton and cellular contractility. The Rho-ROCK pathway is a central regulator of this process.[20] Binding of this compound to α5β1 integrins initiates a signaling cascade that activates RhoA, a small GTPase.[10][20] RhoA, in turn, activates Rho-associated kinase (ROCK), which promotes the phosphorylation of myosin light chain, leading to increased actomyosin (B1167339) contractility and the generation of tension necessary to unfold this compound and drive fibrillogenesis.[20]
Caption: Integrin-mediated signaling cascade for FN assembly.
Experimental Workflow for Analyzing Fibril Composition
A common objective in studying this compound matrices is to identify the composition of the fibrils and visualize their organization. This typically involves culturing cells that produce an ECM, removing the cells, and then using immunofluorescence to label and image specific matrix components.
Caption: Experimental workflow for FN fibril composition analysis.
Detailed Experimental Protocols
Protocol 1: Immunofluorescence Staining of this compound Fibrils
This protocol details the visualization of cell-deposited this compound fibrils using immunofluorescence microscopy.[21][22]
A. Materials and Reagents
-
Cells: Fibroblasts (e.g., human skin fibroblasts) capable of depositing an ECM.
-
Culture Ware: Glass coverslips in 6-well plates.
-
Reagents:
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Decellularization Buffer: PBS containing 0.5% Triton X-100 and 20 mM NH₄OH.
-
Blocking Solution: 1% Bovine Serum Albumin (BSA) in PBS.[21]
-
Primary Antibody: Anti-Fibronectin antibody (e.g., rabbit polyclonal) diluted in Blocking Solution (e.g., 1:100-1:400).
-
Secondary Antibody: Fluorophore-conjugated anti-rabbit IgG (e.g., Alexa Fluor 488) diluted in Blocking Solution (e.g., 1:200-1:1000).[21]
-
Nuclear Stain (optional): DAPI (4′,6-diamidino-2-phenylindole).
-
Mounting Medium: Antifade mounting medium.
-
B. Experimental Procedure
-
Cell Culture: Seed fibroblasts onto glass coverslips and culture until they form a confluent monolayer and have deposited a dense fibrillar matrix (typically 5-7 days).[22]
-
Decellularization (to isolate the ECM):
-
Aspirate the culture medium and gently wash the monolayer twice with PBS.
-
Incubate the cells with Decellularization Buffer for 5-10 minutes at room temperature to lyse cells while leaving the insoluble ECM intact.[22]
-
Gently wash the coverslips three times with PBS to remove cell debris.
-
-
Fixation: Fix the remaining ECM by incubating with 4% PFA for 20-30 minutes at room temperature.
-
Washing: Wash the coverslips three times with PBS for 5 minutes each.
-
Blocking: Incubate the coverslips in Blocking Solution for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Aspirate the blocking solution and add the diluted anti-Fibronectin primary antibody. Incubate overnight at 4°C in a humidified chamber.[21]
-
Washing: Wash the coverslips three times with PBS for 10 minutes each.
-
Secondary Antibody Incubation: Add the diluted fluorophore-conjugated secondary antibody. Incubate for 1 hour at room temperature, protected from light.
-
Final Washes and Mounting: Wash the coverslips three times with PBS for 10 minutes each, protected from light. If desired, a DAPI stain can be included in one of the final washes.
-
Mounting: Mount the coverslips onto glass slides using antifade mounting medium. Seal the edges with nail polish and allow to dry.
-
Imaging: Visualize the stained this compound fibrils using a fluorescence or confocal microscope with the appropriate filter sets.
Protocol 2: High-Resolution Imaging by Scanning Electron Microscopy (SEM)
This protocol provides a method for visualizing the ultrastructure of this compound fibrils using SEM, based on techniques for imaging ECM.[15][23]
A. Materials and Reagents
-
Sample: Cell-deposited ECM on a suitable substrate (e.g., silicon wafer or coverslip).
-
Reagents:
-
Primary Fixative: 2.5% Glutaraldehyde in 0.1 M cacodylate buffer, pH 7.4.
-
Buffer Wash: 0.1 M Cacodylate buffer.
-
Secondary Fixative: 1% Osmium tetroxide (OsO₄) in 0.1 M cacodylate buffer.
-
Dehydration Series: Graded ethanol (B145695) solutions (e.g., 30%, 50%, 70%, 90%, 100%).
-
Drying Agent: Hexamethyldisilazane (HMDS) or use of a critical point dryer.
-
Sputter Coater with a conductive metal target (e.g., gold-palladium).
-
B. Experimental Procedure
-
Sample Preparation: Prepare the isolated ECM on the substrate as described in Protocol 1 (steps 1 and 2).
-
Primary Fixation: Immediately fix the sample by immersing it in the primary fixative for 1-2 hours at room temperature.
-
Buffer Wash: Wash the sample three times with 0.1 M cacodylate buffer for 10 minutes each to remove excess glutaraldehyde.
-
Secondary Fixation: Post-fix the sample with 1% OsO₄ for 1 hour at room temperature. This step enhances contrast but can be omitted.
-
Dehydration: Dehydrate the sample through a graded ethanol series (e.g., 10 minutes each in 30%, 50%, 70%, 90%, and three times in 100% ethanol).
-
Drying:
-
Critical Point Drying (CPD): Transfer the sample to a critical point dryer. This is the preferred method for preserving the finest structural details.
-
Chemical Drying (HMDS): Alternatively, immerse the sample in HMDS for 10 minutes, remove, and allow it to air-dry in a fume hood.
-
-
Mounting: Securely mount the dried sample onto an SEM stub using conductive carbon tape.
-
Sputter Coating: Coat the sample with a thin layer (5-10 nm) of a conductive metal, such as gold-palladium, using a sputter coater. This prevents charging under the electron beam.
-
Imaging: Place the sample in the SEM chamber, evacuate to high vacuum, and image the surface topography of the this compound fibrils using the secondary electron detector.
Protocol 3: Probing Mechanics with Single-Molecule Force Spectroscopy
This protocol outlines the general approach for measuring the unfolding forces of this compound domains using an Atomic Force Microscope (AFM), a key technique in single-molecule force spectroscopy.[24][25][26]
A. Materials and Equipment
-
AFM: An Atomic Force Microscope equipped for force spectroscopy.
-
Cantilevers: Sharp silicon nitride cantilevers with a low spring constant (e.g., 10-100 pN/nm).
-
Substrate: Freshly cleaved mica or another atomically flat surface.
-
Protein Solution: Purified plasma this compound diluted to a low concentration (e.g., 1-10 µg/mL) in a suitable buffer (e.g., PBS).
B. Experimental Procedure
-
Substrate Preparation: Adsorb the diluted this compound solution onto the mica substrate for 10-20 minutes, allowing individual molecules to sparsely populate the surface. Rinse gently with buffer to remove non-adsorbed protein.
-
Cantilever Calibration: Before measurements, accurately calibrate the spring constant of the AFM cantilever, typically using the thermal noise method.
-
Engage and Approach: Place the prepared substrate in the AFM fluid cell filled with buffer. Engage the AFM tip with the surface.
-
Force-Distance Cycles (Pulling):
-
Program the AFM to perform force-distance cycles. In each cycle, the tip is pressed onto the surface to allow a this compound molecule to adsorb non-specifically to the tip.
-
The tip is then retracted from the surface at a constant velocity (e.g., 100-1000 nm/s).
-
-
Data Acquisition:
-
If a this compound molecule has successfully bridged the tip and the surface, the retracting cantilever will be deflected downwards as tension builds in the protein.
-
As the force increases, individual Type III domains will unfold one by one. Each unfolding event results in a sudden drop in force and an increase in the molecule's contour length.[26]
-
This produces a characteristic "sawtooth" pattern in the force-extension curve.
-
-
Data Analysis:
-
Collect hundreds to thousands of force curves.
-
Fit the individual sawtooth peaks with the Worm-Like Chain (WLC) model of polymer elasticity to determine the contour length increase (ΔL) for each unfolding event. For FN-III domains, this is typically around 30 nm.[26]
-
Measure the force at which each unfolding event occurs. Create histograms of the unfolding forces and contour lengths to determine their statistical distributions.
-
References
- 1. youtube.com [youtube.com]
- 2. This compound: a brief overview of its structure, function, and physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring the biomechanical properties of cell-derived this compound fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: Molecular Structure, Fibrillar Structure and Mechanochemical Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound [earth.callutheran.edu]
- 8. portlandpress.com [portlandpress.com]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. Assembly of this compound Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.biologists.com [journals.biologists.com]
- 12. Assembly of this compound Extracellular Matrix | Annual Reviews [annualreviews.org]
- 13. This compound fibrillogenesis, a cell-mediated matrix assembly process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. molbiolcell.org [molbiolcell.org]
- 15. High-resolution cryo-scanning electron microscopy study of the macromolecular structure of this compound fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Measuring the biomechanical properties of cell-derived this compound fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A new mechanism of this compound fibril assembly revealed by live imaging and super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Studying early stages of this compound fibrillogenesis in living cells by atomic force microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound Matrix Assembly Requires Distinct Contributions from Rho Kinases I and -II - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bicellscientific.com [bicellscientific.com]
- 22. An immunofluorescence assay for extracellular matrix components highlights the role of epithelial cells in producing a stable, fibrillar extracellular matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 23. This compound visualized by scanning electron microscopy immunocytochemistry on the substratum for cell migration in Xenopus laevis gastrulae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Single Molecule Force Spectroscopy | Bruker [bruker.com]
The Role of Fibronectin in Angiogenesis and Vascular Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fibronectin (FN), a high-molecular-weight glycoprotein (B1211001) of the extracellular matrix (ECM), is a critical regulator of angiogenesis and vascular development. Its multifaceted roles extend from providing a structural scaffold for developing blood vessels to actively modulating endothelial cell behavior through intricate signaling pathways. This technical guide provides a comprehensive overview of the pivotal functions of this compound in these processes, with a focus on its interactions with cellular receptors and key angiogenic growth factors. We present quantitative data on its effects, detailed experimental protocols for its study, and visual representations of the core signaling cascades involved. This document is intended to serve as a valuable resource for researchers and professionals in the fields of vascular biology and drug development.
Introduction: this compound as a Key Player in the Angiogenic Microenvironment
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental process in embryonic development, tissue repair, and various pathological conditions, including tumor growth. The extracellular matrix provides both structural support and crucial biochemical cues that guide endothelial cell migration, proliferation, and differentiation. This compound is an essential component of this dynamic microenvironment.
There are two main forms of this compound: a soluble form in plasma (plasma this compound, pFN) and an insoluble fibrillar form in the ECM (cellular this compound, cFN). Both are products of a single gene, with diversity generated through alternative splicing. Of particular importance in angiogenesis are the cFN isoforms containing the extra domain A (EDA) and extra domain B (EDB), which are highly expressed during embryogenesis and in pathological settings like cancer. This compound exerts its influence on endothelial cells primarily through binding to integrin receptors, which triggers a cascade of intracellular signaling events. Furthermore, this compound's ability to bind and sequester growth factors, such as Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor (FGF), positions it as a central hub for integrating signals within the angiogenic niche.
Quantitative Effects of this compound on Endothelial Cell Function
This compound's impact on endothelial cell behavior is dose-dependent. The following tables summarize key quantitative data from in vitro studies.
| Table 1: Effect of this compound Concentration on Endothelial Cell Adhesion | |
| This compound Concentration | Effect on Endothelial Cell Attachment |
| Uncoated Surface | Baseline attachment |
| 20 µg/mL | Found to be the most efficient concentration for promoting endothelial cell attachment to polytetrafluoroethylene vascular grafts. Further increases in concentration did not significantly increase cell attachment[1]. |
| 0.4 µg/cm² to 10 µg/cm² | Optimal range for coating transwell inserts to support endothelial cell attachment and spreading[2]. |
| Table 2: Dose-Response of this compound on Endothelial Cell Migration | |
| This compound Concentration | Effect on Endothelial Cell Migration |
| 0 µg/mL (PBS control) | Baseline migration |
| Up to 20 µg/mL | Dose-dependent increase in liver endothelial cell migration. |
| Table 3: Influence of this compound on In Vitro Tube Formation | |
| This compound Form and Concentration | Effect on Endothelial Tube Formation |
| Plasma FN (0.02 and 0.1 µg/µL) | Enhanced tube formation. |
| Matrix FN (0.02 and 0.05 µg/µL) | Suppressed tube formation, with a significant reduction at 0.05 µg/µL[3]. |
Core Signaling Pathways in this compound-Mediated Angiogenesis
This compound-integrin engagement initiates a complex network of intracellular signaling pathways that are central to the angiogenic process. The primary integrin receptors on endothelial cells that bind this compound are α5β1 and αvβ3.
The this compound-Integrin-FAK-Src Pathway
Binding of this compound to integrins leads to the recruitment and activation of Focal Adhesion Kinase (FAK) and the proto-oncogene tyrosine-protein kinase Src. This forms a dual-kinase complex that phosphorylates a multitude of downstream targets, regulating cell adhesion, migration, and survival.
Crosstalk with VEGF and FGF Signaling
This compound potentiates the angiogenic effects of key growth factors like VEGF and FGF. It achieves this by binding to these growth factors and presenting them to their respective receptors on the endothelial cell surface, leading to enhanced and sustained signaling.
VEGF Signaling Crosstalk: this compound, particularly its heparin-binding domains, can bind to VEGF. This interaction is thought to facilitate the formation of a ternary complex between this compound, VEGF, and its receptor VEGFR2, leading to amplified downstream signaling through pathways like ERK.[4][5][6][7][8]
FGF Signaling Crosstalk: Similar to VEGF, FGF-2 can bind to this compound, and this interaction is important for its pro-angiogenic activity. This compound can transactivate the FGF receptor-1 (FGFR1) in an integrin β1 and Src-dependent manner, leading to endothelial cell migration. This transactivation can occur independently of the FGF ligand.
Detailed Experimental Protocols
Precise and reproducible experimental protocols are essential for studying the role of this compound in angiogenesis. Below are detailed methodologies for key in vitro and in vivo assays.
In Vitro Endothelial Cell Adhesion Assay
This assay quantifies the attachment of endothelial cells to a this compound-coated surface.
Protocol:
-
Coating: Coat the wells of a 96-well plate with a desired concentration of this compound (e.g., 20 µg/mL in PBS) and incubate for 1-2 hours at 37°C or overnight at 4°C.[2][9][10][11]
-
Blocking: Aspirate the this compound solution and block non-specific binding by incubating with 1% BSA in PBS for 30-60 minutes at 37°C.
-
Cell Seeding: Wash the wells with PBS. Harvest endothelial cells and resuspend them in serum-free media. Seed the cells (e.g., 1 x 10^5 cells/well) into the coated wells.
-
Incubation: Incubate for a defined period (e.g., 30-90 minutes) at 37°C to allow for cell attachment.[12]
-
Washing: Gently wash the wells multiple times with PBS to remove non-adherent cells.
-
Quantification: Fix the adherent cells (e.g., with 4% paraformaldehyde) and stain with a dye such as crystal violet. Elute the dye and measure the absorbance. Alternatively, pre-label cells with a fluorescent dye (e.g., Calcein AM) and measure fluorescence before and after washing.[11]
Boyden Chamber (Transwell) Migration Assay
This assay assesses the chemotactic migration of endothelial cells towards a this compound gradient.
Protocol:
-
Preparation: Rehydrate a Transwell insert (typically with 8 µm pores) in serum-free media. The underside of the membrane can be pre-coated with this compound to assess haptotaxis.[13][14][15]
-
Chemoattractant: Add media containing a chemoattractant (this can be soluble this compound or a growth factor) to the lower chamber.
-
Cell Seeding: Place a suspension of endothelial cells in serum-free media into the upper chamber.
-
Incubation: Incubate the plate for a period sufficient to allow migration (e.g., 4-24 hours) at 37°C.
-
Cell Removal: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Staining: Fix the migrated cells on the underside of the membrane with methanol (B129727) or paraformaldehyde and stain with a suitable stain (e.g., Giemsa or DAPI).
-
Quantification: Count the number of migrated cells in several microscopic fields and calculate the average.
In Vivo Matrigel Plug Assay
This assay evaluates the pro- or anti-angiogenic effects of this compound in a living organism.
Protocol:
-
Preparation: Thaw growth factor-reduced Matrigel on ice to keep it in a liquid state. Mix the Matrigel with the substance to be tested (e.g., this compound, pro-angiogenic factors like bFGF, or anti-angiogenic compounds).[16][17][18][19][20]
-
Injection: Subcutaneously inject the Matrigel mixture into the flank of mice (e.g., C57BL/6 or immunodeficient mice). The Matrigel will solidify at body temperature, forming a plug.
-
Incubation: Allow a period of time (typically 7-21 days) for host cells and blood vessels to infiltrate the plug.
-
Excision: Euthanize the mice and carefully excise the Matrigel plugs.
-
Quantification of Angiogenesis:
-
Hemoglobin Content: Homogenize the plug and measure the hemoglobin content using Drabkin's reagent as an indicator of blood vessel formation.
-
Immunohistochemistry: Fix, embed, and section the plugs. Stain the sections with endothelial cell-specific markers such as CD31 (PECAM-1) to visualize and quantify the microvessel density.
-
Conclusion and Future Directions
This compound is an indispensable component of the angiogenic microenvironment, orchestrating endothelial cell behavior through direct interaction with integrin receptors and by modulating the activity of potent growth factors. A thorough understanding of the molecular mechanisms governing this compound's role in vascular development is paramount for the development of novel pro- and anti-angiogenic therapies. Future research should focus on elucidating the specific roles of different this compound isoforms in various physiological and pathological contexts, as well as dissecting the intricate spatiotemporal regulation of this compound-integrin signaling. Such investigations will undoubtedly pave the way for innovative therapeutic strategies targeting vascular diseases and cancer.
References
- 1. The effect of varying this compound concentration on the attachment of endothelial cells to polytetrafluoroethylene vascular grafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. corning.com [corning.com]
- 3. researchgate.net [researchgate.net]
- 4. Heparin-II domain of this compound is a vascular endothelial growth factor-binding domain: enhancement of VEGF biological activity by a singular growth factor/matrix protein synergism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Heparin-II Domain of this compound Is a Vascular Endothelial Growth Factor–Binding Domain: Enhancement of VEGF Biological Activity by a Singular Growth Factor/Matrix Protein Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Engineered microenvironments for synergistic VEGF – Integrin signalling during vascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Engineered microenvironments for synergistic VEGF - Integrin signalling during vascularization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Interaction and Enhancement of Growth Factors: Importance for Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound Attachment Assay [ruf.rice.edu]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. Boyden Chamber Technique | Life Science Research | Merck [merckmillipore.com]
- 14. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 15. Cell Migration & Invasion Assays [sigmaaldrich.com]
- 16. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 18. Matrigel Plug Assay for In Vivo Evaluation of Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
The Critical Role of Fibronectin in Murine Development and Physiology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Fibronectin (FN), a high-molecular-weight glycoprotein (B1211001) of the extracellular matrix (ECM), is indispensable for a multitude of cellular processes, including adhesion, migration, proliferation, and differentiation. Its significance is profoundly underscored in mouse models where the genetic ablation of this compound leads to a range of phenotypes, from embryonic lethality to tissue-specific dysfunctions. This technical guide provides a comprehensive overview of the effects of this compound knockout in mouse models, presenting quantitative data, detailed experimental protocols, and a visual representation of the implicated signaling pathways.
Global this compound Knockout: An Embryonically Lethal Phenotype
Complete knockout of the this compound gene (Fn1) in mice results in embryonic lethality around embryonic day 8.5-10.5.[1] Homozygous null embryos exhibit severe defects in mesodermal development, leading to abnormalities in the heart, blood vessels, and yolk sac, and a failure to form a notochord and somites.[1] These findings unequivocally establish this compound as a critical component for early embryonic development, particularly for the formation of the cardiovascular system.[2][3]
Conditional and Tissue-Specific Knockouts: Unraveling this compound's Diverse Roles
To circumvent embryonic lethality and investigate the function of this compound in specific tissues and at different developmental stages, researchers have employed conditional knockout strategies using the Cre-loxP system.[4][5] These models have been instrumental in revealing the multifaceted roles of this compound in various physiological and pathological processes.
Mammary Gland Development
Conditional knockout of this compound in the mammary epithelium (using MMTV-Cre) leads to significant defects in postnatal mammary gland development. Key quantitative findings are summarized below:
| Phenotypic Parameter | Control (Fn1 fl/fl) | This compound Knockout (Fn1 MEp-/-) | Age of Mice | Reference |
| Ductal Outgrowth | Normal extension into fat pad | Statistically significant retardation | 5 weeks | [2] |
| Number of Branch Points | Normal branching | Statistically significant decrease | 5 weeks | [2] |
| Terminal End Buds (TEBs) | Normal numbers | Statistically significant decrease | 5 weeks | [2] |
| Lobuloalveolar Development | Normal during pregnancy | Impaired, ranging from hypoplasia to aplasia | Pregnant | [6] |
These defects are attributed to decreased proliferation of mammary epithelial cells and are associated with the disruption of the this compound/Integrin β1/Focal Adhesion Kinase (Fn/Itgb1/Fak) signaling pathway.[6]
Liver Fibrosis
In models of liver injury, conditional deletion of this compound has been shown to modulate the fibrotic response. Interestingly, studies have reported that the absence of this compound can lead to a more pronounced fibrotic phenotype, characterized by increased collagen deposition.[6][7][8] This is thought to be due to an increase in the bioavailability of active transforming growth factor-beta (TGF-β), a potent pro-fibrotic cytokine.[6][7][8]
| Phenotypic Parameter | Control | This compound Knockout | Model of Liver Injury | Reference |
| Collagen Deposition (Sirius Red Staining) | Baseline | Increased | Dimethylnitrosamine-induced | [7][8] |
| Active TGF-β Levels | Normal | Elevated | Dimethylnitrosamine-induced | [7][8] |
| Hepatic Stellate Cell Activation | Normal | Enhanced | Dimethylnitrosamine-induced | [7][8] |
Cardiac and Vascular Development and Function
This compound is essential for the morphogenesis of the heart and blood vessels.[2] Conditional knockout of this compound in cardiac progenitor cells after myocardial infarction (MI) impairs the reparative response and exacerbates cardiac dysfunction.[9]
| Phenotypic Parameter | Control (Post-MI) | This compound Knockout (Post-MI) | Timepoint | Reference |
| Ejection Fraction | ~28% | ~16% | 12 weeks | [9] |
| Newly Formed Cardiomyocytes | Baseline | Reduced by 66.6% | 12 weeks | [9] |
| Small Artery Density | Baseline | Reduced by 24.19% | 12 weeks | [9] |
| Infarct Size | Baseline | Significantly larger | 12 weeks | [9] |
Ablation of this compound in neural crest cells, which contribute to cardiovascular development, results in perinatal lethality and cardiovascular abnormalities, including defects in aortic arch artery remodeling.[10] This is linked to dysregulated Notch signaling and impaired differentiation of neural crest cells into vascular smooth muscle cells.[10]
Wound Healing
The role of this compound in cutaneous wound healing is complex. While some studies suggest it is not essential for hemostasis and skin-wound healing,[5] others indicate that its absence or alteration can delay the healing process. For instance, in a model of diabetic mice with impaired wound healing, the levels of extracellular matrix this compound are significantly reduced.[11][12]
| Phenotypic Parameter | Wild-Type | Diabetic Mice | Condition | Reference |
| Wound Closure at Day 9 | ~98.1% ± 0.4% | Significantly less | Full-thickness excisional wound | [11] |
| ECM this compound in Uninjured Skin | Baseline | ~7-fold lower | Uninjured skin | [5] |
Key Signaling Pathways
The diverse effects of this compound knockout are mediated by its influence on critical signaling pathways. Two prominent pathways are highlighted below.
This compound/Integrin/FAK Signaling Pathway
This pathway is crucial for cell adhesion, proliferation, and survival. The binding of this compound to integrin receptors (like α5β1) leads to the autophosphorylation of Focal Adhesion Kinase (FAK) at tyrosine 397 (Y397). This creates a docking site for Src family kinases, initiating downstream signaling cascades such as the MAPK/ERK and PI3K/Akt pathways.
This compound and TGF-β Signaling Crosstalk in Fibrosis
This compound plays a complex role in modulating TGF-β signaling, a key driver of fibrosis. This compound can bind to latent TGF-β binding proteins (LTBPs), sequestering latent TGF-β in the extracellular matrix. The release and activation of TGF-β can be influenced by cellular interactions with this compound through integrins. In some contexts, the absence of this compound leads to increased bioavailability of active TGF-β, promoting a pro-fibrotic response.
Experimental Protocols
This section provides an overview of key experimental protocols frequently used in the study of this compound knockout mouse models.
Generation of Conditional this compound Knockout Mice
This protocol outlines the general steps for creating a tamoxifen-inducible, tissue-specific this compound knockout mouse.
1. Generation of Fn1-floxed Mice:
-
Utilize homologous recombination in embryonic stem (ES) cells to insert loxP sites flanking a critical exon of the Fn1 gene (e.g., exon 1).[5][13]
-
Inject targeted ES cells into blastocysts to generate chimeric mice.
-
Breed chimeric mice to obtain germline transmission of the floxed allele (Fn1 fl/+).
-
Intercross Fn1 fl/+ mice to generate homozygous Fn1 fl/fl mice.
2. Breeding with Cre-driver Mice:
-
Cross Fn1 fl/fl mice with a transgenic mouse line that expresses a tamoxifen-inducible Cre recombinase (Cre-ERT2) under the control of a tissue-specific promoter (e.g., MMTV-Cre for mammary epithelium, Mx1-Cre for hematopoietic and other cells, Alb-Cre for hepatocytes).[7]
3. Tamoxifen Induction:
-
Administer tamoxifen to the resulting Fn1 fl/fl; Cre-ERT2+ mice at the desired age and for a specific duration. Tamoxifen binds to the ERT2 fusion protein, allowing Cre recombinase to translocate to the nucleus.[5][13]
4. Genotyping and Knockout Confirmation:
-
Perform PCR analysis on genomic DNA from various tissues to confirm Cre-mediated recombination and excision of the floxed exon.
-
Confirm the reduction or absence of this compound protein in the target tissue using Western blotting or immunohistochemistry.
-
Quantify the reduction in Fn1 mRNA levels using quantitative real-time PCR (qRT-PCR).
Western Blotting for this compound and p-FAK
1. Protein Extraction:
-
Harvest tissues from control and knockout mice and immediately snap-freeze in liquid nitrogen or lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Homogenize the tissue and centrifuge to pellet cellular debris.
-
Determine protein concentration of the supernatant using a BCA assay.
2. SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against this compound or phospho-FAK (Tyr397) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with an antibody against total FAK or a loading control (e.g., GAPDH, β-actin) for normalization.
Quantification of Liver Fibrosis
1. Sirius Red Staining:
-
Fix liver tissue in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm sections and deparaffinize and rehydrate them.
-
Stain sections with Picro-Sirius Red solution for 1 hour.
-
Dehydrate the sections and mount with a permanent mounting medium.
-
Capture images of the stained sections and quantify the red-stained collagen area as a percentage of the total liver area using image analysis software (e.g., ImageJ).
2. Hydroxyproline (B1673980) Assay:
-
Lyophilize a known weight of liver tissue.
-
Hydrolyze the tissue in 6N HCl at 110-120°C for 3-24 hours.
-
Neutralize the hydrolysate and perform a colorimetric reaction using chloramine-T and Ehrlich's reagent.
-
Measure the absorbance at ~560 nm and calculate the hydroxyproline content based on a standard curve.
-
Convert hydroxyproline content to collagen content (hydroxyproline constitutes approximately 13.5% of collagen by weight).
Conclusion
This compound knockout mouse models have been invaluable in dissecting the protein's fundamental roles in embryonic development, tissue homeostasis, and disease pathogenesis. Global knockout demonstrates its absolute requirement for early life, while conditional knockouts have illuminated its tissue-specific functions in mammary gland development, liver fibrosis, cardiovascular integrity, and wound healing. The data and protocols presented in this guide offer a comprehensive resource for researchers investigating the multifaceted biology of this compound and for professionals in drug development exploring this compound and its associated pathways as therapeutic targets. The continued use and refinement of these models will undoubtedly lead to further insights into the intricate mechanisms governed by this essential extracellular matrix protein.
References
- 1. researchgate.net [researchgate.net]
- 2. Conditional knockout of this compound abrogates mouse mammary gland lobuloalveolar differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Conditional knockout of this compound abrogates mouse mammary gland lobuloalveolar differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cross Talk among TGF-β Signaling Pathways, Integrins, and the Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Production-scale this compound nanofibers promote wound closure and tissue repair in a dermal mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein extraction and western blot (mouse tissues) [protocols.io]
- 11. This compound Matrix Mimetics Promote Full-Thickness Wound Repair in Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Seipin Knockout Mice Develop Heart Failure With Preserved Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Construction of this compound conditional gene knock-out mice and the effect of this compound gene knockout on hematopoietic, biochemical and immune parameters in mice - PMC [pmc.ncbi.nlm.nih.gov]
The Oncofetal Switch: A Technical Guide to the Alternative Splicing of Fibronectin in Disease
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fibronectin (FN), a high-molecular-weight glycoprotein (B1211001) of the extracellular matrix (ECM), is a critical regulator of fundamental cellular processes, including adhesion, migration, and differentiation. The functional diversity of FN is vastly expanded through the alternative splicing of its pre-mRNA at three key regions: Extra Domain A (EDA), Extra Domain B (EDB), and the Type III Connecting Segment (IIICS). In healthy adult tissues, the plasma form of this compound (pFN), which lacks the EDA and EDB domains, predominates. However, a distinct shift towards the inclusion of these "oncofetal" domains, producing cellular this compound (cFN), is a hallmark of pathological states such as cancer, fibrosis, and chronic inflammation. This guide provides an in-depth technical overview of the role of FN alternative splicing in various diseases, details the experimental methodologies used for its study, and explores the signaling pathways that offer novel targets for therapeutic intervention.
Introduction to this compound Alternative Splicing
The single human this compound gene (FN1) can generate over 20 different protein isoforms through alternative splicing. This process is tightly regulated in a cell-type, tissue-specific, and developmentally-dependent manner. The most extensively studied splice variants are those containing the EDA and EDB domains, which are type III homology repeats.
-
Extra Domain A (EDA): The EDA domain is encoded by a single 270-nucleotide exon. Its inclusion is characteristic of tissue remodeling, such as during embryogenesis, wound healing, and fibrotic processes.[1][2] EDA-containing this compound (EDA-FN) is a potent modulator of cell signaling, primarily through its interaction with specific integrin receptors and Toll-like receptor 4 (TLR4).
-
Extra Domain B (EDB): The EDB domain, encoded by a 273-nucleotide exon, is a highly conserved marker of angiogenesis.[3][4] Its expression is virtually absent in normal adult tissues but is strongly upregulated in the vasculature and stroma of tumors and in other sites of neovascularization.[5][6]
-
Type III Connecting Segment (IIICS): This region undergoes a more complex splicing pattern, generating multiple variants. A key sequence within the IIICS is the Connecting Segment-1 (CS1), which contains the binding site for α4β1 (VLA-4) and α4β7 integrins, playing a significant role in leukocyte adhesion and immune responses.
The dysregulation of this splicing process, leading to the re-emergence of EDA+ and EDB+ isoforms, is a common feature across a spectrum of diseases, where these variants actively contribute to pathogenesis by altering the cell-matrix interface and activating pro-oncogenic and pro-fibrotic signaling cascades.
Role of this compound Splice Variants in Disease States
The expression of oncofetal this compound isoforms is strongly correlated with disease progression and severity. These variants are not merely biomarkers but active participants in pathology.
Cancer
In oncology, EDA-FN and EDB-FN are integral components of the tumor microenvironment, where they are secreted by both cancer cells and stromal cells like cancer-associated fibroblasts (CAFs).[7][8] Their expression is linked to increased tumor growth, invasion, angiogenesis, and metastasis.[3][9]
-
EDA-FN in Cancer: Promotes epithelial-to-mesenchymal transition (EMT), enhances cell motility, and modulates immune responses through TLR4 signaling.[10]
-
EDB-FN in Cancer: A well-established marker of tumor angiogenesis, EDB-FN is crucial for the formation of new blood vessels that supply tumors.[3][5] Its expression is often abundant in the stroma of aggressive cancers, including breast, pancreatic, and lung carcinomas.[5][8]
Fibrotic Diseases
Fibrosis is characterized by the excessive deposition of ECM. EDA-FN is a critical driver of this process, particularly in pulmonary and liver fibrosis. It is essential for the differentiation of fibroblasts into myofibroblasts, the primary cell type responsible for collagen deposition.[1][2] This occurs through a feed-forward loop involving the activation of latent transforming growth factor-beta (TGF-β).[2]
Cardiovascular Disease
Cellular this compound isoforms are key players in the pathogenesis of atherosclerosis. EDA-FN accumulates in atherosclerotic plaques, where it promotes inflammation, vascular remodeling, and plaque instability by inducing matrix metalloproteinase (MMP) activity in macrophages via TLR4 signaling.[10][11] While total plasma this compound levels are elevated in patients with ischemic heart disease, the specific increase of the EDA isoform within the vessel wall is directly linked to pathological remodeling.[12][13]
Rheumatoid Arthritis
In rheumatoid arthritis (RA), an autoimmune inflammatory condition, EDA-FN is highly expressed by fibroblast-like synoviocytes in the inflamed synovial tissue. Its concentration in the synovial fluid correlates with the progression of joint destruction, suggesting a role in the inflammatory and tissue-remodeling aspects of the disease. Furthermore, the CS1-containing isoform is involved in the recruitment of α4β1-expressing leukocytes into the synovium, perpetuating inflammation.
Quantitative Analysis of this compound Isoforms in Disease
The quantification of specific FN isoforms in patient tissues and biofluids serves as a valuable tool for diagnostics, prognostics, and as a pharmacodynamic marker in clinical trials.
| Disease State | Isoform | Sample Type | Concentration / Expression Change | Reference |
| Healthy Controls | EDA-FN | Plasma | Mean: 2.46 mg/L | [14] |
| EDA-FN | Serum | Mean: 0.30 mg/L | [14] | |
| EDB-FN | Plasma | Mean: 1.1 nM (47.4 ng/mL) | [15][16] | |
| Digestive Tract Cancer | EDA-FN | Plasma | Mean: 12.26 mg/L | [14] |
| EDA-FN | Serum | Mean: 4.28 mg/L | [14] | |
| Breast Cancer | EDA-FN | Plasma | Mean: 4.38 mg/L | [14] |
| EDB-FN | Tumor Tissue | ~3.45 log2 fold increase vs. normal | [8] | |
| EDB-FN | PDX Tumor | 63.1 pmol/g | [15][16] | |
| Head & Neck Cancer | EDB-FN | PDX Tumor | 49.6 pmol/g | [15][16] |
| Atherosclerosis | EDA-FN | Plaque (Asymptomatic) | Mean: 27.0 µg/mL | [17] |
| EDA-FN | Plaque (Symptomatic) | Mean: 17.1 µg/mL | [17] | |
| EDA-FN | Plasma (High CAD Risk) | Mean: 3.5 mg/L | [13] |
Table 1: Quantitative Expression of this compound Splice Variants in Human Health and Disease.
Key Signaling Pathways
The pathological functions of FN splice variants are mediated through their interaction with cell surface receptors, which triggers downstream signaling cascades that drive disease progression.
EDA-Fibronectin Signaling
EDA-FN signals primarily through integrins α5β1, α9β1, and Toll-like receptor 4 (TLR4). This engagement activates multiple pathways, including the TGF-β, PI3K/Akt, and MAPK/Erk pathways. In fibrosis, the binding of EDA-FN is critical for the release and activation of latent TGF-β from the ECM, creating a positive feedback loop that perpetuates myofibroblast activation and matrix deposition.[2]
EDB-Fibronectin Signaling
EDB-FN interacts with several integrins, including αvβ3, to promote angiogenesis and tumor cell migration. This binding leads to the activation of Focal Adhesion Kinase (FAK) and subsequent downstream signaling through the PI3K/Akt and MAPK/Erk pathways. A key outcome of this signaling is the upregulation of Vascular Endothelial Growth Factor (VEGF), which further drives angiogenesis in the tumor microenvironment.
Molecular Regulation of this compound Splicing
The switch between FN isoforms is controlled by a complex interplay of cis-acting RNA sequence elements within the FN1 pre-mRNA and trans-acting protein splicing factors.
-
Cis-acting Elements : These are short nucleotide sequences that function as enhancers or silencers of splicing. They include Exonic Splicing Enhancers (ESEs), Exonic Splicing Silencers (ESSs), Intronic Splicing Enhancers (ISEs), and Intronic Splicing Silencers (ISSs). The EDA exon contains a well-characterized ESE that promotes its inclusion.
-
Trans-acting Factors : These are RNA-binding proteins that recognize the cis-elements. Key regulators include the Serine/Arginine-rich (SR) protein family, which generally enhance exon inclusion, and the heterogeneous nuclear ribonucleoprotein (hnRNP) family, which often act as splicing repressors. For example, increased expression of the splicing factor SRSF1 (SF2/ASF) in endometrial fibroblasts promotes EDA inclusion, leading to a more pro-invasive ECM.
References
- 1. New insights into form and function of this compound Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Essential Role for this compound Extra Type III Domain A in Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New insights into form and function of this compound splice variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Expression of EDA/EDB isoforms of this compound in papillary carcinoma of the thyroid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Expression of this compound Isoforms in Human Breast Tissue: Production of Extra Domain A+/Extra Domain B+ by Cancer Cells and Extra Domain A+ by Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Extradomain-B this compound is a molecular marker of invasive breast cancer cells | bioRxiv [biorxiv.org]
- 10. ahajournals.org [ahajournals.org]
- 11. Vascular Extracellular Matrix in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Plasma this compound levels in ischemic heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of Soluble Molecular this compound-Fibrin Complexes and EDA-Fibronectin Concentration in Plasma of Patients with Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cellular this compound in serum and plasma: a potential new tumour marker? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of EDB this compound in Plasma, Patient-Derived Xenograft Formalin-Fixed Paraffin-Embedded and Fresh Frozen Tumor Tissues Using Immunoaffinity LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. dspace.library.uu.nl [dspace.library.uu.nl]
Methodological & Application
Fibronectin coating protocol for cell culture plates
An Application Note and Protocol for Fibronectin Coating of Cell Culture Plates
Introduction
This compound, a high-molecular-weight extracellular matrix (ECM) glycoprotein, plays a pivotal role in cell adhesion, migration, growth, and differentiation. In cell culture, coating plates with this compound is a common practice to promote the attachment and spreading of various cell types, particularly those that are difficult to culture on standard tissue culture-treated plastic. This document provides a detailed protocol for coating cell culture plates with this compound, along with troubleshooting tips and relevant biological context.
Materials and Methods
Materials
-
This compound (human plasma-derived or recombinant)
-
Sterile Dulbecco's Phosphate-Buffered Saline (DPBS) or Tris-Buffered Saline (TBS)
-
Cell culture plates (e.g., 6-well, 24-well, 96-well)
-
Sterile pipettes and tips
-
Laminar flow hood
Protocol for this compound Coating
-
Reconstitution of this compound:
-
Lyophilized this compound should be reconstituted in sterile, cell culture grade water to a stock concentration of 1 mg/mL.
-
Gently agitate to dissolve, avoiding vigorous shaking or vortexing which can denature the protein.
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.
-
-
Dilution of this compound:
-
Thaw an aliquot of the this compound stock solution on ice.
-
Dilute the this compound stock solution to the desired working concentration (typically 1-5 µg/cm²) using sterile DPBS or TBS. The optimal concentration may vary depending on the cell type.
-
-
Coating the Culture Surface:
-
Add a sufficient volume of the diluted this compound solution to completely cover the surface of the cell culture plate.
-
Ensure even distribution of the solution across the entire surface.
-
-
Incubation:
-
Incubate the plates at room temperature for 1-2 hours or at 37°C for 30-60 minutes. Incubation can also be performed overnight at 4°C.
-
-
Aspiration and Washing:
-
Carefully aspirate the this compound solution from the plates.
-
Gently wash the coated surface 1-2 times with sterile DPBS or cell culture medium to remove any unbound this compound.
-
-
Cell Seeding:
-
The coated plates are now ready for cell seeding. Add the cell suspension directly to the coated wells.
-
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| Coating Concentration | 1 - 5 µg/cm² | Optimal concentration is cell-type dependent. |
| Incubation Time | 1 - 2 hours at room temp. | Can be optimized; 30-60 min at 37°C is also effective. |
| Incubation Temperature | Room Temperature or 37°C | 4°C overnight incubation is also a viable option. |
| Storage of Coated Plates | 2 - 10°C for up to 4 weeks | Plates should be stored hydrated with PBS or media to prevent drying. |
Experimental Workflow
Caption: Workflow for coating cell culture plates with this compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Poor Cell Attachment | Insufficient coating concentration or incubation time. | Optimize this compound concentration and/or increase incubation time. |
| Incomplete removal of unbound this compound. | Ensure thorough but gentle washing after aspiration. | |
| Cell viability issues. | Check cell health and viability before seeding. | |
| Uneven Cell Distribution | Uneven coating of the plate surface. | Ensure the this compound solution completely and evenly covers the surface during incubation. |
| Clumping of cells during seeding. | Ensure a single-cell suspension before seeding. | |
| Detachment of Cell Sheet | High cell density or enzymatic stress. | Seed cells at a lower density. Use a non-enzymatic cell dissociation method if possible. |
| Degradation of the this compound coat. | Ensure the use of sterile reagents and aseptic technique to prevent microbial contamination and degradation. |
Signaling Pathway
This compound binding to integrin receptors on the cell surface initiates a cascade of intracellular signaling events that regulate cell adhesion, migration, and survival. A simplified representation of this pathway is shown below.
Caption: Simplified this compound-integrin signaling pathway.
Conclusion
This protocol provides a standardized method for the this compound coating of cell culture plates to enhance cell attachment and performance in vitro. Adherence to this protocol, along with careful optimization for specific cell types, will contribute to reproducible and reliable experimental outcomes.
Application Notes and Protocols for Preparing Fibronectin Solution for Coating
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fibronectin, a high-molecular-weight extracellular matrix (ECM) glycoprotein, is crucial for cell adhesion, migration, growth, and differentiation.[1] In cell culture, coating surfaces with this compound is a common practice to promote the attachment and spreading of various cell types, particularly those that are difficult to culture on standard tissue culture plastic. This document provides detailed protocols for the preparation and application of this compound solutions for coating cultureware, along with insights into the signaling pathways activated upon cell adhesion to a this compound-coated surface.
Quantitative Data Summary
Optimizing the coating conditions is critical for successful cell culture. The following tables summarize key quantitative parameters for preparing and using this compound solutions.
Table 1: Recommended this compound Coating Concentrations for Various Cell Types
| Cell Type | Recommended Coating Concentration (µg/cm²) | Reference |
| General Use | 1 - 5 | [2][3] |
| Mouse Embryonic Fibroblasts (MEFs) | 1 | [4] |
| 3T3 Cells | 1 | [4] |
| CHO Cells | 2 | [4] |
| Porcine Satellite Cells | 5 | [5] |
Table 2: Suggested Volumes for Coating Different Cultureware
| Plate Size | Surface Area per Well (cm²) | Suggested Coating Volume |
| 96-well plate | 0.32 | 50 - 100 µL |
| 24-well plate | 1.9 | 200 - 500 µL |
| 12-well plate | 3.8 | 400 - 1000 µL |
| 6-well plate | 9.6 | 1 - 2.5 mL |
| 35 mm dish | 9.6 | 1 - 2 mL |
| 60 mm dish | 21 | 2 - 4 mL |
| 100 mm dish | 55 | 5 - 10 mL |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
This protocol describes the reconstitution of lyophilized this compound powder.
Materials:
-
Lyophilized this compound
-
Sterile, high-purity water (e.g., water for injection or tissue culture grade water)
-
Sterile conical tubes
-
Water bath or incubator at 37°C
-
Sterile pipettes and tips
Procedure:
-
Bring the vial of lyophilized this compound to room temperature.
-
Aseptically add the required volume of sterile water to the vial to achieve the desired stock concentration (typically 1 mg/mL).[6]
-
Gently swirl the vial to wet the powder. Do not vortex or shake vigorously , as this can cause the protein to precipitate ("crash out") of the solution.[1][7]
-
Incubate the vial at 37°C for 30-60 minutes to allow the this compound to dissolve completely.[2][6] A small amount of insoluble material may remain, which will not affect the performance.[2][4]
-
Gently mix the solution by inverting the tube.
-
Aliquot the reconstituted this compound into sterile, low-protein-binding microcentrifuge tubes.
-
Store the aliquots at -20°C or lower for long-term storage. Avoid repeated freeze-thaw cycles.[2][8]
Protocol 2: Coating Cultureware with this compound
This protocol details the steps for coating various cell culture surfaces.
Materials:
-
Reconstituted this compound stock solution (from Protocol 1) or a commercially available this compound solution.
-
Sterile, Ca²⁺ and Mg²⁺ free phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS).[1][8]
-
Sterile culture plates, flasks, or coverslips.
-
Laminar flow hood.
Procedure:
-
Thaw the this compound aliquot slowly at 2-8°C or at room temperature.[1]
-
Determine the desired final coating concentration (e.g., 1-5 µg/cm²).[2]
-
Calculate the amount of this compound stock solution needed based on the surface area of the cultureware and the desired final concentration.
-
In a sterile tube, dilute the this compound stock solution to the final working concentration using sterile PBS or HBSS.
-
Add a sufficient volume of the diluted this compound solution to the cultureware to cover the entire surface evenly. Refer to Table 2 for suggested volumes.
-
Incubate the cultureware under one of the following conditions:
-
Aspirate the excess this compound solution. The solution can be reused to coat another surface.[2]
-
(Optional) Rinse the coated surface gently with sterile PBS or cell culture medium to remove any unbound this compound. Some protocols suggest this is not necessary.[4]
-
The coated cultureware is now ready for seeding cells. If not used immediately, it can be stored at 2-8°C for 2-4 weeks in a sterile, sealed container.[2]
Visualizations
Experimental Workflow for this compound Coating
Caption: Workflow for preparing and coating cultureware with this compound.
This compound-Integrin Signaling Pathway
Caption: Simplified this compound-integrin signaling cascade.
Discussion
The interaction of cells with a this compound-coated surface is primarily mediated by integrin receptors, such as α5β1.[2] This binding triggers a cascade of intracellular signaling events, often referred to as "outside-in" signaling. A key early event is the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK) at sites of cell-matrix adhesion.[2][9] This creates a docking site for the Src family of tyrosine kinases. The FAK-Src complex then phosphorylates a variety of downstream targets, including paxillin and p130Cas.[2][9]
These signaling events lead to the activation of pathways such as the PI3K/Akt pathway, which is crucial for cell survival, and the activation of Rho family GTPases (e.g., RhoA, Rac1), which regulate the organization of the actin cytoskeleton.[6] The reorganization of the actin cytoskeleton is essential for cell spreading, the formation of focal adhesions, and cell migration. Ultimately, the complex interplay of these signaling pathways governs cellular responses to the this compound-coated substrate, influencing cell fate and function.
References
- 1. Cell adhesion and signaling on the this compound 1st type III repeat; requisite roles for cell surface proteoglycans and integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of Distinct α5β1-mediated Signaling Pathways by this compound's Cell Adhesion and Matrix Assembly Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Adhesion to this compound regulates Hippo signaling via the FAK–Src–PI3K pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Akt1 Signaling Regulates Integrin Activation, Matrix Recognition, and this compound Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Modulates Cell Adhesion and Signaling to Promote Single Cell Migration of Highly Invasive Oral Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The this compound synergy site re-enforces cell adhesion and mediates a crosstalk between integrin classes | eLife [elifesciences.org]
- 8. Integrin Cell Signaling Pathway | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Integrin - Wikipedia [en.wikipedia.org]
Optimizing Neuronal Cell Culture: A Guide to Fibronectin Concentration and Application Protocols
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Fibronectin, a high-molecular-weight glycoprotein (B1211001) of the extracellular matrix (ECM), is a critical component in the successful culture of neuronal cells. It facilitates cell adhesion, migration, growth, and differentiation by binding to transmembrane integrin receptors. This interaction triggers intracellular signaling cascades essential for neuronal survival, neurite outgrowth, and overall neuronal health in vitro. Optimizing the concentration of this compound for coating culture surfaces is paramount for achieving robust and reproducible results in neuroscience research and drug development. These application notes provide a comprehensive guide to selecting the optimal this compound concentration for various neuronal cell types and detailed protocols for its application.
Data Presentation: Optimal this compound Concentrations
The ideal this compound concentration for coating cultureware is cell-type dependent. The following tables summarize recommended coating concentrations for various neuronal cell lines and primary neurons based on published data and supplier recommendations. It is always recommended to perform an initial optimization for your specific cell line and experimental conditions.
Table 1: Recommended this compound Coating Concentrations for Neuronal Cell Lines
| Cell Line | Recommended this compound Concentration | Notes |
| SH-SY5Y | 10 µg/mL | Promotes differentiation and neurite outgrowth. |
| PC12 | 1-5 µg/cm² | Enhances adhesion and neurite extension, often used in combination with NGF.[1] |
| Human Neural Stem Cells (NSCs) | 20 µg/mL | For adherent culture on various surfaces.[2] |
| iPSC-derived Neurons | 10 µg/mL | Used in combination with other matrix proteins like Poly-L-ornithine and Laminin for motor neuron differentiation.[3] A concentration of 15 µg/mL has been used for cortical neuron differentiation.[4] |
Table 2: Recommended this compound Coating Concentrations for Primary Neurons
| Cell Type | Recommended this compound Concentration | Notes |
| Primary Mouse Neurons | 10 µg/mL | Often used in conjunction with a primary coating of poly-L-lysine.[5] |
| Adult Mouse CNS Neurons (Cortical and Hippocampal) | 20 µg/mL | Significantly greater neurite outgrowth compared to other substrates like laminin.[3][6] |
| Dorsal Root Ganglion (DRG) Neurons | Not specified, but this compound is a known substrate for neurite outgrowth. |
Experimental Protocols
Protocol 1: Preparation of this compound-Coated Cultureware
This protocol provides a generalized procedure for coating various culture surfaces (e.g., multi-well plates, flasks, coverslips) with this compound.
Materials:
-
This compound (from human plasma or bovine plasma)
-
Sterile, tissue culture-grade water or Phosphate-Buffered Saline (PBS) without Ca²⁺/Mg²⁺
-
Culture vessels (plates, flasks, or coverslips)
-
Sterile pipettes and tips
-
Laminar flow hood
Procedure:
-
Reconstitution of Lyophilized this compound:
-
If starting with lyophilized this compound, reconstitute it in sterile, high-purity water to a stock concentration of 1 mg/mL.
-
Allow the this compound to dissolve for at least 30 minutes at 37°C without agitation. A small amount of undissolved material may remain and will not affect performance.
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.
-
-
Preparation of Working Solution:
-
Thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution to the desired final concentration (refer to Tables 1 and 2) using sterile PBS or serum-free basal medium.
-
-
Coating the Culture Surface:
-
Add a sufficient volume of the diluted this compound working solution to completely cover the culture surface. The typical coating concentration is between 1-5 µg/cm².[2]
-
Ensure even distribution of the solution across the surface.
-
Incubate the culture vessel at 37°C for 1-2 hours or at 4°C overnight.
-
For some protocols, air-drying for at least 45 minutes at room temperature in a sterile hood is recommended.
-
-
Final Preparation:
-
Aspirate the excess this compound solution from the culture vessel. Some protocols suggest that removal of excess solution is not necessary.
-
Some protocols recommend a single wash with sterile PBS or cell culture medium, while others state that no washing step is needed.[2]
-
The coated cultureware is now ready for seeding neuronal cells. If not used immediately, coated plates can be stored at 4°C for up to 2-4 weeks, ensuring they do not dry out.
-
Protocol 2: Neurite Outgrowth Assay on this compound-Coated Surfaces
This protocol outlines a general procedure for assessing the effect of this compound on neurite outgrowth.
Materials:
-
Neuronal cells of interest
-
This compound-coated cultureware (prepared as in Protocol 1)
-
Complete cell culture medium appropriate for the neuronal cell type
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody against a neuronal marker (e.g., β-III tubulin)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Microscope with fluorescence imaging capabilities
-
Image analysis software
Procedure:
-
Cell Seeding:
-
Plate the neuronal cells onto the this compound-coated cultureware at a desired density in complete culture medium.
-
Culture the cells for a predetermined period (e.g., 24-72 hours) to allow for neurite extension.
-
-
Immunocytochemistry:
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with blocking solution for 1 hour at room temperature.
-
Incubate the cells with the primary antibody against the neuronal marker overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody and a nuclear stain for 1-2 hours at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Imaging and Analysis:
-
Acquire images of the stained neurons using a fluorescence microscope.
-
Use image analysis software to quantify neurite length, number of neurites per cell, and/or the percentage of cells with neurites.
-
Visualization of Key Processes
This compound-Mediated Signaling Pathway
This compound binding to integrin receptors on the neuronal cell surface initiates a cascade of intracellular signaling events that are crucial for neuronal survival, growth, and differentiation. This signaling often involves the recruitment of focal adhesion proteins and can crosstalk with growth factor receptor pathways.
Caption: this compound signaling pathway in neurons.
Experimental Workflow for this compound Coating
The following diagram illustrates the key steps involved in preparing this compound-coated cultureware for neuronal cell culture experiments.
Caption: Workflow for this compound coating.
Conclusion
The successful culture of neuronal cells is highly dependent on providing an optimal in vitro microenvironment that mimics in vivo conditions. This compound is a key component of this microenvironment, promoting cell adhesion, survival, and neurite outgrowth. By selecting the appropriate this compound concentration for the specific neuronal cell type and following standardized coating protocols, researchers can enhance the reliability and reproducibility of their experimental results. These application notes serve as a valuable resource for optimizing neuronal cell culture systems for basic research, disease modeling, and the development of novel therapeutics.
References
- 1. This compound supports neurite outgrowth and axonal regeneration of adult brain neurons in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. corning.com [corning.com]
- 4. Identification of Novel FNIN2 and FNIN3 this compound-Derived Peptides That Promote Cell Adhesion, Proliferation and Differentiation in Primary Cells and Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Integrins as Receptor Targets for Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective role of this compound in neuron-glial extrasynaptic transmission - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enhancing Primary Cell Attachment with Fibronectin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibronectin, a high-molecular-weight extracellular matrix (ECM) glycoprotein, is integral to various cellular processes, including adhesion, migration, growth, and differentiation.[1][2] In primary cell culture, where achieving robust cell attachment is often a critical challenge, this compound serves as an effective coating substrate for cultureware. By mimicking the natural ECM, this compound facilitates the attachment and spreading of a wide variety of primary cell types, promoting their viability and physiological relevance in in vitro models.[2] These application notes provide detailed protocols for using this compound to enhance primary cell attachment, summarize quantitative data on its efficacy, and illustrate the underlying signaling mechanisms.
Data Presentation: Efficacy of this compound Coating on Primary Cell Attachment
The optimal this compound concentration for promoting cell attachment can vary depending on the cell type. The following tables summarize quantitative data from various studies on the effect of this compound coating concentration on the attachment of different primary cells.
Table 1: Effect of this compound Concentration on Primary Endothelial Cell Attachment
| This compound Concentration (µg/cm²) | Cell Type | Substrate | Attachment Efficiency/Response |
| 2 | Human Umbilical Vein Endothelial Cells (HUVECs) | Polytetrafluoroethylene (PTFE) | Significant increase in attachment compared to uncoated controls.[3] |
| 10 | Human Umbilical Vein Endothelial Cells (HUVECs) | Polytetrafluoroethylene (PTFE) | Further improvement in attachment.[3] |
| 20 | Human Umbilical Vein Endothelial Cells (HUVECs) | Polytetrafluoroethylene (PTFE) | Most efficient concentration for cell attachment.[3] |
| 50 | Human Umbilical Vein Endothelial Cells (HUVECs) | Polytetrafluoroethylene (PTFE) | No significant further increase in attachment compared to 20 µg/cm².[3] |
| 100 | Human Umbilical Vein Endothelial Cells (HUVECs) | Polytetrafluoroethylene (PTFE) | No significant further increase in attachment compared to 20 µg/cm².[3] |
Table 2: Effect of this compound Concentration on Primary Fibroblast Attachment
| This compound Concentration (µg/cm²) | Cell Type | Substrate | Attachment Efficiency/Response |
| < 0.23 | Murine Fibroblasts | Dodecanethiolate Self-Assembled Monolayers | Attachment strength is insensitive to this compound concentration in this range.[4] |
| > 0.23 | Murine Fibroblasts | Dodecanethiolate Self-Assembled Monolayers | Critical wall shear stress for detachment increases with increasing this compound concentration.[4] |
| 1-5 | Human Dermal Fibroblasts (HDF) | Tissue Culture Plastic | Recommended coating concentration for optimal attachment.[5] |
Table 3: Effect of this compound Concentration on Other Primary Cell Types
| This compound Concentration (µg/mL) | Cell Type | Substrate | Attachment Efficiency/Response |
| 1 | Porcine Satellite Cells | Tissue Culture Plastic | Increased proliferation compared to gelatin.[6] |
| 5 | Porcine Satellite Cells | Tissue Culture Plastic | Optimal concentration for proliferation and maintenance.[6] |
| 20 | Porcine Satellite Cells | Tissue Culture Plastic | Effective proliferation, but lower Pax7 expression compared to 5 µg/mL.[6] |
| 10 | Primary Rat Hepatocytes | Tissue Culture Plastic | Promotes attachment and spreading.[7] |
| Not Specified | Primary Mouse Neurons (Cortical and Hippocampal) | Tissue Culture Plastic | Significantly greater neurite outgrowth compared to laminin (B1169045) and merosin.[8] |
| Not Specified | Primary Human Articular Chondrocytes | Tissue Culture Plastic | Promotes adhesion, with surface zone chondrocytes showing higher colony-forming efficiency.[9] |
| Not Specified | Primary Human Astrocytes | Tissue Culture Plastic | Higher cell numbers compared to PDL/laminin and tenascin-c.[10] |
Experimental Protocols
Protocol 1: Coating Cultureware with this compound
This protocol outlines the standard procedure for coating various culture surfaces with this compound to enhance primary cell attachment.
Materials:
-
This compound (lyophilized powder or solution)
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS) without Ca²⁺ and Mg²⁺
-
Culture plates, flasks, or coverslips
-
Sterile pipettes and tips
-
Laminar flow hood
Procedure:
-
Reconstitution of Lyophilized this compound: If using lyophilized this compound, reconstitute it with sterile, nuclease-free water to a stock concentration of 1 mg/mL. Gently agitate to dissolve, avoiding vigorous vortexing. Allow the solution to stand for at least 30 minutes to ensure complete solubilization.[2]
-
Dilution of this compound: Dilute the this compound stock solution to the desired working concentration (typically 1-5 µg/cm²) using sterile PBS (without Ca²⁺ and Mg²⁺) or serum-free culture medium.[2][11] The optimal concentration should be determined empirically for each primary cell type and application.
-
Coating the Culture Surface: Add a sufficient volume of the diluted this compound solution to the culture vessel to completely cover the surface. A minimal volume is recommended.[2]
-
Incubation: Incubate the culture vessel at room temperature for at least 45-60 minutes.[2] Alternatively, incubation can be performed at 37°C for 30 minutes or overnight at 4°C.
-
Aspiration (Optional): After incubation, the excess this compound solution can be aspirated. However, this step is often not necessary.[2]
-
Drying: Allow the coated surface to air dry completely in a laminar flow hood.
-
Rinsing (Optional): Some protocols recommend rinsing the coated surface with sterile PBS or culture medium before seeding the cells.
-
Cell Seeding: The coated cultureware is now ready for seeding with primary cells.
Workflow for this compound Coating of Cultureware
Caption: Workflow for coating culture surfaces with this compound.
Protocol 2: Quantifying Primary Cell Attachment
This protocol provides a general method for quantifying the attachment of primary cells to this compound-coated surfaces using a colorimetric assay.
Materials:
-
This compound-coated and control (e.g., BSA-coated) 48-well plates
-
Primary cell suspension
-
Culture medium
-
PBS
-
0.1% Glutaraldehyde (B144438) in PBS (Fixing Solution)
-
Staining Solution (e.g., Crystal Violet)
-
Extraction Solution (e.g., 10% acetic acid)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the primary cells of interest into the this compound-coated and control wells of a 48-well plate at a desired density. Incubate for a predetermined time (e.g., 30-90 minutes) at 37°C to allow for attachment.[3]
-
Washing: Gently wash the wells 3-5 times with PBS to remove non-adherent cells.[3]
-
Fixation: Add 200 µL of 0.1% glutaraldehyde solution to each well and incubate for 10 minutes at room temperature to fix the attached cells.[3]
-
Washing: Discard the fixing solution and wash the wells three times with PBS.
-
Staining: Add 200 µL of Staining Solution to each well and incubate for 30 minutes at room temperature on an orbital shaker.[3]
-
Washing: Remove the staining solution and wash the plate 3-5 times with deionized water to remove excess stain. Allow the wells to air dry.[3]
-
Extraction: Add 200 µL of Extraction Solution to each well and incubate for 3-5 minutes to solubilize the stain from the cells.[3]
-
Quantification: Transfer the extracted stain to a new 96-well plate and measure the absorbance at the appropriate wavelength (e.g., 595 nm for Crystal Violet) using a microplate reader. The absorbance is directly proportional to the number of attached cells.[3]
Workflow for Cell Adhesion Quantification Assay
Caption: Workflow for quantifying cell adhesion.
Signaling Pathways
The attachment of primary cells to this compound is primarily mediated by integrins, a family of transmembrane receptors.[12] The binding of integrins to the RGD (Arginine-Glycine-Aspartic acid) motif within this compound triggers a cascade of intracellular signaling events that regulate cell adhesion, spreading, and survival.[13]
A key event in this signaling cascade is the activation of Focal Adhesion Kinase (FAK).[14] Upon integrin clustering at focal adhesions, FAK undergoes autophosphorylation at Tyrosine 397 (Y397).[14][15] This phosphorylation creates a binding site for the SH2 domain of Src family kinases.[14] The subsequent binding and activation of Src leads to the phosphorylation of other sites on FAK, further amplifying the signal.[14]
The activated FAK-Src complex then initiates several downstream signaling pathways, including the Ras/MAPK and PI3K/Akt pathways, which are crucial for regulating gene expression, cell proliferation, and survival.[13][14]
This compound-Integrin Signaling Pathway
Caption: this compound-Integrin signaling cascade.
References
- 1. Substrate adhesion of rat hepatocytes: on the mechanism of attachment to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adhesion to this compound promotes the activation of the p125FAK/Zap‐70 complex in human T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cellbiologics.com [cellbiologics.com]
- 4. rupress.org [rupress.org]
- 5. This compound Attachment Assay [ruf.rice.edu]
- 6. Differential activities in adhesion and neurite growth of this compound type III repeats in the PTP-δ extracellular domain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound is essential for survival but is dispensable for proliferation of hepatocytes in acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound supports neurite outgrowth and axonal regeneration of adult brain neurons in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. High-Throughput Analysis of Astrocyte Cultures Shows Prevention of Reactive Astrogliosis by the Multi-Nutrient Combination Fortasyn Connect - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of Distinct α5β1-mediated Signaling Pathways by this compound's Cell Adhesion and Matrix Assembly Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Bioinspired Astrocyte-Derived Coating Promotes the In Vitro Proliferation of Human Neural Stem Cells While Maintaining Their Stemness [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Characterisation of this compound-mediated FAK signalling pathways in lung cancer cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Fibronectin as a Substrate for Stem Cell Differentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibronectin, a high-molecular-weight glycoprotein (B1211001) of the extracellular matrix (ECM), plays a pivotal role in cell adhesion, migration, growth, and differentiation.[1][2] For stem cell research, this compound-coated surfaces provide a defined and reproducible microenvironment that can influence stem cell fate decisions. By engaging with cell surface integrin receptors, particularly α5β1, this compound activates intracellular signaling cascades that direct lineage-specific differentiation.[1][3][4] These application notes provide detailed protocols for utilizing this compound as a substrate to guide the differentiation of various stem cell types and summarize key quantitative data to aid in experimental design.
Mechanism of Action: this compound-Integrin Signaling
Stem cell interaction with a this compound substrate is primarily mediated by integrin receptors.[3][4] The binding of integrins, such as α5β1, to the RGD (arginine-glycine-aspartic acid) motif within this compound initiates a cascade of intracellular signaling events. This interaction leads to the recruitment of focal adhesion proteins and the activation of downstream pathways, including the MEK/ERK pathway, which are crucial for regulating gene expression and driving differentiation towards specific lineages like mesodermal and endodermal fates.[3][5] The composition and stiffness of the this compound matrix can also influence cell shape and cytoskeletal tension, which in turn directs stem cell differentiation. For instance, stiffer substrates tend to promote osteogenic differentiation, while softer substrates can favor other lineages.[1][6]
Figure 1: Simplified signaling pathway of this compound-mediated stem cell differentiation.
Quantitative Data Summary
The optimal concentration of this compound for coating and its effect on differentiation can vary depending on the cell type and the desired outcome. The following tables summarize key quantitative data from various studies.
Table 1: Recommended this compound Coating Concentrations
| Product Source | Recommended Coating Concentration (µg/cm²) | Diluent | Reference |
| Human Plasma this compound | 1 - 5 | Sterile Water or Balanced Salt Solution | |
| Bovine Plasma this compound | 0.4 - 10 | PBS or Serum-Free Medium | [7] |
| Human Fibroblast this compound | 1 - 5 | Sterile HBSS | |
| Rat Plasma this compound | 1 - 5 | Sterile Water | |
| General Recommendation | 10 | PBS | [3][8] |
Table 2: Effect of this compound on Stem Cell Differentiation Lineages
| Stem Cell Type | Lineage Promoted | Key Findings | References |
| Embryonic Stem Cells (ESCs) | Meso-endodermal | Upregulation of α5β1 integrin expression. | [1][3] |
| Mesenchymal Stem Cells (MSCs) | Osteogenic | Enhanced expression of osteogenic markers like Runx2 and increased calcium deposition. | [9][10][11] |
| Mesenchymal Stem Cells (MSCs) | Chondrogenic | Promotes cell condensation, an early step in chondrogenesis. | [1][12][13] |
| Mesenchymal Stem Cells (MSCs) | Myogenic | Differentiation into myoblasts on substrates of varying stiffness. | [6] |
| Adipose-Derived Stem Cells (ASCs) | Adipogenic | Plated on this compound-coated plates before induction. | [14] |
| Human Pluripotent Stem Cells (hPSCs) | Cardiomyocyte | Essential for Brachyury+ mesoderm formation. | [15][16] |
Experimental Protocols
Protocol 1: this compound Coating of Cell Cultureware
This protocol provides a general procedure for coating various culture surfaces with this compound. Optimization is recommended for specific cell types and applications.[7]
Materials:
-
This compound (from human plasma, bovine plasma, etc.)
-
Sterile, nuclease-free water, phosphate-buffered saline (PBS), or a balanced salt solution for reconstitution and dilution.
-
Sterile cell culture plates, flasks, or coverslips.
Procedure:
-
Reconstitution (if using lyophilized powder): Reconstitute the lyophilized this compound in sterile water or a recommended buffer to a stock concentration (e.g., 1 mg/mL). Gently agitate to dissolve, avoiding vigorous vortexing. Allow the solution to dissolve for at least 30 minutes at 37°C. A small amount of undissolved material may remain and will not affect performance.
-
Dilution: Dilute the this compound stock solution to the desired final coating concentration (typically 1-10 µg/cm²) using sterile PBS or serum-free medium.[7]
-
Coating: Add a minimal volume of the diluted this compound solution to the culture surface, ensuring the entire surface is covered.
-
Incubation: Incubate the coated cultureware at room temperature for at least 45-60 minutes.[17][18] Alternatively, incubation can be done at 37°C for at least four hours or overnight at 4°C.[17][19]
-
Aspiration and Drying: Aspirate the excess this compound solution. The plates can be used immediately or allowed to air dry in a sterile hood for at least 45 minutes before introducing cells and medium.[17] Do not over-dry the plates.
-
Washing (Optional): Some protocols recommend washing the coated surface once with PBS or medium before seeding cells.[7][18]
-
Storage: Coated cultureware can be stored at 2-8°C for 2-4 weeks in a sterile, sealed container.
Figure 2: General workflow for this compound coating of cultureware.
Protocol 2: Osteogenic Differentiation of Mesenchymal Stem Cells (MSCs) on this compound
This protocol describes the induction of osteogenic differentiation in MSCs cultured on a this compound-coated surface.
Materials:
-
This compound-coated 6-well plates (prepared as in Protocol 1, using 10 µg/ml this compound).[20]
-
Mesenchymal Stem Cells (MSCs).
-
MSC Growth Medium.
-
MSC Osteogenic Differentiation Medium (containing dexamethasone, β-glycerophosphate, and ascorbic acid).
-
Alizarin Red S staining solution.
Procedure:
-
Cell Seeding: Plate MSCs at a density of 1 x 10⁵ cells per well in a this compound-coated 6-well plate using MSC Growth Medium.[20]
-
Reach Confluency: Culture the cells until they reach at least 100% confluency, which typically takes 48-72 hours.[20]
-
Induction of Differentiation: Aspirate the growth medium and replace it with MSC Osteogenic Differentiation Medium. As a negative control, maintain one well with MSC Growth Medium.[20]
-
Culture and Medium Change: Incubate the cells for 12-14 days, changing the medium every third day.[20] Be careful not to disturb the cell monolayer during medium changes.
-
Assessment of Differentiation: After the differentiation period, assess osteogenesis by staining for calcium deposits using Alizarin Red S. Differentiated osteoblasts will stain bright orange-red.[20][21]
Protocol 3: Adipogenic Differentiation of Adipose-Derived Stem Cells (ASCs) on this compound
This protocol outlines the differentiation of ASCs into adipocytes on a this compound-coated surface.
Materials:
-
This compound-coated multiwell plates (prepared as in Protocol 1).[14]
-
Adipose-Derived Stem Cells (ASCs).
-
ASC Growth Medium.
-
Adipogenic Differentiation Medium (containing dexamethasone, insulin, isobutylmethylxanthine (IBMX), and indomethacin (B1671933) or rosiglitazone).
-
Oil Red O staining solution.
Procedure:
-
Cell Seeding and Growth: Plate ASCs in this compound-coated multiwell plates with ASC Growth Medium and culture until they reach confluence.[14]
-
Induction of Differentiation: Replace the growth medium with Adipogenic Differentiation Medium. For a negative control, continue to culture one well in ASC Growth Medium.[14]
-
Culture and Maintenance: Incubate the cultures for 14-21 days, with regular medium changes every 2-3 days.[14][22]
-
Assessment of Differentiation: After the incubation period, fix the cells and stain for lipid droplet accumulation using Oil Red O.[14][22] Adipocytes will contain red-stained lipid vacuoles.
Protocol 4: Chondrogenic Differentiation of Mesenchymal Stem Cells (MSCs) on this compound
This protocol describes the induction of chondrogenesis in MSCs, which often involves a micromass culture technique on a surface that can be coated with this compound.[13]
Materials:
-
This compound-coated tissue culture plates or wells.
-
Mesenchymal Stem Cells (MSCs).
-
MSC culture medium.
-
Chondrogenic Differentiation Medium (containing TGF-β3, dexamethasone, ascorbate-2-phosphate, and ITS+ supplement).[23]
Procedure:
-
Cell Preparation: Culture and expand MSCs in their growth medium.
-
Micromass Culture: Resuspend the MSCs at a high density (e.g., 5 x 10⁵ cells in 10 µL of medium) and plate as a small droplet in the center of a this compound-coated well.[13]
-
Cell Adhesion: Allow the cells to adhere for approximately 45 minutes in a humidified incubator.[13]
-
Induction of Differentiation: Gently add Chondrogenic Differentiation Medium to the well, being careful not to disturb the micromass.
-
Culture and Medium Change: Culture the micromass for 21-28 days, changing the medium every 2-3 days.[23]
-
Assessment of Differentiation: After the culture period, the resulting pellet can be fixed, sectioned, and stained for cartilage-specific matrix components such as glycosaminoglycans (with Alcian Blue) and type II collagen (by immunohistochemistry).
References
- 1. This compound and stem cell differentiation – lessons from chondrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Autocrine this compound from differentiating mesenchymal stem cells induces the neurite elongation in vitro and promotes nerve fiber regeneration in transected spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-mediated upregulation of α5β1 integrin and cell adhesion during differentiation of mouse embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-mediated upregulation of α5β1 integrin and cell adhesion during differentiation of mouse embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Extracellular Matrix and Integrins in Embryonic Stem Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. corning.com [corning.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Controlling integrin specificity and stem cell differentiation in 2-D and 3-D environments through regulation of this compound domain stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Impact of this compound Knockout on Proliferation and Differentiation of Human Infrapatellar Fat Pad-Derived Stem Cells [frontiersin.org]
- 13. This compound matrix assembly is essential for cell condensation during chondrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. coriell.org [coriell.org]
- 15. biorxiv.org [biorxiv.org]
- 16. Cardiac differentiation of human pluripotent stem cells using defined extracellular matrix proteins reveals essential role of this compound | eLife [elifesciences.org]
- 17. neuvitro.com [neuvitro.com]
- 18. This compound coating of Glass bottom dishes and glass bottom plates [cellvis.com]
- 19. Coating Protocol for Stretch Chambers | Strex Cell [strexcell.com]
- 20. promocell.com [promocell.com]
- 21. ixcellsbiotech.com [ixcellsbiotech.com]
- 22. ixcellsbiotech.com [ixcellsbiotech.com]
- 23. Chondrogenic Differentiation of Human-Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Coating Coverslips with Fibronectin for Enhanced Cell Adhesion in Microscopy
This document provides a comprehensive protocol for coating glass coverslips with fibronectin, a crucial step for improving cell attachment, spreading, and growth in various microscopy applications. This compound, an extracellular matrix glycoprotein, facilitates cell adhesion by interacting with integrin receptors on the cell surface. This protocol is intended for researchers, scientists, and drug development professionals.
Data Presentation: Recommended Coating Parameters
The optimal conditions for this compound coating can vary depending on the cell type and specific experimental requirements. The following tables summarize key quantitative data from established protocols to guide the user in selecting appropriate parameters.
Table 1: this compound Concentration for Coating
| Parameter | Recommended Range | Notes |
| Concentration (µg/cm²) | 1 - 5 | A typical starting range suitable for many cell types.[1] |
| Concentration (µg/mL) | 1 - 100 | Concentration in solution can vary. 1-2 µg/mL is sufficient for some cell lines like MEF, 3T3, or CHO cells.[2][3] Higher concentrations (e.g., 50-100 µg/mL) are also reported.[4] |
| Cell-Specific Optimization | Required | The ideal concentration is cell-type dependent and should be determined empirically.[5] |
Table 2: Incubation Conditions
| Parameter | Temperature | Duration | Notes |
| Room Temperature | 15 - 25°C | 5 - 120 minutes | Shorter incubations (5-20 minutes or 30-45 minutes) are possible for rapid coating.[4][6] Longer incubations of 1-3 hours are also common.[5] |
| Refrigerated | 2 - 8°C | Overnight | Overnight incubation at 4°C is a widely used method.[1][2][7] |
| Heated | 37°C | Overnight | An alternative to refrigerated incubation.[5] |
Table 3: Storage of Coated Coverslips
| Parameter | Recommended Condition |
| Storage Temperature | 2 - 8°C |
| Storage Duration | 2 - 4 weeks |
| Storage Method | Stored in a sterile, closed container. Can be stored damp with PBS or air-dried, maintaining sterility.[2][5] |
Experimental Protocol
This protocol outlines the step-by-step procedure for coating glass coverslips with this compound. All steps should be performed under sterile conditions in a laminar flow hood.
Materials:
-
This compound stock solution (e.g., 1 mg/mL)
-
Sterile phosphate-buffered saline (PBS), Ca++/Mg++ free
-
Sterile glass coverslips
-
Sterile petri dishes or multi-well plates
-
Sterile forceps
-
Micropipettes and sterile tips
Procedure:
-
Preparation of this compound Working Solution:
-
Thaw the this compound stock solution. To avoid repeated freeze-thaw cycles, it is recommended to prepare single-use aliquots of the stock solution and store them at -20°C or -80°C.[1][5]
-
Dilute the this compound stock solution to the desired final concentration (e.g., 1-100 µg/mL) using sterile, serum-free PBS.[4] Mix gently by pipetting; do not vortex to avoid protein denaturation.
-
-
Coverslip Preparation:
-
Place sterile glass coverslips into the wells of a sterile multi-well plate or a petri dish using sterile forceps.
-
For optimal results, especially for sensitive cell types or high-resolution imaging, acid-washing of coverslips prior to coating is recommended to ensure a clean and uniform surface.[8]
-
-
Coating the Coverslips:
-
Add a sufficient volume of the diluted this compound solution to completely cover the surface of each coverslip. A minimal volume is generally recommended.
-
Incubate the coverslips under the desired conditions (see Table 2 for options). Common methods include incubation for 1-2 hours at room temperature or overnight at 4°C.[1][5]
-
-
Washing:
-
Cell Seeding or Storage:
-
The coated coverslips are now ready for cell seeding. Add the cell suspension directly onto the coated surface.
-
Alternatively, for future use, the coated coverslips can be stored at 2-8°C for up to 2-4 weeks. Ensure sterility is maintained during storage. They can be stored either immersed in PBS or after air-drying in a sterile environment.[2][5] It is important not to over-dry the coverslips as this can negatively impact cell attachment.
-
Visualizations
Cell Adhesion to this compound Signaling Pathway
Caption: Cell adhesion to this compound initiates intracellular signaling.
Experimental Workflow for Coverslip Coating
Caption: Workflow for this compound coating of coverslips.
References
Application Notes and Protocols for Fibronectin Hydrogels in 3D Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing fibronectin-based hydrogels for advanced three-dimensional (3D) cell culture. This compound, a key extracellular matrix (ECM) protein, plays a crucial role in cell adhesion, migration, growth, and differentiation. Incorporating this compound into hydrogel scaffolds creates a more physiologically relevant microenvironment, enabling the development of predictive in vitro models for research and drug discovery.
Introduction
Three-dimensional cell culture systems are increasingly recognized for their ability to mimic the complex in vivo environment more accurately than traditional 2D monolayer cultures. Hydrogels, with their high water content and tunable physical properties, serve as excellent scaffolds for 3D cell culture. This compound-functionalized hydrogels, in particular, offer the advantage of presenting specific cell-adhesive domains (like the RGD motif) that actively engage with cell surface integrins, triggering downstream signaling cascades that regulate cell behavior.[1] This document outlines protocols for the preparation of this compound hydrogels, cell encapsulation, and subsequent analysis, and provides quantitative data on expected cell responses.
Data Presentation: Hydrogel Properties and Cellular Responses
The following tables summarize quantitative data on the physical properties of typical this compound-based hydrogels and the corresponding cellular behaviors observed in 3D cultures. These values are indicative and can be modulated by varying the hydrogel composition and crosslinking density.
| Hydrogel Parameter | Typical Range | Measurement Method | Reference |
| This compound Concentration | 10 - 500 µg/mL | Spectrophotometry (BCA/Bradford assay) | [2] |
| Hydrogel Stiffness (Elastic Modulus) | 0.1 - 50 kPa | Rheometry, Atomic Force Microscopy (AFM) | [3] |
| Porosity | 80 - 99% | Scanning Electron Microscopy (SEM), Mercury Intrusion Porosimetry | [4] |
| Degradation Time | Days to Weeks (Enzyme-mediated) | Mass loss measurement, Rheological monitoring | [3] |
| Cellular Response Metric | Typical Observations in this compound Hydrogels | Assay Method | Reference |
| Cell Viability | > 90% after 7 days | Live/Dead Staining (Calcein AM/Ethidium Homodimer-1) | [1][2] |
| Cell Proliferation | 1.5 - 3 fold increase over 7 days | DNA quantification (e.g., PicoGreen), Metabolic assays (e.g., AlamarBlue, MTS) | [3] |
| Cell Spreading Area | 500 - 3000 µm² (cell type dependent) | Confocal microscopy with actin staining (Phalloidin) | [5] |
| Focal Adhesion Formation | Increased expression of vinculin, paxillin | Immunofluorescence staining | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound-Coated Hydrogels
This protocol describes the preparation of hydrogels that are subsequently coated with this compound. This method is suitable for creating 2.5D cell culture models where cells are seeded on top of the hydrogel.
Materials:
-
Hydrogel precursor solution (e.g., methacrylated gelatin (GelMA), hyaluronic acid (HA)-based)
-
Photoinitiator (if using a photocrosslinkable hydrogel)
-
This compound solution (from human plasma or recombinant)[7]
-
Sterile Phosphate-Buffered Saline (PBS)
-
Sterile deionized water
-
Cell culture plates
Procedure:
-
Hydrogel Preparation:
-
Prepare the hydrogel precursor solution according to the manufacturer's instructions or established lab protocols.
-
If using a photocrosslinkable hydrogel, add the photoinitiator to the precursor solution.
-
Pipette the desired volume of the precursor solution into the wells of a cell culture plate.
-
Induce gelation. For photocrosslinkable hydrogels, expose to UV light for the recommended duration. For thermally gelling hydrogels, incubate at 37°C.
-
-
This compound Coating:
-
Reconstitute lyophilized this compound in sterile water to a stock concentration of 1 mg/mL. Avoid vigorous vortexing.[7]
-
Dilute the this compound stock solution in sterile PBS to a working concentration of 1-5 µg/cm².[7]
-
Aspirate any residual buffer from the surface of the hydrogels.
-
Add a minimal volume of the diluted this compound solution to cover the entire surface of the hydrogel.
-
Incubate at room temperature for at least 45 minutes.[7]
-
Gently aspirate the excess this compound solution. The coated hydrogels are now ready for cell seeding.
-
Protocol 2: Cell Encapsulation in this compound-Containing Hydrogels
This protocol details the encapsulation of cells within a this compound-functionalized hydrogel, creating a true 3D cell culture environment.
Materials:
-
Hydrogel precursor solution
-
This compound solution
-
Cell suspension in culture medium
-
Sterile PBS
Procedure:
-
Preparation of Cell Suspension:
-
Trypsinize and count the cells.
-
Resuspend the cell pellet in a small volume of serum-free culture medium to achieve a high cell density (e.g., 1-10 x 10⁶ cells/mL). Keep the cell suspension on ice.
-
-
Preparation of Cell-Laden Hydrogel Precursor:
-
Prepare the hydrogel precursor solution and cool it to 4°C to prevent premature gelation.
-
If desired, add this compound directly to the hydrogel precursor solution at a final concentration of 10-100 µg/mL. Mix gently by pipetting.
-
Gently mix the cell suspension with the this compound-containing hydrogel precursor solution. Ensure a homogenous cell distribution.[8][9]
-
-
Hydrogel Gelation:
-
Pipette the cell-laden hydrogel precursor solution into the desired culture vessel (e.g., multi-well plate, microfluidic device).
-
Induce gelation according to the specific hydrogel system (e.g., UV exposure, temperature change, addition of a crosslinking agent).
-
-
Cell Culture:
-
After gelation, add pre-warmed cell culture medium to the top of the hydrogels.
-
Culture the cell-laden hydrogels in a humidified incubator at 37°C and 5% CO₂.
-
Change the culture medium every 2-3 days.
-
Protocol 3: Analysis of Cell Viability and Proliferation
Materials:
-
Live/Dead Viability/Cytotoxicity Kit (e.g., Calcein AM and Ethidium Homodimer-1)
-
DNA quantification kit (e.g., PicoGreen) or proliferation assay reagent (e.g., AlamarBlue)
-
Fluorescence microscope
-
Plate reader
Procedure for Cell Viability (Live/Dead Staining):
-
Aspirate the culture medium from the hydrogels.
-
Wash the hydrogels twice with sterile PBS.
-
Prepare the staining solution containing Calcein AM (for live cells) and Ethidium Homodimer-1 (for dead cells) in PBS according to the manufacturer's protocol.
-
Incubate the hydrogels with the staining solution for 30-45 minutes at 37°C.
-
Wash the hydrogels with PBS.
-
Visualize the stained cells using a fluorescence microscope. Live cells will fluoresce green, and dead cells will fluoresce red.
Procedure for Cell Proliferation (DNA Quantification):
-
At desired time points, collect the hydrogel samples.
-
Homogenize the hydrogels (e.g., using a tissue homogenizer or by enzymatic digestion).
-
Quantify the amount of double-stranded DNA using a fluorescent DNA-binding dye (e.g., PicoGreen) and a plate reader, following the manufacturer's instructions.
-
Generate a standard curve using known DNA concentrations to determine the DNA content in the samples. An increase in DNA content over time indicates cell proliferation.
Visualizations: Signaling Pathways and Workflows
Integrin-Mediated Signaling in this compound Hydrogels
The interaction of cells with this compound in the hydrogel is primarily mediated by integrin receptors. This binding triggers a cascade of intracellular signals that influence cell behavior. A key pathway involves the activation of Focal Adhesion Kinase (FAK) and the subsequent regulation of the Hippo pathway effectors YAP and TAZ.
Caption: Integrin-FAK-YAP/TAZ signaling pathway in this compound hydrogels.
Experimental Workflow for 3D Cell Culture in this compound Hydrogels
This diagram outlines the typical workflow for conducting 3D cell culture experiments using this compound hydrogels.
Caption: General experimental workflow for this compound hydrogel-based 3D cell culture.
Logical Relationship: Hydrogel Properties and Cell Fate
The physical and biochemical properties of the this compound hydrogel directly influence cellular behavior and fate decisions. This diagram illustrates these key relationships.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound-hyaluronic acid composite hydrogels for three-dimensional endothelial cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. heraldopenaccess.us [heraldopenaccess.us]
- 5. Dimensionality and spreading influence MSC YAP/TAZ signaling in hydrogel environments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adhesion to this compound regulates Hippo signaling via the FAK–Src–PI3K pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Coating Protocol [sigmaaldrich.com]
- 8. m.youtube.com [m.youtube.com]
- 9. advancedbiomatrix.com [advancedbiomatrix.com]
Application Notes and Protocols for Fibronectin Matrix Assembly Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibronectin (FN) is a high-molecular-weight glycoprotein (B1211001) of the extracellular matrix (ECM) that plays a pivotal role in cell adhesion, migration, growth, and differentiation. The assembly of soluble this compound into an insoluble fibrillar matrix is a dynamic, cell-mediated process crucial for tissue organization and function.[1][2] Dysregulation of this compound matrix assembly is implicated in various pathological conditions, including fibrosis and cancer. This document provides detailed protocols for the qualitative and quantitative assessment of this compound matrix assembly, offering valuable tools for basic research and drug development.
The primary receptor responsible for this compound matrix assembly is the α5β1 integrin.[2][3] The process is initiated by the binding of cell surface integrin receptors to soluble this compound dimers, which are then converted into a fibrillar network.[1] This process involves intracellular signaling pathways that connect the ECM to the actin cytoskeleton, generating contractile forces necessary for fibril formation.[1][4]
Principle of the Assay
The this compound matrix assembly assay is based on the principle of detecting the incorporation of soluble this compound into an insoluble extracellular matrix synthesized by cultured cells. This can be achieved through several methods, including immunofluorescence staining for qualitative visualization and ELISA-based or non-radioactive methods for quantitative analysis.[5][6][7] The detergent deoxycholate (DOC) is commonly used to differentiate between soluble and insoluble this compound, which is a key biochemical hallmark of assembled matrix fibrils.[4]
Experimental Protocols
Protocol 1: Qualitative Analysis of this compound Matrix Assembly by Immunofluorescence
This protocol describes the visualization of the assembled this compound matrix using immunofluorescence staining.
Materials:
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1-0.5% Triton X-100 in PBS
-
Blocking buffer (e.g., 10% normal goat serum in PBS)
-
Primary antibody: Anti-Fibronectin antibody
-
Fluorochrome-conjugated secondary antibody
-
DAPI or Hoechst stain for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Cell Seeding:
-
Fixation:
-
Aspirate the culture medium and gently wash the cells three times with PBS.
-
Fix the cells by incubating with 4% PFA for 10-30 minutes at room temperature.[12]
-
-
Permeabilization:
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 5-10 minutes at room temperature.[12]
-
-
Blocking:
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the cells with the primary anti-fibronectin antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorochrome-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.[12]
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS.
-
Incubate with DAPI or Hoechst stain for 5-10 minutes to stain the nuclei.[8]
-
Wash the cells a final three times with PBS.
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope. The assembled this compound matrix will appear as a fibrillar network.
-
Protocol 2: Quantitative Analysis of this compound Matrix Assembly using a Non-Radioactive Method
This protocol provides a non-radioactive method for quantifying the incorporation of biotinylated this compound into the insoluble matrix.[6]
Materials:
-
Purified this compound
-
Biotinylation reagent (e.g., NHS-biotin)
-
Cell culture reagents
-
Lysis buffer (e.g., containing deoxycholate)
-
Streptavidin-coated plates
-
Streptavidin-HRP conjugate
-
HRP substrate (e.g., TMB)
-
Stop solution
Procedure:
-
Biotinylation of this compound:
-
Biotinylate purified this compound according to the manufacturer's protocol for the chosen biotinylation reagent.
-
Remove excess, unreacted biotin (B1667282) by dialysis or gel filtration.
-
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Incubate the cells with a known concentration of biotinylated this compound in serum-free medium for a specified time (e.g., 24 hours).
-
-
Extraction of Soluble and Insoluble Fractions:
-
Wash the cells with PBS.
-
Lyse the cells with a deoxycholate-containing lysis buffer to separate the soluble and insoluble fractions.
-
Centrifuge the lysate to pellet the insoluble matrix.
-
-
Quantification by ELISA:
-
Coat a streptavidin-coated plate with the insoluble matrix fraction overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer.
-
Add streptavidin-HRP conjugate and incubate for 1 hour.
-
Wash the plate and add the HRP substrate.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
A standard curve using known concentrations of biotinylated this compound should be generated to quantify the amount of assembled this compound.
-
Data Presentation
Quantitative data from the this compound matrix assembly assays can be summarized in tables for easy comparison between different experimental conditions.
Table 1: Quantification of Assembled this compound (Non-Radioactive Method)
| Treatment Group | Concentration of Biotinylated FN (µg/mL) | Assembled FN (ng/µg total protein) | Standard Deviation |
| Control | 10 | 50.2 | 4.5 |
| Treatment A | 10 | 25.8 | 3.1 |
| Treatment B | 10 | 75.1 | 6.8 |
Table 2: Quantification of this compound Matrix Assembly Sites (ELISA)
| Cell Line | Adhesion Substrate | OD at 490 nm (Matrix Assembly Sites) | Standard Deviation |
| Fibroblast | This compound | 0.85 | 0.07 |
| Fibroblast | Vitronectin | 0.23 | 0.03 |
| Endothelial | This compound | 0.62 | 0.05 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound matrix assembly assay.
Signaling Pathway
Caption: Key signaling pathways in this compound matrix assembly.
References
- 1. The ins and outs of this compound matrix assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assembly of this compound Extracellular Matrix | Annual Reviews [annualreviews.org]
- 3. Assembly of this compound Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Quantification of this compound matrix assembly sites using a novel ELISA assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Non-radioactive quantification of this compound matrix assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. schwarzbauerlab.scholar.princeton.edu [schwarzbauerlab.scholar.princeton.edu]
- 8. v19.proteinatlas.org [v19.proteinatlas.org]
- 9. neuvitro.com [neuvitro.com]
- 10. molbiolcell.org [molbiolcell.org]
- 11. This compound fibril alignment is established upon initiation of extracellular matrix assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ICC/IF Protocol | Antibodies.com [antibodies.com]
Application Notes and Protocols for Fibronectin Coating in Transwell Migration Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing fibronectin as a coating substrate in transwell migration assays. This powerful technique allows for the in-vitro study of cell migration, a fundamental process in development, tissue repair, and diseases such as cancer. The following sections detail the principles, protocols, and expected outcomes for using this compound to enhance and quantify cell migration.
Introduction
Cell migration is a highly regulated process involving the dynamic interplay between cells and the extracellular matrix (ECM). This compound, a key component of the ECM, plays a pivotal role in guiding migrating cells. It interacts with cell surface receptors, primarily integrins, to trigger intracellular signaling cascades that orchestrate cytoskeletal rearrangements and cell motility.[1][2]
Transwell migration assays, also known as Boyden chamber assays, provide a robust system to study cell migration in response to chemoattractants or other stimuli.[3] Coating the porous membrane of the transwell insert with this compound provides a physiologically relevant substrate that promotes cell adhesion and migration, thereby increasing the sensitivity and reproducibility of the assay.[4]
Key Experimental Parameters
Successful transwell migration assays using this compound coating require optimization of several key parameters:
-
This compound Concentration: The optimal concentration of this compound for coating can vary depending on the cell type. A typical starting range is between 10 and 100 µg/mL.[5] A concentration of 50 µg/mL has been shown to be effective for various cell lines.[6][7] It is recommended to perform a concentration-response experiment to determine the optimal coating concentration for your specific cell line.
-
Coating Time and Temperature: Incubation times for coating can range from 30 minutes to overnight.[4] A common practice is to incubate for 1-2 hours at 37°C or overnight at 4°C.[4]
-
Cell Seeding Density: The number of cells seeded into the upper chamber of the transwell insert is critical. Too few cells will result in a weak signal, while too many can lead to overcrowding and hinder migration. A typical seeding density ranges from 2 x 10⁴ to 1 x 10⁵ cells per insert for a 24-well plate format.[4][6]
-
Incubation Time for Migration: The duration of the migration assay depends on the migratory capacity of the cells being studied. Typical incubation times range from 4 to 24 hours.[5][6]
Experimental Protocols
Materials
-
This compound (from bovine plasma or human plasma)
-
Sterile Dulbecco's Phosphate-Buffered Saline (DPBS)
-
Transwell inserts (select pore size appropriate for your cell type, e.g., 8 µm for many cancer cell lines)
-
Cell culture medium (serum-free for cell suspension, with chemoattractant for the lower chamber)
-
Fetal Bovine Serum (FBS) or other chemoattractants
-
Cells of interest
-
Staining solution (e.g., Crystal Violet, DAPI)
-
Cotton swabs
-
Microscope
Protocol 1: this compound Coating of Transwell Inserts
-
Reconstitute this compound: Prepare a stock solution of this compound (e.g., 1 mg/mL) in sterile water or DPBS. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.
-
Dilute this compound: On the day of the experiment, dilute the this compound stock solution to the desired working concentration (e.g., 50 µg/mL) in sterile DPBS.
-
Coat Inserts: Add a sufficient volume of the diluted this compound solution to the upper chamber of the transwell inserts to completely cover the membrane surface. For a 24-well plate insert, 100 µL is typically sufficient.
-
Incubate: Incubate the inserts at 37°C for 1-2 hours or overnight at 4°C in a sterile environment.
-
Wash: After incubation, carefully aspirate the this compound solution from the inserts. Wash the membrane once with sterile DPBS to remove any unbound this compound. The inserts are now ready for cell seeding.
Protocol 2: Transwell Migration Assay
-
Cell Preparation: Culture cells to sub-confluency. Prior to the assay, serum-starve the cells for 4-24 hours to reduce background migration and enhance the response to chemoattractants.
-
Harvest and Resuspend Cells: Harvest the cells using a non-enzymatic cell dissociation solution to maintain the integrity of cell surface receptors. Resuspend the cells in serum-free medium at the desired concentration (e.g., 1 x 10⁵ cells/mL).
-
Set up the Assay:
-
Place the this compound-coated transwell inserts into the wells of a 24-well plate.
-
Add cell culture medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of each well.
-
Add the cell suspension in serum-free medium to the upper chamber of each insert.
-
-
Incubate: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for the desired migration time (e.g., 24 hours).
-
Remove Non-Migrated Cells: After incubation, carefully remove the inserts from the plate. Use a cotton swab to gently wipe the inside of the insert to remove the non-migrated cells from the upper surface of the membrane.
-
Fix and Stain Migrated Cells:
-
Fix the migrated cells on the underside of the membrane by immersing the inserts in a fixing solution (e.g., 4% paraformaldehyde) for 15-20 minutes.
-
Stain the cells with a suitable staining solution (e.g., 0.1% Crystal Violet in methanol) for 10-15 minutes.
-
-
Wash and Dry: Gently wash the inserts in water to remove excess stain and allow them to air dry completely.
-
Quantify Migration:
-
Visualize and count the migrated cells under a microscope. Select multiple random fields of view for each insert and calculate the average number of migrated cells.
-
Alternatively, the stain can be eluted (e.g., with 10% acetic acid for Crystal Violet) and the absorbance measured using a plate reader.
-
Data Presentation
The following tables summarize quantitative data from a representative study investigating the effect of this compound coating on the migration of human renal cell carcinoma cell lines.
Table 1: Effect of this compound Coating on 786-O Cell Migration
| Coating | Chemoattractant (Lower Chamber) | Mean Migrated Cells per Field (± SD) | Fold Increase in Migration |
| Uncoated | 10% FBS | 100 ± 12 | - |
| 50 µg/mL this compound | 10% FBS | 250 ± 25 | 2.5 |
Data adapted from a study on human renal cell carcinoma cells after 24 hours of migration.[6][7]
Table 2: Effect of this compound Coating on Caki-1 Cell Migration
| Coating | Chemoattractant (Lower Chamber) | Mean Migrated Cells per Field (± SD) | Fold Increase in Migration |
| Uncoated | 10% FBS | 80 ± 10 | - |
| 50 µg/mL this compound | 10% FBS | 180 ± 20 | 2.25 |
Data adapted from a study on human renal cell carcinoma cells after 24 hours of migration.[7]
Mandatory Visualizations
This compound-Mediated Cell Migration Signaling Pathway
Caption: this compound signaling pathway leading to cell migration.
Experimental Workflow for Transwell Migration Assay
Caption: Workflow of a this compound-coated transwell migration assay.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
- 4. researchgate.net [researchgate.net]
- 5. In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Promotes Cell Growth and Migration in Human Renal Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Promotes Cell Growth and Migration in Human Renal Cell Carcinoma Cells [mdpi.com]
Application Notes and Protocols for Long-Term Storage of Fibronectin-Coated Plates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fibronectin, an essential extracellular matrix (ECM) glycoprotein, plays a pivotal role in mediating cell adhesion, migration, growth, and differentiation. It interacts with cells primarily through integrin receptors, initiating intracellular signaling cascades that regulate various cellular functions. In cell culture, this compound-coated surfaces are widely used to promote the attachment and proliferation of a variety of cell types, particularly for serum-free or reduced-serum conditions, and for cells that are otherwise difficult to culture.
The integrity and biological activity of the this compound coating are critical for reproducible and reliable experimental outcomes. Improper storage of pre-coated plates can lead to protein denaturation, degradation, or desorption from the surface, resulting in decreased cell attachment, altered cell morphology, and compromised downstream applications. Therefore, understanding the optimal conditions for long-term storage is paramount to ensuring the quality and performance of this compound-coated labware.
These application notes provide a comprehensive guide to the recommended storage conditions, quality control procedures, and functional validation of long-term stored this compound-coated plates.
Recommended Storage Conditions and Stability
The stability of this compound-coated plates is dependent on storage temperature, duration, and whether the plates are stored wet or dry. While freshly coated plates generally yield the best results, proper storage can maintain their efficacy for extended periods.
Data Presentation: Summary of Storage Conditions and Expected Stability
| Storage Temperature | Storage State | Recommended Duration | Expected Outcome |
| 2-8°C | Wet (in PBS) or Dry | 2-4 weeks | Optimal for short-term storage; maintains high cell adhesion and normal morphology. |
| 2-8°C | Wet (in PBS) or Dry | Up to 6 months | Generally acceptable for many cell lines; a slight decrease in cell spreading may be observed. |
| -20°C | Dry | Up to 3 months | May be suitable for some applications, but there is a risk of this compound aggregation and reduced activity upon thawing.[1] |
| -80°C | Dry | Over 1 year | Potentially the best option for long-term preservation of biological activity.[2] |
| Room Temperature | Wet or Dry | Not Recommended | Significant degradation of this compound and loss of cell attachment capability. |
Note: The stability of this compound can also be influenced by the initial coating concentration and the type of cell line used in the assay. It is recommended to validate storage conditions for your specific experimental setup.
Experimental Protocols
Protocol for Coating Plates with this compound
This protocol describes the preparation of this compound-coated plates for subsequent long-term storage.
Materials:
-
Sterile tissue culture-treated plates
-
This compound solution (e.g., 1 mg/mL stock)
-
Sterile Phosphate-Buffered Saline (PBS), Ca++/Mg++ free
-
Laminar flow hood
Procedure:
-
Thaw the this compound stock solution at room temperature or 37°C. Avoid repeated freeze-thaw cycles.
-
Dilute the this compound to the desired coating concentration (typically 1-5 µg/cm²) in sterile PBS. A common working concentration is 50 µg/mL.
-
Add a sufficient volume of the diluted this compound solution to completely cover the surface of the culture vessel.
-
Incubate at room temperature for 1-2 hours or at 37°C for 30-60 minutes. Alternatively, plates can be incubated overnight at 4°C.
-
Aspirate the this compound solution. For immediate use, rinse the plate once with sterile PBS.
-
For long-term storage, proceed to the drying and packaging steps as described in the workflow below.
Quality Control Protocol for Stored this compound-Coated Plates
This protocol outlines methods to assess the integrity and functionality of this compound-coated plates after long-term storage.
Materials:
-
Stored this compound-coated plates
-
Primary antibody: anti-fibronectin antibody
-
Secondary antibody: fluorescently-labeled secondary antibody
-
Bovine Serum Albumin (BSA) for blocking
-
PBS
-
Fluorescence microscope
Procedure:
-
Bring the stored plate to room temperature.
-
Wash the wells three times with PBS.
-
Block the surface with 1% BSA in PBS for 30 minutes at room temperature.
-
Incubate with the primary anti-fibronectin antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the wells three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash the wells three times with PBS.
-
Add PBS to the wells and visualize the this compound coating using a fluorescence microscope. A uniform, bright signal indicates an intact coating.
Materials:
-
Stored this compound-coated plates and freshly coated control plates
-
Adherent cell line (e.g., HT-1080 fibrosarcoma cells)
-
Serum-free cell culture medium
-
Calcein AM or CyQuant® GR Dye
-
PBS with Ca++/Mg++
-
Lysis buffer
-
Fluorescence plate reader
Procedure:
-
Allow the stored and freshly coated plates to equilibrate to room temperature.
-
Prepare a cell suspension of 0.1-1.0 x 10⁶ cells/mL in serum-free medium.
-
Add 100 µL of the cell suspension to each well.
-
Incubate for 30-90 minutes in a cell culture incubator (37°C, 5% CO₂).
-
Gently wash the wells 3-4 times with PBS to remove non-adherent cells.
-
For quantification with Calcein AM, incubate cells with the dye prior to seeding. For CyQuant GR, lyse the adherent cells and add the dye.
-
Read the fluorescence at the appropriate wavelength (e.g., 485 nm excitation / 520 nm emission for Calcein AM and CyQuant GR).
-
Compare the fluorescence intensity of the stored plates to the freshly coated plates to determine the relative cell adhesion efficiency.
Materials:
-
Stored this compound-coated plates
-
Adherent cell line
-
Complete cell culture medium
-
Cell proliferation reagent (e.g., MTS, WST-1)
-
Plate reader
Procedure:
-
Seed cells at a low density on the stored this compound-coated plates.
-
Culture the cells for a desired period (e.g., 24, 48, 72 hours).
-
At each time point, add the cell proliferation reagent to the wells according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance at the appropriate wavelength.
-
Compare the proliferation rates on stored plates to those on freshly coated plates. A significant decrease in proliferation may indicate a compromised this compound surface.
Visualizations
Signaling Pathway
Caption: this compound-Integrin Signaling Pathway.
Experimental Workflow
Caption: Workflow for Storage and Quality Control.
References
Reconstitution of Lyophilized Fibronectin Powder: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibronectin is a high-molecular-weight glycoprotein (B1211001) found in the extracellular matrix (ECM) that plays a pivotal role in various cellular processes, including adhesion, migration, growth, and differentiation.[1] It is widely utilized in cell culture to promote the attachment and spreading of various cell types on tissue culture surfaces. Lyophilized this compound powder is a stable format for storage and transport. Proper reconstitution of this powder is critical to ensure its biological activity and achieve consistent, reproducible results in downstream applications. These application notes provide detailed protocols for the reconstitution, storage, and quality control of lyophilized this compound, as well as its application in cell culture.
Product Information
Lyophilized this compound is typically supplied as a sterile, white powder. It is essential to refer to the manufacturer's certificate of analysis for specific details regarding the source (e.g., human plasma, bovine plasma), purity, and storage recommendations.
Table 1: General Specifications for Lyophilized this compound Powder
| Parameter | Specification |
| Source | Human Plasma, Bovine Plasma, or Recombinant |
| Purity | ≥95% as determined by SDS-PAGE[2][3] |
| Form | Lyophilized powder |
| Storage (Lyophilized) | -20°C or colder[4][5] |
| Molecular Weight | Approximately 440-500 kDa (dimer) |
Reconstitution Protocol
Proper reconstitution is crucial to maintain the structural integrity and biological activity of this compound. Avoid vigorous vortexing or agitation, as this can cause the protein to denature and aggregate.[4][6]
Materials Required
-
Lyophilized this compound powder
-
Sterile, high-purity water (e.g., water for injection, tissue culture grade water) or sterile Phosphate-Buffered Saline (PBS)
-
Sterile conical tubes or vials
-
Sterile pipettes and tips
-
Incubator or water bath at 37°C
Reconstitution Procedure
-
Bring the vial of lyophilized this compound powder to room temperature before opening to prevent condensation.
-
Aseptically add the recommended volume of sterile, high-purity water or PBS to the vial. The final concentration is typically 1 mg/mL.[7][8]
-
Gently swirl the vial to wet the powder. Do not vortex or shake vigorously.[9]
-
Incubate the vial at 37°C for 30-60 minutes to allow the powder to completely dissolve.[4][7][8][10] Occasional gentle swirling can aid in dissolution.
-
A small amount of undissolved material may remain; this will not affect the product's performance.[4][7][8][10][11]
-
For long-term storage, it is recommended to aliquot the reconstituted this compound solution into single-use volumes to avoid repeated freeze-thaw cycles.[4][5][10]
Table 2: Reconstitution and Storage Conditions
| Parameter | Recommendation |
| Reconstitution Solvent | Sterile, high-purity water or PBS |
| Final Concentration | Typically 1 mg/mL |
| Dissolution Temperature | 37°C[4][7][8][10] |
| Dissolution Time | 30-60 minutes[4][7][8][10] |
| Storage (Reconstituted) | Short-term (1 week): 2-8°C[6]; Long-term: -20°C or lower[4][8] |
| Freeze-Thaw Cycles | Avoid[5][10] |
Experimental Workflow
The following diagram outlines the general workflow from receiving the lyophilized this compound powder to having coated cultureware ready for cell seeding.
Caption: Experimental workflow for this compound reconstitution and coating.
Application: Coating Cell Culture Surfaces
Reconstituted this compound is commonly used to coat various cell culture surfaces to enhance cell attachment and spreading.
Protocol for Coating Cultureware
-
Thaw the reconstituted this compound aliquot at room temperature or in a 37°C water bath.
-
Dilute the this compound stock solution to the desired working concentration using sterile PBS or serum-free medium. A typical working concentration is 1-5 µg/cm².[4][7]
-
Add a sufficient volume of the diluted this compound solution to the culture surface to ensure even coverage.
-
Incubate the cultureware at room temperature for at least 45-60 minutes.[7][8][11] Alternatively, incubation can be done at 37°C for 30 minutes or overnight at 4°C.
-
Aspirate the excess this compound solution. It is not always necessary to rinse the surface before seeding cells.[11]
-
The coated cultureware is now ready for cell seeding. If not used immediately, sterilely sealed plates can be stored at 2-8°C for 2-4 weeks.[4]
Table 3: Typical Coating Parameters
| Parameter | Recommendation |
| Working Concentration | 1-5 µg/cm² |
| Diluent | Sterile PBS or serum-free medium |
| Incubation Time | 45-60 minutes at room temperature |
| Incubation Temperature | Room Temperature or 37°C |
Quality Control of Reconstituted this compound
To ensure the efficacy of the reconstituted this compound, both biochemical and functional assays should be performed.
Biochemical Analysis: SDS-PAGE
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) can be used to assess the purity and integrity of the reconstituted this compound. Under reducing conditions, this compound should appear as a doublet of bands at approximately 220-250 kDa. A purity of ≥95% is generally expected.[2][3]
Functional Assay: Cell Adhesion
A cell adhesion assay is a reliable method to determine the biological activity of the reconstituted this compound. This assay measures the ability of cells to attach to a this compound-coated surface.
Protocol: Cell Adhesion Assay
-
Coat the wells of a 96-well plate with reconstituted this compound as described in section 5.1. Use uncoated or BSA-coated wells as a negative control.
-
Prepare a single-cell suspension of an appropriate cell line (e.g., fibroblasts) in serum-free medium.
-
Seed the cells into the coated and control wells at a density of 1-5 x 10⁴ cells per well.
-
Incubate the plate at 37°C for 30-90 minutes to allow for cell attachment.
-
Gently wash the wells with PBS to remove non-adherent cells.
-
Quantify the number of adherent cells using a suitable method, such as staining with crystal violet followed by colorimetric measurement, or by using a fluorescent dye like Calcein-AM.
This compound-Integrin Signaling Pathway
This compound mediates its effects on cells primarily through binding to integrin receptors on the cell surface. This interaction triggers a cascade of intracellular signaling events that regulate various cellular functions.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Protocole de coating de fibronectine [sigmaaldrich.com]
- 3. advancedbiomatrix.com [advancedbiomatrix.com]
- 4. This compound Attachment Assay [ruf.rice.edu]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. Integrin Cell Signaling Pathway | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. [PDF] Activation of Distinct α5β1-mediated Signaling Pathways by this compound's Cell Adhesion and Matrix Assembly Domains | Semantic Scholar [semanticscholar.org]
- 8. Integrin - Wikipedia [en.wikipedia.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. The this compound synergy site re-enforces cell adhesion and mediates a crosstalk between integrin classes | eLife [elifesciences.org]
- 11. Adhesion formation assay [bio-protocol.org]
Application Notes and Protocols: Utilizing Fibronectin Fragments for Specific Binding Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fibronectin (Fn) is a high-molecular-weight glycoprotein (B1211001) of the extracellular matrix (ECM) that plays a pivotal role in a wide range of cellular processes, including adhesion, migration, growth, and differentiation.[1][2][3] These functions are mediated through its interaction with cell surface receptors, primarily integrins, as well as with other ECM components like collagen and heparin.[1][4][5] The modular structure of this compound, composed of repeating type I, II, and III domains, allows for the generation of specific fragments that retain distinct biological activities.[2][3] These fragments are invaluable tools for dissecting the intricate mechanisms of cell-matrix interactions and for designing novel biomaterials and therapeutic agents.
This document provides detailed application notes and protocols for utilizing this compound fragments in specific binding studies, with a focus on cell-integrin interactions.
Key this compound Fragments and Their Binding Specificities
Several this compound fragments, generated through proteolytic cleavage or recombinant expression, are commonly used in binding studies. Each fragment contains specific domains that dictate its binding partners and biological function.
| Fragment Name/Size | Key Domains | Primary Binding Activity | Interacting Integrins | Recommended Coating Concentration |
| 70 kDa Fragment | N-terminal, Type I & II repeats | Heparin-binding, Collagen-binding, Matrix assembly | Primarily α5β1 for assembly | 5-20 µg/mL for binding assays[6] |
| 45 kDa Fragment | Gelatin (Collagen)-binding domain | Collagen/Gelatin binding | - | 1-5 µg/cm²[7] |
| 120 kDa Fragment | Central Cell-Binding Domain (CCBD) | Cell attachment and spreading | α5β1, αvβ3, and others | 1-5 µg/cm²[7] |
| FNIII9-10 | 9th and 10th Type III repeats | Cell adhesion (RGD and synergy site) | α5β1 (requires synergy site), αvβ3 (RGD dependent)[1][8][9] | 1-5 µg/cm² |
| FNIII1-C | C-terminal part of 1st Type III repeat | This compound self-assembly | - | Not specified for binding, used for matrix assembly studies[10][11] |
| 30 kDa Fragment | Heparin-binding domain | Heparin binding | - | 1-5 µg/cm²[7] |
Note: The optimal coating concentration can vary depending on the cell type and specific experimental conditions. It is recommended to perform a titration to determine the optimal concentration for your system.
Experimental Protocols
Protocol 1: Cell Adhesion Assay
This protocol determines the ability of cells to adhere to surfaces coated with specific this compound fragments.
Materials:
-
96-well tissue culture plates
-
This compound fragment of interest (e.g., 120 kDa fragment, FNIII9-10)
-
Phosphate-Buffered Saline (PBS), sterile
-
Bovine Serum Albumin (BSA) solution (1% in PBS), sterile
-
Cell suspension (e.g., fibroblasts, endothelial cells) in serum-free medium
-
Calcein AM or Crystal Violet stain
-
Plate reader or microscope
Procedure:
-
Coating the Plate:
-
Dilute the this compound fragment to the desired concentration (e.g., 1-10 µg/mL) in sterile PBS.
-
Add 50 µL of the diluted fragment solution to each well of a 96-well plate.
-
Incubate the plate for 1-2 hours at 37°C or overnight at 4°C.
-
Aspirate the coating solution and wash the wells three times with 200 µL of sterile PBS.
-
-
Blocking:
-
Add 100 µL of 1% BSA solution to each well to block non-specific binding sites.
-
Incubate for 30-60 minutes at 37°C.
-
Aspirate the blocking solution and wash the wells twice with 200 µL of sterile PBS.
-
-
Cell Seeding:
-
Harvest cells and resuspend them in serum-free medium at a concentration of 1-5 x 10^5 cells/mL.
-
Add 100 µL of the cell suspension to each well.
-
Incubate for 30-90 minutes at 37°C in a CO2 incubator. The incubation time should be optimized to allow for adhesion but minimize cell proliferation.
-
-
Washing:
-
Gently wash the wells three times with 200 µL of pre-warmed PBS to remove non-adherent cells.
-
-
Quantification of Adherent Cells:
-
Using Calcein AM:
-
Add 100 µL of Calcein AM solution (e.g., 2 µM in PBS) to each well.
-
Incubate for 30 minutes at 37°C.
-
Measure fluorescence using a plate reader with excitation at 485 nm and emission at 520 nm.
-
-
Using Crystal Violet:
-
Add 100 µL of 4% paraformaldehyde to fix the cells for 15 minutes.
-
Wash with PBS and stain with 0.1% Crystal Violet solution for 20 minutes.
-
Wash thoroughly with water and air dry.
-
Solubilize the stain with 10% acetic acid and measure absorbance at 595 nm.
-
-
Protocol 2: Competitive Binding Assay
This assay is used to determine the specificity of cell binding to a this compound fragment by competing with a soluble ligand (e.g., a smaller fragment or a specific antibody).
Materials:
-
Same as Protocol 1
-
Soluble competitor (e.g., RGD peptide, anti-integrin antibody)
Procedure:
-
Follow steps 1 and 2 from the Cell Adhesion Assay protocol to coat and block the plate.
-
Pre-incubation with Competitor:
-
Prepare a cell suspension as in Protocol 1.
-
In a separate tube, pre-incubate the cell suspension with varying concentrations of the soluble competitor for 15-30 minutes at 37°C. A no-competitor control should be included.
-
-
Cell Seeding and Quantification:
-
Add 100 µL of the pre-incubated cell suspension to the coated wells.
-
Follow steps 3-5 from the Cell Adhesion Assay protocol to allow for adhesion, wash, and quantify the adherent cells.
-
Data Analysis:
The results can be plotted as the percentage of cell adhesion versus the concentration of the competitor. This can be used to determine the IC50 (the concentration of competitor that inhibits 50% of cell binding).
Protocol 3: Analysis of Integrin-Mediated Signaling
This protocol outlines the steps to analyze the activation of downstream signaling pathways following cell binding to this compound fragments.
Materials:
-
Tissue culture dishes or plates
-
This compound fragment of interest
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against phosphorylated and total forms of signaling proteins (e.g., p-FAK, FAK, p-Src, Src, p-ERK, ERK)
-
Secondary antibodies conjugated to HRP
-
Western blot equipment and reagents
Procedure:
-
Cell Stimulation:
-
Coat tissue culture dishes with the this compound fragment as described in Protocol 1.
-
Seed cells onto the coated dishes and incubate for various time points (e.g., 0, 15, 30, 60 minutes) to capture the dynamics of signaling activation.
-
-
Cell Lysis:
-
After the desired incubation time, wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to the dishes and scrape the cells.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Normalize the protein amounts for all samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-FAK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein (e.g., anti-FAK).
-
Signaling Pathways and Experimental Workflows
Integrin-Mediated Signaling Pathway
Binding of this compound fragments containing the RGD motif and/or the synergy site to integrin receptors triggers a cascade of intracellular signaling events.[4] This pathway is crucial for regulating cell adhesion, migration, and survival. A key initial event is the clustering of integrins and the recruitment of signaling molecules to form focal adhesions.[4][5] This leads to the activation of Focal Adhesion Kinase (FAK) and Src family kinases, which in turn activate downstream pathways such as the MAPK/ERK and PI3K/Akt pathways.[4]
Caption: Integrin-mediated signaling cascade initiated by this compound fragment binding.
Experimental Workflow for Studying Specific Binding
The following diagram illustrates a typical workflow for investigating the specific binding of a this compound fragment to cells and its functional consequences.
Caption: A logical workflow for conducting specific binding studies with this compound fragments.
Conclusion
This compound fragments are powerful reagents for investigating the molecular details of cell-matrix interactions. By using the protocols and understanding the signaling pathways outlined in these application notes, researchers can effectively study the specific binding of these fragments to cells and elucidate their functional consequences. This knowledge is crucial for advancing our understanding of cell biology and for the development of new strategies in tissue engineering and regenerative medicine.
References
- 1. Utilizing this compound Integrin-Binding Specificity to Control Cellular Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adsorption of Heparin-Binding Fragments of this compound onto Hydrophobic Surfaces | MDPI [mdpi.com]
- 3. Preparation of recombinant this compound fragments for functional and structural studies | Springer Nature Experiments [experiments.springernature.com]
- 4. Integrin Cell Signaling Pathway | Thermo Fisher Scientific - NL [thermofisher.com]
- 5. Mechanotransduction - Wikipedia [en.wikipedia.org]
- 6. Quantification of this compound matrix assembly sites using a novel ELISA assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Coating Protocol [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. Adsorption of this compound Fragment on Surfaces Using Fully Atomistic Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Cell adhesion and signaling on the this compound 1st type III repeat; requisite roles for cell surface proteoglycans and integrins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Coating Stretchable Chambers with Fibronectin for Mechanobiology Studies
Introduction
In the field of mechanobiology, recapitulating the dynamic mechanical environment of native tissues is paramount to understanding cellular behavior. Stretchable cell culture chambers, commonly fabricated from polydimethylsiloxane (B3030410) (PDMS), provide a powerful platform for investigating cellular responses to mechanical strain. However, the inherent hydrophobicity of materials like PDMS hinders direct cell attachment. Therefore, coating the surface with extracellular matrix (ECM) proteins is a critical step. Fibronectin (FN), a ubiquitous ECM glycoprotein, is widely used for this purpose as it facilitates cell adhesion primarily through integrin receptors, which are key players in mechanotransduction.[1][2]
This document provides detailed protocols for the surface treatment of stretchable chambers, this compound coating, and subsequent analysis of cellular responses to mechanical stimuli. These methods are designed for researchers, scientists, and drug development professionals aiming to establish robust in vitro models for studying mechanotransduction.
Core Principles
Successful application of mechanical stretch to cultured cells on a this compound-coated surface relies on a series of key steps:
-
Surface Activation: The stretchable substrate (e.g., PDMS) must be rendered hydrophilic to ensure uniform and stable adsorption of this compound.[3][4] Oxygen plasma treatment is a common and effective method for introducing hydroxyl groups onto the PDMS surface.[4][5]
-
Protein Adsorption: this compound is passively adsorbed onto the activated surface. The concentration of the this compound solution and the incubation time are critical parameters that influence the density of the coated protein, which in turn affects cell adhesion and spreading.[6][7]
-
Cell Adhesion and Mechanotransduction: Cells adhere to the this compound-coated surface via integrin receptors (e.g., α5β1).[7][8] This binding initiates the formation of focal adhesions, complex structures that physically link the ECM to the intracellular actin cytoskeleton.[9] When mechanical strain is applied, these focal adhesions act as mechanosensory hubs, converting physical forces into biochemical signals that regulate a wide range of cellular functions, including migration, proliferation, and differentiation.[10][11]
Experimental Workflow Overview
The following diagram illustrates the general workflow for preparing and utilizing this compound-coated stretchable chambers for mechanobiology experiments.
Data Presentation: Coating Parameters and Cellular Response
Optimizing coating conditions is crucial for experimental success. The following tables summarize typical parameters for this compound coating and expected cellular responses.
Table 1: this compound Coating Parameters for Stretchable Chambers
| Parameter | Recommended Range | Notes | References |
| Surface Treatment | O₂ Plasma (30-60s) | Creates a hydrophilic surface essential for protein adsorption. Hydrophobicity can recover over time, so coat soon after treatment. | [3][4] |
| FN Concentration | 5 - 50 µg/mL | The optimal concentration is cell-type dependent. A common starting point is 20 µg/mL. | [12][13] |
| FN Surface Density | 1 - 5 µg/cm² | This is an alternative metric to concentration. For a typical well, this corresponds to the concentration range above. | [14][15] |
| Incubation Time | 4 hours to Overnight | Longer incubation times can lead to a more stable coating. 4 hours at 37°C or overnight at 4°C are common. | [12][15] |
| Incubation Temp. | 4°C, Room Temp, or 37°C | 37°C for shorter incubations (1-4 hours); 4°C for overnight incubation to minimize protein degradation. | [12][16] |
| Solvent/Buffer | Sterile PBS or Serum-Free Medium | Ensure the buffer is sterile and free of components that might interfere with coating. | [6] |
Table 2: Quantification of Cellular Response to Mechanical Stretch
| Analysis Method | Typical Metric | Expected Change with Stretch | References |
| Immunofluorescence | Cell/Focal Adhesion Alignment | Alignment perpendicular or parallel to the stretch axis, depending on cell type and stretch pattern. | [11] |
| Immunofluorescence | Focal Adhesion Size/Number | Increase in size and maturation of focal adhesions. | [17] |
| Western Blot | p-FAK / Total FAK Ratio | Increased phosphorylation of Focal Adhesion Kinase (FAK) at key sites (e.g., Tyr397). | [17] |
| Western Blot | p-ERK / Total ERK Ratio | Activation of MAPK/ERK pathway is a common downstream event. | [8] |
| Live-Cell Imaging | Calcium (Ca²⁺) Transients | Mechanical stimulation can induce intracellular calcium flashes. | [9] |
| Traction Force Microscopy | Cellular Traction Forces | Changes in the magnitude and distribution of forces exerted by cells on the substrate. | [18][19] |
Experimental Protocols
Protocol 1: Surface Activation and this compound Coating of PDMS Chambers
This protocol describes the steps to render a stretchable PDMS chamber hydrophilic and coat it with this compound.
Materials:
-
Stretchable PDMS chambers
-
Plasma cleaner/oxidizer
-
This compound (e.g., from bovine plasma or human plasma)
-
Sterile, Ca²⁺/Mg²⁺-free Phosphate-Buffered Saline (PBS)
-
Sterile, deionized water
-
Laminar flow hood
Procedure:
-
Sterilization: If not pre-sterilized, autoclave the PDMS chambers according to the manufacturer's instructions (e.g., 20 minutes at 121°C).[12]
-
Surface Activation:
-
This compound Preparation:
-
Reconstitute lyophilized this compound in sterile water or PBS to a stock concentration (e.g., 1 mg/mL). Avoid vortexing.[14] Aliquot and store at -20°C or lower.
-
In a laminar flow hood, dilute the this compound stock solution to the desired final concentration (e.g., 20 µg/mL) using sterile, serum-free medium or PBS.[13]
-
-
Coating:
-
Add the diluted this compound solution to each chamber, ensuring the entire bottom surface is covered.
-
Incubate at 37°C for at least 4 hours or overnight at 4°C.[12] Keep the chambers covered to maintain sterility and prevent evaporation.
-
-
Final Preparation:
Protocol 2: Immunofluorescence Staining for Focal Adhesions
This protocol is for visualizing focal adhesions (e.g., by staining for Vinculin or Paxillin) and the actin cytoskeleton in cells cultured on the coated chambers.
Materials:
-
Cell-seeded stretchable chambers (post-stretch experiment)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary Antibody (e.g., anti-Vinculin, anti-Paxillin)
-
Fluorophore-conjugated Secondary Antibody
-
Phalloidin conjugated to a fluorophore (for F-actin)
-
DAPI (for nuclei)
-
Mounting Medium
Procedure:
-
Fixation:
-
Aspirate the culture medium and gently wash cells once with warm PBS.
-
Fix the cells by adding 4% PFA for 10-15 minutes at room temperature.[20]
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate cells with 0.1% Triton X-100 in PBS for 10 minutes to permeabilize the cell membranes.[21]
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add Blocking Buffer and incubate for 1 hour at room temperature to reduce non-specific antibody binding.[22]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in Blocking Buffer according to the manufacturer's datasheet.
-
Aspirate the blocking solution and add the diluted primary antibody. Incubate overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.[23]
-
-
Secondary Antibody & Cytoskeleton Staining:
-
Wash three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody, fluorophore-conjugated Phalloidin, and DAPI in Blocking Buffer.
-
Incubate for 1 hour at room temperature, protected from light.[23]
-
-
Mounting and Imaging:
-
Wash three times with PBS for 5 minutes each, protected from light.
-
Add a drop of mounting medium and cover with a coverslip (if the chamber design allows) or image directly on an inverted fluorescence microscope.
-
Protocol 3: Western Blot Analysis of Mechanotransduction Proteins
This protocol provides a general method for analyzing changes in the expression or phosphorylation state of key signaling proteins like FAK.
Materials:
-
Cell-seeded stretchable chambers (post-stretch experiment)
-
Ice-cold PBS
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
Cell scraper
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
Transfer apparatus and membrane (PVDF or nitrocellulose)
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-FAK, anti-total-FAK, loading control like GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Lysis:
-
Place the stretchable chamber on ice and quickly wash cells with ice-cold PBS.[24]
-
Aspirate PBS and add ice-cold RIPA buffer.
-
Use a cell scraper to scrape the cells and collect the lysate into a pre-chilled microcentrifuge tube.
-
Agitate for 30 minutes at 4°C, then centrifuge at ~16,000 x g for 20 minutes at 4°C to pellet cell debris.[24]
-
-
Protein Quantification:
-
Transfer the supernatant (lysate) to a new tube.
-
Determine the protein concentration of each sample using a BCA or similar protein assay.[24]
-
-
Sample Preparation:
-
Normalize samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes.[24]
-
-
Gel Electrophoresis and Transfer:
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.[25]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[25]
-
Wash three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using a digital imaging system.[24] Analyze band intensities to quantify protein levels.
-
Signaling Pathways and Mechanisms
This compound-Integrin Mediated Mechanotransduction
When a cell is subjected to mechanical stretch on a this compound substrate, a cascade of signaling events is initiated at focal adhesions. The applied force is transmitted through integrins to the cytoskeleton, triggering a process known as "outside-in" signaling.[17] This reinforces the cell's adhesion to the matrix and activates intracellular signaling pathways that regulate cellular behavior.
References
- 1. The this compound synergy site re-enforces cell adhesion and mediates a crosstalk between integrin classes | eLife [elifesciences.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in nonbiofouling PDMS surface modification strategies applicable to microfluidic technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Covalently Attached Slippery Surface Coatings to Reduce Protein Adsorptions on Poly(dimethylsiloxane) Planar Surfaces and 3D Microfluidic Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. corning.com [corning.com]
- 7. Adaptation of cell spreading to varying this compound densities and topographies is facilitated by β1 integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Steps in Mechanotransduction Pathways that Control Cell Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanotransduction through this compound-integrin focal adhesion in microvascular smooth muscle cells: is calcium essential? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanotransduction - Wikipedia [en.wikipedia.org]
- 11. Integrins and Extracellular Matrix in Mechanotransduction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Coating Protocol for Stretch Chambers | Strex Cell [strexcell.com]
- 13. The this compound concentration that optimally maintains porcine satellite cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocole de coating de fibronectine [sigmaaldrich.com]
- 15. innoprot.com [innoprot.com]
- 16. neuvitro.com [neuvitro.com]
- 17. Integrin signaling: linking mechanical stimulation to skeletal muscle hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Biophysical Tools to Study Cellular Mechanotransduction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. molbiolcell.org [molbiolcell.org]
- 20. arigobio.com [arigobio.com]
- 21. datasheets.scbt.com [datasheets.scbt.com]
- 22. oldresearch.unityhealth.to [oldresearch.unityhealth.to]
- 23. cpos.hku.hk [cpos.hku.hk]
- 24. bio-rad.com [bio-rad.com]
- 25. Western Blotting实验方法 - 免疫印迹或Western Blot实验方法 [sigmaaldrich.com]
- 26. cdn.hellobio.com [cdn.hellobio.com]
Application Notes and Protocols for Fibronectin Coating in Endothelial Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Fibronectin, a high-molecular-weight extracellular matrix (ECM) glycoprotein, is pivotal in regulating endothelial cell behavior, including adhesion, proliferation, migration, and differentiation.[1][2] In vitro, coating cell culture surfaces with this compound is a standard and effective method to mimic the native endothelial microenvironment, thereby promoting the attachment and growth of endothelial cells. These protocols and application notes provide detailed methodologies for this compound coating and subsequent endothelial cell culture, along with insights into the underlying signaling mechanisms.
Data Presentation: Quantitative Parameters for this compound Coating
The optimal conditions for this compound coating can vary depending on the specific endothelial cell type and experimental objectives. The following tables summarize key quantitative data from various sources to guide the optimization of your coating protocol.
Table 1: this compound Coating Concentrations for Endothelial Cell Culture
| This compound Concentration | Cell Type | Application | Reference |
| 1 - 5 µg/cm² | General | Cell Attachment | |
| 2 µg/cm² | Endothelial Cells | Cell Culture | [3] |
| 3 µg/cm² | iCell Endothelial Cells | Proliferation Assay | [4] |
| 5 µg/ml | General | Cell Adhesion Assay | [5] |
| 10 µg/ml | HUVECs | Cell Culture | [6] |
| 0.4 - 10 µg/cm² | General | Cell Spreading | [7] |
| 1, 5, and 20 µg/ml | Liver Endothelial Cells | FGFR1 Phosphorylation | [8] |
Table 2: Incubation Conditions for this compound Coating
| Incubation Time | Incubation Temperature | Notes | Reference |
| 30 minutes | 37°C | For lyophilized this compound reconstitution. | |
| At least 30 minutes | Room Temperature | For coating with 10 µg/ml solution. | [9] |
| At least 45 minutes | Room Temperature | Air drying step. | |
| 1 hour | 37°C | For coating with 10 µg/mL solution. | [6] |
| 2 hours | Room Temperature | For cell adhesion assays. | [5] |
| Overnight | 37°C in a CO₂ incubator | Common practice for thorough coating. | [3][10] |
| 30 minutes to 24 hours | Not Specified | Range for optimizing cell spreading. | [7] |
Experimental Protocols
Protocol 1: this compound Coating of Cell Culture Surfaces
This protocol provides a general procedure for coating various cell culture vessels (e.g., flasks, plates, inserts).
Materials:
-
This compound solution (e.g., from bovine plasma or human plasma)[7]
-
Sterile Dulbecco's Phosphate-Buffered Saline (DPBS), Ca++/Mg++ free[3]
-
Sterile water or balanced salt solution for dilution[1]
-
Cell culture vessels
Procedure:
-
Reconstitution (if using lyophilized this compound): Reconstitute lyophilized this compound in sterile water or a recommended solvent to a stock concentration (e.g., 1 mg/ml). Gently agitate and allow it to dissolve completely, which may take at least 30 minutes at 37°C.
-
Dilution: Dilute the this compound stock solution to the desired final concentration (refer to Table 1) using sterile DPBS or serum-free medium.[7][10] A typical starting concentration is 2 µg/cm².[3]
-
Coating: Add a sufficient volume of the diluted this compound solution to completely cover the culture surface. A minimal volume is recommended. For a T-75 flask, 5 ml of solution is adequate.[3]
-
Incubation: Incubate the culture vessel under the desired conditions (refer to Table 2). A common and effective method is to incubate overnight at 37°C in a CO₂ incubator.[3][10] Alternatively, incubation for 1-2 hours at room temperature can be sufficient.[5]
-
Aspiration and Washing: After incubation, aspirate the this compound solution. The solution can be reused a couple of times.[3] Wash the surface once with sterile DPBS to remove any unbound this compound.[10]
-
Drying (Optional): Some protocols suggest air-drying the coated surface for at least 45 minutes at room temperature in a sterile hood.
-
Storage: The coated vessels are now ready for immediate use. They can also be stored at 4°C for up to 2-4 weeks.
Protocol 2: Culturing Endothelial Cells on this compound-Coated Surfaces
This protocol describes the general procedure for seeding and culturing endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), on this compound-coated surfaces.
Materials:
-
This compound-coated cell culture vessels (from Protocol 1)
-
Endothelial cells (e.g., HUVECs)
-
Complete endothelial cell growth medium (e.g., EGM-2)[10]
-
Trypsin/EDTA solution[10]
-
Trypsin neutralization solution or medium containing serum[3]
-
Sterile DPBS
Procedure:
-
Cell Preparation: Culture endothelial cells to approximately 80-90% confluency.[3]
-
Cell Detachment: Wash the cells with DPBS, then add trypsin/EDTA solution and incubate until the cells detach. Neutralize the trypsin with an appropriate solution.
-
Cell Seeding: Centrifuge the cell suspension, resuspend the cell pellet in complete growth medium, and count the cells. Seed the cells onto the this compound-coated surface at a recommended density of 5,000 - 10,000 cells/cm².[10][11]
-
Incubation: Gently rock the vessel to ensure even distribution of cells and place it in a 37°C, 5% CO₂ incubator.[3]
-
Medium Change: For optimal growth, do not disturb the culture for at least 16 hours after seeding. Refresh the culture medium the following day to remove any unattached cells and residual reagents.[3] Subsequently, change the medium every 2-3 days.
Protocol 3: Endothelial Cell Adhesion Assay
This assay quantifies the adhesion of endothelial cells to a this compound-coated surface.
Materials:
-
This compound-coated 48-well or 96-well plates
-
Endothelial cell suspension in serum-free medium
-
PBS
-
Fixing solution (e.g., 0.1% glutaraldehyde (B144438) in PBS)[12]
-
Staining solution (e.g., Crystal Violet)[5]
-
Extraction solution (e.g., 10% acetic acid)[12]
-
Plate reader
Procedure:
-
Cell Seeding: Seed a known number of endothelial cells into each well of the this compound-coated plate. Include BSA-coated wells as a negative control.[12]
-
Incubation: Incubate the plate for a desired period (e.g., 30-90 minutes) at 37°C to allow for cell adhesion.[12]
-
Washing: Gently wash the wells 3-5 times with PBS to remove non-adherent cells.[12]
-
Fixation: Fix the adherent cells with the fixing solution for 10 minutes at room temperature.[12]
-
Staining: Wash the wells with PBS and then add the staining solution for 30 minutes at room temperature.[12]
-
Extraction: Wash the wells with deionized water to remove excess stain and allow them to air dry. Add the extraction solution to each well and incubate for 3-5 minutes on an orbital shaker to solubilize the stain.[12]
-
Quantification: Transfer the extracted stain to a new plate and measure the absorbance at a wavelength appropriate for the stain used (e.g., 595 nm for Crystal Violet).[12] The absorbance is directly proportional to the number of adherent cells.
Signaling Pathways and Experimental Workflows
This compound-Integrin Signaling in Endothelial Cells
The adhesion of endothelial cells to this compound is primarily mediated by integrin receptors, which triggers a cascade of intracellular signaling events that regulate cell behavior.
Caption: this compound-Integrin signaling cascade in endothelial cells.
Binding of this compound to integrins, such as α5β1 and αvβ3, leads to the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK) at tyrosine 397.[13][14] This creates a binding site for the Src-homology 2 (SH2) domain of Src family kinases.[15] Src, in turn, phosphorylates other sites on FAK, leading to the recruitment of adaptor proteins like Grb2.[15] This assembly of signaling molecules at focal adhesions activates downstream pathways, including the Ras-Raf-MEK-ERK (MAPK) pathway, which promotes cell proliferation and migration.[13] Additionally, this compound can induce endothelial cell migration through β1 integrin and Src-dependent phosphorylation of Fibroblast Growth Factor Receptor-1 (FGFR1), leading to the activation of the AKT and Rac1 signaling pathways.[8]
Experimental Workflow for Endothelial Cell Culture on this compound
The following diagram outlines the typical workflow for experiments involving the culture of endothelial cells on this compound-coated surfaces.
Caption: General experimental workflow for endothelial cell studies.
References
- 1. neuvitro.com [neuvitro.com]
- 2. This compound Cell Adhesion Assay [3hbiomedical.com]
- 3. innoprot.com [innoprot.com]
- 4. fujifilmcdi.com [fujifilmcdi.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound coating of collagen modules increases in vivo HUVEC survival and vessel formation in SCID mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. corning.com [corning.com]
- 8. This compound Induces Endothelial Cell Migration through β1 Integrin and Src-dependent Phosphorylation of Fibroblast Growth Factor Receptor-1 at Tyrosines 653/654 and 766 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. med.upenn.edu [med.upenn.edu]
- 11. sciencellonline.com [sciencellonline.com]
- 12. 3hbiomedical.com [3hbiomedical.com]
- 13. Integrin-mediated Signaling Events in Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Focal adhesion kinase regulation of mechanotransduction and its impact on endothelial cell functions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound-stimulated signaling from a focal adhesion kinase-c-Src complex: involvement of the Grb2, p130cas, and Nck adaptor proteins - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Cell Adhesion on Fibronectin-Coated Surfaces
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with poor cell adhesion on fibronectin-coated surfaces.
Troubleshooting Guides
Issue 1: Cells are not adhering to the this compound-coated surface.
Possible Cause & Solution
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Improper this compound Coating | 1. Verify this compound Concentration: Ensure the this compound concentration is optimal for your cell type. A typical starting range is 1-5 µg/cm². For some cell types, concentrations up to 20 µg/mL have been shown to be effective.[1] 2. Check Coating Protocol: Review your coating protocol. Ensure even coating of the surface and adequate incubation time (typically 30-60 minutes at room temperature or overnight at 4°C).[2][3] Avoid over-drying the coated surface as this can negatively impact cell attachment.[2] 3. Assess this compound Quality: Ensure the this compound solution was stored correctly (typically at 2-8°C for solutions and -20°C for aliquots) and has not undergone multiple freeze-thaw cycles.[3][4] Protein degradation can lead to poor coating. | Cells should attach and spread evenly across the coated surface. |
| Suboptimal Cell Health | 1. Check Cell Viability: Perform a viability stain (e.g., trypan blue) to ensure a high percentage of viable cells are being plated. 2. Passage Number: Use cells from a low passage number, as high passage numbers can lead to altered cell behavior and reduced adhesion. 3. Mycoplasma Contamination: Test your cell culture for mycoplasma contamination, which is known to interfere with cell attachment. | Healthy, low-passage, and contamination-free cells should exhibit robust adhesion. |
| Incompatible Culture Surface | 1. Surface Type: Confirm that you are using tissue culture-treated plasticware. Non-treated plastic is hydrophobic and will not allow for proper cell adhesion.[5] 2. Glass Surfaces: If using glass coverslips or dishes, they may require a different coating protocol or pre-treatment to ensure proper this compound adsorption.[6] | Cells should adhere to the appropriate culture surface. |
| Issues with Culture Medium | 1. Serum Concentration: Serum contains factors that can promote cell adhesion.[7][8] If using a low-serum or serum-free medium, optimizing the this compound concentration is critical. 2. Presence of Chelating Agents: Ensure your washing buffers (e.g., PBS) do not contain EDTA, as it can chelate divalent cations (Ca²⁺, Mg²⁺) required for integrin-mediated adhesion.[9][10] | Proper media formulation will support cell adhesion. |
Issue 2: Cells initially attach but then detach over time.
Possible Cause & Solution
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Insufficient this compound Concentration or Stability | 1. Increase this compound Concentration: The initial coating may not be sufficient to maintain adhesion over time. Try increasing the this compound concentration.[1] 2. Coating Stability: Ensure the coated plates are not stored for excessively long periods before use. While coated plates can be stored at 2-8°C for 2-4 weeks, freshly coated plates often yield better results.[2] | A more robust this compound layer will provide sustained cell attachment. |
| Cell-Mediated Degradation of this compound | 1. High Cell Density: Overly confluent cultures can produce proteases that degrade the this compound matrix. Plate cells at a lower density.[11] 2. Cell Type: Some cell types naturally produce higher levels of matrix metalloproteinases (MMPs). Consider using MMP inhibitors in your culture medium if this is a known issue with your cell line. | Reduced matrix degradation will lead to more stable cell adhesion. |
| Environmental Stress | 1. Incubator Conditions: Verify the incubator has stable temperature and CO₂ levels. Fluctuations can stress cells and lead to detachment.[9] 2. Media pH: Ensure the culture medium is properly buffered and the pH remains stable. A rapid change in media color can indicate a pH issue. | A stable and optimal culture environment will promote long-term cell adhesion. |
| Toxicity | 1. Reagent Contamination: Ensure all reagents, including water and media supplements, are free from chemical contaminants like endotoxins or detergent residues.[12][13] 2. Leachables from Plasticware: Use high-quality, tested cell culture plasticware to avoid issues with leachable substances. | Elimination of toxic substances will ensure cell health and stable attachment. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound for coating?
The optimal this compound concentration is cell-type dependent. A general starting range is 1-5 µg/cm².[2] However, it is recommended to perform a titration experiment to determine the ideal concentration for your specific cell line and experimental conditions. For some applications, concentrations as high as 20 µg/mL have been used for long-term culture.[1]
Q2: How should I prepare and store my this compound solution?
Lyophilized this compound should be reconstituted in sterile water or a recommended buffer.[2][3] To avoid degradation from repeated freeze-thaw cycles, it is best to create single-use aliquots and store them at -20°C or lower.[3][4] A working solution can be kept at 2-8°C for a limited time.[4]
Q3: Can I use serum in my medium when plating cells on this compound?
Yes, serum can be used. Serum contains vitronectin and other factors that can also promote cell adhesion.[7][8][14] However, be aware that proteins in the serum can compete with this compound for binding to the culture surface.[15] In serum-free conditions, the quality and concentration of the this compound coating are even more critical.
Q4: My cells adhere to plastic but not to this compound-coated glass. What could be the problem?
This issue can arise from differences in how this compound adsorbs to different surfaces. Plasticware for tissue culture is typically treated to be more hydrophilic, facilitating protein adsorption. Glass may require specific cleaning and preparation protocols to ensure efficient and stable this compound coating. You may also need to try a higher this compound concentration or a different coating method for glass surfaces.[6]
Q5: How does this compound mediate cell adhesion?
This compound is an extracellular matrix (ECM) glycoprotein (B1211001) that contains specific binding domains for cell surface receptors called integrins.[16] The primary cell-binding site on this compound is the RGD (Arginine-Glycine-Aspartic acid) sequence, which is recognized by several integrins, including α5β1.[17][18] Upon binding, integrins cluster and activate intracellular signaling pathways that promote cell spreading, cytoskeleton organization, and the formation of focal adhesions.[19]
Quantitative Data Summary
Table 1: Recommended this compound Coating Concentrations for Various Cell Types
| Cell Type | Recommended Coating Concentration | Reference |
| Epithelial cells, Mesenchymal cells, Neuronal cells, Fibroblasts, Neural crest cells, Endothelial cells | 1 - 5 µg/cm² | |
| Porcine Satellite Cells | 5 µg/mL for optimal proliferation and maintenance | [1] |
| MEF or 3T3 cells | 1 µg/mL | [3] |
| CHO cells | 2 µg/mL | [3] |
Experimental Protocols
Protocol 1: Standard this compound Coating of Tissue Culture Plates
-
Dilute this compound: Dilute the this compound stock solution to the desired final concentration (e.g., 1-5 µg/cm²) using sterile phosphate-buffered saline (PBS) without calcium or magnesium, or serum-free medium.[4][5]
-
Coat the Surface: Add a sufficient volume of the diluted this compound solution to the culture vessel to completely cover the surface.
-
Incubate: Incubate the culture vessel at room temperature for at least 45-60 minutes.[2][3] Alternatively, incubation can be done overnight at 4°C.
-
Aspirate (Optional): Gently aspirate the excess this compound solution. Some protocols suggest that removing the excess is not necessary.[3]
-
Wash (Optional): Some protocols include a wash step with sterile PBS or medium to remove any loosely bound this compound.[4]
-
Air Dry (Optional but Recommended): Allow the surface to air dry for at least 45 minutes in a sterile environment (e.g., a laminar flow hood).[2] Do not over-dry, as this can be detrimental.[2]
-
Plate Cells: The coated surface is now ready for cell seeding.
Protocol 2: Cell Adhesion Assay to Optimize this compound Concentration
-
Prepare a 96-well Plate: Coat different wells of a 96-well tissue culture plate with a range of this compound concentrations (e.g., 0, 0.5, 1, 2, 5, 10 µg/cm²).
-
Block Non-specific Binding (Optional): Incubate the wells with a blocking agent like 1% heat-denatured bovine serum albumin (BSA) for 1 hour at 37°C before coating with this compound to prevent non-specific cell binding.[20]
-
Cell Seeding: Prepare a single-cell suspension of your cells in the appropriate culture medium and seed them into the coated wells at a predetermined density.
-
Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Quantification: Quantify the number of adherent cells in each well using a suitable method, such as a crystal violet staining assay or a fluorescence-based assay.
-
Analysis: Plot the number of adherent cells against the this compound concentration to determine the optimal concentration for your cells.
Visualizations
Caption: Integrin-mediated cell adhesion to this compound signaling pathway.
Caption: Logical workflow for troubleshooting poor cell adhesion.
References
- 1. The this compound concentration that optimally maintains porcine satellite cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Coating Protocol [sigmaaldrich.com]
- 3. neuvitro.com [neuvitro.com]
- 4. corning.com [corning.com]
- 5. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effect of serum, this compound, and laminin on adhesion of rabbit intestinal epithelial cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Poor Adherent Cell Attachment Troubleshooting [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. safety.fsu.edu [safety.fsu.edu]
- 14. researchgate.net [researchgate.net]
- 15. The Effects on Cell Adhesion of this compound and Gelatin in a Serum-Free, Bovine Serum Albumin Medium | Semantic Scholar [semanticscholar.org]
- 16. This compound - Wikipedia [en.wikipedia.org]
- 17. Integrins in cell adhesion and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. corning.com [corning.com]
- 19. This compound and integrins in cell adhesion, signaling, and morphogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound in cell adhesion and migration via N-glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Fibronectin Aggregation in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing and troubleshooting fibronectin aggregation in solution.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound aggregation and why does it occur?
A1: this compound aggregation is a process where individual this compound molecules self-associate to form larger, often insoluble, complexes. This phenomenon is primarily driven by the unfolding of its modular domains, particularly the Type III domains (FNIII).[1] This unfolding can be triggered by various factors including mechanical stress (e.g., vortexing), temperature fluctuations, unfavorable pH or ionic strength, and repeated freeze-thaw cycles.[2][3][4] The exposed hydrophobic regions of the unfolded domains can then interact, leading to the formation of aggregates.[5][6]
Q2: What are the visible signs of this compound aggregation?
A2: Visible signs of this compound aggregation can range from a slight haziness or turbidity in the solution to the formation of a distinct granulated precipitate or slimy, strand-like clumps.[7] In some cases, especially after thawing, a small amount of white, suspended precipitate may be observed.[7]
Q3: Can I use this compound that has precipitated?
A3: It is generally not recommended to use the precipitated portion of this compound as it consists of insoluble aggregates that are difficult to resuspend and may have altered biological activity.[7] For minor precipitation upon thawing, it is advised to warm the solution gently to 37°C and then remove the insoluble material by centrifugation.[7] The soluble supernatant can then be used, though re-quantifying the protein concentration is recommended.[7]
Q4: How can I detect non-visible this compound micro-aggregates?
A4: Micro-aggregates that are not visible to the naked eye can be detected using several biophysical techniques. Dynamic Light Scattering (DLS) is a highly sensitive method for measuring the size distribution of particles in a solution and can readily identify the presence of larger aggregates.[8][9][10][11][12] Size Exclusion Chromatography (SEC) can also be used to separate monomers and dimers from larger aggregates.[13][14] Spectroscopic methods, such as monitoring changes in light scattering or using fluorescent dyes like Thioflavin T that bind to beta-sheet structures common in aggregates, can also be employed.[15][16][17]
II. Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound in solution.
Problem 1: Precipitation observed immediately after thawing frozen this compound.
| Potential Cause | Troubleshooting Step | Rationale |
| Slow Thawing | Thaw this compound aliquots rapidly in a 37°C water bath without agitation.[7] | Rapid thawing minimizes the time this compound spends at intermediate temperatures where it may be less stable. |
| Repeated Freeze-Thaw Cycles | Prepare single-use aliquots to avoid multiple freeze-thaw cycles.[2] | Each freeze-thaw cycle can induce protein denaturation and aggregation. |
| Inappropriate Storage Buffer | Ensure this compound is stored in a suitable buffer, such as Tris-buffered saline (TBS) or phosphate-buffered saline (PBS), at a neutral pH.[7] | The original name for plasma this compound was "cold-insoluble globulin," highlighting its tendency to precipitate at low temperatures in certain conditions.[7] |
| Agitation during Thawing | Do not vortex or shake the this compound solution during or after thawing. Gentle mixing by flicking the tube is acceptable if necessary. | Mechanical stress can promote the unfolding of this compound domains, leading to aggregation. Introducing air bubbles can also cause precipitation.[7] |
Problem 2: this compound solution becomes cloudy or precipitates during an experiment at room temperature.
| Potential Cause | Troubleshooting Step | Rationale |
| High Protein Concentration | Work with lower this compound concentrations whenever possible. If a high concentration is necessary, consider adding stabilizing agents.[2] | High protein concentrations increase the likelihood of intermolecular interactions and aggregation. |
| Suboptimal Buffer Conditions (pH, Ionic Strength) | Optimize the buffer pH to be at least 1 unit away from this compound's isoelectric point (pI ~5.5-6.0). Adjust the ionic strength; sometimes increasing salt concentration can improve solubility.[2][3] | At its pI, a protein has a net neutral charge, minimizing electrostatic repulsion and increasing the propensity for aggregation. |
| Presence of Divalent Cations | Avoid long-term storage in buffers containing Mg²⁺ or Ca²⁺. If required for the experiment, add them just before use. | Divalent cations can sometimes contribute to this compound precipitation over time. |
| Elevated Temperature | If the experiment allows, perform manipulations at 4°C. For incubations at higher temperatures, minimize the duration. | Higher temperatures can increase the rate of protein unfolding and aggregation.[2] |
Problem 3: Inconsistent results in cell-based assays using this compound coating.
| Potential Cause | Troubleshooting Step | Rationale |
| Presence of Micro-aggregates | Before coating, centrifuge the this compound solution at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any aggregates and use the supernatant. | Micro-aggregates can lead to uneven coating of the culture surface, resulting in variable cell attachment and spreading. |
| Protein Degradation | Use freshly thawed or prepared this compound solutions. Avoid storing diluted solutions for extended periods, even at 4°C. | Degradation of this compound can lead to loss of biological activity and inconsistent results. |
| Improper Coating Procedure | Ensure the entire surface is evenly covered with the this compound solution. Do not allow the surface to dry out completely after coating, as this can denature the protein. | A uniform coating is essential for consistent cell adhesion and downstream experimental outcomes. |
Problem 4: Low recovery of soluble this compound after reconstitution of lyophilized powder.
| Potential Cause | Troubleshooting Step | Rationale |
| Vigorous Agitation | Do not vortex or shake to dissolve. Allow the vial to stand for at least 30 minutes, or gently swirl, to allow the powder to dissolve. | Mechanical stress during reconstitution can cause aggregation. |
| Incorrect Reconstitution Solvent | Use sterile, high-purity water or a recommended buffer (e.g., sterile PBS or TBS) as per the manufacturer's instructions. | The choice of solvent can impact the initial solubility and stability of the reconstituted this compound. |
| Incomplete Solubilization | After adding the solvent, incubate at 37°C for 30-60 minutes to aid dissolution. A small amount of insoluble material may remain and can be removed by centrifugation. | Gentle warming can help to fully dissolve the lyophilized protein. |
III. Data Presentation: Optimizing Solution Conditions
Table 1: Influence of pH and Ionic Strength on this compound Conformation and Stability
| Condition | pH | Ionic Strength | Observed Effect on this compound | Implication for Aggregation |
| Physiological-like | ~7.0-7.5 | ~0.15 M | Compact, folded conformation. | Lower propensity for aggregation. |
| Low Ionic Strength | Neutral (~7.0) | 0.05 M | More condensed shape.[3] | Generally stable, but sensitive to other stresses. |
| Low Ionic Strength, Acidic | 3.0 | 0.05 M | Stretched, extended conformation.[3] | Increased exposure of hydrophobic regions may increase aggregation risk. Destabilization observed in thermal transition studies.[3] |
| Low Ionic Strength, Alkaline | 11.0 | 0.05 M | Stretched, extended conformation.[3] | Increased exposure of hydrophobic regions may increase aggregation risk. |
| High Ionic Strength | Neutral (~7.0) | 0.35 M | Intermediate, more flexible conformation.[3][18][19] | Can help to shield electrostatic interactions that may lead to aggregation in some cases. |
Table 2: Recommended Buffer Systems and Additives for Maintaining this compound Solubility
| Component | Recommended Concentration | Purpose |
| Buffer | 20-50 mM Tris or HEPES | Maintains a stable pH in the optimal range of 7.0-8.0. |
| Salt | 150 mM NaCl | Provides physiological ionic strength, which helps to maintain the native conformation. |
| Glycerol (B35011) | 5-20% (v/v) | Acts as a cryoprotectant and stabilizing agent, particularly for long-term storage and to prevent aggregation during freeze-thaw cycles.[2] |
| Arginine | 50-500 mM | Can suppress protein aggregation by interacting with exposed hydrophobic patches and reducing intermolecular interactions.[20][21] Note: Lower concentrations may sometimes promote aggregation of certain proteins.[21][22] |
| Trehalose (B1683222) | 0.1-1.0 M | A disaccharide that can stabilize proteins and prevent denaturation under stress conditions like heating and freezing.[23][24][25][26] |
| Reducing Agents (e.g., DTT, TCEP) | 1-5 mM | Prevents the formation of intermolecular disulfide bonds if free cysteine residues are present and exposed.[2][4] |
IV. Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Bring the vial of lyophilized this compound to room temperature.
-
Aseptically add the recommended volume of sterile, high-purity water or buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5) as specified by the manufacturer.
-
Allow the vial to stand at room temperature for at least 30 minutes to allow the protein to dissolve. Do not vortex or agitate vigorously.
-
If complete dissolution is not achieved, incubate the vial at 37°C for 30-60 minutes with occasional gentle swirling.
-
If a small amount of precipitate remains, centrifuge the solution at >10,000 x g for 15 minutes at 4°C and carefully collect the supernatant.
-
Determine the protein concentration of the supernatant using a spectrophotometer (A280) or a protein assay.
Protocol 2: Thawing and Handling of Frozen this compound Solutions
-
Retrieve a single-use aliquot of frozen this compound from -20°C or -80°C storage.
-
Immediately place the aliquot in a 37°C water bath for rapid thawing.
-
Remove the aliquot from the water bath as soon as it is thawed. Do not leave it at 37°C for an extended period.
-
Avoid vortexing or vigorous mixing. If necessary, mix gently by flicking the tube.
-
If any precipitate is observed, follow step 5 from Protocol 1.
-
Keep the thawed this compound on ice until ready for use.
Protocol 3: Long-Term Storage of this compound
-
For long-term stability, this compound solutions should be stored at -20°C or preferably at -80°C.
-
To minimize freeze-thaw cycles, divide the this compound solution into sterile, single-use aliquots.
-
For added stability, consider adding a cryoprotectant such as glycerol to a final concentration of 10-20% (v/v).
-
Store in frost-free freezers is not recommended.
Protocol 4: Detection of this compound Aggregates using Dynamic Light Scattering (DLS)
-
Prepare the this compound sample in a suitable, filtered buffer at the desired concentration.
-
Ensure the sample is free of dust and other particulates by filtering through a low protein-binding 0.22 µm filter or by centrifugation.
-
Transfer the sample to a clean, dust-free DLS cuvette.
-
Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature.
-
Perform the DLS measurement according to the instrument's instructions.
-
Analyze the resulting size distribution data. The presence of a population of particles with a significantly larger hydrodynamic radius than the expected monomer/dimer size indicates aggregation.
Protocol 5: Removal of Aggregates by Centrifugation
-
Transfer the this compound solution to a microcentrifuge tube.
-
Centrifuge the solution at a high speed (e.g., 14,000-16,000 x g) for 15-30 minutes at 4°C.
-
Carefully pipette the supernatant into a new, clean tube, being cautious not to disturb the pellet containing the aggregated protein.
-
(Optional) Re-quantify the protein concentration of the clarified supernatant.
V. Visualizations
Caption: Pathway of cell-mediated this compound fibrillogenesis.
Caption: Recommended workflow for handling this compound.
Caption: Decision tree for troubleshooting this compound aggregation.
References
- 1. This compound Aggregation and Assembly: THE UNFOLDING OF THE SECOND this compound TYPE III DOMAIN - PMC [pmc.ncbi.nlm.nih.gov]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Shape and stability of this compound in solutions of different pH and ionic strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 5. This compound: Molecular Structure, Fibrillar Structure and Mechanochemical Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assembly of this compound Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 9. unchainedlabs.com [unchainedlabs.com]
- 10. azonano.com [azonano.com]
- 11. brookhaveninstruments.com [brookhaveninstruments.com]
- 12. www-f1.ijs.si [www-f1.ijs.si]
- 13. Size Exclusion Chromatography (SEC) HPLC Technique | Phenomenex [phenomenex.com]
- 14. agilent.com [agilent.com]
- 15. Probing protein aggregation through spectroscopic insights and multimodal approaches: A comprehensive review for counteracting neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Conformational states of this compound. Effects of pH, ionic strength, and collagen binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effects of arginine on kinetics of protein aggregation studied by dynamic laser light scattering and tubidimetry techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | Arginine and Arginine-Rich Peptides as Modulators of Protein Aggregation and Cytotoxicity Associated With Alzheimer’s Disease [frontiersin.org]
- 22. L-arginine induces protein aggregation and transformation of supramolecular structures of the aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Trehalose Restrains the Fibril Load towards α-Lactalbumin Aggregation and Halts Fibrillation in a Concentration-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Effect of trehalose on protein structure - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Trehalose prevents aggregation of exosomes and cryodamage - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fibronectin Coating Density
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize fibronectin coating density for various cell types.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration range for this compound coating?
A1: The typical coating concentration of this compound for cell culture is between 1-5 µg/cm².[1][2] However, the optimal concentration is highly dependent on the cell type and specific application. It is always recommended to empirically determine the optimal conditions for your unique experimental needs.[2][3]
Q2: How do I prepare the this compound solution?
A2: If you have lyophilized this compound, reconstitute it in a suitable sterile solvent like sterile water or a balanced salt solution. Allow it to dissolve for at least 30 minutes at 37°C without vortexing or excessive agitation. For this compound solutions, dilute them to the desired concentration using a sterile, serum-free medium or a calcium and magnesium-free phosphate-buffered saline (PBS).[2][4]
Q3: What is the general protocol for coating a culture surface with this compound?
A3: To coat a culture surface, add a minimal volume of the diluted this compound solution to evenly cover the entire area. Incubate at room temperature for about one hour or at 37°C overnight.[2][5] After incubation, you can either aspirate the excess solution or allow the surface to air dry for at least 45 minutes at room temperature before introducing cells and medium.[6] Rinsing the surface with PBS after aspirating the this compound solution is also a common practice.[5]
Q4: Can I store this compound-coated cultureware?
A4: Yes, this compound-coated cultureware can be stored at 2-8°C for 2-4 weeks in a sterile, sealed container.
Q5: Why is it important to use serum-free medium when coating with this compound?
A5: Serum contains other extracellular matrix (ECM) proteins, such as vitronectin, which can compete with this compound for binding to the culture surface and to cell surface receptors.[7] This competition can lead to lower and inconsistent cell attachment to the intended this compound layer. For initial troubleshooting and to ensure a pure this compound coating, it is best to perform the coating procedure in a serum-free medium.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor or No Cell Attachment | 1. Suboptimal this compound Concentration: The coating density may be too low or too high for your specific cell type.[8] 2. Cell Health: Cells may be unhealthy, not in the logarithmic growth phase, or over-trypsinized, leading to damaged surface receptors.[7] 3. Inappropriate Culture Surface: Some surfaces, like those for suspension cultures, are hydrophobic and not suitable for adherent cells.[4] 4. Presence of Contaminants: Mycoplasma or other microbial contamination can affect cell health and attachment.[4] 5. Lack of Divalent Cations: Integrin-mediated cell adhesion to this compound is dependent on divalent cations like Ca²⁺ and Mg²⁺.[7] | 1. Optimize Coating Concentration: Perform a titration experiment to determine the optimal this compound concentration for your cells (see Experimental Protocols section). 2. Ensure Cell Viability: Use healthy, actively growing cells. Be gentle during cell passaging to avoid damaging cell surface proteins. 3. Use Appropriate Cultureware: Ensure you are using tissue culture-treated plates suitable for adherent cells. 4. Check for Contamination: Regularly test your cell cultures for mycoplasma and other contaminants. 5. Use Appropriate Buffers: Ensure your cell culture medium or wash buffers contain physiological concentrations of Ca²⁺ and Mg²⁺.[7] |
| Uneven or Patchy Cell Attachment | 1. Incomplete Solubilization of this compound: Lyophilized this compound may not have been fully dissolved, leading to aggregates in the coating solution.[7] 2. Improper Mixing: Vigorous vortexing can cause this compound to precipitate.[7] 3. Insufficient Coating Volume: The volume of the this compound solution may not have been enough to cover the entire surface evenly.[7] 4. Uneven Drying: If air-drying, uneven evaporation can lead to a non-uniform coating. | 1. Ensure Complete Dissolution: Allow sufficient time for the lyophilized powder to dissolve completely at 37°C. A small amount of undissolved material may remain and will not affect performance. 2. Gentle Mixing: Mix the this compound solution by gentle inversion or pipetting. 3. Use Adequate Volume: Use a sufficient volume to ensure the entire surface is covered. 4. Controlled Drying: If air-drying, do so in a sterile environment with minimal air currents, such as a laminar flow hood. |
| Cells Detach During Subsequent Steps (e.g., washing) | 1. Weak Cell Adhesion: The initial cell attachment may be weak due to suboptimal this compound density or cell health. 2. Harsh Washing Technique: Applying wash solutions directly and forcefully onto the cell monolayer can cause detachment. 3. Use of Chelating Agents: Buffers containing EDTA can disrupt integrin-mediated adhesion by chelating essential divalent cations. | 1. Re-optimize Coating Conditions: Refer to the optimization protocol to ensure the this compound density is optimal for strong cell adhesion. 2. Gentle Washing: Add liquids by gently pipetting them against the side of the culture vessel. 3. Avoid EDTA: Use buffers without EDTA for washing steps. If trypsin/EDTA was used for cell detachment, ensure cells are thoroughly washed before seeding. |
Data Presentation: Recommended this compound Coating Densities
The optimal this compound coating density can vary significantly between different cell types. The following table summarizes recommended starting concentrations from various sources. It is crucial to perform a titration to determine the optimal concentration for your specific cell line and experimental conditions.
| Cell Type | Recommended Starting Concentration | Source/Reference |
| General Use | 1 - 5 µg/cm² | [1][2] |
| Endothelial Cells | 2 µg/cm² | [9] |
| Mouse Embryonic Fibroblasts (MEF) | 1 µg/ml | [6] |
| CHO Cells | 2 µg/ml | [6] |
| Porcine Satellite Cells | 5 - 20 µg/mL | [8] |
| HEK293 Cells | 2.5 µg/mL | [10] |
| Rat Neural Stem Cells | 5 µg/mL | [10] |
| Human Neural Progenitor Cells | 10 µg/mL | [10] |
| Differentiating Mouse Embryonic Stem Cells | 10 µg/ml | [11] |
| Human Dental Pulp Stem Cells | 10 µg/mL | [12] |
Experimental Protocols
Protocol 1: this compound Coating of Cultureware
-
Reconstitution/Dilution:
-
If using lyophilized this compound, reconstitute in sterile water or PBS to a stock concentration (e.g., 1 mg/mL). Allow to dissolve at 37°C for at least 30 minutes with gentle mixing.
-
Dilute the this compound stock solution to the desired final concentration (e.g., 1-50 µg/mL) using sterile, serum-free medium or Ca²⁺/Mg²⁺-free PBS.[2][13]
-
-
Coating:
-
Aspiration and Rinsing (Optional but Recommended):
-
Carefully aspirate the this compound solution.
-
Gently rinse the surface once with sterile PBS to remove any loosely adsorbed this compound.[5]
-
-
Drying (Alternative to Aspiration):
-
Alternatively, after coating, allow the surface to air dry for at least 45 minutes at room temperature in a sterile environment.[6]
-
-
Cell Seeding:
-
The coated surface is now ready for cell seeding. Add your cell suspension directly to the coated well or dish.
-
Protocol 2: Optimizing this compound Coating Density
-
Prepare a Range of Concentrations: Prepare serial dilutions of your this compound stock solution to cover a range of concentrations (e.g., 0.1, 0.5, 1, 2, 5, 10 µg/cm²).
-
Coat Multi-well Plate: Coat the wells of a multi-well plate (e.g., 24- or 96-well) with the different this compound concentrations, ensuring to include a negative control (no coating).
-
Cell Seeding: Seed your cells at a consistent density across all wells.
-
Incubation: Incubate the cells for a period sufficient to allow for attachment (e.g., 2-24 hours).
-
Assessment of Attachment and Spreading:
-
Qualitative: Observe cell morphology, spreading, and attachment efficiency under a microscope.
-
Quantitative: Perform a cell adhesion assay (e.g., crystal violet staining) to quantify the number of attached cells at each concentration.
-
-
Analysis: Determine the this compound concentration that results in the optimal cell attachment, spreading, and desired cellular response for your experiment.
Visualizations
References
- 1. cellsystems.eu [cellsystems.eu]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. corning.com [corning.com]
- 4. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 5. med.upenn.edu [med.upenn.edu]
- 6. neuvitro.com [neuvitro.com]
- 7. benchchem.com [benchchem.com]
- 8. The this compound concentration that optimally maintains porcine satellite cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. innoprot.com [innoprot.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. This compound-mediated upregulation of α5β1 integrin and cell adhesion during differentiation of mouse embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of this compound-Adherent, Non-Fibronectin-Adherent, and Explant-Derived Human Dental Pulp Stem Cell Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound coating of Glass bottom dishes and glass bottom plates [cellvis.com]
Technical Support Center: Troubleshooting Cell Adhesion to Fibronectin-Coated Plates
This guide provides troubleshooting advice for researchers experiencing cell detachment from fibronectin-coated plates. The information is presented in a question-and-answer format to directly address common issues encountered during cell culture experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My cells are detaching from my this compound-coated plates. What are the most common causes?
Cell detachment from this compound-coated surfaces can be attributed to three primary categories of issues: problems with the this compound coating itself, suboptimal health or conditions of the cells, or unfavorable cell culture environments. It is crucial to systematically evaluate each of these areas to pinpoint the exact cause of the problem.
Q2: How can I troubleshoot issues related to the this compound coating?
Problems with the this compound coating are a frequent cause of poor cell adhesion. Here are several factors to consider and troubleshoot:
-
This compound Concentration: The optimal coating concentration is cell-type dependent. A concentration that is too low will not provide enough binding sites for the cells, while an excessively high concentration can sometimes lead to weaker adhesion.[1][2]
-
Preparation and Storage of this compound: Improper handling of the this compound stock solution can lead to its degradation. It is sensitive to repeated freeze-thaw cycles and vigorous vortexing.[3][4]
-
Coating Protocol: Inconsistent or incorrect coating procedures can result in an uneven or inadequate this compound layer. This includes ensuring the entire surface is covered and not allowing the plate to over-dry, which can denature the protein.[5]
-
Quality of this compound: The source and lot of this compound can influence its effectiveness. If you consistently experience issues, consider trying a different lot or supplier.[6]
Table 1: Recommended this compound Coating Concentrations for Different Cell Types
| Cell Type | Recommended Coating Concentration (µg/cm²) | Source |
| General Use | 1 - 5 | |
| CHO Cells | 2 | [5] |
| MEF or 3T3 Cells | 1 | [5] |
| Porcine Satellite Cells | 5 - 20 | [2] |
| Endothelial Cells | >5 | [2] |
Note: This table provides general recommendations. The optimal concentration should be determined empirically for your specific cell line and experimental conditions.[3]
Experimental Protocol: Standard this compound Coating of Culture Plates
-
Reconstitution: If using lyophilized this compound, reconstitute it in sterile, pyrogen-free water to a stock concentration of 1 mg/mL. Gently agitate to dissolve, avoiding vigorous shaking.[5] Aliquot the stock solution and store at -20°C or colder to avoid repeated freeze-thaw cycles.[3][4]
-
Dilution: Dilute the this compound stock solution to the desired final concentration (e.g., 1-5 µg/cm²) using sterile phosphate-buffered saline (PBS) without calcium or magnesium, or serum-free medium.[3]
-
Coating: Add a minimal volume of the diluted this compound solution to the culture surface, ensuring the entire area is evenly covered.[5]
-
Incubation: Incubate the plates at room temperature for at least 45-60 minutes.[5][7] Some protocols suggest incubating at 37°C or overnight at 4°C.[4][5]
-
Aspiration: Gently aspirate the excess this compound solution. Some protocols suggest that removal of excess solution is not necessary.[5]
-
Drying (Optional but Critical): Allow the coated surface to air dry for at least 45 minutes at room temperature in a sterile hood. Do not over-dry, as this can negatively impact cell attachment.
-
Washing (Optional): Some protocols recommend washing the coated surface with sterile PBS or media before seeding the cells.[7]
-
Seeding Cells: The coated plates are now ready for cell seeding.
Q3: Could the problem be with my cells?
Yes, the condition and characteristics of your cells are critical for successful adhesion. Here are some cell-related factors to investigate:
-
Cell Health: Unhealthy or stressed cells will not adhere well to any surface. Ensure your cells are in the exponential growth phase and have high viability before plating. Oxidative stress can also damage cell membranes and impair attachment.[8]
-
Cell Density: Both over-confluent and overly sparse cultures can lead to detachment. High cell density increases competition for nutrients and space, while low density can reduce the cell-to-cell signaling that promotes adhesion and survival.[1][9]
-
Passage Number: Prolonged culturing can lead to changes in cell behavior and reduced expression of adhesion molecules.[9]
-
Integrin Expression: Cell adhesion to this compound is primarily mediated by integrin receptors, particularly the α5β1 integrin.[10][11] Different cell lines express varying levels of these receptors. If your cells have low integrin expression, they may not adhere well to this compound.
Integrin-Fibronectin Signaling Pathway
Cell adhesion to this compound initiates a signaling cascade that is crucial for cell survival, proliferation, and migration. This process begins with the binding of integrins on the cell surface to the RGD (Arginine-Glycine-Aspartic acid) motif on the this compound molecule.[10][12] This binding leads to the clustering of integrins and the recruitment of various signaling and cytoskeletal proteins to form focal adhesions.
Q4: What environmental or culture conditions could be causing my cells to detach?
The overall cell culture environment plays a significant role in maintaining healthy, adherent cells. Consider the following potential issues:
-
Contamination: Bacterial, yeast, or mycoplasma contamination can be toxic to cells and cause them to detach.[13] Regularly check your cultures for any signs of contamination.
-
Incubator Conditions: Fluctuations in temperature, CO2, and humidity can stress cells and lead to detachment.[8][13] Ensure your incubator is properly calibrated and maintained.
-
Culture Medium: The composition of your culture medium is critical.
-
Nutrient Depletion: Ensure you are changing the medium frequently enough, especially for high-density cultures.[9]
-
Serum Quality: If using serum, its quality can vary between lots and affect cell adhesion.
-
Presence of Chelators: Reagents like EDTA, often used during cell passaging, can chelate divalent cations (Ca²⁺, Mg²⁺) that are essential for integrin function and cell adhesion. Ensure that any residual EDTA is thoroughly washed away.[8][14]
-
-
Passaging Technique: Harsh enzymatic treatment (e.g., over-trypsinization) or mechanical stress during passaging can damage cell surface proteins, including integrins, and affect their ability to re-adhere.[9]
Troubleshooting Workflow
If you are experiencing cell detachment, follow this logical troubleshooting workflow to identify and resolve the issue.
References
- 1. researchgate.net [researchgate.net]
- 2. The this compound concentration that optimally maintains porcine satellite cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. corning.com [corning.com]
- 4. How does this compound "crash out" of solution? - Tissue and Cell Culture [protocol-online.org]
- 5. neuvitro.com [neuvitro.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound coating of Glass bottom dishes and glass bottom plates [cellvis.com]
- 8. Poor Adherent Cell Attachment Troubleshooting [sigmaaldrich.com]
- 9. Cell Culture Academy| Reasons and Solutions for Adherent Cell Detachment [procellsystem.com]
- 10. Integrins in cell adhesion and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.biologists.com [journals.biologists.com]
- 12. The this compound synergy site re-enforces cell adhesion and mediates a crosstalk between integrin classes | eLife [elifesciences.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
The effect of over-drying on fibronectin coating efficiency
Technical Support Center: Fibronectin Coating
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers, scientists, and drug development professionals may encounter when working with this compound coatings, with a specific focus on the effects of drying.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for drying after this compound coating?
There are differing protocols regarding the drying step after applying a this compound solution. Some protocols recommend air-drying for at least 45 minutes at room temperature before introducing cells and medium.[1][2] This step is thought to help fix the this compound to the surface.[3] Other protocols suggest that it is possible, but not necessary, to wash the coated surface and to avoid letting the plates dry out completely. Some researchers have found no negative impact on cell migration when this compound coatings were dried out, while others express concern that drying could disrupt the protein's structure and biological activity.[4][5]
Q2: What is the potential effect of over-drying the this compound coating?
Over-drying is explicitly advised against in several protocols as it may negatively affect cell attachment.[1][6] While the precise mechanism is not fully detailed in the literature, it is hypothesized that excessive drying can lead to irreversible denaturation or conformational changes in the this compound protein. This can alter the structure of critical binding domains, such as the RGD motif, which are necessary for integrin-mediated cell adhesion.[7][8] A disrupted conformation can reduce the coating's efficiency, leading to poor or uneven cell attachment.
Q3: How does temperature affect this compound's structure and coating efficiency?
This compound's conformation is sensitive to temperature. Human plasma this compound undergoes irreversible thermal denaturation with a midpoint between 62 and 64°C.[9][10] Even at physiological temperatures, conformational changes can occur. Studies have shown that this compound has different conformations at 4°C versus 37°C, which can affect its binding properties and susceptibility to enzymatic degradation.[11] When coating, incubation is often performed at room temperature for 1-2 hours, 37°C for at least 30-60 minutes, or overnight at 2-8°C.[1][12][13] Extreme temperatures during drying or storage could denature the protein, compromising its function.
Q4: How should I store this compound solutions and coated cultureware?
-
This compound Solutions: Lyophilized this compound should be stored at 2-8°C. Once reconstituted, it should be stored in aliquots at -20°C or lower to avoid repeated freeze-thaw cycles.[1][12] Liquid this compound solutions can often be stored for up to a year at 2-8°C if sterility is maintained.[1] Do not freeze ready-to-use solutions unless specified by the manufacturer.[14][15]
-
Coated Cultureware: this compound-coated cultureware can typically be stored for 2-4 weeks at 2-8°C.[1][6] It should be kept in a sterile, sealed container or bag.[1] Plates may be stored damp with a thin film of PBS or air-dried, as long as sterility is maintained.[13][16]
Troubleshooting Guides
Problem: My cells are not attaching, or are attaching poorly, to the this compound-coated surface.
This is a common issue that can arise from several factors related to the coating, the cells, or the culture conditions.[7]
| Possible Cause | Recommended Solution |
| Suboptimal Coating | Ensure the coating concentration is optimized for your cell type, typically in the range of 1-5 µg/cm².[1][12] Verify that the this compound solution was properly thawed, handled gently without vortexing, and applied evenly to the surface.[1][13] |
| Over-drying of Surface | While some air-drying is recommended, excessive drying may denature the protein.[1][6] Try reducing the drying time or proceeding to cell seeding immediately after aspirating the excess this compound solution and rinsing. |
| Cell Health | Use only healthy, logarithmically growing cells for your experiments.[7] Over-trypsinization during cell harvesting can damage surface receptors (integrins) required for attachment.[7] |
| Incorrect Buffer/Media | Ensure your cell attachment buffer or media contains divalent cations like Ca²⁺ and Mg²⁺, which are necessary for integrin-mediated binding.[7] Use serum-free medium for the coating dilution to avoid competition from other proteins.[17] |
| Surface Contamination | Ensure all steps are performed under sterile conditions to prevent microbial contamination, which can inhibit cell attachment. |
Problem: My cell attachment is patchy and uneven.
Uneven attachment typically points to a problem with the coating process.[7]
| Possible Cause | Recommended Solution |
| Incomplete Surface Coverage | Ensure the volume of this compound solution is sufficient to cover the entire culture surface. Gently tilt the plate to ensure even distribution. |
| Incomplete Solubilization | If using lyophilized this compound, ensure it is fully dissolved according to the manufacturer's instructions, typically for at least 30 minutes at 37°C.[1] A small amount of undissolved material may remain and will not affect performance.[2] |
| Improper Rinsing | If a rinsing step is used, perform it gently to avoid scratching or dislodging the coated protein layer.[16] |
Quantitative Data Summary
Table 1: Recommended this compound Coating Parameters
| Parameter | Recommended Value | Source(s) |
| Coating Concentration | 1 - 5 µg/cm² | [1][12] |
| Optimal Concentration Range | 0.4 - 10 µg/cm² (cell type dependent) | [17] |
| Incubation Time | ~1-2 hours at Room Temperature~30-60 minutes at 37°COvernight at 2-8°C | [12][13][16] |
| Drying Time (if applicable) | At least 45 minutes at Room Temperature | [1][2] |
Table 2: Thermal Stability of Human Plasma this compound
| Parameter | Value | Source(s) |
| Thermal Denaturation Midpoint | 62 - 64 °C | [9][10] |
| Stability of Diluted Solution | Stable for up to 1 week at 2-8°C | [15] |
| Stability of Coated Plates | Stable for 2-4 weeks at 2-8°C | [1] |
Experimental Protocols
Protocol: Standard this compound Coating of Cultureware
This protocol is a general guideline; optimal conditions for attachment are dependent on the specific cell type and application and should be determined experimentally.[1][17]
Materials:
-
This compound (lyophilized or solution)
-
Sterile, high-quality water or a sterile balanced salt solution (e.g., PBS, Ca++/Mg++ free) for dilution
-
Sterile culture plates, flasks, or coverslips
Procedure:
-
Reconstitution (if using lyophilized powder): Reconstitute the this compound in sterile, high-quality water to the stock concentration recommended by the manufacturer (e.g., 1 mg/mL). Incubate at 37°C for at least 30 minutes to allow it to dissolve completely.[1] Avoid excessive agitation or vortexing.[1]
-
Dilution: Thaw frozen this compound stock solution and dilute it to the desired final coating concentration (e.g., 1-5 µg/cm²) using a sterile, serum-free medium or PBS.[1][17]
-
Coating: Add a sufficient volume of the diluted this compound solution to the culture surface to ensure it is completely and evenly covered.
-
Incubation: Incubate the cultureware. Common incubation conditions are 1-2 hours at room temperature or 30-60 minutes at 37°C.[13][16]
-
Aspiration & Drying (Option A - Dry): Aspirate the remaining this compound solution. Allow the surface to air dry for at least 45 minutes at room temperature in a sterile environment (e.g., laminar flow hood) before introducing cells.[1][2]
-
Aspiration & Rinsing (Option B - Wet): Aspirate the remaining solution and gently rinse the surface with sterile PBS or culture medium.[16] Ensure the surface does not dry out before adding the cell suspension.
-
Cell Seeding: The coated surface is now ready for cell seeding.
Visualizations
Caption: Standard experimental workflow for this compound coating.
Caption: Troubleshooting workflow for poor cell attachment.
References
- 1. Protokoll Fibronectinbeschichtung [sigmaaldrich.com]
- 2. neuvitro.com [neuvitro.com]
- 3. researchgate.net [researchgate.net]
- 4. ibidi.com [ibidi.com]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
- 7. benchchem.com [benchchem.com]
- 8. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]
- 9. Thermal stability of human plasma this compound and its constituent domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evidence for a conformational change in human this compound which occurs between 4 and 37 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. innoprot.com [innoprot.com]
- 13. How does this compound "crash out" of solution? - Tissue and Cell Culture [protocol-online.org]
- 14. This compound Coating Solution (1 mg/mL) | Applied Biological Materials Inc. [abmgood.com]
- 15. stemcell.com [stemcell.com]
- 16. advancedbiomatrix.com [advancedbiomatrix.com]
- 17. corning.com [corning.com]
How to ensure sterile conditions during fibronectin coating
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals ensure sterile conditions during fibronectin coating of cell culture surfaces.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration for this compound coating?
The ideal this compound concentration for coating cultureware is cell-type dependent.[1] A typical starting concentration range is 1-5 µg/cm². However, it is highly recommended to optimize the concentration for your specific cell line and experimental needs.[2]
Q2: How should I prepare and store my this compound solution?
If you are starting with lyophilized this compound, reconstitute it in a suitable sterile solvent like sterile water or a balanced salt solution.[3] It is recommended to dissolve it for at least 30 minutes at 37°C. To maintain sterility and stability, store the reconstituted this compound solution in working aliquots at -20°C or lower.[1] Avoid repeated freeze-thaw cycles.[1][2] If the this compound is already in solution, it can be stored at 2-8°C for at least a year if sterility is maintained.
Q3: How long can I store this compound-coated cultureware?
This compound-coated cultureware can be stored for 2-4 weeks at 2-8°C, provided it is kept in a closed sterile container or sterile sealable bags to prevent contamination and drying.
Q4: What is the recommended procedure for coating culture surfaces?
To coat your culture surface, dilute the this compound to the desired concentration and add a minimal volume to cover the entire area. You can then remove the excess solution. The coated surface should be air-dried for at least 45 minutes at room temperature in a sterile environment before introducing cells and medium.[3] It is crucial not to over-dry the plates as this can negatively impact cell attachment.
Q5: What are the best sterilization methods for this compound solutions?
Microfilter filtration is considered the most suitable method for sterilizing protein solutions like this compound as it does not alter the protein's conformation or biological activity.[4][5] Methods like UV irradiation can alter the conformation of this compound and negatively affect cell attachment and function.[4][5] Gamma irradiation and ethylene (B1197577) oxide can also damage the structure of biomolecules.[5]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Contamination in coated plates | Non-sterile handling during coating | Strictly adhere to aseptic techniques. Work in a certified biological safety cabinet, wear appropriate personal protective equipment (PPE), and sterilize all equipment and reagents that come into contact with the cultureware.[6][7] |
| Contaminated this compound stock solution | Filter-sterilize the this compound solution using a 0.22 µm filter before use.[1] Always use sterile technique when handling the stock solution. | |
| Contaminated diluent (e.g., PBS, water) | Use sterile, cell culture-grade phosphate-buffered saline (PBS) or water for all dilutions.[2] | |
| Environmental contamination | Ensure the biological safety cabinet is functioning correctly and certified. Minimize movement and talking within the lab to reduce airborne contaminants.[8][9] Clean and disinfect the work area before and after use with 70% ethanol.[6] | |
| Poor cell attachment | Incorrect coating concentration | Optimize the this compound concentration for your specific cell type. A concentration of 1-5 µg/cm² is a good starting point.[10] |
| Incomplete or uneven coating | Ensure the entire surface of the culture vessel is covered with the this compound solution.[3] | |
| Over-drying of the coated surface | Do not let the coated surface dry out completely for an extended period as this can negatively affect cell attachment. A 45-minute air-dry is generally sufficient.[3] | |
| Issues with the culture surface itself | Some surfaces, like untreated glass, may require specific cleaning and preparation before coating to ensure proper protein adsorption.[11][12] | |
| Inconsistent results | Variability in coating procedure | Standardize the coating protocol, including incubation time and temperature, to ensure reproducibility.[2] |
| Lot-to-lot variability of this compound | If you suspect issues with a new batch of this compound, test it alongside a previously validated lot.[12] |
Experimental Protocol: Sterile this compound Coating of Cultureware
This protocol outlines the key steps for coating cell culture plates with this compound under sterile conditions.
Materials:
-
This compound (lyophilized or solution)
-
Sterile, cell culture-grade water or Phosphate-Buffered Saline (PBS), free of Ca++ and Mg++[2]
-
Sterile culture plates, flasks, or coverslips
-
Sterile serological pipettes and tips
-
Biological safety cabinet (BSC)
-
37°C incubator or water bath
-
-20°C freezer for storage
Procedure:
-
Preparation of this compound Stock Solution (if using lyophilized powder):
-
Under aseptic conditions in a BSC, reconstitute the lyophilized this compound with the recommended volume of sterile water or PBS to achieve the desired stock concentration (e.g., 1 mg/mL).[3]
-
Gently swirl the vial to dissolve the powder. Avoid vigorous shaking or vortexing.
-
Incubate at 37°C for at least 30 minutes to ensure complete dissolution. A small amount of undissolved material may remain and will not affect performance.[3]
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C.
-
-
Dilution of this compound:
-
Thaw an aliquot of the this compound stock solution.
-
In the BSC, dilute the this compound stock solution to the desired final coating concentration (e.g., 1-5 µg/cm²) using sterile PBS or serum-free medium.[2]
-
-
Coating the Culture Surface:
-
Add a sufficient volume of the diluted this compound solution to the culture vessel to completely cover the surface.
-
Gently rock the vessel to ensure even distribution.
-
Incubate at room temperature for at least 45-60 minutes.[1][3] Some protocols may suggest incubation at 37°C or overnight in the refrigerator.[3][13]
-
-
Removal of Excess this compound and Final Preparation:
-
Aspirate the excess this compound solution from the culture vessel.
-
Optional: Gently wash the surface once with sterile PBS.[2]
-
Allow the coated surface to air dry in the BSC for at least 45 minutes.[3]
-
The coated cultureware is now ready for seeding cells. If not used immediately, store at 2-8°C in a sterile, sealed container.
-
Workflow for Sterile this compound Coating
Caption: Workflow for ensuring sterile conditions during this compound coating of cultureware.
References
- 1. advancedbiomatrix.com [advancedbiomatrix.com]
- 2. corning.com [corning.com]
- 3. neuvitro.com [neuvitro.com]
- 4. Effect of sterilization methods on cell binding activity of surface-immobilized this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. besjournal.com [besjournal.com]
- 6. cqscopelab.com [cqscopelab.com]
- 7. gmpplastic.com [gmpplastic.com]
- 8. researchgate.net [researchgate.net]
- 9. asset-downloads.zeiss.com [asset-downloads.zeiss.com]
- 10. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 11. Maximizing Cell and Section Adhesion: Cleaning, Sterilizing, and Coating Techniques for Slides and Coverslips [bluestarslides.com]
- 12. researchgate.net [researchgate.net]
- 13. Coating Protocol for Stretch Chambers | Strex Cell [strexcell.com]
Impact of fibronectin stability at room temperature
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and handling of fibronectin. It is intended for researchers, scientists, and drug development professionals to ensure optimal performance in experimental settings.
Frequently Asked Questions (FAQs)
Q1: How should I store lyophilized this compound?
Lyophilized this compound is stable when stored at 2°C to 8°C until the expiration date printed on the label.[1]
Q2: What is the recommended procedure for reconstituting lyophilized this compound?
To reconstitute, use sterile, high-quality water.[1] It is recommended to incubate the solution at 37°C for 30-60 minutes to allow it to dissolve completely.[1][2][3] To prevent aggregation and denaturation, do not agitate or vortex the solution.[3][4][5] A small amount of insoluble aggregated material may be present after reconstitution; this is inherent to this compound and should not affect its performance.[1][2][3]
Q3: How should I store reconstituted this compound?
Reconstituted this compound solution should be aliquoted into working volumes and stored at -20°C or lower.[2][3] It is important to avoid repeated freeze-thaw cycles.[1][2][6]
Q4: For how long is a diluted working solution of this compound stable?
Once diluted to a working concentration, this compound solutions can be stored at 2°C to 8°C for up to one week.[4]
Q5: Is this compound stable at room temperature?
No, this compound is not stable at room temperature (15-25°C) in a liquid state.[4] Exposure to room temperature for extended periods can lead to degradation and loss of biological activity.
Q6: What happens if I leave my this compound solution at room temperature?
Leaving this compound solution at room temperature can lead to a loss of its biological activity, primarily its ability to promote cell adhesion. The protein can undergo conformational changes and aggregation, rendering it less effective. Studies have shown that temperature influences this compound's conformation.[7][8] Temperatures above 50°C can cause irreversible aggregation.[9]
Q7: Can I store my this compound-coated cultureware?
Yes, this compound-coated cultureware can be stored at 2-8°C for 2-4 weeks in a sterile, closed container or sealed bag.[3] It is important not to let the coated surface dry out completely.[2][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor Cell Attachment | Degraded this compound: The this compound solution may have been stored improperly (e.g., at room temperature) or subjected to multiple freeze-thaw cycles, leading to a loss of activity. | Always store reconstituted this compound at -20°C or lower and avoid repeated freeze-thaw cycles. Prepare fresh working dilutions and store them at 2-8°C for no longer than one week. |
| Improper Coating: The culture surface may not have been coated correctly, resulting in an uneven or insufficient layer of this compound. | Ensure the entire surface is covered with the this compound solution at the recommended concentration (typically 1-5 µg/cm²). Incubate for at least 45-60 minutes at room temperature or as specified by the protocol. Do not allow the plate to dry out after coating.[2][3] | |
| Cell Health: The cells themselves may be unhealthy or not in an optimal state for attachment. | Ensure cells are healthy and have been passaged appropriately. Suboptimal cell culture conditions can lead to poor attachment.[10] | |
| Visible Precipitate in Solution | Aggregation: this compound has a tendency to aggregate, especially if agitated or vortexed. Some minor aggregation upon reconstitution is normal.[2][3] | Do not vortex or excessively agitate the this compound solution.[3][4][5] If a small amount of precipitate is present after reconstitution, it generally does not affect performance.[1][2][3] |
| Inconsistent Experimental Results | Variable this compound Activity: Inconsistent handling and storage of this compound can lead to variability in its effectiveness. | Standardize your this compound handling protocol. Ensure all users follow the same procedures for reconstitution, storage, and coating. |
Quantitative Data on this compound Stability
| Condition | Stability | Recommendation |
| Lyophilized | Stable until the expiration date. | Store at 2-8°C. |
| Reconstituted (Stock) | Stable for extended periods. | Aliquot and store at -20°C or lower. Avoid freeze-thaw cycles.[1][2][3] |
| Working Dilution | Stable for up to one week. | Store at 2-8°C.[4] |
| Room Temperature (Liquid) | Not stable. | Avoid prolonged exposure. |
| Coated on Cultureware | Stable for 2-4 weeks. | Store at 2-8°C in a sterile, sealed container.[3] |
Experimental Protocols
Protocol for Reconstitution of Lyophilized this compound
-
Bring the vial of lyophilized this compound to room temperature.
-
Aseptically add the recommended volume of sterile, high-purity water (e.g., tissue-grade water) to achieve a final concentration of 1 mg/mL.
-
Allow the vial to stand at 37°C for 30-60 minutes to allow the this compound to dissolve.[1][2][3]
-
Gently swirl the vial to ensure the solution is homogenous. Do not vortex or shake vigorously. [4][5]
-
Dispense the reconstituted this compound into single-use aliquots and store at -20°C or below.[1][2][3]
Protocol for Coating Cultureware with this compound
-
Thaw the reconstituted this compound solution slowly at 2-8°C.[5]
-
Dilute the this compound stock solution to the desired final concentration (typically 1-5 µg/cm²) using a sterile balanced salt solution or serum-free medium.[3][11]
-
Add a sufficient volume of the diluted this compound solution to the culture surface to ensure it is completely covered.
-
Incubate the cultureware at room temperature for at least 45-60 minutes.[2][3][12]
-
Carefully aspirate the this compound solution from the cultureware.
-
The coated surface can be used immediately or stored at 2-8°C for later use.[3][12] If not used immediately, ensure the surface does not dry out.[2]
Protocol for Assessing this compound Activity (Cell Adhesion Assay)
This protocol provides a method to qualitatively or quantitatively assess the biological activity of your this compound.
-
Coat wells of a 96-well plate with your test this compound and a positive control (freshly prepared this compound) at a standard concentration (e.g., 5 µg/cm²). Include a negative control well with no this compound coating.
-
Incubate the plate for 1 hour at 37°C.
-
Block non-specific binding by adding a solution of 1% Bovine Serum Albumin (BSA) in PBS to each well and incubate for 30 minutes at 37°C.
-
Wash the wells three times with PBS.
-
Prepare a single-cell suspension of an appropriate adherent cell line (e.g., NIH-3T3 fibroblasts) in serum-free medium.
-
Seed 5 x 10³ cells into each well.[13]
-
Incubate the plate at 37°C for 1 hour.[13]
-
Gently wash the wells three times with PBS to remove non-adherent cells.[13]
-
Fix the remaining adherent cells with 4% formaldehyde (B43269) for 30 minutes.[13]
-
Stain the cells with a suitable stain (e.g., 0.1% Crystal Violet or Giemsa stain).[13]
-
Solubilize the stain and measure the absorbance at a specific wavelength (e.g., 570 nm for Crystal Violet) to quantify cell adhesion. Alternatively, capture images of the wells under a microscope to visually assess cell attachment.
Visualizations
References
- 1. This compound-mediated upregulation of α5β1 integrin and cell adhesion during differentiation of mouse embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Activation of Distinct α5β1-mediated Signaling Pathways by this compound's Cell Adhesion and Matrix Assembly Domains | Semantic Scholar [semanticscholar.org]
- 3. Activation mechanisms of αVβ3 integrin by binding to this compound: A computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of Distinct α5β1-mediated Signaling Pathways by this compound's Cell Adhesion and Matrix Assembly Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hberry.gitlabpages.inria.fr [hberry.gitlabpages.inria.fr]
- 6. Quantification of this compound as a method to assess ex vivo extracellular matrix remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Integrin Cell Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 8. This compound: Molecular Structure, Fibrillar Structure and Mechanochemical Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Cell adhesion and signaling on the this compound 1st type III repeat; requisite roles for cell surface proteoglycans and integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
Avoiding inconsistencies in fibronectin coating
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals avoid inconsistencies in fibronectin coating for cell culture applications.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cells are not adhering or are attaching unevenly to the this compound-coated surface. What could be the cause?
A1: Several factors can contribute to poor or uneven cell attachment:
-
Suboptimal this compound Concentration: The required concentration of this compound can be cell-type dependent. While a general range is 1-5 µg/cm², it's crucial to optimize this for your specific cell line.[1][2][3] Some protocols may recommend up to 10 µg/cm².
-
Improper Coating Protocol: Ensure the entire surface is evenly covered with the this compound solution. Use a minimal volume to coat the surface and gently spread it to ensure uniformity.[2][4]
-
Incorrect Incubation Time and Temperature: Incubation conditions can affect this compound conformation and its ability to bind to the surface and promote cell adhesion. Common incubation times range from 30 minutes to overnight.[5] Incubation can be performed at room temperature, 37°C, or 4°C.[6][7][8] It has been shown that coating temperature can affect this compound conformation, which in turn can influence cell invasion and viability.[9]
-
Inadequate Rinsing: After incubation, gently rinse the surface with a balanced salt solution (e.g., PBS) to remove any unbound this compound. Avoid harsh washing that could dislodge the coated protein.[6]
-
Surface Properties: Tissue culture-treated plastic is generally more receptive to protein coating than non-treated plastic or glass.[7] Glass surfaces may require special treatment or a higher this compound concentration to achieve optimal coating.[10]
-
This compound Degradation: Improper storage of this compound can lead to degradation and loss of activity. Store lyophilized this compound at -20°C or lower and reconstituted solutions in aliquots at -20°C to avoid repeated freeze-thaw cycles.[2][6] A working solution kept at 4°C should be used within a month.[4][11]
Q2: Can I reuse the this compound solution after coating a surface?
A2: While it is possible to remove the excess solution and use it to coat another surface, it is generally not recommended for ensuring consistency and avoiding contamination.[2] For critical experiments, using a fresh dilution of this compound for each coating is advisable to maintain reproducibility.
Q3: How should I prepare and store my this compound solution?
A3:
-
Reconstitution: If you are using lyophilized this compound, reconstitute it in a suitable sterile solvent like sterile water or a balanced salt solution.[2] Allow it to dissolve for at least 30 minutes at 37°C without agitation.[2] A small amount of undissolved material may remain and will not affect performance.[2]
-
Dilution: Dilute the stock solution to the desired working concentration using a sterile, serum-free medium or a buffered salt solution such as PBS.[3][6]
-
Storage: Store the stock solution in working aliquots at -20°C or colder to avoid repeated freeze-thaw cycles.[2][6] Coated cultureware can be stored at 2-8°C for 2-4 weeks if kept sterile.[2]
Q4: I am observing inconsistencies between experiments. How can I improve reproducibility?
A4: To enhance reproducibility in your this compound coating protocol, consider the following:
-
Standardize the Protocol: Use a consistent protocol for every experiment, including this compound concentration, incubation time and temperature, and rinsing steps.
-
Aliquot this compound: Aliquot your this compound stock solution upon reconstitution to avoid multiple freeze-thaw cycles that can degrade the protein.[3][5]
-
Use Freshly Coated Plates: While coated plates can be stored, using freshly prepared surfaces is ideal for critical experiments to ensure optimal protein activity.
-
Quality Control of this compound: If you continue to experience issues, consider testing a new lot of this compound as there can occasionally be issues with lyophilized protein solubilization, leading to a lower than expected working concentration.[10]
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound coating. Note that optimal conditions are cell-type dependent and may require empirical determination.[2][3]
| Parameter | Recommended Range | Notes |
| Coating Concentration | 1 - 10 µg/cm² | The typical range is 1-5 µg/cm².[1][2][3] Higher concentrations up to 10 µg/cm² may be needed for certain cell types or surfaces like glass.[5] |
| Incubation Time | 30 minutes - 24 hours | Common incubation times are 1-2 hours at room temperature or 37°C, or overnight at 4°C.[3][5][6][7] |
| Incubation Temperature | 2-8°C, Room Temperature, 37°C | The choice of temperature can influence the conformation of the coated this compound.[9] |
| Storage of Coated Plates | 2-4 weeks at 2-8°C | Must be stored in a sterile container.[2] |
| Storage of Stock Solution | ≤ -20°C (aliquots) | Avoid repeated freeze-thaw cycles.[2][6] |
Experimental Protocols & Workflows
Standard this compound Coating Protocol
This protocol provides a general guideline for coating cell culture surfaces with this compound.
-
Dilution: Aseptically dilute the this compound stock solution to the desired final concentration (e.g., 5 µg/cm²) using a sterile, serum-free balanced salt solution (e.g., PBS without Ca²⁺ or Mg²⁺).[5][6]
-
Coating: Add a minimal volume of the diluted this compound solution to the culture surface, ensuring the entire area is covered.
-
Incubation: Incubate the vessel for a specified time and temperature (e.g., 1 hour at room temperature).
-
Aspiration (Optional): Gently aspirate the excess this compound solution.
-
Drying/Rinsing: Depending on the specific protocol, either allow the surface to air dry for at least 45 minutes at room temperature or gently rinse with sterile PBS.[2][6] Do not over-dry the surface.[2]
-
Cell Seeding: The coated surface is now ready for cell seeding.
Visualizing the Workflow
Caption: Standard workflow for this compound coating of cell culture surfaces.
Troubleshooting Logic
This diagram illustrates a logical approach to troubleshooting common issues with this compound coating.
Caption: A decision tree for troubleshooting inconsistent this compound coating results.
References
- 1. cellsystems.eu [cellsystems.eu]
- 2. This compound Coating Protocol [sigmaaldrich.com]
- 3. innoprot.com [innoprot.com]
- 4. neuvitro.com [neuvitro.com]
- 5. corning.com [corning.com]
- 6. advancedbiomatrix.com [advancedbiomatrix.com]
- 7. researchgate.net [researchgate.net]
- 8. protocol-online.org [protocol-online.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mcgill.ca [mcgill.ca]
Best practices for storing and handling fibronectin solutions
This guide provides best practices, frequently asked questions (FAQs), and troubleshooting advice for handling and storing fibronectin solutions to ensure optimal performance in your research applications.
Frequently Asked Questions (FAQs)
Q1: How should I reconstitute lyophilized this compound?
A1: To reconstitute lyophilized this compound, add the recommended volume of sterile, high-quality, tissue-grade water (or another specified solvent) to the vial to achieve the desired stock concentration, typically 1 mg/mL.[1][2] Allow the vial to stand for at least 30-60 minutes at 37°C to allow the contents to dissolve completely.[1][2][3] Avoid agitating or vortexing the solution, as this can cause the protein to precipitate.[3] A small amount of undissolved aggregated material may be present, but this typically does not affect the product's performance.[1][2][3]
Q2: What are the recommended storage conditions for this compound solutions?
A2: Storage conditions depend on the state of the this compound:
-
Lyophilized Powder: Store at 2-8°C. It is stable until the expiration date on the label.[2]
-
Stock Solution (Reconstituted): Aliquot the reconstituted solution into smaller, single-use volumes and store at -20°C or lower.[1][2][3] Avoid repeated freeze-thaw cycles.[1][4][5]
-
Ready-to-Use Solutions (Purchased as liquid): Store at 2-8°C and do not freeze.[6]
-
Diluted/Working Solutions: Store at 2-8°C for up to one week.[6]
Q3: Can I store this compound-coated plates?
A3: Yes, this compound-coated cultureware can be stored for 2-4 weeks at 2-8°C in a sterile, sealed container or bag to maintain sterility.[3] Some protocols suggest using the coated vessels immediately after preparation.[2][7]
Q4: What is the optimal concentration for coating surfaces with this compound?
A4: The optimal coating concentration is cell-type dependent and typically ranges from 1-10 µg/cm².[3][8] A common starting concentration is 5 µg/cm².[1][2][3] It is recommended to optimize the concentration for your specific cell line and application.[3][4]
Q5: How do I sterilize a this compound solution?
A5: this compound solutions are typically sterilized by the manufacturer via 0.2 µm filtration.[4] If you need to sterilize a reconstituted solution, microfilter filtration is recommended as other methods like UV irradiation can alter the protein's conformation and biological activity.[9][10]
Troubleshooting Guide
Issue 1: Poor Cell Attachment to this compound-Coated Surfaces
-
Possible Cause 1: Suboptimal Coating Concentration.
-
Possible Cause 2: Improper Coating Procedure.
-
Solution: Ensure the entire surface of the culture vessel is evenly covered with the this compound solution. After incubation, aspirate the remaining solution carefully without scratching the coated surface.[4] For some protocols, air-drying the surface for at least 45 minutes at room temperature after coating can improve cell attachment.[3][11] However, other sources advise against letting the surface dry out.[2]
-
-
Possible Cause 3: Inactive this compound.
-
Solution: Improper storage or handling, such as repeated freeze-thaw cycles or vigorous vortexing, can lead to this compound denaturation and aggregation, reducing its activity.[4][5] Use fresh aliquots for each experiment and handle the solution gently. If you suspect the quality of your this compound has been compromised, consider using a new vial.[12]
-
-
Possible Cause 4: Issues with the Culture Surface.
Issue 2: this compound Precipitates or "Crashes Out" of Solution
-
Possible Cause 1: Vigorous Agitation.
-
Solution: Avoid vortexing or shaking the this compound solution vigorously, as this can cause irreversible precipitation. Mix gently by inverting the tube.[14]
-
-
Possible Cause 2: Improper Thawing.
Issue 3: Inconsistent Results Between Experiments
-
Possible Cause 1: Repeated Freeze-Thaw Cycles.
-
Possible Cause 2: Contamination.
Quantitative Data Summary
| Parameter | Recommendation | Source(s) |
| Reconstitution Concentration | 1 mg/mL | [1][2] |
| Reconstitution Incubation | 30-60 minutes at 37°C | [1][2][3] |
| Storage (Lyophilized) | 2-8°C | [2] |
| Storage (Stock Solution) | -20°C (in aliquots) | [1][2][3] |
| Storage (Ready-to-Use Solution) | 2-8°C (Do not freeze) | [6] |
| Storage (Diluted Solution) | 2-8°C for up to 1 week | [6] |
| Storage (Coated Plates) | 2-8°C for 2-4 weeks | [3] |
| Coating Concentration | 1-10 µg/cm² | [3][8] |
| Coating Incubation Time | 5-20 minutes to 1 hour at room temperature | [4][7][8] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Aseptically add the specified volume of sterile, tissue-grade water to the vial of lyophilized this compound to achieve a final concentration of 1 mg/mL.[1][2]
-
Allow the vial to sit undisturbed at 37°C for 30-60 minutes to facilitate dissolution.[1][3] Do not vortex or shake the vial.
-
Once dissolved, prepare single-use aliquots.
Protocol 2: Coating Cultureware with this compound
-
Thaw a frozen aliquot of this compound stock solution slowly at 2-8°C.
-
Dilute the this compound stock solution to the desired final coating concentration (e.g., 5 µg/cm²) using a sterile, serum-free medium or phosphate-buffered saline (PBS).[4]
-
Add a sufficient volume of the diluted this compound solution to the culture surface to ensure it is completely and evenly covered.
-
Incubate the cultureware at room temperature for at least 1 hour.[4][7]
-
Carefully aspirate the excess this compound solution from the surface.
-
Some protocols recommend rinsing the surface with sterile PBS or medium, while others state this is not necessary.[4][11]
-
The coated surface is now ready for cell seeding. Alternatively, it can be stored at 2-8°C for future use.[3]
Visualizations
Caption: Workflow for reconstituting lyophilized this compound.
Caption: Experimental workflow for coating cultureware with this compound.
Caption: Troubleshooting logic for poor cell attachment.
References
- 1. advancedbiomatrix.com [advancedbiomatrix.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound Coating Protocol [sigmaaldrich.com]
- 4. advancedbiomatrix.com [advancedbiomatrix.com]
- 5. what is the best way to solubilize this compound? - Cell Biology [protocol-online.org]
- 6. stemcell.com [stemcell.com]
- 7. This compound coating of Glass bottom dishes and glass bottom plates [cellvis.com]
- 8. abmgood.com [abmgood.com]
- 9. Effect of sterilization methods on cell binding activity of surface-immobilized this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. besjournal.com [besjournal.com]
- 11. neuvitro.com [neuvitro.com]
- 12. researchgate.net [researchgate.net]
- 13. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 14. How does this compound "crash out" of solution? - Tissue and Cell Culture [protocol-online.org]
Optimizing incubation time for fibronectin coating
Welcome to the Technical Support Center for Optimizing Fibronectin Coating. This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions to ensure successful and reproducible cell culture experiments.
Troubleshooting Guide
Unexpected results can be a common part of cell culture. This section provides solutions to frequently encountered issues when using this compound-coated surfaces.
Problem: Poor or No Cell Attachment
If your cells are not adhering to the this compound-coated surface, consider the following potential causes and solutions.
-
Insufficient Coating Concentration: The concentration of this compound may be too low for your specific cell type.
-
Inadequate Incubation Time: The incubation period may not be sufficient for the this compound to adsorb to the culture surface.
-
Solution: Increase the incubation time. While some protocols suggest 1-2 hours at 37°C, others recommend overnight incubation at 2-8°C for optimal coating.[1]
-
-
Drying of the Coated Surface: Allowing the this compound-coated surface to dry out before seeding cells can inactivate the protein.[3][4]
-
Cell Health and Viability: The health of your cells is critical for proper attachment.
-
Solution: Ensure your cells are healthy, in the logarithmic growth phase, and have not been over-trypsinized, which can damage cell surface receptors.[2]
-
-
Presence of Serum Proteins: Components in serum can compete with this compound for binding to the culture surface and to cell receptors.[2]
-
Solution: For troubleshooting, consider performing the initial cell attachment in serum-free media.[2]
-
-
Incorrect Diluent: The choice of solvent for diluting this compound can impact its effectiveness.
Problem: Uneven Cell Distribution or Patchy Attachment
Inconsistent cell attachment across the culture surface can skew experimental results. Here are common reasons and how to address them.
-
Uneven Coating: The this compound solution may not have been distributed evenly across the surface.
-
Incomplete Solubilization of this compound: If the this compound is not fully dissolved, it can lead to aggregates and an uneven coating.[2]
-
Improper Cell Seeding: The way cells are introduced to the coated plate can affect their distribution.
-
Solution: After seeding, gently rock the plate side-to-side to achieve an even spread of cells.[3]
-
Troubleshooting Workflow Diagram
Here is a logical workflow to diagnose and resolve common this compound coating issues.
Caption: Troubleshooting workflow for poor cell attachment.
Frequently Asked Questions (FAQs)
Q1: What is the optimal this compound concentration and incubation time for coating?
The optimal conditions are cell-type and application-dependent.[4] However, a general starting point is a concentration of 1-5 µg/cm² and an incubation time of 1-2 hours at 37°C or overnight at 2-8°C.[1][4] Optimization is highly recommended.[4]
Q2: How should I prepare and store my this compound solution?
Lyophilized this compound should be reconstituted in a suitable solvent like sterile water and may require incubation at 37°C for at least 30 minutes to dissolve.[4] Avoid vigorous shaking or vortexing, as this can cause the protein to precipitate irreversibly.[1][7] Store reconstituted this compound in working aliquots at -20°C or lower.[4]
Q3: How long can I store this compound-coated plates?
This compound-coated cultureware can typically be stored for 2-4 weeks at 2-8°C in a sterile, sealed container to prevent drying and contamination.[4]
Q4: Can I reuse the this compound solution?
Yes, after coating a surface, the excess solution can be collected and used to coat another dish.[4]
Q5: What is the difference between coating on plastic versus glass?
While the general principles are the same, some users report differences in cell attachment between plastic and glass surfaces, with plastic sometimes allowing for more rapid cell attachment.[9] It's important to ensure the glass is clean and properly prepared before coating.[10]
Q6: Should I wash the coated surface before seeding my cells?
Washing the coated surface with sterile PBS or medium after incubation is a common step to remove any unbound this compound.[1] However, some protocols state that removing excess this compound is not always necessary.[10]
Experimental Protocols
Standard this compound Coating Protocol
This protocol provides a general procedure for coating cultureware with this compound. Optimization for specific cell types and applications is recommended.
-
Dilution: Dilute the this compound stock solution to the desired final concentration (e.g., 5 µg/mL) using a sterile balanced salt solution (like PBS without Ca²⁺ or Mg²⁺) or serum-free medium.[8]
-
Coating: Add a sufficient volume of the diluted this compound solution to the culture surface to ensure it is completely covered.[4]
-
Incubation: Incubate the cultureware under one of the following conditions:
-
Aspiration (Optional): Gently aspirate the excess this compound solution from the surface.
-
Washing (Optional): Wash the surface once with sterile PBS or medium.[5]
-
Cell Seeding: The coated surface is now ready for cell seeding. Do not allow the surface to dry out.[6]
Experimental Workflow Diagram
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. I am experiencing uneven cell distribution, where cells do not attach to certain areas of the well, while they attach and grow normally in other areas. How can I resolve this issue? - BioLamina [biolamina.com]
- 4. This compound Coating Protocol [sigmaaldrich.com]
- 5. corning.com [corning.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. How does this compound "crash out" of solution? - Tissue and Cell Culture [protocol-online.org]
- 8. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 9. researchgate.net [researchgate.net]
- 10. neuvitro.com [neuvitro.com]
How to remove excess fibronectin after coating
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to the removal of excess fibronectin after coating cultureware.
Troubleshooting Guide
Issue 1: Poor or Inconsistent Cell Attachment After Coating
Symptoms:
-
Cells do not adhere to the coated surface.
-
Cells attach in clumps or patches, resulting in uneven distribution.
-
Cells detach easily during media changes or subsequent experimental steps.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Incomplete removal of excess this compound | Excess, unbound this compound can interfere with cell attachment by creating a loosely-bound layer. | Gently aspirate the this compound solution after incubation. Wash the surface 1-3 times with a sterile balanced salt solution like PBS. The optimal number of washes may be cell-type dependent.[1][2][3] |
| Over-drying of the coated surface | Excessive air-drying after washing can denature the this compound and reduce its bioactivity. | Do not over-dry the coated surface after the final wash. It is acceptable to leave a minimal amount of sterile PBS on the surface before adding cell suspension.[4] |
| Suboptimal this compound concentration | The ideal coating concentration is cell-type dependent. Too low a concentration will result in insufficient binding sites, while too high a concentration may not necessarily improve attachment and can be wasteful. | The typical coating concentration is 1-5 µg/cm².[4] Optimize the concentration for your specific cell line and application. |
| Issues with the coating surface | Different surfaces (e.g., tissue culture plastic vs. glass) can have different adsorption characteristics.[5] | For glass surfaces, ensure they are thoroughly cleaned and sterilized before coating. Plasma treatment of the surface can also improve this compound adsorption. |
| Degraded this compound solution | Improper storage or handling can lead to degradation of the this compound protein. | Store this compound solutions at 2-8°C for short-term use and in aliquots at -20°C or lower for long-term storage. Avoid repeated freeze-thaw cycles.[1][6] |
Issue 2: High Background Signal in Immunoassays or Imaging
Symptoms:
-
Non-specific binding of antibodies or imaging reagents to the coated surface.
-
Difficulty in distinguishing specific signals from background noise.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Residual unbound this compound | Unbound this compound can create a sticky surface that non-specifically binds other proteins. | Ensure thorough washing after the coating step. Consider an additional blocking step with a protein like Bovine Serum Albumin (BSA) after washing off the excess this compound, especially for sensitive applications like ELISA.[7] |
| Inadequate washing procedure | Insufficient washing may not remove all the unbound this compound. | Use a sufficient volume of wash buffer to cover the entire surface. Gently agitate the plate during washing to ensure complete removal of the unbound protein. |
Experimental Protocols
Protocol 1: Standard this compound Coating and Washing
This protocol provides a general procedure for coating cell culture surfaces with this compound and removing the excess.
Materials:
-
This compound solution (reconstituted according to the manufacturer's instructions)
-
Sterile Phosphate-Buffered Saline (PBS), without Ca²⁺ or Mg²⁺
-
Sterile cell culture plates, flasks, or coverslips
Procedure:
-
Dilution: Dilute the this compound stock solution to the desired final concentration (typically 1-5 µg/cm²) using sterile PBS.
-
Coating: Add a minimal volume of the diluted this compound solution to the culture surface, ensuring the entire area is covered.
-
Incubation: Incubate at room temperature for at least 45 minutes.[4] Some protocols suggest incubating for 1 hour at 37°C or overnight at 4°C.[1][8]
-
Aspiration: Carefully aspirate the excess this compound solution from the surface using a sterile pipette or aspirator tip.
-
Washing:
-
Cell Seeding: The coated surface is now ready for cell seeding. You can add your cell suspension directly to the washed surface.
Workflow for this compound Coating and Removal of Excess
Caption: Workflow for this compound coating and removal of excess.
Frequently Asked Questions (FAQs)
Q1: Is it always necessary to remove the excess this compound after coating?
A1: While some protocols state that removing excess this compound is not always necessary, it is generally recommended, especially for applications sensitive to background signals or when precise control over the coating density is required.[1] Rinsing the surface helps to remove any loosely adsorbed protein, which can potentially interfere with cell attachment or subsequent assays.
Q2: What is the best buffer to use for washing the coated surface?
A2: Sterile Phosphate-Buffered Saline (PBS) without calcium and magnesium is the most commonly used and recommended buffer for washing this compound-coated surfaces.[6]
Q3: How many times should I wash the surface after coating?
A3: The optimal number of washes can depend on the cell type and the specific application. For many standard cell culture applications, a single wash with PBS is sufficient.[6] For more sensitive assays or cell lines that are particularly sensitive to the coating conditions, two to three washes may be beneficial to ensure complete removal of any unbound this compound.[1][2]
Q4: Can I let the this compound-coated surface air dry completely after washing?
A4: It is generally not recommended to let the surface dry out completely, as this can lead to the denaturation of the this compound protein and reduce its biological activity.[4] It is best to leave a minimal amount of PBS on the surface before adding the cell suspension.
Q5: My cells attach well to this compound-coated plastic but not to glass. What could be the reason?
A5: Glass and plastic surfaces have different properties that can affect protein adsorption. Glass surfaces may require more rigorous cleaning and preparation to ensure optimal coating. Additionally, the charge of the glass surface can influence how this compound adsorbs. Consider using pre-treated glass slides or plasma-treating your glass coverslips to improve this compound attachment.[5]
Decision Tree for Troubleshooting this compound Coating Issues
References
- 1. neuvitro.com [neuvitro.com]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. This compound Coating Protocol [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. corning.com [corning.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: The Impact of Serum Components on Fibronectin Coating
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the influence of serum components on fibronectin coating for cell culture applications.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound coating in cell culture?
This compound is an extracellular matrix (ECM) glycoprotein (B1211001) that plays a crucial role in cell adhesion, migration, growth, and differentiation.[1] Coating culture surfaces with this compound mimics the natural cellular environment, promoting the attachment and spreading of various cell types, particularly those that are difficult to culture on standard tissue culture plastic.[2]
Q2: How do serum components affect the efficiency of this compound coating?
Serum contains numerous proteins that can competitively adsorb to the culture surface, thereby interfering with the binding of this compound.[3][4][5] The two main components of concern are vitronectin and albumin.
-
Vitronectin: This is another adhesive glycoprotein found in high concentrations in serum.[1][6] It often exhibits a higher affinity for culture surfaces than this compound and can become the dominant attachment factor when cells are cultured in serum-containing media.[3][4][6][7] In fact, the cell attachment activity of vitronectin in fetal bovine serum can be 8-16 times greater than that of this compound.[6]
-
Albumin: As the most abundant protein in serum, albumin can non-specifically adsorb to the culture surface, which may inhibit the binding of this compound and subsequent cell adhesion.[8][9]
Q3: Should I coat my cultureware with this compound even if I use serum-containing medium?
Yes, pre-coating with this compound can still be beneficial. While serum components will compete for binding, a dedicated this compound coating step ensures a higher density of this compound on the surface than what would be passively adsorbed from the serum. This can be critical for cell types that specifically require this compound for optimal attachment and function.
Q4: What is the difference between this compound and vitronectin?
Both are adhesive glycoproteins that bind to cell surface integrin receptors.[1] The key differences are:
| Feature | This compound | Vitronectin |
| Molecular Weight | High (approx. 440 kDa) | Lower (approx. 75 kDa) |
| Primary Location | Plasma and extracellular matrix | Serum, extracellular matrix, and bone |
| Adhesive Activity in Serum | Lower | Significantly higher[6] |
Troubleshooting Guides
Problem 1: Poor cell attachment to this compound-coated surfaces in the presence of serum.
-
Possible Cause: Competition from serum proteins, primarily vitronectin and albumin. Vitronectin in the serum may be outcompeting the coated this compound for binding to the culture surface.[3][4] Albumin can also inhibit cell adhesion.[9]
-
Troubleshooting Steps:
-
Increase this compound Concentration: Optimizing the coating concentration of this compound can help to saturate the surface and reduce the relative impact of competing serum proteins.[10]
-
Reduce Serum Concentration: If your cell type allows, reducing the serum percentage in the culture medium can decrease the concentration of competing proteins.
-
Serum-Free Coating: Ensure the this compound coating is performed in a serum-free solution (e.g., PBS or serum-free medium) to prevent premature competition.[10]
-
Rinse Thoroughly: After coating and before seeding cells, gently rinse the surface with PBS to remove any unbound this compound and potential contaminants.[11]
-
Consider Serum-Starvation: For some experiments, a brief period of cell culture in serum-free or low-serum medium after initial attachment can be beneficial.
-
Problem 2: Inconsistent or patchy cell attachment across the coated surface.
-
Possible Cause: Uneven coating of the this compound solution.
-
Troubleshooting Steps:
-
Ensure Complete Coverage: Use a sufficient volume of the this compound solution to cover the entire culture surface.
-
Gentle Agitation: Gently rock the culture vessel to ensure the solution is evenly distributed.
-
Avoid Drying Out: Do not allow the this compound solution to dry out completely during the incubation step, as this can lead to protein aggregation and uneven coating. However, some protocols suggest air drying after removing the excess solution.[11] It is best to follow the manufacturer's specific instructions.
-
Proper Thawing and Handling: Avoid repeated freeze-thaw cycles of the this compound stock solution.[10][12] Thaw gently and mix by inverting, not vortexing, to prevent protein denaturation.[12]
-
Problem 3: Cells detach after initial attachment.
-
Possible Cause: Suboptimal coating stability or enzymatic degradation.
-
Troubleshooting Steps:
-
Proper Storage of Coated Plates: If not used immediately, store coated plates at 2-8°C in a sterile, sealed container to maintain the integrity of the coating.[2]
-
Check for Protease Activity: If using primary cells or cell lines that secrete high levels of proteases, these enzymes may degrade the this compound coating over time. Consider using protease inhibitors if compatible with your experimental setup.
-
Verify Cell Health: Ensure the cells being plated are healthy and have a high viability.
-
Quantitative Data Summary
The following tables summarize the competitive nature of protein adsorption on culture surfaces.
Table 1: Competitive Adsorption of Vitronectin (VN) with Other Serum Proteins
| Competing Protein | Polymer Surface | Percentage of Adsorbed VN (by weight) |
| Human Serum Albumin (HSA) | Various polymers | >75% |
| Fibrinogen (FGN) | Various polymers | ~50% |
| This compound (FN) | Various polymers | ~50% |
| HSA, FGN, FN | Poly(ethylene oxide)-based polyurethane | ~80% |
Data adapted from Fabrizius-Homan & Cooper, 1991.[13] This data indicates that vitronectin has a high affinity for polymer surfaces and can dominate the adsorbed protein layer even in the presence of other major serum proteins.[13]
Table 2: Adsorption of Serum Proteins on Different Polystyrene Surfaces
| Protein | Plain Polystyrene | Hydroxylated Polystyrene |
| This compound | Lower Adsorption | Higher Adsorption |
| Albumin | Higher Adsorption | Lower Adsorption |
| α-1-antitrypsin | Higher Adsorption | Lower Adsorption |
| α-2-macroglobulin | Higher Adsorption | Lower Adsorption |
Data adapted from Bentley & Horbett, 1983.[5] This table illustrates that surface chemistry influences which proteins from serum will preferentially adsorb. Hydrophilic surfaces (hydroxylated) favor this compound adsorption, while more hydrophobic surfaces (plain) favor the adsorption of other serum proteins like albumin.[5]
Experimental Protocols
Protocol 1: Standard this compound Coating of Cell Cultureware
Materials:
-
This compound solution (e.g., from human plasma)
-
Sterile, Ca++/Mg++ free Phosphate-Buffered Saline (PBS) or serum-free medium
-
Sterile cell culture plates, flasks, or coverslips
-
Sterile pipettes and tips
Procedure:
-
Thawing this compound: Thaw the this compound stock solution according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles.[10][12]
-
Dilution: Aseptically dilute the this compound to the desired working concentration (typically 1-5 µg/cm²) using sterile PBS or serum-free medium.[2] The optimal concentration should be determined empirically for each cell type and application.
-
Coating: Add a sufficient volume of the diluted this compound solution to completely cover the culture surface.
-
Incubation: Incubate the cultureware at room temperature for 1-2 hours. Some protocols may suggest incubation at 37°C or 4°C overnight.
-
Aspiration: Carefully aspirate the this compound solution.
-
Rinsing: Gently rinse the surface once or twice with sterile PBS to remove any unbound this compound.
-
Cell Seeding: The coated surface is now ready for cell seeding.
Protocol 2: Cell Adhesion Assay
Materials:
-
This compound-coated and control (e.g., BSA-coated) 96-well plates
-
Cell suspension in appropriate culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
Staining solution (e.g., 0.1% Crystal Violet in water)
-
Solubilization solution (e.g., 10% acetic acid)
-
Plate reader
Procedure:
-
Cell Seeding: Seed a known number of cells into each well of the coated 96-well plate.
-
Incubation: Incubate the plate for a desired period (e.g., 30-60 minutes) at 37°C to allow for cell attachment.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells. Repeat this step 2-3 times.
-
Fixation: Add the fixing solution to each well and incubate for 10-15 minutes at room temperature.
-
Staining: Aspirate the fixing solution and add the staining solution to each well. Incubate for 10-20 minutes at room temperature.
-
Washing: Remove the staining solution and wash the wells thoroughly with water until the water runs clear.
-
Solubilization: Add the solubilization solution to each well to release the dye from the stained cells.
-
Quantification: Measure the absorbance of the solubilized dye at the appropriate wavelength (e.g., 570 nm for Crystal Violet) using a plate reader. The absorbance is directly proportional to the number of adherent cells.
Visualizations
Caption: A standard workflow for coating cell culture surfaces with this compound.
Caption: Competitive adsorption of serum proteins on a culture surface.
Caption: Simplified integrin signaling pathway upon binding to this compound or vitronectin.
References
- 1. differencebetween.com [differencebetween.com]
- 2. advancedbiomatrix.com [advancedbiomatrix.com]
- 3. A comparison of the biological activities of the cell-adhesive proteins vitronectin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of serum vitronectin and this compound in adhesion of fibroblasts following seeding onto tissue culture polystyrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The competitive effects of serum proteins on cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vitronectin--a major cell attachment-promoting protein in fetal bovine serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
- 8. Nanoscale Surface-Induced Unfolding of Single this compound Is Restricted by Serum Albumin Crowding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Albumin functions as an inhibitor of T cell adhesion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. corning.com [corning.com]
- 11. neuvitro.com [neuvitro.com]
- 12. How does this compound "crash out" of solution? - Tissue and Cell Culture [protocol-online.org]
- 13. Competitive adsorption of vitronectin with albumin, fibrinogen, and this compound on polymeric biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Fibronectin Fibrillogenesis Assays
Welcome to the technical support center for fibronectin (FN) fibrillogenesis assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during this compound fibrillogenesis assays in a question-and-answer format.
Q1: Why am I not observing any this compound fibril formation?
A1: Several factors can lead to a lack of this compound fibril formation. Here are the most common culprits and how to address them:
-
Cell Health and Density: The assembly of this compound into fibrils is a cell-mediated process.[1][2] Ensure your cells are healthy, within a low passage number, and seeded at an appropriate density. Overly confluent or sparse cultures can both inhibit proper fibril formation. Cell density can affect the extent of Fn1 fibrillogenesis.[3]
-
Integrin Function: this compound fibrillogenesis is primarily mediated by integrins, particularly α5β1.[1][4][5] If integrin function is compromised, fibril formation will be inhibited. Consider the following:
-
Integrin Expression: Confirm that your cell line expresses sufficient levels of the necessary integrins.
-
Integrin Activation: Some integrins may require activation by stimuli like Mn2+ or activating antibodies to form FN fibrils in vitro.[1]
-
-
Cytoskeletal Integrity: An intact actin cytoskeleton is crucial for generating the cellular tension required for fibril assembly.[4][6] Disruption of actin filaments with agents like cytochalasin D will prevent the formation of matrix assembly sites.[7]
-
Inhibitory Factors in Serum: Some components in serum can inhibit this compound fibrillogenesis. If you are using serum-containing media, consider reducing the serum concentration or using a serum-free medium supplemented with necessary growth factors.
-
Problem with Exogenous this compound: If you are supplying exogenous this compound, ensure it is properly folded and active. Denatured this compound will not assemble into fibrils. Also, be aware that the dimeric structure of this compound is essential for fibrillogenesis.[1]
-
Phototoxicity: Be aware that illuminating this compound with visible light, especially during fluorescence imaging, can inhibit fibrillar remodeling.[8][9]
Q2: My this compound staining is diffuse and not fibrillar. What could be the cause?
A2: Diffuse, non-fibrillar staining often indicates that the this compound is present but has not been assembled into the characteristic fibrillar matrix. This can occur due to:
-
Insufficient Incubation Time: this compound fibrillogenesis is a time-dependent process. Initial assembly forms short, deoxycholate-soluble fibrils that mature into a dense, insoluble network over time.[2] Ensure you are incubating your cells for a sufficient period to allow for robust fibril formation.
-
Low Cellular Contractility: The generation of tension by the actin-myosin cytoskeleton is required to stretch the this compound molecules and expose cryptic binding sites necessary for fibrillogenesis.[1][4] Treatments that stimulate cell contractility can enhance the incorporation of FN into fibrils.[1]
-
Incorrect Antibody or Staining Protocol: Ensure your primary antibody is specific for this compound and that your immunofluorescence protocol is optimized. Inadequate fixation or permeabilization can lead to poor staining quality.
Q3: How can I quantify the amount of this compound fibril formation?
A3: There are several methods to quantify this compound matrix assembly, each with its own advantages and limitations:
-
Immunofluorescence Microscopy and Image Analysis: This is a common method that allows for visualization and quantification of fibril characteristics.[10][11]
-
Method: Cells are stained for this compound, and images are captured using fluorescence microscopy. Image analysis software can then be used to quantify parameters such as fibril area, length, and orientation.[11]
-
-
Deoxycholate (DOC) Solubility Assay: This biochemical method separates the soluble, unincorporated this compound from the insoluble, fibrillar matrix.[12][13]
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISAs can be developed to quantify this compound in cell lysates or in the deoxycholate-insoluble fraction.[16][17] A competitive ELISA against the C-terminus of this compound has been used to quantify this compound remodeling.[17]
-
Microtiter-Based Assays: For higher throughput, microtiter plate-based assays using fluorescently labeled this compound can be employed.[10][18] The total fluorescence intensity of deposited labeled this compound is quantified.[10][18]
Q4: What are the key differences between plasma this compound and cellular this compound?
A4: While both are forms of this compound, they have distinct origins and characteristics:
-
Plasma this compound (pFN): This soluble form is produced by hepatocytes and circulates in the blood at high concentrations (around 300 μg/ml).[19] It is a major component of blood plasma.[19]
-
Cellular this compound (cFN): This form is secreted by various cells, including fibroblasts, as a soluble dimer.[19] It is then assembled into an insoluble fibrillar matrix in the extracellular space through a complex, cell-mediated process.[1][19]
Quantitative Data Summary
For successful and reproducible this compound fibrillogenesis assays, it is crucial to optimize several experimental parameters. The following tables provide a summary of key quantitative data gathered from various studies.
Table 1: Cell Seeding and this compound Concentration
| Parameter | Recommended Range | Cell Type | Notes | Reference |
| Cell Seeding Density | 30,000 - 120,000 cells/well | Human Foreskin Fibroblasts (AH1F) | Optimal density depends on cell type and proliferation rate. | [10] |
| Exogenous this compound Concentration | 20 - 40 nM (9 - 18 µg/mL) | Human Foreskin Fibroblasts (AH1F) | Saturation of fibril formation was observed at 40 nM. | [10] |
| Incubation Time | 7 - 20 hours | Human Foreskin Fibroblasts (AH1F) | A higher signal-to-background ratio was achieved at 20 hours. | [10] |
Table 2: Key Reagents and Inhibitors
| Reagent/Inhibitor | Working Concentration | Purpose | Notes | Reference |
| Cytochalasin D | 10 µM | Inhibits actin polymerization | Used as a negative control to demonstrate the requirement of cytoskeletal integrity. | [20] |
| Functional Upstream Domain (FUD) Peptide | 250 nM | Inhibits this compound fibrillogenesis | Binds to the N-terminal assembly domain of this compound. | [11][20] |
| Blebbistatin | 50 µM | Inhibits non-muscle myosin II | Used to demonstrate the role of cellular contractility. | [20] |
| Monoclonal Antibody 9D2 | 100 µg/mL | Inhibits this compound assembly | Targets an epitope involved in fibril formation. | [20] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to this compound fibrillogenesis.
Protocol 1: Immunofluorescence Staining of this compound Fibrils
This protocol describes the steps for visualizing this compound fibrils using immunofluorescence microscopy.
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate at the desired density and allow them to adhere and grow.
-
Experimental Treatment: Treat the cells with your experimental compounds or conditions.
-
Fixation: Gently wash the cells with Phosphate-Buffered Saline (PBS) and then fix with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS and then block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against this compound (diluted in 1% BSA in PBS) overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate the cells with a fluorescently labeled secondary antibody (diluted in 1% BSA in PBS) for 1 hour at room temperature in the dark.
-
Counterstaining (Optional): To visualize the nucleus and/or actin cytoskeleton, you can counterstain with DAPI and/or phalloidin, respectively, during the secondary antibody incubation.
-
Mounting: Wash the cells three times with PBS and then mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the this compound fibrils using a fluorescence or confocal microscope.
Protocol 2: Deoxycholate (DOC) Solubility Assay
This protocol allows for the biochemical separation and quantification of insoluble this compound fibrils.
-
Cell Culture and Treatment: Culture and treat cells in a 6-well plate as required for your experiment.
-
Lysis: Wash the cell monolayers with cold PBS. Lyse the cells by adding a deoxycholate (DOC) lysis buffer (e.g., 2% deoxycholate, 20 mM Tris-HCl pH 8.8, 2 mM EDTA, with protease inhibitors).[14]
-
Centrifugation: Transfer the lysate to a microcentrifuge tube and centrifuge at high speed (e.g., 15,000 x g) for 20 minutes at 4°C to separate the soluble and insoluble fractions.
-
Fraction Collection:
-
Soluble Fraction: Carefully collect the supernatant, which contains the DOC-soluble proteins, including unincorporated this compound.
-
Insoluble Fraction: The pellet contains the DOC-insoluble material, including the assembled this compound matrix.
-
-
Pellet Wash: Wash the pellet with DOC lysis buffer to remove any remaining soluble proteins and centrifuge again.
-
Solubilization of Insoluble Fraction: Resuspend the final pellet in an SDS-containing buffer (e.g., 1% SDS, 25 mM Tris-HCl pH 8.0, with protease inhibitors) and heat at 95°C for 5 minutes to solubilize the proteins.[13]
-
Quantification: Analyze the protein concentration of both the soluble and insoluble fractions. Equal amounts of protein or proportional volumes can then be analyzed by SDS-PAGE and Western blotting using an anti-fibronectin antibody to determine the relative amount of this compound in each fraction.[14]
Visualizations
The following diagrams illustrate key processes and pathways involved in this compound fibrillogenesis.
Caption: A typical workflow for conducting and analyzing a this compound fibrillogenesis assay.
Caption: Key signaling events in cell-mediated this compound fibril assembly.
References
- 1. Fibronectins, Their Fibrillogenesis, and In Vivo Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. A new mechanism of this compound fibril assembly revealed by live imaging and super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The this compound-binding integrins α5β1 and αvβ3 differentially modulate RhoA–GTP loading, organization of cell matrix adhesions, and this compound fibrillogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assembly of this compound Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 6. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]
- 7. molbiolcell.org [molbiolcell.org]
- 8. Controlling this compound Fibrillogenesis Using Visible Light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Controlling this compound Fibrillogenesis Using Visible Light [frontiersin.org]
- 10. Quantitative microtiter this compound fibrillogenesis assay: use in high throughput screening for identification of inhibitor compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Fibrillogenesis Facilitates Mechano-dependent Cell Spreading, Force Generation, and Nuclear Size in Human Embryonic Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. schwarzbauerlab.scholar.princeton.edu [schwarzbauerlab.scholar.princeton.edu]
- 13. Deoxycholate Fractionation of this compound (FN) and Biotinylation Assay to Measure Recycled FN Fibrils in Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stimulation of this compound Matrix Assembly by Lysine Acetylation [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Quantification of this compound matrix assembly sites using a novel ELISA assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nordicbioscience.com [nordicbioscience.com]
- 18. Quantitative microtiter this compound fibrillogenesis assay: use in high throughput screening for identification of inhibitor compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound - Wikipedia [en.wikipedia.org]
- 20. This compound fibrillogenesis regulates three-dimensional neovessel formation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fibronectin Concentration for Porcine Satellite Cells
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing fibronectin concentration for the culture of porcine satellite cells. This resource includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and quantitative data summaries to facilitate successful experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the optimization of this compound concentration for porcine satellite cell culture.
| Question | Answer |
| Q1: What is the optimal concentration of this compound for porcine satellite cell culture? | A concentration of 5 μg/mL this compound has been shown to be effective for maintaining porcine satellite cells, promoting proliferation, and sustaining the expression of the satellite cell marker Pax7 in long-term culture.[1][2][3][4] While 20 μg/mL also results in low cell doubling times, it may lead to lower Pax7 expression in long-term cultures.[1] |
| Q2: My porcine satellite cells are not adhering well to the this compound-coated surface. What could be the problem? | Several factors could contribute to poor cell adhesion: 1. Improper Coating: Ensure the this compound solution is correctly prepared and the culture surface is evenly coated. Allow at least 45 minutes for the surface to air dry at room temperature before introducing cells.[5] 2. Suboptimal this compound Concentration: While 5 μg/mL is a good starting point, the optimal concentration can be cell-line dependent. Consider testing a range of concentrations (e.g., 1 μg/mL, 5 μg/mL, and 20 μg/mL).[1] 3. Cell Health: Use healthy, viable cells for your experiments. Ensure proper cell handling and passaging techniques. 4. Over-drying of Coated Surface: Do not excessively dry the culture plates after coating, as this can negatively impact cell attachment. |
| Q3: I am observing slow proliferation of my porcine satellite cells on this compound-coated dishes. What can I do? | Slow proliferation can be addressed by: 1. Verifying this compound Concentration: Studies indicate that this compound concentrations of 5 μg/mL and 20 μg/mL lead to the lowest doubling times for porcine satellite cells.[1][3] 2. Checking Culture Media Composition: Ensure your culture medium contains the necessary growth factors, such as basic fibroblast growth factor (bFGF).[1] The basal medium, often DMEM/F12, should be supplemented with an appropriate serum concentration (e.g., 15% FBS).[1] 3. Ensuring Even Cell Seeding: Seed the cells at a consistent density to promote uniform growth. |
| Q4: The expression of myogenic markers like Pax7 and MyoD1 is low in my satellite cell culture. How can I improve this? | Low expression of myogenic markers can be improved by: 1. Using this compound Coating: Culturing porcine satellite cells on this compound-coated dishes has been shown to result in higher expression of Pax7 and MyoD1 compared to gelatin-coated or non-coated dishes.[1][2][3][4] 2. Optimizing this compound Concentration for Maintenance: For long-term maintenance of Pax7 expression, a concentration of 1 μg/mL or 5 μg/mL of this compound is recommended.[1] Surprisingly, 20 μg/mL of this compound has been associated with lower Pax7 levels in long-term culture.[1] |
| Q5: Should I use a combination of this compound and gelatin for coating? | Based on available research, mixed coatings of gelatin and this compound have not shown a significant effect on the proliferation of porcine satellite cells.[1][2][3][4] Therefore, using this compound alone is sufficient and recommended. |
Quantitative Data Summary
The following tables summarize the key quantitative findings from a study on optimizing this compound concentration for porcine satellite cells.
Table 1: Effect of this compound Concentration on Porcine Satellite Cell Doubling Time
| This compound Concentration | Cell Doubling Time | Reference |
| 5 μg/mL | Lowest | [1][2][3] |
| 20 μg/mL | Lowest | [1][2][3] |
Table 2: Effect of this compound Concentration on Pax7 Expression in Long-Term Culture
| This compound Concentration | Pax7 Expression Level | Reference |
| 1 μg/mL | High | [1] |
| 5 μg/mL | High | [1] |
| 20 μg/mL | Lowest | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the culture of porcine satellite cells on this compound-coated surfaces.
Protocol 1: this compound Coating of Cultureware
This protocol is adapted from general this compound coating procedures and findings from porcine satellite cell studies.[1][5]
Materials:
-
This compound (e.g., Sigma-Aldrich, #FC010)
-
Sterile, nuclease-free water or a balanced salt solution
-
Sterile cell culture plates or dishes
-
Sterile pipette and tips
Procedure:
-
Reconstitute lyophilized this compound in sterile water to a stock solution (e.g., 1 mg/mL). Aliquot and store at -20°C or below. Avoid repeated freeze-thaw cycles.
-
Thaw an aliquot of the this compound stock solution.
-
Dilute the this compound stock solution to the desired working concentration (e.g., 1, 5, or 20 μg/mL) using a sterile balanced salt solution.
-
Add a minimal volume of the diluted this compound solution to the culture surface to ensure even coating.
-
Incubate the cultureware at room temperature for at least 45 minutes.
-
Aspirate the excess this compound solution.
-
Allow the coated surface to air dry completely in a sterile environment.
-
The coated cultureware is now ready for cell seeding. It can be stored at 2-8°C for 2-4 weeks in a sterile, sealed container.
Protocol 2: Porcine Satellite Cell Culture and Proliferation Assay
This protocol outlines the steps for culturing porcine satellite cells and assessing their proliferation.[1][6]
Materials:
-
This compound-coated 96-well plates
-
Porcine satellite cells
-
Culture Medium: DMEM/F12 supplemented with 15% FBS, 1% penicillin-streptomycin-glutamine, and 10 ng/mL bFGF.[1]
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Isolate porcine satellite cells using a pre-plating method to separate them from fibroblasts.[1][6]
-
Seed the isolated satellite cells in this compound-coated 96-well plates at a density of 5 x 10³ cells per well.[1]
-
Culture the cells for 3 days, changing the culture medium daily.[1]
-
To measure proliferation, add CCK-8 solution to each well according to the manufacturer's instructions and incubate at 37°C for 3 hours.[1]
-
Measure the absorbance at 450 nm using a microplate reader.
Protocol 3: Immunocytochemistry for Pax7 and MyoD1
This protocol describes the procedure for detecting the expression of myogenic markers in cultured porcine satellite cells.[1]
Materials:
-
Porcine satellite cells cultured on this compound-coated coverslips or plates
-
4% Paraformaldehyde (PFA) for fixation
-
Phosphate-Buffered Saline (PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 2% BSA, 5% goat serum, and 0.2% Triton X-100 in PBS)
-
Primary antibodies against Pax7 and MyoD1
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Fix the cultured cells with 4% PFA for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10-20 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 30-60 minutes.
-
Incubate the cells with primary antibodies against Pax7 and MyoD1 overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the corresponding fluorescently labeled secondary antibodies for 1-2 hours at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize the cells using a fluorescence microscope.
Visualizations
Experimental Workflow for Optimizing this compound Concentration
Caption: Experimental workflow for optimizing this compound concentration.
Signaling Pathway: this compound-Integrin Mediated Cell Adhesion and Proliferation
Caption: this compound-integrin signaling pathway in cell adhesion.
References
- 1. The this compound concentration that optimally maintains porcine satellite cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The this compound concentration that optimally maintains porcine satellite cells -Animal Bioscience | Korea Science [koreascience.kr]
- 3. The this compound concentration that optimally maintains porcine satellite cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. neuvitro.com [neuvitro.com]
- 6. Isolation, Culture and Identification of Porcine Skeletal Muscle Satellite Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fibronectin Concentration for Multiple myeloma (MM) Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with multiple myeloma (MM) cells and fibronectin.
Frequently Asked Questions (FAQs)
Q1: What is the optimal this compound concentration for culturing multiple myeloma cells?
The optimal this compound concentration is highly dependent on the specific multiple myeloma cell line and the experimental application (e.g., routine culture, adhesion assay, migration assay). However, a general starting range for coating cultureware is 1-10 µg/mL. It is crucial to empirically determine the optimal concentration for your specific cell line and assay.
Q2: How does this compound-mediated adhesion affect multiple myeloma cells?
Adhesion of multiple myeloma cells to this compound, primarily through integrin receptors like VLA-4 (α4β1) and VLA-5 (α5β1), plays a crucial role in their survival, proliferation, and drug resistance.[1] This interaction, known as cell adhesion-mediated drug resistance (CAM-DR), can protect MM cells from the effects of various chemotherapeutic agents.[2]
Q3: Which signaling pathways are activated upon multiple myeloma cell adhesion to this compound?
The binding of MM cells to this compound via integrins activates several downstream signaling pathways that promote cell survival and drug resistance. Key pathways include the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Nuclear Factor-kappa B (NF-κB) pathway.[3][4]
Troubleshooting Guides
Poor Cell Adhesion
Problem: Multiple myeloma cells are not adhering well to the this compound-coated surface.
| Potential Cause | Troubleshooting Suggestion |
| Suboptimal this compound Concentration | The this compound concentration is a critical factor. Perform a titration experiment to determine the optimal coating concentration for your specific MM cell line. See the "Experimental Protocols" section for a detailed method. |
| Improper Coating Procedure | Ensure that the coating procedure is performed correctly. This includes proper dilution of this compound, complete coverage of the culture surface, and appropriate incubation time and temperature. Refer to the detailed "this compound Coating Protocol". |
| Issues with the Culture Surface | Some surfaces, like glass, can be more challenging for this compound coating and subsequent cell adhesion compared to tissue culture-treated plastic. Ensure the surface is clean and properly prepared. For glass surfaces, consider alternative coating protocols or pre-treatment of the glass. |
| Cell Health and Viability | Poor cell health can lead to reduced adhesion. Ensure that your MM cells are healthy, in the logarithmic growth phase, and have high viability before seeding them onto the coated surface. |
| Lot-to-Lot Variability of this compound | There can be variability between different lots of this compound. If you switch to a new lot and experience adhesion problems, you may need to re-optimize the coating concentration. |
| Presence of Serum during Coating | Coating should ideally be done in the absence of serum, as serum proteins can compete with this compound for binding to the culture surface. |
Inconsistent Results in Adhesion or Migration Assays
Problem: High variability in results between wells or experiments.
| Potential Cause | Troubleshooting Suggestion |
| Uneven Coating | Ensure that the this compound solution is spread evenly across the entire surface of the well or transwell membrane. Insufficient volume or improper spreading can lead to inconsistent cell attachment. |
| Cell Clumping | Clumped cells will not adhere or migrate uniformly. Ensure a single-cell suspension is achieved before seeding by gentle pipetting or passing the cells through a cell strainer. |
| Inconsistent Washing Steps | During washing steps to remove non-adherent cells, be gentle to avoid dislodging weakly attached cells. Standardize the washing procedure across all wells and experiments. |
| Edge Effects in Multi-well Plates | The outer wells of a multi-well plate can be prone to evaporation, leading to changes in media concentration and affecting cell behavior. To minimize this, avoid using the outermost wells or ensure proper humidification in the incubator. |
| Variability in Cell Number | Inaccurate cell counting can lead to seeding different numbers of cells in each well. Use a reliable cell counting method and ensure the cell suspension is homogenous before seeding. |
Quantitative Data Summary
Table 1: Recommended Starting this compound Concentrations for Coating
| Application | Concentration Range (µg/cm²) | Concentration Range (µg/mL) | Reference |
| General Cell Culture | 1 - 5 | 10 - 50 | |
| Adhesion Assays | 0.4 - 10 | 4 - 100 | [5] |
| Migration Assays | Varies | 0.1 - 10 | [6] |
Table 2: Reported this compound Concentrations for Specific Multiple Myeloma Cell Lines
| Cell Line | Application | This compound Concentration | Reference |
| RPMI 8226 | Adhesion Assay | Not specified, but adhesion is VLA-4 and VLA-5 dependent | [2] |
| NCI-H929 | Adhesion Assay | Not specified, but adhesion is VLA-4 dependent | [7][8] |
| U266 | Adhesion Assay | Not specified, but adhesion is β1-integrin mediated | [8] |
| MM.1S | Not specified | Not specified | |
| INA-6 | Adhesion Assay | Not specified, but HGF stimulates adhesion to this compound | [3] |
Note: Specific concentrations are often not explicitly stated in publications. The optimal concentration should be determined empirically.
Experimental Protocols
Protocol 1: Determining Optimal this compound Coating Concentration
This protocol outlines a method to determine the optimal this compound concentration for your specific multiple myeloma cell line and application.
Materials:
-
Multiple myeloma cell line of interest
-
This compound stock solution (e.g., 1 mg/mL)
-
Sterile PBS or serum-free medium
-
96-well tissue culture-treated plate
-
Cell adhesion/viability dye (e.g., Calcein-AM)
-
Plate reader
Procedure:
-
Prepare a range of this compound concentrations: Serially dilute the this compound stock solution in sterile PBS or serum-free medium to achieve a range of coating concentrations (e.g., 0, 1, 2, 5, 10, 20 µg/mL).
-
Coat the 96-well plate: Add 50 µL of each this compound dilution to triplicate wells of the 96-well plate. Also, include wells with PBS or serum-free medium alone as a negative control.
-
Incubate: Incubate the plate at 37°C for 1-2 hours or overnight at 4°C.
-
Wash: Gently aspirate the coating solution and wash the wells twice with sterile PBS.
-
Block (Optional): To prevent non-specific binding, you can incubate the wells with a blocking agent like 1% BSA in PBS for 30-60 minutes at 37°C, followed by washing with PBS.
-
Seed cells: Resuspend your multiple myeloma cells in serum-free medium at a concentration of 1 x 10^6 cells/mL. Add 100 µL of the cell suspension to each well.
-
Incubate for adhesion: Incubate the plate at 37°C for a predetermined time (e.g., 30-90 minutes). This time may need to be optimized.
-
Remove non-adherent cells: Gently wash the wells 2-3 times with PBS to remove non-adherent cells.
-
Quantify adherent cells: Add a cell adhesion/viability dye according to the manufacturer's instructions and read the fluorescence or absorbance on a plate reader.
-
Analyze data: Plot the signal (fluorescence or absorbance) against the this compound concentration. The optimal concentration will be the one that gives the highest signal before reaching a plateau.
Protocol 2: Standard this compound Coating for Cell Culture Plates
This protocol provides a general procedure for coating various culture vessels with this compound.
Materials:
-
This compound stock solution
-
Sterile PBS or serum-free medium
-
Culture vessel (e.g., T-75 flask, 6-well plate)
Procedure:
-
Dilute this compound: Dilute the this compound stock solution to the desired final concentration (typically 1-5 µg/cm²) in sterile PBS or serum-free medium.
-
Coat the surface: Add a sufficient volume of the diluted this compound solution to completely cover the growth surface of the vessel.
-
Incubate: Incubate at 37°C for at least 1-2 hours. For convenience, coating can also be done overnight at 4°C.
-
Aspirate and use: Gently aspirate the this compound solution. The vessel is now ready for cell seeding. It is not necessary to wash the vessel after aspirating the coating solution.
Visualizations
Caption: this compound signaling pathway in multiple myeloma cells.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for poor cell adhesion.
References
- 1. Integrins in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Human myeloma cells adhere to this compound in response to hepatocyte growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adhesion molecules in multiple myeloma oncogenesis and targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. corning.com [corning.com]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of VLA-4-dependent myeloma cell adhesion to this compound and VCAM-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Validation & Comparative
A Comparative Guide to Fibronectin and Laminin for Cell Adhesion
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular biology, the extracellular matrix (ECM) provides the essential scaffolding for cells, influencing their behavior, from adhesion and migration to proliferation and differentiation. Among the key players in the ECM, fibronectin and laminin (B1169045) are two glycoproteins crucial for mediating cell adhesion. Understanding their distinct properties is paramount for researchers in fields ranging from tissue engineering to cancer biology and drug development. This guide provides an objective comparison of this compound and laminin, supported by experimental data and detailed protocols, to aid in the selection of the appropriate substrate for specific research needs.
At a Glance: this compound vs. Laminin
| Feature | This compound | Laminin |
| Primary Location | Abundant in the ECM of connective tissues and blood plasma.[1][2] | Major component of the basal lamina, a specialized layer of the ECM.[1][2] |
| Structure | Dimer of two similar polypeptide chains linked by disulfide bonds.[1] | Heterotrimer composed of α, β, and γ chains, forming a cross-like structure.[1] |
| Primary Receptors | Primarily α5β1 integrins, as well as other integrins like αvβ3. | Integrins such as α3β1, α6β1, α6β4, and α7β1, as well as non-integrin receptors. |
| Key Functions | Wound healing, cell migration, embryogenesis, and blood clotting.[1][2] | Basement membrane assembly, cell differentiation, neurite outgrowth, and providing structural support.[1][2] |
Quantitative Comparison of Cell Adhesion Properties
The choice between this compound and laminin can significantly impact experimental outcomes. The following tables summarize quantitative data from various studies to highlight their differential effects on cell behavior.
Table 1: Cell Migration Speed
| Cell Type | On this compound | On Laminin | Reference |
| Macrophages | Slower, persistent migration | Faster, less persistent migration | [3] |
| Mouse Myoblast (C2C12) | Faster and further migration | Slower migration | [4] |
| Highly Invasive Oral Squamous Cell Carcinoma (Hinv/LE-cad) | Faster migration | Slower migration | [5] |
Table 2: Optimal Concentration for Cell Function
| Cell Function | This compound Concentration | Laminin Concentration | Cell Type | Reference |
| Maximal Migration | 1 x 10³ molecules/µm² | Not specified in this study | Human Smooth Muscle Cells | [6] |
| Maximal Adhesion | Higher concentrations required compared to Type IV Collagen | Lower concentrations required compared to this compound | Rabbit Lens Epithelial Cells | [7] |
Signaling Pathways in Cell Adhesion
The distinct cellular responses to this compound and laminin are mediated by different cell surface receptors and downstream signaling cascades.
This compound-Mediated Adhesion Signaling:
This compound primarily interacts with α5β1 integrins. This binding triggers the clustering of integrins and the recruitment of signaling molecules to form focal adhesions. Key downstream events include the activation of Focal Adhesion Kinase (FAK) and Src family kinases, leading to the activation of the Ras-MAPK pathway, which influences cell proliferation and survival, and the activation of Rho family GTPases like Rac1 and RhoA, which regulate the actin cytoskeleton, cell spreading, and migration.
Laminin-Mediated Adhesion Signaling:
Laminin interacts with a broader range of integrins, including α3β1, α6β1, and α6β4. The specific integrin engaged depends on the cell type and the laminin isoform. Laminin binding also activates FAK and downstream pathways like the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell survival, proliferation, and differentiation. For instance, in macrophages, laminin signaling through distinct integrins leads to a different organization of the actomyosin (B1167339) cytoskeleton compared to this compound, resulting in faster and less persistent migration.[3]
Experimental Protocols
Accurate and reproducible data are the cornerstones of scientific research. The following are detailed methodologies for common cell adhesion assays using this compound and laminin.
Protocol 1: Quantitative Cell Adhesion Assay
This protocol allows for the quantification of cell adhesion to either this compound or laminin.
Materials:
-
96-well tissue culture plates
-
This compound or Laminin solution (e.g., 10-20 µg/mL in PBS)[8]
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Cell suspension in serum-free medium
-
Crystal Violet staining solution (0.5% in 20% methanol)
-
Extraction solution (e.g., 1% SDS in water)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the this compound or laminin solution (50 µL/well) and incubate for 1 hour at 37°C or overnight at 4°C.[8]
-
Washing: Aspirate the coating solution and wash the wells twice with PBS.
-
Blocking: Add 100 µL of blocking buffer to each well and incubate for 30-60 minutes at 37°C to prevent non-specific cell binding.
-
Cell Seeding: Aspirate the blocking buffer and seed the cells (e.g., 1 x 10⁵ cells/well in 100 µL serum-free medium).
-
Incubation: Incubate the plate for a desired time (e.g., 30-90 minutes) at 37°C in a CO₂ incubator.
-
Washing: Gently wash the wells 2-3 times with PBS to remove non-adherent cells.
-
Fixation and Staining: Fix the adherent cells with 100 µL of cold methanol (B129727) for 10 minutes, then stain with 100 µL of Crystal Violet solution for 10-20 minutes at room temperature.
-
Washing: Wash the wells with water until the background is clear.
-
Extraction: Add 100 µL of extraction solution to each well and incubate for 10 minutes with gentle shaking to solubilize the stain.
-
Quantification: Measure the absorbance of the extracted stain at 590-595 nm using a plate reader. The absorbance is directly proportional to the number of adherent cells.
Protocol 2: Cell Spreading Assay
This assay is used to visualize and quantify the degree of cell spreading on different substrates.
Materials:
-
Glass coverslips
-
This compound or Laminin solution
-
Blocking buffer
-
Cell suspension
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Phalloidin (B8060827) conjugated to a fluorescent dye (for actin staining)
-
DAPI (for nuclear staining)
-
Fluorescence microscope and image analysis software
Procedure:
-
Coating: Coat sterile glass coverslips with this compound or laminin as described in Protocol 1.
-
Blocking: Block the coverslips with BSA.
-
Cell Seeding: Seed a low density of cells onto the coverslips and incubate for the desired time to allow for spreading.
-
Fixation: Gently wash the coverslips with PBS and fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 for 5 minutes.
-
Staining: Wash with PBS and stain the actin cytoskeleton with fluorescently labeled phalloidin and the nuclei with DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Analysis: Capture images and use image analysis software to measure the area of individual cells to quantify the degree of spreading.
Conclusion
Both this compound and laminin are indispensable tools in cell biology research, each offering distinct advantages depending on the application. This compound is a robust choice for promoting cell adhesion and migration in a variety of cell types, making it suitable for wound healing and cancer invasion studies. Laminin, with its crucial role in basement membrane formation and cell differentiation, is often the preferred substrate for studies involving epithelial cells, neurons, and stem cells. By understanding their unique characteristics and employing standardized experimental protocols, researchers can effectively harness the power of these ECM proteins to advance their scientific discoveries.
References
- 1. differencebetween.com [differencebetween.com]
- 2. pediaa.com [pediaa.com]
- 3. molbiolcell.org [molbiolcell.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. researchgate.net [researchgate.net]
- 6. Maximal migration of human smooth muscle cells on this compound and type IV collagen occurs at an intermediate attachment strength - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Adhesion Assay | Xin Chen Lab [pharm.ucsf.edu]
A Head-to-Head Comparison: Fibronectin vs. Collagen for Coating Cell Culture Surfaces
For researchers, scientists, and drug development professionals, selecting the optimal extracellular matrix (ECM) protein for coating cell culture surfaces is a critical step in ensuring experimental success. Both fibronectin and collagen are mainstays in the cell culture toolkit, promoting cell attachment, proliferation, and differentiation. This guide provides an objective, data-driven comparison of their performance, complete with detailed experimental protocols and an exploration of the underlying signaling pathways.
This compound and collagen, both integral components of the natural ECM, facilitate cell adhesion primarily through interactions with cell surface receptors called integrins. However, their distinct structures and binding domains can elicit different cellular responses, making one more suitable than the other for specific cell types and applications.
Performance Comparison: A Quantitative Look
The choice between this compound and collagen can significantly impact cell behavior. The following tables summarize quantitative data from various studies, offering a comparative view of their performance across different cell types.
Table 1: Comparison of this compound and Collagen for Endothelial Colony-Forming Cells (ECFCs)
| Parameter | This compound | Collagen | Citation |
| Colony Appearance | Earlier (19.4 ± 1.3 days) | Later (22.5 ± 1.3 days) | [1][2] |
| Colony Frequency | 3.5 ± 1.1 colonies / 10⁸ PBMCs | 3.3 ± 0.7 colonies / 10⁸ PBMCs | [1] |
| Cell Lifespan | Shorter (40.0 ± 4.8 days) | Longer (47.2 ± 4.9 days) | [1][2] |
| Number of Passages | Fewer (6.6 ± 0.6) | More (7.2 ± 0.6) | [1][2] |
| Total Cell Yield | Lower (2.5 x 10⁸ cells) | Higher (7.1 x 10⁸ cells) | [1][2] |
Table 2: Comparison of this compound and Collagen for Other Cell Types
| Cell Type | Parameter | This compound | Collagen | Citation |
| Murine Fibroblast (L929) | Adhesive Shear Strength | ~1000 Pa | ~1500 Pa | [3] |
| Murine Fibroblast (L929) | Detachment Surface Energy | ~16 pJ | ~29 pJ | [3] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Proliferation Rate | Lower | Significantly Higher | [4] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Migration Rate | Lower | Significantly Higher | [4] |
| Rabbit Lens Epithelial Cells | Adhesion | Requires higher concentration for maximal adhesion | Promotes maximal adhesion at lower concentrations | [5] |
| Rabbit Lens Epithelial Cells | Migration | Promotes maximal migration at lower concentrations | Requires higher concentration for maximal migration | [5] |
Signaling Pathways: The "How" Behind Cell Adhesion
The interaction of cells with this compound and collagen coatings initiates a cascade of intracellular signals that govern cell behavior. These pathways are primarily mediated by integrin receptors.
This compound-Mediated Signaling
This compound contains several domains that bind to different integrins, with the RGD (Arginine-Glycine-Aspartic acid) sequence in the tenth type III repeat being a primary site for cell attachment via α5β1 and αvβ3 integrins. Ligation of these integrins leads to their clustering and the recruitment of signaling proteins to form focal adhesions. This triggers the activation of Focal Adhesion Kinase (FAK) and Src family kinases, which in turn activate downstream pathways like the Ras-MAPK and PI3K-Akt pathways, promoting cell survival, proliferation, and migration. Interestingly, different domains of this compound can activate distinct signaling events, leading to variations in the phosphorylation of FAK and paxillin.[6]
Collagen-Mediated Signaling
Collagen, particularly type I and IV, interacts with integrins such as α1β1 and α2β1. Similar to this compound, this binding leads to integrin clustering and the activation of FAK and subsequent downstream signaling cascades, including the Ras-MAPK and PI3K-Akt pathways. These pathways are crucial for cell adhesion, proliferation, and differentiation. In addition to integrins, Discoidin Domain Receptors (DDRs) can also act as receptors for collagen, initiating their own signaling cascades that can influence cell behavior.
Experimental Protocols
Accurate and reproducible results depend on standardized coating procedures. The following are detailed methodologies for coating cell culture surfaces with this compound and collagen.
General Experimental Workflow for Comparison
To objectively compare the performance of this compound and collagen coatings, a standardized experimental workflow is essential.
This compound Coating Protocol
-
Reconstitution: If starting with lyophilized this compound, reconstitute in sterile water to a stock concentration of 1 mg/mL. Allow it to dissolve for at least 30 minutes at 37°C without agitation.
-
Dilution: Dilute the this compound stock solution to the desired working concentration (typically 1-5 µg/cm²) using a sterile balanced salt solution or serum-free medium.
-
Coating: Add a minimal volume of the diluted this compound solution to the culture surface, ensuring the entire area is covered.
-
Incubation: Incubate at room temperature for at least 45 minutes.
-
Aspiration: Gently aspirate the excess solution. Rinsing is not always necessary.
-
Drying: Allow the surface to air dry completely before introducing cells and medium. Coated cultureware can be stored at 2-8°C for 2-4 weeks.
Collagen Coating Protocol (Type I)
-
Reconstitution: Dissolve lyophilized collagen in 0.1 M acetic acid to a stock concentration of 1-5 mg/mL. This may take several hours at 2-8°C with gentle swirling.
-
Dilution: Dilute the collagen stock solution to the desired working concentration (typically 5-10 µg/cm²) with 0.01 M HCl or sterile water.
-
Coating: Add the diluted collagen solution to the culture surface.
-
Incubation: Incubate for 1-2 hours at 37°C or overnight at 2-8°C.
-
Aspiration: Remove the remaining collagen solution.
-
Washing and Neutralization: Rinse the surface two to three times with sterile PBS or culture medium to remove the acid and neutralize the surface.
-
Usage: The coated surface can be used immediately or air-dried and stored at 2-8°C.
Conclusion: Making an Informed Decision
Both this compound and collagen are excellent choices for promoting cell adhesion and growth in vitro. The decision of which to use ultimately depends on the specific cell type and the desired experimental outcome.
-
This compound may be advantageous for applications requiring rapid initial cell attachment and for certain cell types like endothelial progenitor cells where it promotes earlier colony appearance.[1][2]
-
Collagen often supports higher cell proliferation and long-term culture, making it suitable for experiments requiring large cell numbers.[1][2][4] It also demonstrates superior performance in promoting the adhesion of certain epithelial and fibroblast cells.[3][5]
For optimal results, it is recommended to empirically test both coatings for your specific cell line and experimental needs. This comparative guide provides a strong foundation of quantitative data and standardized protocols to inform that decision-making process.
References
- 1. Comparison of this compound and Collagen in Supporting the Isolation and Expansion of Endothelial Progenitor Cells from Human Adult Peripheral Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of this compound and Collagen in Supporting the Isolation and Expansion of Endothelial Progenitor Cells from Human Adult Peripheral Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Activation of Distinct α5β1-mediated Signaling Pathways by this compound's Cell Adhesion and Matrix Assembly Domains - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Fibronectin Antibody Selection for Western Blotting
For researchers, scientists, and drug development professionals, the accurate detection of fibronectin via Western blotting is crucial for a myriad of studies, from cancer progression to wound healing. The selection of a highly specific and sensitive primary antibody is the cornerstone of a successful immunoblot. This guide provides a comparative overview of several widely-used this compound antibodies, supported by experimental data and detailed protocols to aid in your selection process.
Performance Comparison of Commercially Available this compound Antibodies
The following tables summarize the key features and available validation data for prominent this compound antibodies from leading suppliers. This information has been compiled from manufacturer datasheets and user-provided feedback to offer an objective comparison.
Table 1: Key Characteristics of Selected this compound Antibodies
| Antibody (Supplier) | Catalog No. | Host Species | Clonality | Reactivity |
| Abcam | ab2413 | Rabbit | Polyclonal | Human, Mouse |
| Proteintech | 15613-1-AP | Rabbit | Polyclonal | Human, Mouse, Rat |
| Cell Signaling Technology | #26836 | Rabbit | Monoclonal (E5H6X) | Human |
| Santa Cruz Biotechnology | sc-8422 | Mouse | Monoclonal (EP5) | Human, Mouse, Rat, Porcine |
| R&D Systems | MAB19182 | Mouse | Monoclonal (960642) | Human |
Table 2: Western Blotting Validation Data and Recommended Dilutions
| Antibody (Supplier) | Recommended Dilution (WB) | Positive Controls Noted | Key Validation Data/Notes |
| Abcam (ab2413) | 1:1000 | Fibroblast, Human Kidney Tissue | Highly cited (>970 publications). User review indicates clear bands when this compound is overexpressed.[1][2] |
| Proteintech (15613-1-AP) | 1:500 - 1:50000 | A549 cells, Human Plasma, Fibroblast | Knockdown/Knockout validated. Manufacturer shows clean bands at ~220 kDa.[3] |
| Cell Signaling Technology (#26836) | 1:1000 | Various cell lines (e.g., HT-1080) | Specificity confirmed by lack of expression in PANC-1 cells.[4] |
| Santa Cruz Biotechnology (sc-8422) | 1:1000 | Not specified | Cited in numerous publications. |
| R&D Systems (MAB19182) | 2 µg/mL | HepG2 human hepatocellular carcinoma cell line | Detects a specific band at approximately 300 kDa under reducing conditions.[5] |
Experimental Protocols
Reproducibility in Western blotting is highly dependent on a consistent and well-defined protocol. Below are detailed methodologies for the detection of this compound.
General Western Blotting Protocol for this compound
This protocol is a general guideline and may require optimization for specific experimental conditions.
-
Sample Preparation: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-40 µg of total protein per lane onto a 6-8% polyacrylamide gel. Due to this compound's high molecular weight (~220-250 kDa per monomer), a lower percentage gel is recommended for better resolution.[6]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. A wet transfer system is generally recommended for large proteins like this compound.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[1]
-
Primary Antibody Incubation: Incubate the membrane with the primary this compound antibody at the recommended dilution (see Table 2) in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
Visualizing Experimental Workflows and Signaling Pathways
Western Blotting Experimental Workflow
The following diagram illustrates the key steps in a typical Western blotting experiment for this compound antibody validation.
Western Blotting Workflow for this compound Detection.
This compound Signaling Pathway
This compound plays a critical role in cell adhesion, migration, and signaling. Upon binding to integrin receptors on the cell surface, it initiates a cascade of intracellular events. A simplified representation of this signaling pathway is shown below.
Simplified this compound-Integrin Signaling Pathway.
Disclaimer: This guide is intended to provide a comparative overview and should not replace the need for individual antibody validation within your specific experimental context. Lot-to-lot variability can occur, and it is crucial to validate each new antibody vial.
References
- 1. biocompare.com [biocompare.com]
- 2. This compound Interaction and Enhancement of Growth Factors: Importance for Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSpace [repository.upenn.edu]
- 4. This compound antibody (15613-1-AP) | Proteintech [ptglab.com]
- 5. This compound: Molecular Structure, Fibrillar Structure and Mechanochemical Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
Decoding Fibronectin Expression: A Comparative Guide to Immunofluorescence, Western Blot, and ELISA
For researchers, scientists, and drug development professionals, accurately confirming and quantifying fibronectin expression is crucial for understanding its roles in cell adhesion, migration, wound healing, and disease progression. This guide provides a comprehensive comparison of three widely used techniques: Immunofluorescence (IF), Western Blot (WB), and Enzyme-Linked Immunosorbent Assay (ELISA). We delve into their principles, provide detailed experimental protocols, and present comparative data to help you select the most appropriate method for your research needs.
At a Glance: Method Comparison
Each technique offers distinct advantages and is suited for different aspects of protein analysis. Immunofluorescence provides spatial information, Western Blotting offers specificity through molecular weight separation, and ELISA excels in high-throughput quantification of soluble protein.
| Feature | Immunofluorescence (IF) | Western Blot (WB) | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Primary Output | Visualization of protein localization in cells/tissues | Detection of protein size and relative abundance | Quantification of protein concentration in a liquid sample |
| Quantification | Semi-quantitative (based on fluorescence intensity) | Semi-quantitative (relative to loading controls) | Quantitative (comparison to a standard curve) |
| Sample Type | Fixed cells or tissue sections | Cell lysates, tissue homogenates | Cell culture supernatant, serum, plasma, urine |
| Throughput | Low to medium | Low to medium | High |
| Key Advantage | Provides spatial context and subcellular localization | High specificity due to protein separation by size | High sensitivity and suitability for large sample numbers |
| Key Limitation | Quantification can be challenging and prone to variability | Does not provide spatial information | Measures total soluble protein, not cell-associated matrix |
Quantitative Data Comparison: A Case Study
A study investigating the role of this compound in renal interstitial fibrosis provides a practical example of how immunofluorescence and Western blotting can be used to assess its expression.
Immunofluorescence Analysis
In this study, the expression of this compound was visualized in mouse kidney tissue. The fluorescence intensity was quantified to provide a semi-quantitative measure of this compound levels.
Table 1: Quantification of this compound Expression by Immunofluorescence
| Group | Mean Fluorescence Intensity (IOD/Area) |
| Sham | 1.2 ± 0.3 |
| UUO (Unilateral Ureteral Obstruction) | 4.5 ± 0.8 |
| UUO + Treatment | 2.1 ± 0.5 |
| Data is presented as mean ± standard deviation. IOD (Integrated Optical Density) / Area provides a measure of fluorescence intensity per unit area. |
Western Blot Analysis
To complement the immunofluorescence data, Western blotting was performed on protein lysates from the kidney tissues. The band intensities for this compound were normalized to a loading control (β-actin) to determine the relative protein expression levels.[1]
Table 2: Relative this compound Protein Levels by Western Blot
| Group | Relative this compound/β-actin Ratio |
| Sham | 1.0 ± 0.2 |
| UUO (Unilateral Ureteral Obstruction) | 3.8 ± 0.6 |
| UUO + Treatment | 1.5 ± 0.4 |
| Data is presented as mean ± standard deviation of the fold change relative to the sham group. |
Another study highlights the utility of Western blotting in distinguishing between cell-associated and secreted this compound by analyzing cell lysates and conditioned media, respectively. This approach allows for the calculation of the ratio of secreted to cellular this compound, offering insights into protein trafficking and matrix assembly.
Table 3: Ratio of Secreted to Cell-Associated this compound by Western Blot
| Cell Line | Secreted this compound (Conditioned Medium) | Cell-Associated this compound (Cell Lysate) | Ratio (Secreted/Cell-Associated) |
| Fibroblast Clone 1 | 1.0 | 1.0 | 1.0 |
| Fibroblast Clone 2 | 2.5 | 1.2 | 2.08 |
| Fibroblast Clone 3 | 0.8 | 1.5 | 0.53 |
| Values are normalized to a control cell line. Data adapted from a study on this compound isoform expression. |
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results. Below are comprehensive protocols for each of the three techniques.
Immunofluorescence Protocol for this compound
This protocol is suitable for staining this compound in cultured cells.
-
Cell Culture: Grow cells to the desired confluency on sterile glass coverslips in a petri dish or multi-well plate.
-
Fixation: Gently wash the cells with Phosphate-Buffered Saline (PBS). Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes to allow antibodies to access intracellular epitopes.
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating with a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody against this compound in the blocking buffer to its optimal concentration. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Washing: Wash the coverslips three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute a fluorophore-conjugated secondary antibody that recognizes the host species of the primary antibody in the blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Nuclear Staining (Optional): Wash the coverslips three times with PBS. Incubate with a nuclear counterstain like DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Mounting: Wash the coverslips three times with PBS. Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope with the appropriate filters for the chosen fluorophore and DAPI.
Western Blot Protocol for this compound
This protocol is designed for detecting this compound in cell lysates.
-
Cell Lysis: Wash cultured cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease inhibitors. Scrape the cells and transfer the lysate to a microfuge tube.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a protein assay (e.g., BCA or Bradford assay).
-
Sample Preparation: Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load the denatured protein samples into the wells of a polyacrylamide gel. Run the gel according to the manufacturer's instructions to separate proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against this compound, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system or X-ray film.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control.
ELISA Protocol for Soluble this compound
This protocol is for the quantitative measurement of this compound in cell culture supernatants.
-
Plate Coating: Coat the wells of a 96-well plate with a capture antibody specific for this compound, diluted in a coating buffer. Incubate overnight at 4°C.
-
Blocking: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20). Block the remaining protein-binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate. Add your samples (cell culture supernatant) and a serial dilution of a known concentration of this compound standard to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate. Add a biotinylated detection antibody specific for this compound to each well and incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate. Add streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature, protected from light.
-
Substrate Development: Wash the plate. Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution to each well. A color change will occur.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of this compound in your samples.
Visualizing the Processes and Concepts
To further clarify the experimental procedures and the underlying biological context, the following diagrams have been generated.
References
A Comparative Guide: Plasma vs. Cellular Fibronectin in In Vitro Applications
For Researchers, Scientists, and Drug Development Professionals
Fibronectin (Fn), a high-molecular-weight glycoprotein (B1211001) of the extracellular matrix (ECM), is a pivotal player in a myriad of cellular processes, including adhesion, migration, growth, and differentiation. It exists in two primary forms: plasma this compound (pFn), a soluble dimer found in blood plasma, and cellular this compound (cFn), which is locally produced by various cell types and assembled into an insoluble fibrillar matrix. Understanding the distinct in-vitro effects of these two forms is crucial for researchers designing experiments related to tissue engineering, cancer biology, and drug discovery. This guide provides an objective comparison of plasma and cellular this compound, supported by experimental data, detailed methodologies, and visual representations of key biological processes.
Structural and Functional Distinctions
Plasma this compound is synthesized by hepatocytes and secreted into the bloodstream, where it circulates at high concentrations.[1] In contrast, cellular this compound is produced by cells such as fibroblasts, endothelial cells, and chondrocytes.[2] The most significant structural difference lies in the alternative splicing of the this compound pre-mRNA, which results in the inclusion of extra type III domains, namely Extra Domain A (EIIIA or EDA) and Extra Domain B (EIIIB or EDB), in cellular this compound isoforms.[1] These domains are absent in plasma this compound.[1] This structural variance contributes to their distinct functional capabilities.
| Feature | Plasma this compound (pFn) | Cellular this compound (cFn) |
| Source | Hepatocytes (secreted into blood plasma) | Various cells (e.g., fibroblasts, endothelial cells) |
| Structure | Dimer lacking EIIIA and EIIIB domains | Dimer containing EIIIA and/or EIIIB domains |
| Solubility | Soluble in plasma | Assembled into an insoluble fibrillar matrix |
| Primary Role in Wound Healing | Early phase: fibrin (B1330869) clot stabilization, platelet function | Later phase: provides a scaffold for migrating cells |
In Vitro Performance Comparison
Cell Adhesion
Both plasma and cellular this compound effectively mediate cell adhesion. However, the presence of the EIIIB (EDb) domain in cellular this compound can enhance this process for certain cell types. Studies have shown that recombinant proteins containing the EDb domain generally promote better cell adhesion compared to proteins lacking this domain.[3] While both forms have identical specific activities in mediating cell attachment to collagen, the enhanced adhesive properties of cFn on certain substrates can be attributed to the presence of these extra domains.[4][5]
| Cell Type | Assay | Observation | Reference |
| Fibroblastic and neuronal derivative cell lines | Cell Attachment Assay | EDb-containing proteins showed better adhesion than EDb-minus proteins. | [3] |
| Not specified | Cell Attachment to Collagen | Identical specific activities for pFn and cFn. | [4][5] |
Cell Migration
In vitro wound healing or scratch assays are commonly used to assess cell migration. While direct quantitative comparisons in a single study are scarce, the structural differences suggest distinct roles. Plasma this compound is crucial in the early stages of wound healing by providing a provisional matrix, while cellular this compound, with its extra domains, provides a more robust scaffold for sustained cell migration during tissue remodeling.
Experimental Protocols
Cell Adhesion Assay
-
Coating: Culture plates are coated with either plasma this compound or cellular this compound at a desired concentration (e.g., 10 µg/mL) overnight at 4°C.
-
Blocking: The plates are washed with Phosphate-Buffered Saline (PBS) and then blocked with a solution of 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature to prevent non-specific cell binding.
-
Cell Seeding: Cells are harvested, resuspended in a serum-free medium, and seeded onto the coated plates at a specific density.
-
Incubation: The cells are allowed to adhere for a defined period (e.g., 1-2 hours) at 37°C in a humidified incubator.
-
Washing: Non-adherent cells are removed by gentle washing with PBS.
-
Quantification: Adherent cells are fixed (e.g., with 4% paraformaldehyde) and stained (e.g., with crystal violet). The stain is then eluted, and the absorbance is measured using a plate reader to quantify the number of adherent cells.
Cell Migration (Wound Healing/Scratch) Assay
-
Cell Seeding: Cells are seeded in a culture plate and grown to confluence.
-
Wound Creation: A sterile pipette tip or a specialized scratcher is used to create a uniform "wound" or scratch in the cell monolayer.
-
Treatment: The medium is replaced with fresh medium containing either plasma or cellular this compound at the desired concentration. A control group with no added this compound is also included.
-
Image Acquisition: Images of the wound are captured at time zero and at regular intervals (e.g., every 6-12 hours) using a microscope equipped with a camera.
-
Data Analysis: The area of the wound is measured at each time point using image analysis software. The rate of wound closure is then calculated to determine the effect of each this compound type on cell migration.
This compound Matrix Assembly Assay
-
Cell Culture: Fibroblasts or other matrix-producing cells are cultured on coverslips.
-
Incubation with this compound: The cells are incubated with either plasma or cellular this compound, which can be fluorescently labeled for visualization.
-
Fixation and Staining: After a specific incubation period (e.g., 24-48 hours), the cells are fixed with paraformaldehyde. The cell nuclei can be counterstained with DAPI.
-
Imaging: The coverslips are mounted on slides and imaged using a fluorescence microscope to visualize the assembled this compound fibrils.
-
Quantification: The extent of fibril formation can be quantified using image analysis software to measure parameters such as fibril length, density, and orientation.
Signaling Pathways
The interaction of this compound with cells is primarily mediated by integrin receptors, which triggers intracellular signaling cascades that regulate various cellular functions. While both plasma and cellular this compound utilize integrin-mediated signaling, the presence of the EIIIA and EIIIB domains in cellular this compound allows for the activation of specific pathways.
The EIIIA domain of cellular this compound has been identified as a ligand for α9β1 and α4β1 integrins. The binding of α4β1 integrin to the EIIIA domain specifically stimulates the phosphorylation of p44/42 MAP kinase (ERK1/2), a key signaling molecule involved in cell proliferation and differentiation.[6] The EIIIB domain is also implicated in promoting cell proliferation, as fibroblasts from EIIIB-null mice exhibit slower growth rates in vitro.[7]
Caption: Differential signaling pathways of plasma and cellular this compound.
Caption: Experimental workflow for a cell migration scratch assay.
Conclusion
The choice between plasma and cellular this compound for in vitro studies has significant implications for experimental outcomes. While both forms are effective in promoting basic cellular functions like adhesion and migration, cellular this compound, with its alternatively spliced EIIIA and EIIIB domains, offers enhanced capabilities, particularly in promoting cell proliferation and specific cell signaling events. For researchers investigating processes that require robust cell proliferation and complex matrix interactions, such as in studies of development, wound healing, and tumorigenesis, cellular this compound may be the more biologically relevant choice. Conversely, plasma this compound remains a valuable tool for studying the initial stages of cell-matrix interactions and processes where the specific functions of the extra domains are not the primary focus. A thorough understanding of these differences is paramount for the design of well-controlled and interpretable in vitro experiments.
References
- 1. Plasma and cellular this compound: distinct and independent functions during tissue repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in cell adhesion and migration via N-glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adhesion mediated by this compound's alternatively spliced EDb (EIIIB) and its neighboring type III repeats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fibroblast cellular and plasma fibronectins are similar but not identical - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fibroblast cellular and plasma fibronectins are similar but not identical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The EIIIA segment of this compound is a ligand for integrins alpha 9beta 1 and alpha 4beta 1 providing a novel mechanism for regulating cell adhesion by alternative splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural Insights into this compound Type III Domain Mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Maze of Cross-Reactivity: A Guide to Anti-Fibronectin Antibodies for Multi-Species Research
For researchers working across different species, selecting an antibody with the appropriate cross-reactivity is a critical step that can determine the success and validity of an experiment. This guide provides a comparative analysis of commercially available anti-fibronectin antibodies, focusing on their cross-reactivity profiles across common research species such as human, mouse, rat, and bovine. The information presented here is compiled from manufacturer datasheets and relevant scientific literature to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Understanding the Basis of Cross-Reactivity
Antibody cross-reactivity is fundamentally governed by the degree of sequence and structural homology of the target protein's epitope between different species. Fibronectin, a highly conserved glycoprotein, shares significant amino acid sequence identity across mammals. For instance, human this compound shares approximately 92% and 90% amino acid sequence homology with its bovine and mouse counterparts, respectively. This high degree of conservation is the primary reason why many anti-fibronectin antibodies exhibit broad species cross-reactivity. However, even minor differences in the amino acid sequence or post-translational modifications within the epitope region can abolish antibody binding, leading to species-specific antibodies.
Below is a logical diagram illustrating the factors that influence the cross-reactivity of an anti-fibronectin antibody.
Caption: Factors influencing antibody cross-reactivity.
Performance Comparison of Anti-Fibronectin Antibodies
The following table summarizes the cross-reactivity of a selection of commercially available anti-fibronectin antibodies based on data from product datasheets. It is important to note that the absence of reactivity information for a particular species does not necessarily indicate a lack of cross-reactivity, but rather that it may not have been tested by the manufacturer. Researchers are encouraged to consult the original datasheets for more detailed information.
| Antibody (Clone/Host) | Target Species | Cross-Reactivity Profile | Tested Applications |
| Rabbit Polyclonal | Human | Mouse, Rat | Western Blot (WB), Immunohistochemistry (IHC), Immunocytochemistry (ICC)/Immunofluorescence (IF), ELISA |
| Mouse Monoclonal (IST-4) | Human | No reactivity with goat, bovine, dog, rabbit, mouse, and chicken.[1] | WB, IHC, IF, ELISA |
| Rabbit Monoclonal [F14] | Human | Mouse, Rat[2] | WB, ICC/IF, Flow Cytometry (Intra)[2] |
| Sheep Polyclonal | Human | Rat[3] | WB, Direct ELISA[3] |
| Rat Monoclonal | Mouse | Human, Rat | WB, IHC, IF |
| Mouse Monoclonal (FN-3) | Human | Bovine | IHC, ICC/IF |
Experimental Protocols for Assessing Cross-Reactivity
To validate the cross-reactivity of an anti-fibronectin antibody in your specific experimental context, it is crucial to perform in-house validation using appropriate controls. Below are detailed protocols for three common immunoassays used for this purpose.
Western Blotting
Western blotting is a robust method to assess antibody cross-reactivity by detecting the target protein in lysates from different species.
1. Sample Preparation:
-
Prepare total protein lysates from cells or tissues of the species of interest (e.g., human, mouse, rat) using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
2. SDS-PAGE and Protein Transfer:
-
Mix equal amounts of protein (20-30 µg) from each species with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Load the samples onto an SDS-polyacrylamide gel (e.g., 4-12% gradient gel) and perform electrophoresis to separate proteins by molecular weight.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
3. Immunodetection:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-fibronectin antibody at the recommended dilution in blocking buffer overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. A band at the expected molecular weight of this compound (~220-250 kDa) in the lanes corresponding to different species indicates cross-reactivity.
The following diagram illustrates the workflow for a cross-reactivity Western Blot experiment.
Caption: Western Blot workflow for cross-reactivity.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA can provide a more quantitative measure of antibody cross-reactivity. A direct or indirect ELISA format can be used.
1. Plate Coating:
-
Dilute purified this compound from different species (e.g., human, mouse, rat) to a concentration of 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of each this compound solution to separate wells of a 96-well ELISA plate. Include wells with coating buffer alone as a negative control.
-
Incubate the plate overnight at 4°C.
2. Blocking:
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.
3. Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the primary anti-fibronectin antibody, serially diluted in blocking buffer, to the wells.
-
Incubate for 2 hours at room temperature.
4. Detection:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of an appropriate HRP-conjugated secondary antibody diluted in blocking buffer to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader. The signal intensity in wells coated with this compound from different species will indicate the degree of cross-reactivity.
Immunohistochemistry (IHC)
IHC allows for the assessment of cross-reactivity in the context of tissue architecture.
1. Tissue Preparation:
-
Obtain formalin-fixed, paraffin-embedded (FFPE) tissue sections from the species of interest (e.g., human, mouse, rat).
-
Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
2. Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by incubating the slides in a retrieval solution (e.g., citrate (B86180) buffer, pH 6.0) at 95-100°C for 20-30 minutes.
-
Allow the slides to cool to room temperature.
3. Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Wash the slides with PBS.
-
Block non-specific binding with a blocking serum (e.g., normal goat serum) for 30-60 minutes.
-
Incubate the slides with the primary anti-fibronectin antibody at the optimal dilution overnight at 4°C.
-
Wash the slides with PBS.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate, or with an HRP-polymer-based detection system.
-
Wash the slides with PBS.
4. Visualization and Analysis:
-
Develop the signal with a chromogen such as DAB, which produces a brown precipitate at the site of antigen localization.
-
Counterstain the sections with hematoxylin.
-
Dehydrate the slides, clear in xylene, and mount with a coverslip.
-
Examine the slides under a microscope. Specific staining in the expected cellular or extracellular locations across different species tissues will confirm cross-reactivity.
Conclusion
The selection of an anti-fibronectin antibody for multi-species studies requires careful consideration of its cross-reactivity profile. While many antibodies show broad reactivity due to the high conservation of this compound, species-specific antibodies are also available for more targeted research. It is imperative for researchers to consult product datasheets and, more importantly, to perform their own validation experiments using the protocols outlined in this guide. This will ensure the reliability and reproducibility of their findings when working across different species.
References
Validating Fibronectin Knockdown: A Comparative Guide to siRNA Efficiency
For researchers aiming to downregulate fibronectin (FN) expression, small interfering RNA (siRNA) offers a potent and specific tool. However, the success of any RNA interference experiment hinges on the rigorous validation of knockdown efficiency. This guide provides a comparative overview of methodologies and key considerations for validating this compound knockdown, supported by experimental data and detailed protocols to aid researchers in drug discovery and development.
Comparing siRNA Delivery and Validation Strategies
The efficacy of this compound knockdown is not solely dependent on the siRNA sequence but also on its successful delivery into the target cells and the method used for validation. Below is a comparison of common approaches:
| Parameter | Method 1: Lipid-Based Transfection | Method 2: Electroporation | Key Considerations |
| Delivery Mechanism | Encapsulates siRNA in lipid nanoparticles for fusion with the cell membrane. | Applies an electrical field to create transient pores in the cell membrane for siRNA entry. | Lipid-based methods are widely used for adherent cell lines, while electroporation is often more effective for primary and suspension cells.[1] |
| Transfection Efficiency | Varies significantly between cell types and with the chosen reagent. | Generally high efficiency across a broad range of cell types, including hard-to-transfect cells.[1] | Optimization of reagent concentration, siRNA concentration, and incubation time is crucial for lipid-based transfection. For electroporation, optimizing pulse voltage and duration is key. |
| Cell Viability | Can be associated with cytotoxicity depending on the reagent and concentration. | Can lead to significant cell death if electrical parameters are not optimized. | It is essential to perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) in parallel with knockdown experiments. |
| Validation Method | Commonly validated by both qPCR (mRNA level) and Western Blot (protein level). | Validated similarly by qPCR and Western Blot. | qPCR measures the direct impact on mRNA, while Western Blot confirms the functional outcome at the protein level.[2] |
Quantitative Analysis of this compound Knockdown
The ultimate measure of siRNA efficiency is the quantitative reduction of this compound at both the mRNA and protein levels. Below is a summary of representative data from a study that optimized this compound siRNA concentration.
Table 1: Dose-Response of this compound siRNA in Rat Retinas [3][4]
| siRNA Concentration (µM) | Mean this compound Protein Level (% of Control) | Standard Deviation |
| 0 (Control) | 100 | ± 7.4 |
| 0.5 | Not Reported | Not Reported |
| 1.0 | Not Reported | Not Reported |
| 3.0 | 77.1 | ± 10.6 |
| 6.0 | Not Reported | Not Reported |
This data demonstrates that a 3 µM dose of this specific this compound siRNA was effective at significantly downregulating this compound protein expression in this model.[4]
Experimental Protocols
Detailed and optimized protocols are fundamental for reproducible and reliable results.
Protocol 1: siRNA Transfection using a Lipid-Based Reagent
This protocol provides a general framework for transfecting adherent cells in a 6-well plate format.
Materials:
-
This compound-specific siRNA and a non-targeting (scrambled) control siRNA.
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX).
-
Serum-free culture medium (e.g., Opti-MEM™).
-
Complete culture medium.
-
6-well plates.
-
Adherent cells of interest.
Procedure:
-
Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in 2 ml of antibiotic-free normal growth medium. Cells should be 60-80% confluent at the time of transfection.[5]
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 20-80 pmol of siRNA into 100 µl of serum-free medium.
-
In a separate tube, dilute 2-8 µl of the transfection reagent into 100 µl of serum-free medium.
-
Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate for 15-45 minutes at room temperature to allow complexes to form.[5]
-
-
Transfection:
-
Aspirate the media from the cells and wash once with 2 ml of serum-free medium.
-
Add 0.8 ml of serum-free medium to the siRNA-lipid complex mixture.
-
Add the entire volume of the mixture drop-wise to the cells in each well.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 5-7 hours.[5]
-
Post-Transfection: Add 1 ml of complete growth medium (containing serum) to each well without removing the transfection mixture.
-
Harvesting: Assay for gene knockdown 24-72 hours post-transfection. The optimal time will depend on the stability of the this compound protein and the cell division rate.
Protocol 2: Validation of Knockdown by Western Blot
Materials:
-
RIPA lysis buffer with protease inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against this compound.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-fibronectin antibody (at the manufacturer's recommended dilution) overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate to visualize the bands.
-
Analysis: Quantify the band intensity using densitometry software and normalize to the loading control.
Protocol 3: Validation of Knockdown by Real-Time Quantitative PCR (RT-qPCR)
Materials:
-
RNA extraction kit.
-
cDNA synthesis kit.
-
SYBR Green or TaqMan-based qPCR master mix.
-
Primers for this compound and a reference gene (e.g., GAPDH, ACTB).
Procedure:
-
RNA Extraction: Extract total RNA from the cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA.
-
qPCR Reaction Setup: Set up the qPCR reaction with the cDNA, primers, and master mix according to the manufacturer's instructions.
-
qPCR Run: Perform the qPCR using a real-time PCR machine.
-
Data Analysis: Calculate the relative expression of this compound mRNA using the ΔΔCt method, normalized to the reference gene.[6]
Visualizing Workflows and Pathways
Experimental Workflow
Caption: A streamlined workflow for this compound knockdown and validation.
This compound Signaling Pathway
Caption: Simplified this compound-integrin signaling cascade.
Mitigating Off-Target Effects
A critical aspect of any siRNA experiment is to ensure that the observed phenotype is a direct result of silencing the target gene and not due to off-target effects. These can arise from the siRNA sequence having partial complementarity to other mRNAs.
Strategies to Minimize Off-Target Effects:
-
Use a Scrambled Control: Always include a non-targeting siRNA with a randomized sequence as a negative control.
-
Perform Rescue Experiments: If possible, re-introduce a form of the this compound gene that is resistant to the siRNA (e.g., by silent mutations in the siRNA target site). Reversal of the phenotype upon re-expression confirms the specificity of the siRNA.
-
Titrate siRNA Concentration: Use the lowest concentration of siRNA that achieves effective knockdown to minimize the likelihood of off-target binding.[3][4]
By carefully selecting delivery methods, rigorously validating knockdown at both the mRNA and protein levels, and implementing controls to monitor off-target effects, researchers can confidently assess the efficacy of this compound knockdown and obtain reliable data for their drug development and scientific investigations.
References
- 1. siRNA Delivery Efficiency | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Detection of siRNA induced mRNA silencing by RT-qPCR: considerations for experimental design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A long-term siRNA strategy regulates this compound overexpression and improves vascular lesions in retinas of diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Target Gene Abundance Contributes to the Efficiency of siRNA-Mediated Gene Silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Short Hairpin RNA-Mediated this compound Knockdown Delays Tumor Growth in a Mouse Glioma Model1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Fibronectin Isoforms Across Different Tissues
For Researchers, Scientists, and Drug Development Professionals
Fibronectin (FN), a high-molecular-weight glycoprotein (B1211001) of the extracellular matrix (ECM), plays a pivotal role in a vast array of cellular processes, including adhesion, migration, growth, and differentiation. Its functional diversity is largely attributed to the existence of multiple isoforms generated through alternative splicing of a single pre-mRNA. This guide provides a comparative analysis of the major this compound isoforms, their tissue-specific expression, functional differences, and the signaling pathways they modulate.
Understanding this compound Isoforms
This compound is a dimeric glycoprotein that exists in two main forms: soluble plasma this compound (pFN) and insoluble cellular this compound (cFN).[1] pFN is produced primarily by hepatocytes and circulates in the blood, playing a crucial role in blood clotting and wound healing.[2] cFN is secreted by various cell types, including fibroblasts, endothelial cells, and chondrocytes, and is assembled into a fibrillar matrix in the ECM of tissues.[3]
The diversity of this compound isoforms arises from the alternative splicing of three regions of the primary transcript: Extra Domain A (EDA), Extra Domain B (EDB), and the type III connecting segment (IIICS) or V region.[4] This splicing results in at least 20 different isoforms in humans.[5]
-
Plasma this compound (pFN): Typically lacks both EDA and EDB domains.[6]
-
Cellular this compound (cFN): A heterogeneous mixture of isoforms that may contain EDA, EDB, or both.[3]
-
EDA-containing FN (EDA+ FN): Often associated with tissue remodeling, inflammation, and fibrosis.[7] Its expression is upregulated during wound healing and in various pathological conditions, including cancer.[7]
-
EDB-containing FN (EDB+ FN): Considered an "oncofetal" isoform, as its expression is high during embryonic development and in tumor tissues, but very low in most normal adult tissues.[8]
Quantitative Comparison of this compound Isoform Expression
Quantifying the precise levels of each this compound isoform in different healthy tissues is challenging, and comprehensive proteomic data is still emerging. The following table summarizes the relative expression patterns of key this compound isoforms based on available mRNA and protein analyses. It is important to note that expression levels can vary significantly based on the physiological state of the tissue.
| Tissue | Plasma FN (pFN) | Cellular FN (cFN) | EDA+ FN | EDB+ FN | References |
| Liver | High (secreted into blood) | Moderate | Low | Low | [4] |
| Lung | Present | Moderate | Low (upregulated in injury/fibrosis) | Very Low (upregulated in injury) | [2][9] |
| Kidney | Present (in circulation) | Moderate | Traces in normal tissue (upregulated in disease) | Absent in normal tissue (upregulated in disease) | [10][11] |
| Skin | Present | High | Low (upregulated during wound healing) | Very Low (upregulated during wound healing) | [2][3] |
| Cartilage | Present | High | Low | Low | |
| Normal Pituitary | Present | Moderate | Absent | Absent | [8] |
| Tumor Tissues | Variable | High | High | High | [8][9] |
Functional Differences of this compound Isoforms in Specific Tissues
The differential expression of this compound isoforms contributes to the unique functions of various tissues in both health and disease.
Cartilage
In articular cartilage, this compound is involved in maintaining the integrity of the extracellular matrix.[12] While present at low levels in healthy cartilage, its concentration increases significantly in osteoarthritis.[12] Some isoforms found in degenerated cartilage are more susceptible to proteolytic cleavage, which may contribute to the breakdown of the cartilage matrix.[12]
Kidney
In normal kidney tissue, total this compound is present in the mesangial and interstitial extracellular matrix, with only trace amounts of EDA+ FN and no detectable EDB+ FN.[11] However, in various renal diseases, there is a significant accumulation of EDA+ and EDB+ isoforms in areas of chronic lesions.[10][11] This suggests a role for these isoforms in the pathogenesis of kidney disease, potentially by modulating immune responses and contributing to scar formation.[11]
Liver
The liver is the primary source of plasma this compound.[4] In the context of liver injury and fibrosis, hepatic stellate cells become activated and produce cellular this compound isoforms, including EDA+ and EDB+ FN.[7] Increased expression of these isoforms is an indicator of ECM accumulation and is associated with the progression of liver fibrosis.[7]
Lung
In the lungs, EDA+ this compound plays a critical role in the development of pulmonary fibrosis.[13] Its expression is necessary for the differentiation of fibroblasts into myofibroblasts, a key event in the fibrotic process.[13] The EIIIB splice variant is typically restricted to fetal and recovering oxidant-injured lung tissue.[9]
Skin
During skin wound healing, cellular this compound, particularly the EDA+ isoform, is upregulated.[2] It provides a temporary scaffold that facilitates cell migration and tissue repair.[3]
Signaling Pathways Modulated by this compound Isoforms
This compound isoforms exert their cellular effects primarily through binding to integrin receptors on the cell surface. The specific isoform present can influence which integrins are engaged and the subsequent downstream signaling cascades.
The RGD (Arginine-Glycine-Aspartic acid) sequence in the 10th type III repeat of this compound is a primary binding site for many integrins.[2] However, the presence of the EDA and EDB domains can modulate integrin binding and activate distinct signaling pathways.
-
EDA+ FN: The EDA domain contains a binding site for α4β1 and α9β1 integrins.[2] Binding of EDA+ FN can activate signaling pathways such as the MAPK/Erk 1/2 pathway, leading to fibroblast differentiation.[7]
-
EDB+ FN: While no direct receptor for the EDB domain has been definitively identified, its presence is known to enhance the binding of α5β1 integrin to the RGD site.[10] This can lead to increased integrin clustering and downstream signaling.[10]
The following diagram illustrates a generalized signaling pathway initiated by this compound binding to integrins, leading to downstream cellular responses.
Experimental Protocols
Accurate analysis of this compound isoforms is crucial for understanding their roles in health and disease. Below are detailed methodologies for key experiments.
Experimental Workflow for this compound Isoform Analysis
The following diagram outlines a general workflow for the comparative analysis of this compound isoforms in tissue samples.
References
- 1. Distribution of a major connective tissue protein, this compound, in normal human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New insights into form and function of this compound Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. schwarzbauerlab.scholar.princeton.edu [schwarzbauerlab.scholar.princeton.edu]
- 5. This compound splice variants: understanding their multiple roles in health and disease using engineered mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Quantitative Proteome Map of the Human Body - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EDA-containing cellular this compound induces fibroblast differentiation through binding to α4β7 integrin receptor and MAPK/Erk 1/2-dependent signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound isoforms are differentially expressed in normal and adenomatous human anterior pituitaries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Overexpression of Extradomain-B this compound is Associated with Invasion of Breast Cancer Cells | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Distribution of this compound isoforms in human renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Anti-Extra Domain B Splice Variant of this compound Antibody–Drug Conjugate Eliminates Tumors with Enhanced Efficacy When Combined with Checkpoint Blockade - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of Human Fibronectin ELISA Kits for Researchers
For researchers, scientists, and drug development professionals, the accurate quantification of fibronectin—a key glycoprotein (B1211001) in the extracellular matrix involved in cell adhesion, migration, and wound healing—is critical. Enzyme-Linked Immunosorbent Assays (ELISAs) are a primary tool for this purpose, offering high sensitivity and specificity. This guide provides an objective comparison of several commercially available human this compound ELISA kits, supported by performance data and experimental methodologies to aid in selecting the most suitable kit for your research needs.
Performance Comparison of this compound ELISA Kits
The performance of an ELISA kit is determined by several key parameters, including sensitivity, dynamic range, precision, and the ability to accurately measure the analyte in various biological samples. The following table summarizes the performance characteristics of human this compound ELISA kits from leading manufacturers.
| Feature | Thermo Fisher Scientific (Pierce) | R&D Systems (Quantikine) | Abcam (SimpleStep®) | Elabscience |
| Catalog # | EHFN1 | DFBN10 | ab219046 | E-EL-H0179 |
| Assay Type | Sandwich ELISA | Sandwich ELISA | Sandwich ELISA | Sandwich ELISA |
| Sensitivity | 0.6 ng/mL | 0.579 ng/mL | ≤ 20.6 pg/mL | 0.94 ng/mL |
| Assay Range | 1.563-100 ng/mL | 3.1 - 200 ng/mL | 125 - 8000 pg/mL | 1.56-100 ng/mL |
| Sample Types | Serum, Plasma, Cell Culture Media[1] | Cell Culture Supernates, Cell Lysates, Tissue Lysates, Serum, Plasma (EDTA, Heparin, Citrate), Saliva, Urine, Human Milk | Serum, Plasma (Citrate, EDTA), Milk, Cell Culture Supernatant, Cell and Tissue Extracts[2] | Serum, Plasma, and other biological fluids[3] |
| Assay Time | ~4 hours | 4.5 hours | 1 hour 30 minutes | 3 hours 30 minutes[3] |
| Intra-Assay CV | <10% | 4.8% - 5.8% | Not explicitly stated | <9% |
| Inter-Assay CV | <12% | 5.3% - 5.6% | Not explicitly stated | <11% |
| Recovery | 71% - 94% (Sample dependent)[1] | 89% - 115% (Cell Culture Media) | 86% - 117% (Sample dependent)[2] | 80% - 120%[3] |
| Linearity | 69% - 94% (Sample dependent)[1] | Data available in datasheet | Data available in datasheet[2] | 86% - 105% (Serum and Plasma) |
Note: The performance characteristics are based on data provided by the respective manufacturers. Independent validation may be necessary to confirm these specifications in your specific experimental context.
Experimental Methodologies
The following are detailed protocols for key experiments used to validate the performance of this compound ELISA kits. These methodologies are based on standard ELISA validation procedures.
Sensitivity (Lower Limit of Detection - LLD)
The sensitivity of an ELISA is the lowest concentration of the analyte that can be reliably distinguished from zero.
-
Blank Measurement: Prepare a series of at least 20 replicate wells containing only the sample diluent (zero standard).
-
Low Concentration Measurement: Prepare a low concentration of the this compound standard and measure its absorbance in at least 20 replicate wells.
-
Calculation:
-
Calculate the mean (μB) and standard deviation (σB) of the blank replicates.
-
The Lower Limit of Blank (LOB) is calculated as: LOB = μB + 1.645 * σB.
-
The Lower Limit of Detection (LLD) is then calculated using the low concentration standard's standard deviation (σS) as: LLD = LOB + 1.645 * σS.[4]
-
Precision (Intra- and Inter-Assay Coefficient of Variation - CV)
Precision measures the reproducibility of the assay.
-
Intra-Assay Precision:
-
Select three samples with low, medium, and high concentrations of this compound.
-
Assay at least 20 replicates of each sample on the same plate.
-
Calculate the mean and standard deviation for each sample.
-
The intra-assay CV (%) is calculated as: (Standard Deviation / Mean) * 100.
-
-
Inter-Assay Precision:
-
Select three samples with low, medium, and high concentrations of this compound.
-
Assay these samples in duplicate on multiple plates, ideally on different days and by different operators.
-
Calculate the mean and standard deviation of the measurements for each sample across all plates.
-
The inter-assay CV (%) is calculated as: (Standard Deviation / Mean) * 100.
-
Spike and Recovery
This experiment determines if the sample matrix interferes with the detection of the analyte.
-
Sample Preparation: Select the biological sample type to be tested.
-
Spiking: Add a known amount of purified this compound (the "spike") to the sample. The spike concentration should be within the assay's dynamic range. An unspiked aliquot of the same sample serves as a control.[5][6]
-
Measurement: Assay the spiked and unspiked samples.
-
Calculation:
-
Recovery (%) = (Concentration in spiked sample - Concentration in unspiked sample) / (Known spike concentration) * 100.
-
An acceptable recovery range is typically between 80-120%.[5]
-
Linearity of Dilution
This experiment assesses whether the assay provides proportional results for diluted samples.
-
Sample Dilution: Serially dilute a sample containing a high concentration of endogenous or spiked this compound.
-
Measurement: Assay the undiluted and diluted samples.
-
Calculation:
-
Multiply the measured concentration of each diluted sample by its dilution factor to get the corrected concentration.
-
Linearity (%) = (Corrected concentration of diluted sample / Concentration of undiluted sample) * 100.
-
The results should be close to 100% across the dilution series.
-
Visualizing the Process
To better understand the experimental workflows and decision-making processes, the following diagrams are provided.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. content.abcam.com [content.abcam.com]
- 3. Human FN(this compound) ELISA Kit - Elabscience® [elabscience.com]
- 4. bt-laboratory.com [bt-laboratory.com]
- 5. biosensis.com [biosensis.com]
- 6. Spike and Recovery and Linearity of Dilution Assessment | Thermo Fisher Scientific - TW [thermofisher.com]
Quantifying Fibronectin in Conditioned Media: A Comparative Guide
For researchers, scientists, and drug development professionals, accurate quantification of secreted proteins like fibronectin in cell culture conditioned media is crucial for understanding cellular processes, disease progression, and the efficacy of therapeutics. This compound, a key component of the extracellular matrix (ECM), plays a vital role in cell adhesion, migration, and differentiation. Its concentration in conditioned media can be a critical indicator of cellular activity and ECM remodeling.[1] This guide provides a comprehensive comparison of three common methods for quantifying this compound: Enzyme-Linked Immunosorbent Assay (ELISA), Western Blotting, and Mass Spectrometry.
Method Comparison at a Glance
Choosing the right method depends on the specific research question, required sensitivity, sample throughput, and available resources. The following table summarizes the key features of each technique.
| Feature | ELISA (Enzyme-Linked Immunosorbent Assay) | Western Blotting | Mass Spectrometry (MS) |
| Principle | Antigen-antibody interaction in a multi-well plate format, with enzymatic signal amplification for detection.[2] | Size-based separation of proteins via gel electrophoresis, transfer to a membrane, and detection using specific antibodies.[2] | Ionization of peptides and measurement of their mass-to-charge ratio for identification and quantification.[3] |
| Quantification | Fully quantitative, providing absolute concentration values.[2] | Semi-quantitative, providing relative protein abundance. Can be made more quantitative with careful optimization and normalization.[4][5] | Both relative and absolute quantification are possible, often requiring stable isotope-labeled standards for absolute values. |
| Sensitivity | High, capable of detecting low-abundance proteins in the ng/mL range.[2][6] | Moderate to low, generally less sensitive than ELISA.[6] | High, capable of detecting and quantifying a wide range of protein abundances.[7] |
| Specificity | High, dependent on the specificity of the antibody pair used in the assay.[2] | High, combines size separation with antibody specificity, allowing for the identification of different protein isoforms.[2][6] | Very high, provides sequence-specific identification of proteins and their post-translational modifications.[7] |
| Throughput | High, suitable for analyzing many samples simultaneously in 96-well or 384-well plates. | Low, labor-intensive and not well-suited for large-scale screening. | Low to medium, depending on the complexity of the workflow and instrumentation.[7] |
| Assay Time | Relatively short, typically 4-5 hours.[8] | Long, often requiring 1-2 days to complete.[6] | Variable, can range from hours to days depending on the sample preparation and analysis workflow.[7] |
| Cost | Generally cost-effective, especially for a large number of samples. | Moderate, with costs associated with gels, membranes, antibodies, and detection reagents. | High, requires expensive instrumentation and specialized expertise.[7] |
| Information Provided | Concentration of the target protein.[2] | Presence, relative abundance, and molecular weight of the target protein.[2] | Identification, quantification, and characterization of proteins, including post-translational modifications.[7] |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for each method.
Caption: Workflow for quantifying this compound using a sandwich ELISA.
Caption: Workflow for semi-quantitative analysis of this compound by Western blotting.
Caption: General workflow for this compound quantification using mass spectrometry.
Detailed Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is a general guideline for a sandwich ELISA, and specific details may vary depending on the commercial kit used.
Materials:
-
This compound ELISA kit (containing pre-coated 96-well plate, detection antibody, enzyme conjugate, substrate, stop solution, and standards)
-
Conditioned media samples
-
Assay diluent
-
Wash buffer
-
Microplate reader
Protocol:
-
Sample Preparation:
-
Collect conditioned media from cell cultures.
-
Centrifuge the media at 2,000 x g for 10 minutes to remove cells and debris.
-
Dilute the supernatant in Assay Diluent. The required dilution factor will depend on the expected this compound concentration and the sensitivity of the kit (e.g., a 1:2,000 dilution is a common starting point).
-
-
Assay Procedure:
-
Bring all reagents to room temperature.
-
Add 100 µL of standards and diluted samples to the appropriate wells of the pre-coated microplate.
-
Incubate for the time specified in the kit instructions (typically 1-2.5 hours) at room temperature, sometimes with gentle shaking.[8][9]
-
Aspirate the liquid from each well and wash the plate multiple times (usually 3-4 times) with Wash Buffer.[9]
-
Add 100 µL of the diluted detection antibody to each well and incubate for the specified time (e.g., 1 hour) at room temperature.[9]
-
Wash the plate again as described in step 2c.
-
Add 100 µL of the enzyme conjugate (e.g., Streptavidin-HRP) to each well and incubate for the specified time (e.g., 30-45 minutes).[9]
-
Wash the plate again.
-
Add 100 µL of the substrate solution to each well and incubate in the dark until a color develops (typically 15-30 minutes).[9]
-
Add 50 µL of Stop Solution to each well to stop the reaction.
-
-
Data Analysis:
-
Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[9]
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.
-
Western Blotting
This protocol provides a general procedure for the semi-quantitative analysis of this compound in conditioned media.
Materials:
-
Conditioned media samples
-
Protein concentration assay kit (e.g., BCA or Bradford)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against this compound
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Sample Preparation:
-
Collect conditioned media.
-
Concentrate the proteins in the media. This can be done using methods like centrifugal filtration or precipitation (e.g., with TCA).
-
Determine the protein concentration of the concentrated samples.
-
Mix a specific amount of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.[10]
-
-
SDS-PAGE and Transfer:
-
Load the denatured samples onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by molecular weight.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[11]
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[10][11]
-
Incubate the membrane with the primary antibody against this compound (diluted in blocking buffer) overnight at 4°C with gentle agitation.[12]
-
Wash the membrane three times with TBST for 5-10 minutes each.[10]
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[10]
-
Wash the membrane again as in step 3c.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Perform densitometry analysis on the bands corresponding to this compound to determine their relative intensity. For more quantitative results, normalize the this compound band intensity to a loading control.
-
Mass Spectrometry
This is a generalized workflow for the identification and quantification of this compound in conditioned media. The specific details can vary significantly based on the instrumentation and analytical goals.
Materials:
-
Conditioned media samples
-
Reagents for protein reduction, alkylation, and digestion (e.g., DTT, iodoacetamide (B48618), trypsin)
-
Liquid chromatography-mass spectrometry (LC-MS) system
-
Data analysis software
Protocol:
-
Sample Preparation:
-
Collect conditioned media.
-
Proteins in the media are often precipitated (e.g., with TCA) and then resolubilized.[13]
-
Reduce the disulfide bonds in the proteins with a reducing agent like DTT.
-
Alkylate the free cysteine residues with a reagent like iodoacetamide to prevent disulfide bond reformation.
-
Digest the proteins into smaller peptides using a protease such as trypsin.[13]
-
Clean up the resulting peptide mixture to remove salts and other contaminants.
-
-
LC-MS/MS Analysis:
-
Inject the peptide sample into a liquid chromatography system to separate the peptides based on their physicochemical properties.
-
The separated peptides are then introduced into the mass spectrometer.
-
The mass spectrometer ionizes the peptides and measures their mass-to-charge ratio (MS1 scan).
-
Selected peptides are then fragmented, and the masses of the resulting fragment ions are measured (MS/MS scan).
-
-
Data Analysis:
-
The acquired MS/MS spectra are searched against a protein sequence database to identify the peptides.
-
The identified peptides are then mapped back to their parent proteins, confirming the presence of this compound.
-
Quantification can be performed by comparing the signal intensity of specific this compound peptides across different samples (label-free quantification) or by using stable isotope-labeled internal standards for absolute quantification.
-
Conclusion
The choice of method for quantifying this compound in conditioned media should be guided by the specific needs of the research. ELISA is an excellent choice for high-throughput, quantitative measurements of this compound concentration.[2] Western blotting, while more labor-intensive and less quantitative, provides valuable information about the protein's size and integrity.[2] Mass spectrometry offers the most comprehensive analysis, providing not only quantification but also detailed information about protein modifications, though it comes at a higher cost and complexity.[3] By understanding the strengths and limitations of each technique, researchers can select the most appropriate method to achieve their scientific goals.
References
- 1. Quantification of this compound as a method to assess ex vivo extracellular matrix remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What Are the Differences Between ELISA and Western Blot in Protein Detection? [synapse.patsnap.com]
- 3. blog.cellsignal.com [blog.cellsignal.com]
- 4. h-h-c.com [h-h-c.com]
- 5. youtube.com [youtube.com]
- 6. azurebiosystems.com [azurebiosystems.com]
- 7. blog.genewiz.com [blog.genewiz.com]
- 8. rndsystems.com [rndsystems.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. Western Blot protocol for this compound Antibody (NBP1-91258): Novus Biologicals [novusbio.com]
- 11. docs.abcam.com [docs.abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. A Selective Extracellular Matrix Proteomics Approach Identifies this compound Proteolysis by A Disintegrin-like and Metalloprotease Domain with Thrombospondin Type 1 Motifs (ADAMTS16) and Its Impact on Spheroid Morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cell Signaling Activation: Fibronectin vs. Vitronectin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibronectin (FN) and vitronectin (VN) are two critical glycoproteins of the extracellular matrix (ECM) that play pivotal roles in regulating a myriad of cellular functions, including adhesion, migration, proliferation, and differentiation. While both are key components in tissue culture and have been implicated in various physiological and pathological processes, they elicit distinct cellular responses by engaging different sets of integrin receptors and activating specific downstream signaling cascades. This guide provides an objective comparison of cell signaling activation on this compound versus vitronectin, supported by experimental data and detailed methodologies, to aid researchers in selecting the appropriate substrate for their specific applications and in understanding the nuanced cellular responses to these ECM proteins.
Key Differences at a Glance
| Feature | This compound (FN) | Vitronectin (VN) |
| Molecular Weight | High (~440 kDa) | Low (~75 kDa) |
| Structure | Dimer of two similar polypeptides | Monomer |
| Primary Integrin Receptors | α5β1, αvβ3, α4β1, αIIbβ3 | αvβ3, αvβ5, αvβ1, αIIbβ3 |
| Cell Spreading | Generally promotes more extensive cell spreading | Promotes cell spreading, but often less extensive than FN |
| Focal Adhesions | Induces prominent focal adhesions, both centrally and peripherally | Induces focal adhesions, often more peripherally located |
| Cell Migration | Often promotes higher rates of cell migration | Supports cell migration, but may be less effective than FN for some cell types |
Data Presentation: Quantitative Comparison
Cell Adhesion
Studies have shown that both this compound and vitronectin effectively promote cell adhesion, although their efficiency can vary depending on the cell type and experimental conditions.
| Cell Type | Substrate | Coating Density | Adhesion Percentage (%) | Citation |
| Human Osteoblasts (HOS) | This compound | 1000 molecules/µm² (low) | 16.7 ± 3 | [1] |
| Vitronectin | 1000 molecules/µm² (low) | 1.1 ± 1 | [1] | |
| This compound | ≥2500 molecules/µm² (high) | 34.8 ± 2 | [1] | |
| Vitronectin | ≥2500 molecules/µm² (high) | 45.7 ± 2 | [1] |
Note: The study on human osteoblasts was conducted under 20% cyclic strain for 24 hours.
Cell Proliferation
The proliferative response of cells to this compound and vitronectin is also cell-type dependent. For instance, in the context of human embryonic stem cell (hESC) culture, both proteins can support self-renewal. In other contexts, such as with murine embryonic stem cells, vitronectin has been observed to support a higher proliferation rate after 72 hours in 2D culture compared to this compound.[2]
| Cell Type | Substrate | Culture Condition | Observation | Citation |
| Human Embryonic Stem Cells (HUES1, HUES7) | This compound | 3 weeks | Maintained pluripotency (expressed Oct4 and Nanog) | |
| Vitronectin | 3 weeks | Maintained plurpotency (expressed Oct4 and Nanog) | ||
| Murine Embryonic Stem Cells | This compound | 72 hours (2D) | Lower proliferation rate compared to vitronectin | [2] |
| Vitronectin | 72 hours (2D) | Significantly higher proliferation rate compared to this compound | [2] |
Cell Migration
Qualitative and some quantitative studies suggest that this compound is often a more potent promoter of cell migration than vitronectin for several cell types.
| Cell Type | Substrate | Observation | Citation |
| Human Neutrophils | This compound | Enhanced migration (69 ± 6% migrated in 1h) | [3] |
| Vitronectin | Did not enhance migration (compared to uncoated filter) | [3] | |
| Human Foreskin Fibroblasts | This compound | Promotes more rapid cell movement in the initial 12 hours | [4] |
| Cancer Cells (A549) | Vitronectin | Potent migration-enhancing factor | [5] |
Signaling Pathways: A Visual Comparison
The differential engagement of integrins by this compound and vitronectin leads to the activation of distinct downstream signaling pathways that regulate cellular behavior. The following diagrams illustrate the key signaling cascades initiated by each protein.
Figure 1. this compound Signaling Pathway.
Figure 2. Vitronectin Signaling Pathway.
Experimental Protocols
Cell Adhesion Assay
This protocol provides a method to quantify cell adhesion on surfaces coated with this compound or vitronectin.
Figure 3. Cell Adhesion Assay Workflow.
Detailed Steps:
-
Coating: Coat wells of a 96-well plate with 50 µL of this compound or vitronectin solution (e.g., 10 µg/mL in PBS). Incubate for 1 hour at 37°C.
-
Blocking: Aspirate the coating solution and block non-specific binding by adding 100 µL of 1% Bovine Serum Albumin (BSA) in PBS to each well. Incubate for 30 minutes at 37°C.
-
Cell Seeding: Wash wells twice with PBS. Resuspend cells in serum-free medium and seed them into the wells at a desired density (e.g., 5 x 10^4 cells/well).
-
Incubation: Incubate the plate for a specific duration (e.g., 1-3 hours) at 37°C to allow for cell adhesion.
-
Washing: Gently wash the wells three times with PBS to remove non-adherent cells.
-
Staining: Fix the adherent cells with 4% paraformaldehyde for 10 minutes. Then, stain with a 0.5% Crystal Violet solution for 20 minutes.
-
Quantification: Wash the wells with water to remove excess stain. Solubilize the stain with 10% acetic acid and measure the absorbance at 570 nm using a plate reader.
Western Blot for ERK Phosphorylation
This protocol allows for the detection of activated ERK (p-ERK), a key downstream signaling molecule.
Detailed Steps:
-
Cell Culture and Lysis: Culture cells on this compound- or vitronectin-coated dishes. After the desired incubation time, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate with a primary antibody specific for phosphorylated ERK (p-ERK1/2) overnight at 4°C. Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total ERK to normalize for protein loading.
Immunofluorescence for Focal Adhesion Staining
This protocol enables the visualization of focal adhesions, which are crucial for cell adhesion and signaling.
Detailed Steps:
-
Cell Seeding: Seed cells on this compound- or vitronectin-coated glass coverslips and allow them to adhere and spread.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 5 minutes.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against a focal adhesion protein (e.g., vinculin or paxillin) for 1 hour at room temperature.
-
Secondary Antibody Incubation: After washing with PBS, incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the cell nuclei with DAPI and mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the focal adhesions using a fluorescence microscope.
Conclusion
The choice between this compound and vitronectin as a substrate for cell culture and signaling studies has significant implications for experimental outcomes. This compound generally promotes robust cell adhesion, spreading, and migration, primarily through α5β1 integrin, leading to the formation of well-defined focal adhesions and activation of FAK, PI3K/Akt, and MAPK/ERK pathways. Vitronectin, while also a potent adhesion molecule that signals through αv integrins, may result in different adhesion strengths and cellular morphologies. The provided data and protocols offer a framework for researchers to make informed decisions and to design experiments that accurately probe the complex interplay between cells and their extracellular environment. Understanding these differences is crucial for advancing our knowledge in cell biology, tissue engineering, and the development of novel therapeutic strategies.
References
- 1. A comparison of type I collagen, this compound, and vitronectin in supporting adhesion of mechanically strained osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of vitronectin on the differentiation of embryonic stem cells in a 3D culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound enhances the migration rate of human neutrophils in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell migration on material-driven this compound microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evidence that vitronectin is a potent migration-enhancing factor for cancer cells chaperoned by fibrinogen: a novel view of the metastasis of cancer cells to low-fibrinogen lymphatics and body cavities - PMC [pmc.ncbi.nlm.nih.gov]
Validating Fibronectin Conditional Knockout Mouse Models: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise and reliable validation of a conditional knockout (cKO) mouse model is paramount. This guide provides a comparative overview of the validation process for fibronectin (Fn) cKO mouse models, focusing on the widely used Cre-LoxP system. It offers supporting experimental data, detailed protocols, and visual representations of key biological and experimental processes.
This compound, a high-molecular-weight glycoprotein (B1211001) of the extracellular matrix, plays a critical role in cell adhesion, migration, growth, and differentiation. Due to the embryonic lethality of a complete this compound knockout, conditional knockout models are indispensable for studying its function in specific tissues or at particular developmental stages.[1][2] The Cre-LoxP recombination system is the cornerstone of these models, allowing for spatial and temporal control of gene inactivation.
Comparison of this compound Conditional Knockout Models
The two main strategies for Cre-LoxP mediated this compound knockout are inducible and tissue-specific models. Each has distinct advantages and validation considerations.
| Feature | Inducible Knockout Model (e.g., Tamoxifen-inducible) | Tissue-Specific Knockout Model (e.g., MMTV-Cre for mammary tissue) |
| Gene Inactivation Control | Temporal control through an external inducer (e.g., tamoxifen). | Spatial control determined by the tissue-specific promoter driving Cre recombinase expression. |
| Validation of Recombination | PCR analysis of genomic DNA from various tissues post-induction to confirm excision of the floxed allele. | PCR analysis of genomic DNA from the target tissue and other tissues to confirm tissue-specific recombination. |
| Quantification of Knockdown | ELISA and Western blot of plasma and tissue lysates to measure the reduction in this compound protein levels. A 95% reduction in plasma this compound has been reported.[1] | Western blot and immunohistochemistry (IHC) of the target tissue to confirm the reduction or absence of this compound protein. |
| Phenotypic Analysis | Observation of systemic effects post-induction. For example, tamoxifen-induced Fn cKO mice show reduced fertility and high platelet counts.[1][3][4] | Analysis of tissue-specific phenotypes. For instance, MMTV-Cre mediated Fn knockout in mammary epithelium leads to delayed ductal branching and impaired alveologenesis.[5][6] |
| Potential Complications | Off-target effects of the inducer (e.g., tamoxifen). Incomplete knockout in all target cells. | "Leaky" Cre expression in non-target tissues. Developmental defects in the target tissue if the gene is crucial during early development. |
Experimental Data Summary
Here is a summary of quantitative data from representative this compound conditional knockout validation studies:
Table 1: Recombination Efficiency and Protein Reduction
| Model Type | Tissue/Fluid Analyzed | Method | Result | Reference |
| Tamoxifen-inducible cKO | Liver (gene level) | PCR | 99% knockout efficiency | [1] |
| Tamoxifen-inducible cKO | Plasma | ELISA & Western Blot | 95% reduction in this compound levels | [1] |
| Tamoxifen-inducible cKO (in skeletal muscle) | Muscle Tissue | qPCR | 89.9% lower Fn1 mRNA levels | [7] |
| Mammary Epithelium-specific cKO | Mammary Epithelial Cells | Western Blot | Reduced levels of this compound | [5] |
Table 2: Phenotypic Outcomes in this compound cKO Mice
| Model Type | Key Phenotypic Observations | Reference |
| Tamoxifen-inducible cKO | Reduced fertility, high platelet counts, smaller bone marrow megakaryocytes.[1][3][4] | [1][3][4] |
| Mammary Epithelium-specific cKO | Moderate retardation in ductal outgrowth and branching in young mice; impaired lobuloalveolar differentiation during pregnancy.[5][6] | [5][6] |
| Hepatocyte-specific cKO | Decreased adipose tissue this compound levels and enhanced insulin (B600854) sensitivity. | [8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of these models.
Genotyping PCR for Recombination Analysis
-
Objective: To confirm the Cre-mediated excision of the loxP-flanked (floxed) this compound allele in target tissues.
-
Procedure:
-
Isolate genomic DNA from tail biopsies (for initial genotyping) and from various tissues of interest post-induction or in tissue-specific models.
-
Design PCR primers that flank the floxed region. Three primers are typically used: a forward primer upstream of the 5' loxP site, a reverse primer within the floxed region, and another reverse primer downstream of the 3' loxP site.
-
This primer setup allows for the amplification of different sized products for the wild-type, floxed, and knockout alleles.
-
Perform PCR using a standard protocol with an appropriate polymerase.
-
Analyze the PCR products on an agarose (B213101) gel to determine the genotype.
-
Western Blot for this compound Protein Quantification
-
Objective: To measure the reduction in this compound protein levels in tissues or plasma.
-
Procedure:
-
Homogenize tissue samples or collect plasma from cKO and control mice.
-
Determine the total protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for this compound.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the this compound signal to a loading control (e.g., β-actin or GAPDH).
-
ELISA for Plasma this compound Quantification
-
Objective: To quantify the concentration of this compound in the plasma.
-
Procedure:
-
Coat a 96-well plate with a capture antibody specific for this compound.
-
Block the plate to prevent non-specific binding.
-
Add diluted plasma samples and a standard curve of known this compound concentrations to the wells.
-
Incubate, then wash the plate.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Incubate, then wash the plate.
-
Add a substrate that reacts with the enzyme to produce a colorimetric signal.
-
Measure the absorbance using a plate reader.
-
Calculate the this compound concentration in the samples based on the standard curve.
-
Immunohistochemistry (IHC) for Tissue Localization
-
Objective: To visualize the distribution and abundance of this compound in tissue sections.
-
Procedure:
-
Fix tissue samples in formalin and embed in paraffin.
-
Cut thin sections and mount them on microscope slides.
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval to unmask the this compound epitope.
-
Block endogenous peroxidase activity and non-specific binding sites.
-
Incubate the sections with a primary antibody against this compound.
-
Incubate with a biotinylated secondary antibody followed by an avidin-biotin-HRP complex.
-
Add a chromogenic substrate (e.g., DAB) to produce a colored precipitate at the site of the antigen.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the sections for microscopic examination.
-
Visualizing Key Processes
To better understand the underlying mechanisms and experimental workflows, the following diagrams are provided.
Alternative Approaches and Future Directions
While the Cre-LoxP system is the gold standard, emerging technologies like CRISPR-Cas9 offer potential alternatives for generating conditional knockout models. The CRISPR-Cas9 system can be used to insert loxP sites flanking a target exon with high efficiency, potentially accelerating the generation of floxed mouse lines. However, the validation principles of confirming recombination, quantifying protein knockdown, and assessing the phenotype remain the same. As of now, detailed in vivo validation data for this compound conditional knockout mouse models generated solely through CRISPR-Cas9 are not as extensively documented as for the Cre-LoxP system.
References
- 1. Construction of this compound conditional gene knock-out mice and the effect of this compound gene knockout on hematopoietic, biochemical and immune parameters in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 002270 - FN.null Strain Details [jax.org]
- 3. Construction of this compound conditional gene knock-out mice and the effect of this compound gene knockout on hematopoietic, biochemical and immune parameters in mice [PeerJ] [peerj.com]
- 4. researchgate.net [researchgate.net]
- 5. Conditional knockout of this compound abrogates mouse mammary gland lobuloalveolar differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conditional knockout of this compound abrogates mouse mammary gland lobuloalveolar differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Loss of this compound from the aged stem cell niche affects the regenerative capacity of skeletal muscle in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Circulating plasma this compound affects tissue insulin sensitivity, adipocyte differentiation, and transcriptional landscape of adipose tissue in mice - PMC [pmc.ncbi.nlm.nih.gov]
Decoding Cell Behavior: A Comparative Guide to Cell Spreading on Fibronectin and Other Extracellular Matrix Proteins
For researchers, scientists, and drug development professionals, understanding the nuances of cell-extracellular matrix (ECM) interactions is paramount for developing effective therapeutics and robust in vitro models. The choice of ECM protein for coating culture surfaces can profoundly influence cell morphology, signaling, and ultimately, experimental outcomes. This guide provides a detailed comparison of cell spreading on fibronectin versus other common ECM proteins—collagen, laminin, and vitronectin—supported by experimental data and protocols.
Cell spreading is a fundamental biological process orchestrated by the dynamic interplay between a cell's cytoskeleton and the surrounding ECM. This process is primarily mediated by integrins, transmembrane receptors that bind to specific motifs within ECM proteins, triggering intracellular signaling cascades that regulate cell shape, adhesion, and migration. While this compound is a widely used substrate for cell culture, its effects on cell spreading can differ significantly from those of other ECM components.
Comparative Analysis of Cell Spreading Metrics
Quantitative analysis of cell spreading reveals distinct cellular responses to different ECM substrates. The table below summarizes key metrics from studies investigating cell spreading on this compound, collagen, laminin, and vitronectin. It is important to note that these values can vary depending on the cell type, protein concentration, and experimental conditions.
| ECM Protein | Predominant Integrin Receptors | Typical Cell Area (µm²) | Cell Morphology | Focal Adhesion Characteristics |
| This compound | α5β1, αvβ3[1][2] | Larger, well-spread | Elongated, stellate with prominent lamellipodia | Numerous, distributed at the cell periphery and center[1] |
| Collagen I | α1β1, α2β1 | Variable, often smaller than on this compound | Can be more rounded or less spread, depending on cell type | Often smaller and more peripherally located |
| Laminin | α3β1, α6β1, α7β1 | Generally smaller than on this compound | Often exhibit a more branched or neurite-like morphology in certain cells | Can be smaller and more punctate |
| Vitronectin | αvβ3, αvβ5 | Smaller, less spread than on this compound[1] | More rounded or polygonal | Fewer and often concentrated at the cell periphery |
Signaling Pathways: A Tale of Two Substrates
The differential cell spreading observed on various ECM proteins is a direct consequence of distinct intracellular signaling pathways initiated by specific integrin-ligand interactions. This compound, primarily through α5β1 integrin, and other ECM proteins like collagen, through α1β1/α2β1 integrins, activate a cascade of events involving Focal Adhesion Kinase (FAK) and Rho family GTPases.
General Cell Spreading Signaling Cascade
The binding of integrins to ECM proteins leads to the recruitment and autophosphorylation of FAK. This creates a docking site for Src family kinases, leading to the formation of a FAK-Src signaling complex. This complex, in turn, activates downstream pathways that regulate the actin cytoskeleton, leading to cell spreading.[3]
This compound-Mediated Spreading
Adhesion to this compound via α5β1 integrin strongly activates Rac1 and Cdc42, promoting the formation of lamellipodia and filopodia, respectively, which are key structures in cell spreading.[4] While RhoA is also activated, its activity is spatially and temporally regulated to allow for initial protrusions driven by Rac1 and Cdc42.
Spreading on Other ECM Proteins (e.g., Collagen)
Cell spreading on collagen, mediated by α1β1 and α2β1 integrins, can result in a different balance of Rho GTPase activity. In some cell types, this interaction leads to a more dominant RhoA signaling, resulting in increased stress fiber formation and contractility, which can sometimes limit the extent of initial cell spreading compared to this compound. The activation of Rac1 and Cdc42 may be less robust, leading to less prominent lamellipodia and filopodia.
Experimental Protocols
To enable researchers to conduct their own comparative studies, a detailed protocol for a cell spreading assay is provided below.
General Workflow for Cell Spreading Assay
Detailed Methodology
Materials:
-
Glass coverslips
-
ECM proteins (this compound, Collagen I, Laminin, Vitronectin)
-
Phosphate-Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Cell culture medium (serum-free for assay)
-
Trypsin-EDTA
-
Paraformaldehyde (PFA)
-
Triton X-100
-
Phalloidin (B8060827) conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
DAPI
-
Mounting medium
Procedure:
-
Coating Coverslips:
-
Aseptically place sterile glass coverslips into the wells of a 24-well plate.
-
Prepare solutions of ECM proteins (e.g., 10-50 µg/mL in PBS).
-
Add enough protein solution to each well to cover the coverslip (e.g., 500 µL).
-
Incubate at 37°C for 1-2 hours or at 4°C overnight.
-
Aspirate the protein solution and wash the coverslips twice with PBS.
-
To block non-specific cell adhesion, incubate the coverslips with 1% BSA in PBS for 30-60 minutes at 37°C.
-
Wash the coverslips twice with PBS before cell seeding.
-
-
Cell Preparation and Seeding:
-
Culture cells to sub-confluency.
-
Harvest the cells using Trypsin-EDTA and neutralize with serum-containing medium.
-
Centrifuge the cells and resuspend the pellet in serum-free medium.
-
Count the cells and adjust the concentration to the desired seeding density (e.g., 1-5 x 10^4 cells/mL).
-
Add the cell suspension to the wells containing the coated coverslips.
-
-
Incubation and Staining:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for the desired time points (e.g., 15, 30, 60, 120 minutes).
-
After incubation, gently wash the coverslips with PBS to remove non-adherent cells.
-
Fix the adherent cells by adding 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the coverslips three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Wash three times with PBS.
-
Stain the actin cytoskeleton by incubating with fluorescently labeled phalloidin (e.g., 1:500 in PBS) for 30-60 minutes at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei by incubating with DAPI (e.g., 1 µg/mL in PBS) for 5 minutes.
-
Wash three times with PBS.
-
-
Imaging and Quantification:
-
Mount the coverslips onto glass slides using an appropriate mounting medium.
-
Acquire images using a fluorescence microscope.
-
Use image analysis software (e.g., ImageJ/Fiji) to outline the cell boundaries from the phalloidin stain and measure the cell area, perimeter, and aspect ratio (a measure of cell elongation).
-
Quantify at least 50-100 cells per condition for statistical significance.
-
Conclusion
The choice of ECM substrate has a profound impact on cell spreading and the underlying signaling pathways. This compound generally promotes robust cell spreading characterized by large cell areas and the formation of prominent lamellipodia and filopodia, driven by strong Rac1 and Cdc42 activation. In contrast, other ECM proteins like collagen, laminin, and vitronectin can lead to more varied and often more restricted cell spreading, potentially through a different balance of Rho GTPase activities. For researchers in cell biology and drug development, a thorough understanding of these differences is crucial for designing experiments that accurately reflect in vivo conditions and for interpreting results in the context of specific cell-matrix interactions. The provided protocols and comparative data serve as a valuable resource for investigating these fundamental cellular processes.
References
Validating the role of specific fibronectin domains in cell binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the roles of specific fibronectin (FN) domains in mediating cell binding. Understanding these interactions is crucial for developing novel therapeutics and biomaterials that target cell adhesion processes in various physiological and pathological contexts, including wound healing, tissue engineering, and cancer metastasis.
Key this compound Domains in Cell Adhesion: A Head-to-Head Comparison
This compound, a high-molecular-weight glycoprotein (B1211001) of the extracellular matrix (ECM), orchestrates cell adhesion, migration, growth, and differentiation primarily through its interaction with transmembrane integrin receptors.[1] This interaction is not monolithic but is mediated by several distinct domains within the this compound molecule, each with unique characteristics and cellular responses. The primary domains of interest are the central cell-binding domain (CCBD), which includes the well-known RGD motif and the synergy site, and the heparin-binding domains.
The Central Cell-Binding Domain: RGD and the Synergy Site
The principal site for integrin-mediated cell attachment to this compound is the Arginine-Glycine-Aspartic acid (RGD) sequence located in the 10th type III repeat (FNIII10).[2] This motif is recognized by a variety of integrins, including α5β1 and αv-class integrins.[3] Adjacent to the RGD motif, in the 9th type III repeat (FNIII9), lies a "synergy site" with the core sequence Pro-His-Ser-Arg-Asn (PHSRN).[2] While having no intrinsic adhesive activity, this site significantly enhances the binding of certain integrins, particularly α5β1, to the RGD motif.[4]
The synergy site is thought to function by increasing the stability of the this compound-integrin bond, especially under mechanical stress, rather than affecting the initial binding rate (Kon).[3] This reinforcement is crucial in physiological processes involving mechanical forces, such as blood flow.[3]
Heparin-Binding Domains: Modulators of Cell Adhesion and Signaling
This compound possesses two major heparin-binding domains (Hep I and Hep II). The Hep II domain, located in the C-terminal region (FNIII12-14), plays a significant role in cell adhesion, often in concert with the CCBD. This domain interacts with cell surface heparan sulfate (B86663) proteoglycans (HSPGs), such as syndecans. This interaction is crucial for the formation of stable focal adhesions and the organization of the actin cytoskeleton.
Quantitative Comparison of this compound Domain Performance
To provide a clearer picture of the functional differences between these domains, the following tables summarize key quantitative data from various experimental studies.
| This compound Domain/Fragment | Interacting Integrin(s) | Binding Affinity (Kd) | Key Findings |
| Full-length this compound | α5β1, αvβ3, and others | ~0.8 µM (overall cell interaction)[5] | Supports robust cell adhesion, spreading, and migration. |
| FNIII9-10 (RGD + Synergy) | α5β1 | Not specified, but synergy enhances binding | The synergy site is essential for reinforcing α5β1 binding, especially under force.[3] |
| FNIII10 (RGD only) | α5β1, αvβ3 | Higher Kd for α5β1 compared to FNIII9-10 | Sufficient for initial binding of many integrins, but less stable for α5β1 without the synergy site. |
| Synergy Site Mutant (in FNIII9-10) | α5β1 | Significantly reduced binding affinity | Demonstrates the critical role of the synergy site for α5β1-mediated adhesion.[6] |
| Heparin-Binding Domain II (FNIII12-14) | Syndecans (co-receptors with integrins) | Not directly measured for integrin binding | Enhances focal adhesion formation and cell spreading when presented with the CCBD.[7] Also binds to growth factors like VEGF.[8] |
| Experimental Condition | Full-Length this compound | FN Fragments (e.g., FNIII9-10) | Key Findings |
| Cell Adhesion Strength | High | Lower than full-length FN | Full-length this compound provides a more stable substrate for strong cell adhesion due to the presence of multiple binding domains. |
| Cell Spreading | Extensive | Less extensive | The heparin-binding domain, in addition to the CCBD, is important for robust cell spreading and stress fiber formation. |
| Cell Migration | Supports persistent migration | Reduced migration for fibroblasts | Multiple domains, including the CCBD and heparin-binding domains, are required for efficient fibroblast migration.[9] |
Visualizing this compound Structure and Function
This compound Domain Architecture
The following diagram illustrates the modular structure of a single this compound subunit, highlighting the key domains involved in cell adhesion.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of this compound domain functions. Below are outlines of key experimental protocols.
Cell Adhesion Assay
This assay quantifies the attachment of cells to substrates coated with different this compound domains.
Materials:
-
96-well microplates
-
This compound fragments (e.g., full-length FN, FNIII9-10, FNIII10)
-
Bovine Serum Albumin (BSA) for blocking
-
Cell suspension in serum-free media
-
Crystal Violet stain
-
Solubilization buffer (e.g., 1% SDS)
Protocol:
-
Coating: Coat wells of a 96-well plate with this compound fragments (e.g., 10 µg/mL in PBS) overnight at 4°C. Control wells are coated with BSA.
-
Blocking: Wash the wells with PBS and block non-specific binding sites with 1% BSA in PBS for 1 hour at 37°C.
-
Cell Seeding: Wash the wells again and seed with a known number of cells (e.g., 5 x 104 cells/well) in serum-free medium.
-
Incubation: Incubate for a defined period (e.g., 1 hour) at 37°C to allow for cell attachment.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Staining: Fix the remaining adherent cells with methanol (B129727) and stain with 0.5% crystal violet solution for 10 minutes.
-
Quantification: Wash away excess stain, air dry, and solubilize the stain with a solubilization buffer. Measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the number of adherent cells.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a powerful technique to measure the real-time binding kinetics and affinity between purified integrins and this compound domains.
Principle: One molecule (e.g., this compound fragment) is immobilized on a sensor chip, and the other (e.g., purified integrin) is flowed over the surface. The binding event causes a change in the refractive index at the surface, which is detected as a change in the resonance angle of surface plasmons. This allows for the determination of association (kon) and dissociation (koff) rates, from which the dissociation constant (Kd) can be calculated (Kd = koff/kon).
General Procedure:
-
Immobilization: Covalently couple the this compound fragment to the sensor chip surface.
-
Binding: Inject a series of concentrations of the purified integrin over the chip surface and record the binding response.
-
Dissociation: Flow buffer over the chip to measure the dissociation of the integrin from the this compound fragment.
-
Regeneration: Inject a regeneration solution to remove the bound integrin, preparing the chip for the next cycle.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters.
Signaling Pathways Activated by this compound-Integrin Binding
The engagement of integrins by this compound domains initiates a cascade of intracellular signaling events that regulate cell behavior. A key early event is the clustering of integrins and the recruitment of signaling and cytoskeletal proteins to form focal adhesions.
Two of the major signaling pathways activated are the Focal Adhesion Kinase (FAK)/Src pathway and the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway.
-
FAK/Src Pathway: Upon integrin clustering, FAK is recruited to the focal adhesions and undergoes autophosphorylation at Tyr397. This creates a binding site for the SH2 domain of Src family kinases. The resulting FAK/Src complex phosphorylates other substrates, such as paxillin (B1203293) and p130Cas, leading to the regulation of cell migration and survival.[10]
-
MAPK/ERK Pathway: Integrin-mediated adhesion can activate the Ras-Raf-MEK-ERK cascade. This can occur through FAK-dependent mechanisms, where the FAK/Src complex recruits the Grb2-Sos complex, an activator of Ras.[11] However, FAK-independent pathways for ERK activation also exist.[12] The MAPK/ERK pathway is a critical regulator of gene expression, cell proliferation, and differentiation.
Furthermore, there is extensive crosstalk between integrin signaling and growth factor receptor (GFR) signaling. Integrin engagement can modulate GFR activity, and conversely, growth factors can influence integrin-mediated adhesion.[13][14]
Conclusion
The interaction between cells and this compound is a highly specific and regulated process governed by the interplay of multiple domains within the this compound molecule. The RGD motif in FNIII10 serves as the primary recognition site for many integrins, while the synergy site in FNIII9 is crucial for stabilizing the binding of key integrins like α5β1, particularly under mechanical stress. The heparin-binding domains further modulate cell behavior by engaging cell surface proteoglycans, leading to enhanced cell spreading and focal adhesion formation. A thorough understanding of the distinct roles and cooperative nature of these domains, supported by quantitative experimental data, is paramount for the rational design of biomaterials and therapeutics aimed at modulating cell-matrix interactions.
References
- 1. researchgate.net [researchgate.net]
- 2. storage.imrpress.com [storage.imrpress.com]
- 3. The this compound synergy site re-enforces cell adhesion and mediates a crosstalk between integrin classes | eLife [elifesciences.org]
- 4. Defining this compound's Cell Adhesion Synergy Site by Site-Directed Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Utilizing this compound Integrin-Binding Specificity to Control Cellular Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. journals.biologists.com [journals.biologists.com]
- 8. This compound Interaction and Enhancement of Growth Factors: Importance for Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound-FRAGMENTATION IS A FEATURE OF BOTH PERIODONTAL DISEASE SITES AND DIABETIC FOOT AND LEG WOUNDS AND MODIFIES CELL BEHAVIOR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of focal adhesion kinase in integrin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Integrin-mediated Activation of MAP Kinase Is Independent of FAK: Evidence for Dual Integrin Signaling Pathways in Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mutual cross-talk between this compound integrins and the EGF receptor: Molecular basis and biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Crosstalk between Fibroblast Growth Factor (FGF) Receptor and Integrin through Direct Integrin Binding to FGF and Resulting Integrin-FGF-FGFR Ternary Complex Formation | MDPI [mdpi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
